Benziodarone
Description
Structure
3D Structure
Propriétés
IUPAC Name |
(2-ethyl-1-benzofuran-3-yl)-(4-hydroxy-3,5-diiodophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12I2O3/c1-2-13-15(10-5-3-4-6-14(10)22-13)16(20)9-7-11(18)17(21)12(19)8-9/h3-8,21H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZCHIEJNWPNBDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C2=CC=CC=C2O1)C(=O)C3=CC(=C(C(=C3)I)O)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12I2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1046134 | |
| Record name | Benziodarone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1046134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
518.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68-90-6 | |
| Record name | Benziodarone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68-90-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benziodarone [INN:BAN:DCF:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000068906 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benziodarone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13277 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | BENZIODARONE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82133 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benziodarone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1046134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benziodarone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.632 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BENZIODARONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/75CL65GTYR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Synthesis of Benziodarone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benziodarone, a molecule known for its past use as a cardiovascular agent, continues to be of interest in medicinal chemistry due to its core benzofuran (B130515) structure.[1] This document provides an in-depth technical guide to the synthesis of this compound, detailing the chemical pathways, experimental protocols, and quantitative data. The synthesis is centered around the construction of a 2-ethyl-3-(4-hydroxy-3,5-diiodobenzoyl)benzofuran framework. Key reaction steps involve the formation of the 2-ethylbenzofuran (B194445) core, followed by Friedel-Crafts acylation, demethylation (if a protected phenol (B47542) is used), and finally, iodination of the phenolic ring. This guide consolidates information from various sources to present a coherent and practical overview for researchers in drug discovery and development.
Introduction
This compound, with the chemical name (2-ethyl-1-benzofuran-3-yl)-(4-hydroxy-3,5-diiodophenyl)methanone, is a benzofuran derivative that has been investigated for its pharmacological properties.[1][2] The synthesis of this compound and its analogues involves a multi-step process that requires careful control of reaction conditions to achieve desired yields and purity. This guide will focus on a common and logical synthetic approach, breaking down each stage of the process.
Overview of the Synthetic Pathway
The synthesis of this compound can be conceptually divided into two main parts: the synthesis of the 2-ethylbenzofuran core and the subsequent acylation and functionalization to yield the final product. A plausible and widely applicable pathway is outlined below.
References
An In-Depth Technical Guide to the Chemical Properties and Structure of Benziodarone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties and structure of Benziodarone, a benzofuran (B130515) derivative with known uricosuric and vasodilatory effects. This document details its chemical identifiers, physicochemical properties, and structural information. It further elucidates the methodologies for its synthesis and analysis, based on established protocols for analogous compounds. The guide also explores the molecular mechanisms of action, including its interaction with transthyretin and its role as a uricosuric agent. Detailed experimental protocols and signaling pathway diagrams are provided to facilitate further research and development.
Chemical Identity and Structure
This compound is a synthetic benzofuran derivative. Its chemical structure consists of a 2-ethylbenzofuran (B194445) core linked to a 4-hydroxy-3,5-diiodophenyl group via a ketone bridge.
Table 1: Chemical Identifiers of this compound
| Identifier | Value |
| IUPAC Name | (2-ethyl-1-benzofuran-3-yl)-(4-hydroxy-3,5-diiodophenyl)methanone[1] |
| CAS Number | 68-90-6 |
| Molecular Formula | C₁₇H₁₂I₂O₃[1] |
| Molecular Weight | 518.09 g/mol |
| InChI | InChI=1S/C17H12I2O3/c1-2-13-15(10-5-3-4-6-14(10)22-13)16(20)9-7-11(18)17(21)12(19)8-9/h3-8,21H,2H2,1H3[1] |
| InChIKey | CZCHIEJNWPNBDE-UHFFFAOYSA-N[1] |
| Canonical SMILES | CCC1=C(C2=CC=CC=C2O1)C(=O)C3=CC(=C(C(=C3)I)O)I[1] |
| Synonyms | Amplivix, Cardivix, Dilafurane, L-2329, (2-Ethyl-3-benzofuranyl)(4-hydroxy-3,5-diiodophenyl)methanone |
Physicochemical Properties
The physicochemical properties of this compound are crucial for its formulation, delivery, and pharmacokinetic profile.
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
| Melting Point | 167 °C | |
| Solubility | Chloroform (Slightly), DMSO (Slightly), Ethyl Acetate (Slightly) | |
| Water Solubility | 5.881 mg/L (at 20 °C) | |
| logP (predicted) | 5.6 | [1] |
| Density (estimate) | 1.9173 g/cm³ | |
| Appearance | Beige solid |
Experimental Protocols
Synthesis of this compound
The following is a general procedure for the synthesis of this compound, adapted from the synthesis of structurally related benzofuran derivatives.[2] This multi-step synthesis involves the formation of a 2-ethylbenzofuran intermediate, followed by Friedel-Crafts acylation and subsequent iodination.
Workflow for the Synthesis of this compound
Caption: General Synthetic Workflow for this compound.
Step 1: Synthesis of 2-Acetyl-1-benzofuran
-
Salicylaldehyde is reacted with chloroacetone in the presence of a base (e.g., potassium carbonate) in a suitable solvent (e.g., acetone).
-
The reaction mixture is refluxed until completion, monitored by Thin Layer Chromatography (TLC).
-
The product, 2-acetyl-1-benzofuran, is isolated by filtration and purified by recrystallization.
Step 2: Synthesis of 2-Ethyl-1-benzofuran
-
2-Acetyl-1-benzofuran undergoes a Wolff-Kishner reduction.
-
The ketone is reacted with hydrazine hydrate in a high-boiling point solvent (e.g., diethylene glycol) with a strong base (e.g., potassium hydroxide).
-
The reaction mixture is heated to a high temperature to facilitate the reduction of the acetyl group to an ethyl group, yielding 2-ethyl-1-benzofuran.
Step 3: Friedel-Crafts Acylation
-
2-Ethyl-1-benzofuran is acylated with 4-methoxybenzoyl chloride in the presence of a Lewis acid catalyst (e.g., aluminum chloride or tin tetrachloride) in an inert solvent (e.g., dichloromethane (B109758) or carbon disulfide).
-
The reaction is typically carried out at a low temperature and then allowed to warm to room temperature.
-
The resulting product is 2-ethyl-3-(4-methoxybenzoyl)-1-benzofuran.
Step 4: Demethylation
-
The methoxy (B1213986) group of 2-ethyl-3-(4-methoxybenzoyl)-1-benzofuran is deprotected to a hydroxyl group using a demethylating agent such as boron tribromide (BBr₃) in an inert solvent.
-
This step yields 2-ethyl-3-(4-hydroxybenzoyl)-1-benzofuran, also known as Benzarone (B1666192).
Step 5: Iodination
-
The final step involves the iodination of the phenolic ring of Benzarone.
-
Benzarone is dissolved in a basic solution (e.g., aqueous sodium hydroxide) and treated with a solution of iodine and potassium iodide.
-
The reaction is typically performed at a controlled temperature to achieve di-iodination at the ortho positions to the hydroxyl group, yielding this compound.
-
The product is then precipitated by acidification and purified by recrystallization.
Analytical Methods
The purity and identity of this compound can be determined using various analytical techniques.
Table 3: Analytical Methods for this compound Characterization
| Technique | Protocol Overview |
| High-Performance Liquid Chromatography (HPLC) | An isocratic reversed-phase HPLC method can be employed. A C18 column is typically used with a mobile phase consisting of a mixture of acetonitrile, water, and an acid modifier like formic or phosphoric acid. Detection is commonly performed using a UV detector at a wavelength where this compound exhibits strong absorbance. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H and ¹³C NMR spectra are recorded in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The chemical shifts (δ) in ppm and coupling constants (J) in Hz are used to confirm the molecular structure.[3] |
| Mass Spectrometry (MS) | High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) or atmospheric-pressure chemical ionization (APCI) can be used to determine the exact mass of the molecule and confirm its elemental composition.[3] |
| X-ray Crystallography | Single-crystal X-ray diffraction analysis provides the definitive three-dimensional structure of this compound, including bond lengths, bond angles, and crystal packing information. |
Mechanism of Action
This compound exhibits multiple pharmacological effects, primarily as a uricosuric agent and a transthyretin stabilizer. Its vasodilatory properties are less well-characterized but are thought to be similar to other benzofuran derivatives.
Uricosuric Action
This compound is known to be a uricosuric agent, meaning it increases the excretion of uric acid in the urine.[4] This action is particularly relevant in the treatment of gout. The mechanism is believed to be analogous to that of Benzbromarone, which involves the inhibition of uric acid reabsorption in the renal tubules.[5]
Proposed Uricosuric Signaling Pathway of this compound
References
- 1. Development of this compound Analogues with Enhanced Potency for Selective Binding to Transthyretin in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [Effect of benzarone on the oxygen consumption and the mechanical activity of vascular smooth muscle] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The amiodarone derivative 2-methyl-3-(3,5-diiodo-4-carboxymethoxybenzyl)benzofuran (KB130015) opens large-conductance Ca2+-activated K+ channels and relaxes vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Drugs acting directly on vascular smooth muscle: Circulatory actions and secondary effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nitric oxide-induced biphasic mechanism of vascular relaxation via dephosphorylation of CPI-17 and MYPT1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Benziodarone as a Transthyretin Stabilizer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Transthyretin (TTR) amyloidosis is a progressive and often fatal disease characterized by the misfolding and aggregation of the TTR protein into amyloid fibrils. A key therapeutic strategy is the stabilization of the native TTR tetramer to prevent its dissociation into amyloidogenic monomers. This technical guide provides an in-depth overview of benziodarone, a clinically used uricosuric agent, and its analogues as potent kinetic stabilizers of transthyretin. We will explore its mechanism of action, summarize key quantitative data, detail relevant experimental protocols, and visualize the underlying molecular pathways and experimental workflows.
Introduction to Transthyretin Amyloidosis and Kinetic Stabilization
Transthyretin (TTR) is a homotetrameric protein primarily synthesized in the liver, responsible for transporting thyroxine and retinol-binding protein. In TTR amyloidosis (ATTR), mutations or age-related factors can destabilize the TTR tetramer, leading to its dissociation into monomers. These monomers can misfold and aggregate into insoluble amyloid fibrils that deposit in various organs, including the nerves, heart, and gastrointestinal tract, causing progressive organ dysfunction.[1][2]
The dissociation of the TTR tetramer is the rate-limiting step in amyloid fibril formation.[2] Therefore, a prominent therapeutic approach is to stabilize the native tetrameric conformation of TTR using small molecule kinetic stabilizers.[1][2] These stabilizers bind to the two thyroxine-binding sites located at the dimer-dimer interface of the TTR tetramer, strengthening the interactions between the subunits and inhibiting tetramer dissociation.[1][3] Tafamidis is a well-established TTR stabilizer approved for the treatment of ATTR cardiomyopathy and polyneuropathy.[1][4][5] However, the search for more potent and selective stabilizers continues.
This compound: A Repurposed Drug for TTR Stabilization
This compound, a drug historically used for the treatment of gout due to its uricosuric properties, has been identified as a potent TTR stabilizer.[5][6] Research has shown that this compound and its metabolite, 6-hydroxythis compound, effectively inhibit TTR amyloidogenesis.[6] This has led to the exploration of this compound and its analogues as potential therapeutics for TTR amyloidosis.
Mechanism of Action
This compound and its analogues act as kinetic stabilizers by binding to the thyroxine-binding pockets of the TTR tetramer.[4][6] X-ray crystallography studies have revealed the specific binding mode: the halogenated hydroxyphenyl ring of this compound is positioned at the entrance of the thyroxine-binding channel, while the benzofuran (B130515) ring is located in the inner part of the channel.[4][6] This binding mimics the interaction of the natural ligand, thyroxine, and introduces stabilizing interactions, including hydrogen bonds, with residues within the binding pocket, thereby preventing the tetramer from dissociating into monomers.[3]
Quantitative Data on this compound and Analogues
The efficacy of TTR stabilizers is quantified through various metrics, including their ability to inhibit fibril formation (IC50) and their binding potency and selectivity in plasma (EC50 and TTR occupancy). The following tables summarize the available quantitative data for this compound and some of its more potent analogues in comparison to the approved drug, tafamidis.
Table 1: Inhibitory Activity against V30M-TTR Aggregation
| Compound | IC50 (µM) |
| Tafamidis (1) | ~5 |
| This compound (3) | ~5 |
| Analogue 4 | ~5 |
| Analogue 5 | ~5 |
| Analogue 6 | ~5 |
| Analogue 7 | ~5 |
| Analogue 8 | ~5 |
Note: The best achievable IC50 value under the described experimental conditions is 5 µM.[1]
Table 2: Selective Binding to Wild-Type TTR in Human Plasma
| Compound | EC50 (µM) |
| Tafamidis (1) | >10 |
| This compound (3) | 7.5 |
| Analogue 4 | 4.4 |
| Analogue 5 | 4.6 |
| Analogue 6 | 3.8 |
| Analogue 7 | 4.3 |
| Analogue 8 | 3.9 |
Table 3: TTR Occupancy in Human Plasma at 10 µM Compound Concentration
| Compound | TTR Occupancy (%) |
| Tafamidis (1) | <50 |
| This compound (3) | <50 |
| Analogue 4 | >80 |
| Analogue 5 | >80 |
| Analogue 6 | >80 |
| Analogue 7 | >80 |
| Analogue 8 | >80 |
Experimental Protocols
This section details the methodologies for key experiments used to evaluate the efficacy of this compound and its analogues as TTR stabilizers.
TTR Amyloid Fibril Formation Assay (Thioflavin-T Fluorescence)
This assay is used to monitor the inhibitory activity of compounds against TTR aggregation in real-time.
Principle: Thioflavin-T (ThT) is a fluorescent dye that exhibits enhanced fluorescence upon binding to amyloid fibrils. The increase in fluorescence intensity is directly proportional to the extent of fibril formation.
Protocol:
-
Protein Preparation: Recombinant V30M-TTR is expressed and purified. The V30M variant is commonly used as it is the most frequent mutation in familial amyloid polyneuropathy.[4]
-
Reaction Mixture:
-
Prepare a solution of V30M-TTR at a final concentration of 10 µM (tetramer concentration) in a suitable buffer (e.g., 10 mM phosphate (B84403) buffer, 100 mM KCl, 1 mM EDTA, pH 7.0).
-
Add the test compound (this compound or its analogues) from a stock solution (e.g., in DMSO) to the TTR solution to achieve the desired final concentration (e.g., 20 µM). A control with DMSO alone should be included.
-
Add Thioflavin-T to the mixture at a final concentration of 10 µM.
-
-
Induction of Aggregation: Induce amyloid aggregation by a pH jump. This is typically achieved by adding a small volume of an acidic solution (e.g., 1 M acetate (B1210297) buffer, pH 4.0) to lower the pH of the reaction mixture to an amyloidogenic pH (e.g., pH 4.7).[1][4]
-
Monitoring: Immediately after acidification, monitor the ThT fluorescence intensity over time using a fluorescence plate reader with excitation at approximately 440 nm and emission at approximately 485 nm. Measurements are typically taken at regular intervals (e.g., every 5 minutes) for a duration sufficient to observe the full aggregation curve (e.g., 72 hours).
-
Data Analysis: Plot the fluorescence intensity against time. The inhibitory activity of the compound is determined by comparing the aggregation curve in the presence of the compound to the control. The half-maximal inhibitory concentration (IC50) can be calculated by measuring the inhibition at various compound concentrations.[1][4]
Ex Vivo Competitive Binding Assay in Human Plasma
This assay assesses the ability of a compound to selectively bind to TTR in the complex environment of human plasma.
Principle: A fluorogenic probe that covalently binds to the thyroxine-binding site of TTR is used. When a test compound (kinetic stabilizer) occupies the binding site, it prevents the probe from binding, thus inhibiting the increase in fluorescence.
Protocol:
-
Materials:
-
Human plasma.
-
Fluorogenic probe that specifically binds to the TTR thyroxine-binding site.
-
Test compounds (this compound, analogues, and controls like tafamidis).
-
-
Reaction Mixture:
-
In a microplate well, mix human plasma with the test compound at various concentrations.
-
Add the fluorogenic probe to the mixture.
-
-
Incubation: Incubate the mixture at a controlled temperature (e.g., 37°C).
-
Fluorescence Measurement: Monitor the time-dependent increase in fluorescence intensity using a fluorescence plate reader at appropriate excitation and emission wavelengths for the specific probe.
-
Data Analysis: The potency of the compound for selective binding to TTR in plasma is determined by its ability to inhibit the fluorescence increase compared to a control without the compound. The half-maximal effective concentration (EC50) is calculated from the dose-response curve.[4]
X-ray Crystallography for Binding Mode Analysis
This technique provides high-resolution structural information on how the compound binds to the TTR protein.
Protocol:
-
Protein Crystallization:
-
Purified TTR (e.g., V30M-TTR) is concentrated to a high concentration (e.g., 10 mg/mL).
-
The TTR is co-crystallized with the test compound by mixing the protein with a molar excess of the compound.
-
Crystallization is typically achieved using the sitting-drop vapor-diffusion method at a controlled temperature (e.g., 20°C). The crystallization solution contains a precipitant (e.g., polyethylene (B3416737) glycol) and a buffer.
-
-
Data Collection:
-
Crystals are harvested and cryo-protected before being exposed to an X-ray beam at a synchrotron source.
-
X-ray diffraction data is collected.
-
-
Structure Determination and Refinement:
-
The collected diffraction data is processed to determine the electron density map.
-
The structure of the TTR-compound complex is solved by molecular replacement using a known TTR structure as a model.
-
The model is refined to fit the experimental data, and the electron density for the bound compound is clearly visualized to determine its binding orientation and interactions with the protein residues.[1][4]
-
Visualizations
TTR Amyloidogenesis and Inhibition by this compound
Caption: Mechanism of TTR amyloidogenesis and its inhibition by this compound.
Experimental Workflow for TTR Stabilizer Evaluation
Caption: Workflow for the evaluation of this compound analogues as TTR stabilizers.
Logical Relationship of this compound Analogues' Efficacy
Caption: Relationship between the this compound scaffold and the properties of superior analogues.
Conclusion
This compound and its analogues represent a promising class of TTR kinetic stabilizers. Their ability to potently inhibit TTR aggregation, coupled with their high selectivity for TTR in human plasma, underscores their therapeutic potential for the treatment of transthyretin amyloidosis. The development of novel analogues with enhanced properties highlights the value of drug repurposing and structure-based drug design in the quest for more effective treatments for this debilitating disease. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic utility of this compound class.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Transthyretin Kinetic Stabilizers for ATTR Amyloidosis: A Narrative Review of Mechanisms and Therapeutic Benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Repurposing Benzbromarone for Familial Amyloid Polyneuropathy: A New Transthyretin Tetramer Stabilizer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of this compound Analogues with Enhanced Potency for Selective Binding to Transthyretin in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Snapshot of the Most Recent Transthyretin Stabilizers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound and 6-hydroxythis compound are potent and selective inhibitors of transthyretin amyloidogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Benziodarone: A Technical Guide for Gout and Hyperuricemia Research
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Benziodarone is a potent uricosuric agent that has demonstrated significant efficacy in the management of gout and hyperuricemia. By primarily targeting the renal urate transporter 1 (URAT1), this compound effectively inhibits the reabsorption of uric acid in the proximal tubules, leading to a substantial reduction in serum uric acid levels. Evidence also suggests a potential secondary mechanism involving the inhibition of xanthine (B1682287) oxidase, which would classify it as both a uricosuric and a uricostatic agent. This dual action makes this compound a compelling subject for further research and development in the treatment of hyperuricemia-related disorders. This technical guide provides a comprehensive overview of the current research on this compound, including its mechanism of action, quantitative efficacy data, detailed experimental protocols, and relevant signaling pathways.
Introduction
Gout is a debilitating form of inflammatory arthritis caused by the deposition of monosodium urate crystals in and around the joints, a direct consequence of chronic hyperuricemia. Hyperuricemia, defined as elevated serum uric acid levels, results from an imbalance between uric acid production and excretion. This compound, a benzofuran (B130515) derivative, has been investigated for its potent hypouricemic effects. This document serves as an in-depth technical resource for researchers and drug development professionals, summarizing the key scientific and clinical data on this compound and its closely related analogue, benzbromarone (B1666195). Due to the limited availability of extensive clinical data solely on this compound, and the structural and functional similarities between the two molecules (benzbromarone is a derivative of this compound where iodine is replaced by bromine), data from benzbromarone studies are included as a relevant surrogate. This assumption is made to provide a more comprehensive overview of the potential of this class of compounds.
Mechanism of Action
This compound's primary mechanism of action is the inhibition of uric acid reabsorption in the kidneys.[1] This is achieved through the competitive inhibition of the urate transporter 1 (URAT1), a key protein located on the apical membrane of proximal tubule cells responsible for the majority of uric acid reabsorption from the glomerular filtrate. By blocking URAT1, this compound increases the urinary excretion of uric acid, thereby lowering serum uric acid concentrations.[2][3]
Some studies also suggest that this compound may possess a secondary, uricostatic effect by inhibiting xanthine oxidase, the enzyme responsible for the conversion of hypoxanthine (B114508) and xanthine to uric acid.[2] This dual mechanism of action, if conclusively proven, would differentiate this compound from purely uricosuric or uricostatic agents, potentially offering a more comprehensive approach to managing hyperuricemia.
Quantitative Data on Efficacy
The following tables summarize the quantitative data from clinical studies on this compound and benzbromarone in the treatment of gout and hyperuricemia.
Table 1: Efficacy of this compound in Hyperuricemia and Gout
| Study Population | Dosage | Duration | Baseline Serum Uric Acid (sUA) | Post-Treatment sUA / % Reduction | Reference |
| Normouricemic and hyperuricemic subjects, gouty arthritis patients | 2 tablets/day | 3 days | Not specified | Up to 80% reduction from baseline | [2] |
| Long-term treatment | 1 tablet/day or 1 tablet twice a week | Long-term | Not specified | Maintained reduction | [2] |
Table 2: Efficacy of Benzbromarone in Hyperuricemia and Gout (as a surrogate for this compound)
| Study Population | Dosage | Duration | Baseline sUA (mg/dL) | Post-Treatment sUA (mg/dL) | % sUA Reduction | Comparison | Reference |
| Hyperuricemic patients with normal renal function | 100 mg/day | 4 weeks | 9.53 ± 1.48 | 4.05 ± 0.87 | ~57.5% | Superior to allopurinol (B61711) 300 mg/day (sUA reduced to 5.52 ± 0.83 mg/dL) | [4] |
| Gout patients with renal uric acid underexcretion | 25 mg/day | 12 weeks | 8.59 ± 0.70 | 5.81 ± 1.19 | 32.0% | Superior to febuxostat (B1672324) 20 mg/day (sUA reduced to 6.39 ± 0.94 mg/dL) | [5] |
| Healthy subjects | 100 mg/day | 14 days | Not specified | 1.7 | Not specified | More effective than 50 mg/day (sUA reduced to 3.4 mg/100 ml) | [6] |
| Gout patients | 100 mg/day | Not specified | Not specified | Not specified | Greater hypouricemic effect than allopurinol 300 mg/day or probenecid (B1678239) 1000 mg/day | [7] | |
| Gout patients with combined-type hyperuricemia | 25 mg/day (add-on to febuxostat 20 mg/day) | 12 weeks | Not specified | Not specified | 75.5% of patients achieved sUA target (<360 µmol/L) | Superior to febuxostat monotherapy (47.7% achieved target) | [8] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound's effects on uric acid transport and production.
In Vitro URAT1 Inhibition Assay
This protocol describes a cell-based assay to determine the inhibitory activity of this compound on the human urate transporter 1 (hURAT1).
Objective: To quantify the half-maximal inhibitory concentration (IC50) of this compound for hURAT1-mediated uric acid uptake.
Materials:
-
Human Embryonic Kidney (HEK293) cells stably transfected with hURAT1 (HEK293-hURAT1).
-
Wild-type HEK293 cells (for control).
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% fetal bovine serum (FBS), penicillin, and streptomycin.
-
Hanks' Balanced Salt Solution (HBSS) buffered with HEPES.
-
[¹⁴C]-labeled uric acid.
-
Unlabeled uric acid.
-
This compound (or other test compounds).
-
Scintillation fluid.
-
24-well cell culture plates.
-
Liquid scintillation counter.
Procedure:
-
Cell Culture: Culture HEK293-hURAT1 and wild-type HEK293 cells in DMEM supplemented with 10% FBS and antibiotics at 37°C in a humidified atmosphere of 5% CO₂. Seed the cells into 24-well plates and grow to confluence.
-
Preparation of Solutions:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in HBSS to achieve the desired final concentrations. The final DMSO concentration should be kept below 0.5%.
-
Prepare the uptake buffer by dissolving [¹⁴C]-uric acid and unlabeled uric acid in HBSS to a final concentration of 100 µM.
-
-
Uptake Assay:
-
Wash the cell monolayers twice with pre-warmed HBSS.
-
Add 200 µL of HBSS containing the various concentrations of this compound or vehicle control to each well.
-
Pre-incubate the plates for 15 minutes at 37°C.
-
Initiate the uptake by adding 200 µL of the pre-warmed uptake buffer to each well.
-
Incubate for 10 minutes at 37°C.
-
Terminate the uptake by aspirating the medium and washing the cells three times with ice-cold HBSS.
-
-
Cell Lysis and Scintillation Counting:
-
Lyse the cells by adding 500 µL of 0.1 M NaOH to each well and incubating for 30 minutes at room temperature.
-
Transfer the lysate to scintillation vials.
-
Add 4 mL of scintillation fluid to each vial and measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Subtract the radioactivity measured in wild-type HEK293 cells (background) from the values obtained in HEK293-hURAT1 cells.
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
-
In Vivo Assessment of Uricosuric Activity in a Rodent Model
This protocol outlines a method to evaluate the uricosuric effect of this compound in a rat or mouse model of hyperuricemia.
Objective: To measure the effect of this compound on serum uric acid levels and urinary uric acid excretion in vivo.
Materials:
-
Male Wistar rats or C57BL/6 mice.
-
Potassium oxonate (uricase inhibitor to induce hyperuricemia).
-
This compound.
-
Vehicle (e.g., 0.5% carboxymethylcellulose).
-
Metabolic cages for urine collection.
-
Blood collection supplies (e.g., heparinized capillary tubes).
-
Kits for measuring uric acid and creatinine (B1669602) in serum and urine.
Procedure:
-
Animal Acclimatization and Hyperuricemia Induction:
-
Acclimatize animals for at least one week with free access to food and water.
-
Induce hyperuricemia by intraperitoneal injection of potassium oxonate (e.g., 250 mg/kg) 1 hour before the administration of the test compound.
-
-
Drug Administration:
-
Divide the animals into groups: vehicle control, this compound-treated (at various doses), and a positive control (e.g., allopurinol).
-
Administer this compound or vehicle orally by gavage.
-
-
Sample Collection:
-
Place the animals in metabolic cages immediately after drug administration for 24-hour urine collection.
-
Collect blood samples via retro-orbital or tail vein bleeding at specific time points (e.g., 0, 2, 4, 8, and 24 hours) after drug administration.
-
-
Biochemical Analysis:
-
Centrifuge the blood samples to obtain serum.
-
Measure the concentrations of uric acid and creatinine in the serum and urine samples using commercially available kits.
-
-
Data Analysis:
-
Calculate the fractional excretion of uric acid (FEUA) using the formula: FEUA (%) = (Urine Uric Acid × Serum Creatinine) / (Serum Uric Acid × Urine Creatinine) × 100.
-
Compare the serum uric acid levels, urinary uric acid excretion, and FEUA between the different treatment groups using appropriate statistical tests (e.g., ANOVA).
-
Xanthine Oxidase Inhibition Assay
This protocol describes a spectrophotometric method to assess the inhibitory effect of this compound on xanthine oxidase activity.
Objective: To determine the IC50 value of this compound for xanthine oxidase.
Materials:
-
Xanthine oxidase from bovine milk.
-
Xanthine.
-
Phosphate (B84403) buffer (e.g., 50 mM, pH 7.5).
-
This compound.
-
Allopurinol (positive control).
-
UV-Vis spectrophotometer.
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of xanthine oxidase in phosphate buffer.
-
Prepare a stock solution of xanthine in a weak alkaline solution (e.g., NaOH) and then dilute in phosphate buffer.
-
Prepare stock solutions of this compound and allopurinol in DMSO.
-
-
Enzyme Assay:
-
In a cuvette, mix phosphate buffer, xanthine solution, and different concentrations of this compound or vehicle.
-
Initiate the reaction by adding xanthine oxidase to the mixture.
-
Immediately measure the increase in absorbance at 295 nm (the wavelength at which uric acid has maximum absorbance) over time using the spectrophotometer.
-
-
Data Analysis:
-
Calculate the rate of the enzymatic reaction (change in absorbance per minute).
-
Determine the percentage of inhibition for each this compound concentration compared to the vehicle control.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.
-
Signaling Pathways and Visualizations
The pathophysiology of gout involves complex signaling pathways related to purine (B94841) metabolism, uric acid transport, and the inflammatory response to urate crystals. The following diagrams, created using the DOT language for Graphviz, illustrate these key pathways.
Purine Metabolism and Uric Acid Production
This diagram illustrates the biochemical pathway leading to the production of uric acid from purines and the site of action of xanthine oxidase inhibitors.
Caption: Purine metabolism pathway to uric acid production.
Renal Uric Acid Reabsorption and the Role of URAT1
This diagram illustrates the mechanism of uric acid reabsorption in the renal proximal tubule and the inhibitory action of this compound on URAT1.
Caption: Renal uric acid transport and site of this compound action.
Inflammatory Signaling in Gout: The NLRP3 Inflammasome
This diagram illustrates the activation of the NLRP3 inflammasome by monosodium urate (MSU) crystals, a key process in the inflammatory cascade of gout.
Caption: NLRP3 inflammasome activation in gout.
NF-κB Signaling Pathway in Gouty Inflammation
This diagram outlines the activation of the NF-κB signaling pathway, which plays a crucial role in the transcription of pro-inflammatory genes during a gout attack.
Caption: NF-κB signaling pathway in gout.
Discussion and Future Directions
This compound presents a compelling profile as a hypouricemic agent, with evidence suggesting a potent uricosuric effect and a potential secondary uricostatic action. The significant reduction in serum uric acid levels observed in early studies highlights its therapeutic potential. However, to fully realize its clinical utility, further research is warranted.
Key areas for future investigation include:
-
Clarification of the Dual Mechanism: Rigorous studies are needed to definitively confirm and quantify the inhibitory effect of this compound on xanthine oxidase. Understanding the relative contributions of its uricosuric and uricostatic actions is crucial for optimal clinical application.
-
Comprehensive Clinical Trials: Well-designed, large-scale clinical trials are necessary to establish the long-term efficacy and safety profile of this compound. These trials should include comparisons with current standard-of-care treatments for gout and hyperuricemia, such as allopurinol and febuxostat.
-
Pharmacogenomics: Investigating the influence of genetic variations in urate transporters (e.g., URAT1, ABCG2) and drug-metabolizing enzymes on the response to this compound could pave the way for personalized treatment strategies.
-
Anti-inflammatory Effects: Given the inflammatory nature of gout, exploring any direct anti-inflammatory properties of this compound, independent of its urate-lowering effects, could reveal additional therapeutic benefits.
Conclusion
This compound holds considerable promise as a therapeutic agent for gout and hyperuricemia. Its potent uricosuric activity, coupled with a potential dual mechanism of action, makes it a valuable subject for continued research and development. This technical guide provides a foundational resource for scientists and clinicians working to advance our understanding and treatment of hyperuricemia-related diseases. The provided experimental protocols and pathway diagrams offer practical tools to facilitate further investigation into the pharmacological properties and clinical potential of this compound.
References
- 1. [Effect of this compound and benzbromarone on the uric acid level in the blood and urine and on the incidence of gout attacks] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [The importance of this compound in the treatment of gout and hyperuricemic syndrome] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular basis of the urate transporter URAT1 inhibition by gout drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy of benzbromarone compared to allopurinol in lowering serum uric acid level in hyperuricemic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Superiority of Low‐Dose Benzbromarone to Low‐Dose Febuxostat in a Prospective, Randomized Comparative Effectiveness Trial in Gout Patients With Renal Uric Acid Underexcretion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [Effect of benzbromarone in 100mg and 50mg doses on healthy subjects] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Superiority of low dose benzbromarone add-on to low dose febuxostat compared to febuxostat monotherapy in gout with combined-type hyperuricemia - PMC [pmc.ncbi.nlm.nih.gov]
The Rise and Fall of Benziodarone: A Technical History
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Benziodarone, a benzofuran (B130515) derivative, has traversed a remarkable and multifaceted journey in the landscape of pharmacology. Initially developed in the mid-20th century as a vasodilator for the management of angina pectoris, its therapeutic applications later expanded to the treatment of gout due to its potent uricosuric properties. More recently, scientific investigation has unveiled its capacity to stabilize transthyretin, suggesting a potential role in mitigating the progression of amyloidosis. However, the promising therapeutic profile of this compound was ultimately overshadowed by concerns regarding its hepatotoxicity, leading to its withdrawal from several markets. This technical guide provides a comprehensive overview of the discovery, history, and multifaceted pharmacological profile of this compound. It delves into its synthesis, mechanisms of action, and the clinical evidence that defined its use, while also exploring the safety concerns that led to its discontinuation. This document is intended to serve as a detailed resource for researchers, scientists, and drug development professionals interested in the intricate history and complex pharmacology of this notable therapeutic agent.
Discovery and Initial Development
This compound was first synthesized in 1957 by chemists at the Labaz company, a pharmaceutical entity that would later be integrated into the Sanofi conglomerate.[1] The initial impetus for its development was the search for novel coronary vasodilators for the treatment of angina pectoris. Marketed under brand names such as Amplivix and Cardivix, this compound entered clinical use in the early 1960s.[2][3]
Chemical Synthesis
The synthesis of this compound, a (2-ethylbenzofuran-3-yl)(4-hydroxy-3,5-diiodophenyl)methanone, involves a multi-step process. While the original patent (U.S. Patent 3,012,042) provides the foundational methodology, subsequent research on analogues has further elucidated the synthetic pathways for benzofuran derivatives. A general synthetic scheme is outlined below.
Experimental Protocol: Synthesis of this compound Analogues
The synthesis of this compound analogues, which provides insight into the probable synthesis of the parent compound, typically involves the following key steps[1][2]:
-
Preparation of 2-ethylbenzofuran (B194445): This intermediate is synthesized from appropriate salicylaldehydes, which are converted to corresponding ketones and then subjected to a Wolff-Kishner reduction.
-
Friedel-Crafts Acylation: The 2-ethylbenzofuran is then acylated with a substituted benzoyl chloride, such as 4-methoxybenzoyl chloride, in the presence of a Lewis acid catalyst.
-
Demethylation: The methoxy (B1213986) group is subsequently deprotected to yield a hydroxyl group.
-
Iodination: The final step involves the iodination of the phenolic ring to introduce the two iodine atoms, yielding the this compound analogue.
Pharmacological Profile and Mechanisms of Action
This compound is notable for its distinct and seemingly unrelated pharmacological activities: vasodilation, uricosuria, and transthyretin stabilization.
Vasodilator Effects
The initial therapeutic indication for this compound was angina pectoris, based on its ability to induce vasodilation.[2][3]
Mechanism of Action: Vasodilation
The precise molecular mechanism of this compound-induced vasodilation is not as extensively characterized as its other effects. However, studies on the structurally related compound amiodarone (B1667116) suggest that the vasodilatory effects of benzofuran derivatives may involve multiple pathways, including endothelium-dependent mechanisms.[4] These can include the release of nitric oxide (NO) and prostacyclin, as well as direct effects on vascular smooth muscle cells, potentially involving the modulation of ion channel activity.[5][6][7]
Experimental Protocol: In Vitro Vasodilation Assay
The vasodilatory properties of compounds like this compound can be assessed using isolated arterial rings in an organ bath system[8][9]:
-
Tissue Preparation: Segments of arteries (e.g., rat aorta or human subcutaneous arteries) are dissected and mounted in an organ bath containing a physiological salt solution, aerated with a gas mixture (e.g., 95% O2, 5% CO2) and maintained at 37°C.
-
Contraction: The arterial rings are pre-contracted with a vasoconstrictor agent such as phenylephrine (B352888) or U46619.
-
Drug Administration: Cumulative concentrations of this compound are added to the bath.
-
Measurement: Changes in isometric tension are recorded using a force transducer. A decrease in tension indicates vasodilation.
-
Data Analysis: Concentration-response curves are plotted to determine the potency (EC50) and efficacy of the compound.
Uricosuric Effects
Subsequent to its introduction as a vasodilator, this compound was observed to possess potent uricosuric properties, leading to its use in the treatment of gout.[10]
Mechanism of Action: Uricosuria
This compound enhances the renal excretion of uric acid by inhibiting its reabsorption in the proximal tubules of the kidneys.[11] This action is primarily mediated through the inhibition of the urate transporter 1 (URAT1), a key protein responsible for uric acid reabsorption.[12][13][14][15][16] By blocking URAT1, this compound increases the concentration of uric acid in the urine, thereby lowering serum uric acid levels.
Experimental Protocol: Measurement of Uric Acid Excretion
The uricosuric effect of this compound can be quantified in both preclinical models and human studies by measuring uric acid levels in serum and urine[17][18][19][20]:
-
Sample Collection: Baseline serum and 24-hour urine samples are collected.
-
Drug Administration: Subjects are administered a single or multiple doses of this compound.
-
Post-Dose Sampling: Serum and 24-hour urine samples are collected at specified time points following drug administration.
-
Uric Acid Measurement: Uric acid concentrations in serum and urine are determined using a uricase-based enzymatic assay or high-performance liquid chromatography (HPLC).
-
Calculation of Fractional Excretion of Uric Acid (FE-UA): FE-UA is calculated using the formula: (Urine Uric Acid × Serum Creatinine) / (Serum Uric Acid × Urine Creatinine) × 100. An increase in FE-UA indicates a uricosuric effect.
Transthyretin (TTR) Stabilization
More recent research has identified this compound as a potent stabilizer of the transthyretin (TTR) protein.[2][21] TTR is a tetrameric protein that can dissociate and misfold, leading to the formation of amyloid fibrils implicated in various forms of amyloidosis.
Mechanism of Action: TTR Stabilization
This compound binds to the thyroxine-binding sites of the TTR tetramer.[2][21] This binding stabilizes the native tetrameric structure, preventing its dissociation into monomers, which is the rate-limiting step in TTR amyloidogenesis. X-ray crystallography studies of this compound analogues bound to TTR have revealed that the benzofuran ring occupies the inner part of the binding pocket, while the diiodophenyl group is located at the entrance.[1][2]
Experimental Protocol: Transthyretin Binding and Aggregation Assays
The ability of this compound to bind and stabilize TTR can be evaluated using several in vitro assays[1][2][21]:
-
Competitive Binding Assay: This assay measures the ability of this compound to displace a fluorescent probe from the TTR thyroxine-binding sites. A decrease in fluorescence intensity indicates competitive binding.
-
Thioflavin T (ThT) Fluorescence Assay: This assay monitors the formation of amyloid fibrils. ThT is a dye that exhibits enhanced fluorescence upon binding to amyloid fibrils. The assay is typically initiated by inducing TTR aggregation (e.g., by lowering the pH). The inhibitory effect of this compound on aggregation is measured by a reduction in ThT fluorescence over time.
-
X-ray Crystallography: Co-crystallization of this compound with TTR allows for the detailed structural characterization of the binding interaction at the atomic level.[1][2][22]
Clinical Efficacy
Angina Pectoris
Early clinical trials in the 1960s evaluated the efficacy of this compound in patients with angina pectoris.[3][23][24][25][26] These studies, though often small by modern standards, generally reported a reduction in the frequency of angina attacks and an improvement in exercise tolerance.
| Clinical Trial Data for this compound in Angina Pectoris | |
| Study | Key Findings |
| Davies et al. (1963)[24] | In a double-blind trial, this compound was found to be more effective than a placebo in reducing the frequency of anginal attacks. |
| Dewar & Newell (1964)[3] | A clinical trial of oral and intravenous this compound (Cardivix) demonstrated a therapeutic benefit in patients with angina. |
| Dailheu-Geoffroy & Nataf (1962)[23] | A comparative study with pentaerythritol (B129877) tetranitrate showed a positive anti-anginal effect of this compound. |
Gout and Hyperuricemia
The uricosuric effects of this compound translated into its effective use for the management of gout. Clinical studies demonstrated its ability to significantly lower serum uric acid levels.[10][27]
| Clinical Trial Data for this compound in Gout | |
| Study | Key Quantitative Outcomes |
| Lindusková & Vykydal (1990)[10] | Administration of Amplivex (2 tablets/day) resulted in a maximal drop in serum uric acid within the first three days, with levels declining by as much as 80% from baseline. For long-term treatment, 1 tablet per day was often sufficient. |
| Brzozowska-Jurkowska (1980)[27] | A comparative study with benzbromarone (B1666195) showed that this compound was effective in reducing serum and urine uric acid levels and decreasing the incidence of gout attacks. |
Safety Profile and Market Withdrawal
Despite its therapeutic benefits, the clinical use of this compound was curtailed by concerns over its safety profile, most notably its association with hepatotoxicity. Case reports of jaundice and severe liver injury began to emerge, raising significant safety alarms.[28][29] The structural similarity of this compound to other hepatotoxic benzofuran derivatives, such as benzarone (B1666192), likely contributed to this adverse effect.[30][31] The mechanism of hepatotoxicity is thought to be related to mitochondrial toxicity.[31] These safety concerns ultimately led to the withdrawal of this compound from the market in several countries.
| Adverse Effect Profile of this compound | |
| Adverse Effect | Description |
| Hepatotoxicity | The most significant adverse effect, presenting as jaundice and elevated liver enzymes. In severe cases, it could lead to fulminant hepatitis.[28][29][30] |
| Thyroid Function | Due to its iodine content, this compound was investigated for its effects on thyroid function, a known concern with iodinated benzofuran derivatives like amiodarone. |
Conclusion
The history of this compound is a compelling case study in drug development, illustrating the journey of a compound from its intended therapeutic target to the discovery of new applications and, ultimately, its withdrawal due to safety concerns. Initially a promising treatment for angina and later a valuable agent for gout, its potential was ultimately limited by its hepatotoxic side effects. However, the recent rediscovery of this compound as a potent transthyretin stabilizer highlights the enduring potential for repositioning older drugs and the importance of continued investigation into the pharmacology of established chemical scaffolds. For researchers and drug development professionals, the story of this compound serves as a reminder of the complex interplay between efficacy, safety, and the evolving understanding of molecular pharmacology.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Development of this compound Analogues with Enhanced Potency for Selective Binding to Transthyretin in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CLINICAL TRIAL OF this compound (CARDIVIX), ORALLY AND INTRAVENOUSLY, IN ANGINA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Amiodarone causes endothelium-dependent vasodilation in human hand veins in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Diversity in Mechanisms of Endothelium-Dependent Vasodilation in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reprocell.com [reprocell.com]
- 9. reprocell.com [reprocell.com]
- 10. [The importance of this compound in the treatment of gout and hyperuricemic syndrome] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [Benzbromarone in the treatment of hyperuricemias] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Benzbromarone Inhibits Renal URAT1 and Attenuates Renal Damage in Streptozotocin-Induced Diabetic Rats, Independent of Its Uricosuric Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Structural Basis for Inhibition of Urate Reabsorption in URAT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mechanisms of urate transport and uricosuric drugs inhibition in human URAT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Mechanism of high affinity inhibition of the human urate transporter URAT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Hyperuricemia Workup: Laboratory Studies, Imaging Studies, Procedures [emedicine.medscape.com]
- 18. researchgate.net [researchgate.net]
- 19. wwwn.cdc.gov [wwwn.cdc.gov]
- 20. 3hbiomedical.com [3hbiomedical.com]
- 21. u-toyama.elsevierpure.com [u-toyama.elsevierpure.com]
- 22. Crystallographic Study of Novel Transthyretin Ligands Exhibiting Negative-Cooperativity between Two Thyroxine Binding Sites | PLOS One [journals.plos.org]
- 23. [Anti-angina effect of this compound. Clinical study comparing it with pentaerythritol tetranitrate] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Double-blind trial of this compound in angina pectoris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Double-bling Trial of this compound in Angina Pectoris - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Clinical Evaluation of Anti-Anginal Drugs with Particular Reference to this compound, a New Coronary Vasodilator - PMC [pmc.ncbi.nlm.nih.gov]
- 27. [Effect of this compound and benzbromarone on the uric acid level in the blood and urine and on the incidence of gout attacks] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. Jaundice and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Severe hepatotoxicity related to benzarone: a report of three cases with two fatalities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Mechanisms of benzarone and benzbromarone-induced hepatic toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Benziodarone Derivatives and Analogues: From Synthesis to Therapeutic Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of benziodarone and its derivatives, a versatile class of benzofuran (B130515) compounds that have demonstrated therapeutic potential across multiple domains, including the treatment of transthyretin amyloidosis, hyperuricemia, and cardiovascular diseases. This document details their synthesis, structure-activity relationships (SAR), mechanisms of action, and relevant experimental protocols, with a focus on quantitative data to facilitate comparative analysis.
Introduction to this compound and its Analogues
This compound, chemically (2-ethyl-1-benzofuran-3-yl)-(4-hydroxy-3,5-diiodophenyl)methanone, is a multifaceted molecule originally investigated for its cardiovascular properties.[1] Subsequent research has revealed its potent uricosuric effects, leading to its use in the management of gout.[2][3] More recently, this compound and its analogues have emerged as promising kinetic stabilizers of transthyretin (TTR), offering a therapeutic strategy for TTR amyloidosis.[4][5] This guide will explore the chemical and pharmacological diversity of this compound class, providing researchers with a foundational understanding for future drug discovery and development efforts.
Therapeutic Applications and Mechanisms of Action
Transthyretin (TTR) Stabilization for Amyloidosis
Transthyretin amyloidosis is a progressive and often fatal disease caused by the destabilization and aggregation of the TTR protein into amyloid fibrils.[6] A key therapeutic strategy is the stabilization of the native TTR tetramer to prevent its dissociation into amyloidogenic monomers.[6][4] this compound and its derivatives have been identified as potent TTR stabilizers.[6][5]
Mechanism of Action: this compound analogues bind to the thyroxine-binding sites of TTR.[6] This binding stabilizes the tetrameric structure of TTR, preventing its dissociation into monomers and thereby inhibiting the amyloid cascade.[6][5] X-ray crystallography studies have revealed that the benzofuran ring of these compounds is located within the inner binding site of TTR, while the substituted phenyl group is positioned at the entrance.[6] The binding is further strengthened by hydrogen bonds and halogen bonds between the compound and amino acid residues in the binding pocket.[6][4]
Uricosuric Effects for Gout and Hyperuricemia
Hyperuricemia, an excess of uric acid in the blood, is a primary contributor to gout, a painful inflammatory arthritis.[2] this compound and its analogue benzbromarone (B1666195) are potent uricosuric agents that lower serum uric acid levels by promoting its renal excretion.[2][7]
Mechanism of Action: The primary mechanism of uricosuric action for this compound and its analogues is the inhibition of the urate transporter 1 (URAT1), a protein located in the apical membrane of renal proximal tubule cells.[7][8] URAT1 is responsible for the reabsorption of uric acid from the renal tubules back into the bloodstream.[7] By blocking URAT1, these compounds increase the excretion of uric acid in the urine, thereby lowering serum uric acid levels.[7][8] Some analogues may also inhibit other transporters involved in urate handling, such as organic anion transporter 4 (OAT4).[7]
Cardiovascular Effects
This compound and related benzofuran derivatives, such as amiodarone, exhibit a range of cardiovascular effects, including anti-anginal and antiarrhythmic properties. These effects are attributed to their ability to modulate various cardiac ion channels and receptors.[9]
Mechanism of Action: The cardiovascular effects of benzofuran derivatives are often multifactorial. Amiodarone, a well-studied analogue, is known to block potassium, sodium, and calcium channels, as well as antagonize adrenergic receptors.[9] This multi-channel blocking action leads to a prolongation of the cardiac action potential and refractory period, contributing to its antiarrhythmic effects.[9] The anti-anginal effects are likely due to coronary vasodilation and a reduction in myocardial oxygen consumption.[9] While the specific signaling pathways for this compound are less elucidated, they are presumed to share some of these mechanisms.
Synthesis of this compound Derivatives
The synthesis of this compound derivatives typically involves the construction of the core benzofuran scaffold followed by acylation. A general synthetic route is outlined below.[6]
Quantitative Data and Structure-Activity Relationships
TTR Stabilization Activity
The inhibitory activity of this compound analogues against TTR aggregation is a key measure of their potential therapeutic efficacy. The half-maximal inhibitory concentration (IC50) is determined using assays such as the Thioflavin-T fluorescence assay.[6]
| Compound | Substitution on Benzofuran Ring | TTR Aggregation IC50 (µM) | Reference |
| This compound | - | ~5 | [6] |
| Analogue 4 | 4-I | ~5 | [6] |
| Analogue 5 | 4-Br | ~5 | [6] |
| Analogue 6 | 4-Cl | ~5 | [6] |
| Analogue 8 | 4-CH3 | ~5 | [6] |
Structure-Activity Relationship (SAR) for TTR Stabilization:
-
Halogenation at the 4-position of the benzofuran ring (I, Br, Cl) generally maintains or enhances binding potency to TTR.[6][4]
-
A methyl group at the 4-position is also well-tolerated.[6]
-
The di-iodo substitution on the 4-hydroxyphenyl ring is crucial for potent activity.[6]
-
The ethyl group at the 2-position of the benzofuran ring contributes to binding.[6]
Uricosuric Activity
The inhibitory potency of this compound analogues against the URAT1 transporter is a direct measure of their uricosuric potential.
| Compound | URAT1 IC50 (µM) | Reference |
| Benzbromarone | 0.3 - 0.53 | [10][11] |
| 6-Hydroxybenzbromarone | Potent inhibitor | [12] |
| JNS4 (Benzbromarone analogue) | 0.80 | [11] |
Structure-Activity Relationship (SAR) for Uricosuric Activity:
-
Halogenation (Br, Cl) on the phenyl ring is important for potent URAT1 inhibition.
-
The benzofuran core serves as a key scaffold.
-
Modifications to the benzofuran ring can be explored to improve the safety profile, particularly concerning hepatotoxicity.[2]
Pharmacokinetic Properties
The in vivo performance of this compound analogues is critical for their therapeutic development. The following table summarizes key pharmacokinetic parameters for selected TTR-stabilizing analogues in rats.[6]
| Compound | Bioavailability (%) |
| Analogue 5 (4-Br) | Comparable to Tafamidis |
| Analogue 6 (4-Cl) | Comparable to Tafamidis |
| Analogue 8 (4-CH3) | Comparable to Tafamidis |
Experimental Protocols
Thioflavin-T (ThT) Fluorescence Assay for TTR Aggregation
This assay is used to monitor the aggregation of TTR in vitro and to assess the inhibitory activity of test compounds.
Protocol:
-
Recombinant V30M-TTR is incubated under acidic conditions (e.g., pH 4.7) to induce aggregation.[6]
-
The reaction is carried out in the absence or presence of various concentrations of the this compound analogues.[6]
-
At specific time points, aliquots of the reaction mixture are added to a solution of Thioflavin-T.[6]
-
The fluorescence intensity is measured (excitation ~440 nm, emission ~485 nm). An increase in fluorescence indicates TTR aggregation.[6]
-
The IC50 value is calculated by plotting the percentage of inhibition against the compound concentration.[6]
In Vitro URAT1 Inhibition Assay
This cell-based assay quantifies the ability of compounds to inhibit URAT1-mediated uric acid uptake.
Protocol:
-
HEK293 cells are engineered to stably express the human URAT1 transporter.[12]
-
The cells are seeded in multi-well plates and grown to confluence.[12]
-
On the day of the assay, the cells are washed with a transport buffer.[12]
-
The cells are pre-incubated with various concentrations of the this compound analogue or a vehicle control.[6][12]
-
The uptake reaction is initiated by adding a solution containing radiolabeled uric acid (e.g., [14C]-uric acid).[6][12]
-
After a defined incubation period, the uptake is terminated by washing with an ice-cold buffer.[12]
-
The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.[12]
-
The IC50 value is determined by plotting the percentage of inhibition of uric acid uptake against the compound concentration.[12]
Langendorff Isolated Heart Perfusion
This ex vivo model is used to assess the direct effects of compounds on cardiac function, independent of systemic influences.
Protocol:
-
A heart is excised from a laboratory animal (e.g., rat, rabbit) and mounted on a Langendorff apparatus.[13]
-
The heart is retrogradely perfused through the aorta with an oxygenated physiological salt solution (e.g., Krebs-Henseleit buffer).[13]
-
This maintains the viability and contractile function of the heart.[13]
-
Parameters such as heart rate, contractile force, and coronary flow are continuously monitored.
-
After a stabilization period, the this compound analogue is introduced into the perfusate at various concentrations.
-
Changes in cardiac parameters are recorded to evaluate the compound's effects on heart function.
Conclusion
This compound and its derivatives represent a promising class of compounds with a rich and diverse pharmacological profile. Their demonstrated efficacy as TTR stabilizers and uricosuric agents, coupled with their known cardiovascular effects, underscores their potential for addressing significant unmet medical needs. The structure-activity relationships and quantitative data presented in this guide provide a solid foundation for the rational design of new analogues with improved potency, selectivity, and pharmacokinetic properties. The detailed experimental protocols offer a practical resource for researchers aiming to further explore the therapeutic potential of this versatile chemical scaffold. Future research should focus on optimizing the safety profile of these compounds and further elucidating the molecular mechanisms underlying their diverse biological activities.
References
- 1. [Anti-angina effect of this compound. Clinical study comparing it with pentaerythritol tetranitrate] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of novel benzbromarone derivatives designed to avoid metabolic activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular mechanism of drug inhibition of URAT1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Langendorff heart - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Recent Updates of Natural and Synthetic URAT1 Inhibitors and Novel Screening Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Langendorff Isolated Heart Perfusion Model for Functional Studies in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A System for Discovering Novel Uricosurics Targeting Urate Transporter 1 Based on In Vitro and In Vivo Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of novel benzbromarone analogs with improved pharmacokinetics and benign toxicity profiles as antihyperuricemic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Benziodarone and its Impact on Thyroid Hormone Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Benziodarone, a benzofuran (B130515) derivative structurally similar to the antiarrhythmic drug amiodarone (B1667116), exerts significant effects on thyroid hormone metabolism. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, focusing on its influence on the peripheral conversion of thyroid hormones. Drawing from available clinical data, this document summarizes the quantitative effects of this compound on circulating levels of thyroxine (T4), triiodothyronine (T3), reverse T3 (rT3), and thyroid-stimulating hormone (TSH). While direct quantitative data on the inhibition of specific deiodinase enzymes by this compound is limited, this guide discusses the well-established inhibitory effects of the structurally analogous amiodarone to provide a likely mechanistic framework. Detailed experimental protocols for the analysis of thyroid hormones and a proposed workflow for investigating this compound's effects are provided. Visual representations of the key metabolic pathways and experimental designs are included to facilitate a deeper understanding of the subject matter.
Introduction
This compound is a compound of interest due to its structural resemblance to amiodarone, a potent antiarrhythmic agent known for its complex effects on thyroid function.[1][2] Understanding the interaction of this compound with the thyroid hormone metabolic pathway is crucial for evaluating its pharmacological profile and potential side effects. The primary mechanism by which this compound is thought to interfere with thyroid hormone homeostasis is through the inhibition of iodothyronine deiodinases, the enzymes responsible for the activation and inactivation of thyroid hormones.[3] This guide will delve into the specifics of this interaction, presenting the available quantitative data and outlining the experimental approaches used to study these effects.
Mechanism of Action: Inhibition of Thyroid Hormone Conversion
The metabolism of thyroid hormones is a tightly regulated process, primarily controlled by a family of selenoenzymes called iodothyronine deiodinases (DIOs). There are three main types of deiodinases:
-
Type 1 Deiodinase (DIO1): Found predominantly in the liver, kidneys, and thyroid gland, DIO1 is responsible for both the conversion of T4 to the biologically active T3 (outer ring deiodination) and the clearance of rT3 (inner ring deiodination).
-
Type 2 Deiodinase (DIO2): Located in the brain, pituitary gland, brown adipose tissue, and skeletal muscle, DIO2 is the primary enzyme for local T3 production from T4.
-
Type 3 Deiodinase (DIO3): This enzyme is the main inactivator of thyroid hormones, converting T4 to the inactive rT3 and T3 to T2.
This compound, much like its analogue amiodarone, is proposed to inhibit the activity of these deiodinases, particularly the 5'-deiodinases (DIO1 and DIO2) that convert T4 to T3.[1][3] This inhibition leads to a shift in the peripheral metabolism of T4, favoring the pathway that produces rT3. The consequence of this altered metabolism is a decrease in circulating T3 levels and a concurrent increase in rT3 levels.
Signaling Pathway of this compound's Effect on Thyroid Hormone Metabolism
The following diagram illustrates the proposed mechanism by which this compound interferes with thyroid hormone metabolism.
Quantitative Data on this compound's Effects
A clinical study involving nine normal volunteers provides the most direct quantitative data on the effects of this compound on thyroid hormone levels.[1] Participants received 100 mg of this compound three times daily for 14 days. The following table summarizes the observed changes in serum hormone concentrations.
| Parameter | Baseline (Day 0) | Day 3 | Day 7 | Day 14 | Reference |
| Serum T4 | Relatively constant throughout the study | - | - | - | [1] |
| Serum T3 (nmol/L) | 2.15 ± 0.12 | 1.45 ± 0.07 | Significant decrease | Significant decrease | [1] |
| Serum rT3 (nmol/L) | 0.71 ± 0.16 | - | 2.61 ± 0.19 | Significant increase | [1] |
| Basal TSH (TSH0) | Pre-treatment value | Significant decrease | - | Significantly higher than pre-treatment | [1] |
| TSH after TRH (TSH30) | Pre-treatment value | Significant decrease | - | - | [1] |
Data are presented as mean ± SEM where available.
Experimental Protocols
While the specific, detailed experimental protocols for the key clinical study on this compound are not fully available in the public domain, this section provides a likely methodology for the hormone assays based on standard practices of the era, along with a general protocol for in vitro deiodinase inhibition assays that could be adapted to study this compound.
Protocol for Serum Thyroid Hormone and TSH Measurement (Probable Method)
The measurement of serum T4, T3, rT3, and TSH in the pivotal human study was likely performed using radioimmunoassay (RIA), a common and sensitive method at the time.
Objective: To quantify the concentrations of T4, T3, rT3, and TSH in human serum samples.
Materials:
-
¹²⁵I-labeled T4, T3, rT3, and TSH (as tracers)
-
Specific polyclonal antibodies against T4, T3, rT3, and TSH
-
Calibrators (standards) of known hormone concentrations
-
Assay buffer (e.g., phosphate-buffered saline with bovine serum albumin)
-
Separating agent (e.g., second antibody, charcoal, or polyethylene (B3416737) glycol) to separate antibody-bound from free hormone
-
Gamma counter
-
Patient serum samples
Procedure (General RIA Principle):
-
Assay Setup: A fixed amount of ¹²⁵I-labeled hormone (tracer) and a specific antibody are incubated with either a known amount of unlabeled hormone (calibrator) or the patient serum sample.
-
Competitive Binding: The unlabeled hormone in the sample or calibrator competes with the radiolabeled tracer for a limited number of antibody binding sites.
-
Incubation: The mixture is incubated to allow the binding reaction to reach equilibrium.
-
Separation: The antibody-bound hormone is separated from the free (unbound) hormone using a precipitating agent.
-
Counting: The radioactivity of the bound fraction is measured using a gamma counter.
-
Standard Curve: A standard curve is generated by plotting the percentage of tracer bound against the concentration of the unlabeled hormone in the calibrators.
-
Quantification: The concentration of the hormone in the patient samples is determined by interpolating their bound tracer percentage on the standard curve.
Protocol for In Vitro Deiodinase Inhibition Assay
This protocol describes a general method for assessing the inhibitory potential of a compound like this compound on deiodinase activity in a laboratory setting.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for Type 1, 2, and 3 deiodinases.
Materials:
-
Microsomal preparations from tissues expressing the deiodinase of interest (e.g., rat liver for DIO1, rat brain for DIO2, human placenta for DIO3) or recombinant human deiodinases.
-
Substrate: Thyroxine (T4) or reverse T3 (rT3).
-
Cofactor: Dithiothreitol (DTT).
-
This compound stock solution (in a suitable solvent like DMSO).
-
Reaction buffer (e.g., phosphate (B84403) or Tris buffer).
-
Method for quantifying the product (T3 or iodide release), such as RIA or liquid chromatography-mass spectrometry (LC-MS).
Procedure:
-
Enzyme Preparation: Prepare microsomal fractions from appropriate tissues or use commercially available recombinant enzymes.
-
Assay Setup: In a reaction tube, combine the enzyme preparation, reaction buffer, and varying concentrations of this compound. Include control tubes with no inhibitor.
-
Pre-incubation: Pre-incubate the mixture for a short period to allow the inhibitor to interact with the enzyme.
-
Initiation of Reaction: Start the reaction by adding the substrate (T4 or rT3) and the cofactor (DTT).
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specific time.
-
Termination of Reaction: Stop the reaction (e.g., by adding a strong acid or by heat inactivation).
-
Product Quantification: Measure the amount of T3 produced or iodide released using a validated analytical method.
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value from the resulting dose-response curve.
Experimental and Logical Workflow Visualization
The following diagrams, created using the DOT language, illustrate a typical experimental workflow for studying the effects of this compound and the logical relationship of its impact on the thyroid hormone cascade.
Experimental Workflow for Investigating this compound's Effects
Logical Cascade of this compound's Impact
Conclusion and Future Directions
This compound significantly alters thyroid hormone metabolism, primarily by inhibiting the peripheral conversion of T4 to T3, leading to decreased serum T3 and increased serum rT3 levels. The available clinical data provides a clear picture of these effects in humans. However, a significant knowledge gap exists regarding the specific inhibitory potency of this compound on the different deiodinase enzymes. Future research should focus on in vitro studies to determine the IC50 values of this compound for DIO1, DIO2, and DIO3. Such data would provide a more precise understanding of its mechanism of action and allow for better prediction of its potential thyroid-related side effects. Furthermore, preclinical studies in animal models could help elucidate the tissue-specific effects of this compound on deiodinase activity and local thyroid hormone concentrations. A more complete understanding of this compound's interaction with the thyroid hormone system is essential for its potential future development and clinical application.
References
- 1. A Sensitive Radioimmunoassay for T3 and T4 Determinations in Plasma and Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of Hypothyroidism and Hyperthyroidism on Tissue Thyroid Hormone Concentrations in Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro screening for chemical inhibition of the iodide recycling enzyme, iodotyrosine deiodinase - PMC [pmc.ncbi.nlm.nih.gov]
In Silico Modeling of Benziodarone Binding to Transthyretin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in silico modeling of Benziodarone binding, with a primary focus on its interaction with the therapeutic target Transthyretin (TTR). This compound, a drug historically used for its uricosuric effects, has been identified as a potent kinetic stabilizer of the TTR tetramer, a crucial mechanism for the treatment of Transthyretin Amyloidosis (ATTR). This document outlines the key quantitative data, experimental protocols for validation, and detailed methodologies for computational modeling of this interaction.
Introduction to this compound and Transthyretin
Transthyretin (TTR) is a transport protein found in plasma and cerebrospinal fluid, primarily responsible for carrying thyroxine and retinol-binding protein. In its native state, TTR exists as a stable tetramer. However, dissociation of this tetramer into monomers can lead to misfolding and aggregation into amyloid fibrils, causing a group of diseases known as Transthyretin Amyloidosis (ATTR). A key therapeutic strategy for ATTR is the stabilization of the TTR tetramer to prevent its dissociation.[1][2][3]
This compound has emerged as a promising kinetic stabilizer of TTR. It binds to the thyroxine-binding sites located at the dimer-dimer interface of the TTR tetramer, effectively locking the complex in its native conformation and inhibiting the amyloidogenic cascade.[1][3] In silico modeling plays a pivotal role in understanding the molecular details of this interaction, guiding the design of more potent and selective this compound analogues.
Quantitative Binding Data
The following tables summarize the quantitative data for this compound and its analogues, demonstrating their efficacy in binding to TTR and inhibiting its aggregation.
Table 1: Potency of this compound Analogues in Selectively Binding to TTR in Human Plasma
| Compound | EC50 (μM) |
| Tafamidis (1) | 1.8 ± 0.2 |
| This compound (3) | 0.83 ± 0.05 |
| Analogue 4 (4-I) | 0.38 ± 0.02 |
| Analogue 5 (4-Br) | 0.43 ± 0.02 |
| Analogue 6 (4-Cl) | 0.31 ± 0.01 |
| Analogue 7 (4-CF3) | 0.39 ± 0.02 |
| Analogue 8 (4-CH3) | 0.32 ± 0.01 |
EC50 values represent the half-maximal effective concentration for TTR occupancy in human plasma. Data extracted from literature.[2]
Table 2: Inhibitory Activity of this compound Analogues Against V30M-TTR Aggregation
| Compound | IC50 (μM) |
| Tafamidis (1) | 7.2 ± 0.5 |
| This compound (3) | 5.8 ± 0.4 |
| Analogue 4 (4-I) | 6.5 ± 0.3 |
| Analogue 5 (4-Br) | 6.9 ± 0.4 |
| Analogue 6 (4-Cl) | 7.1 ± 0.3 |
| Analogue 7 (4-CF3) | 7.5 ± 0.5 |
| Analogue 8 (4-CH3) | 6.8 ± 0.4 |
IC50 values represent the half-maximal inhibitory concentration against acid-induced aggregation of the V30M TTR variant. Data extracted from literature.[2]
Experimental Protocols for Validation
In silico models are only as reliable as the experimental data used to validate them. The following are key experimental protocols used to characterize the binding of this compound and its analogues to TTR.
Ex Vivo Competitive Binding Assay
This assay is used to assess the selective binding of compounds to TTR in a complex biological matrix like human plasma.
-
Preparation of Human Plasma: Obtain human plasma and determine the concentration of TTR, which is typically around 5.5 μM.
-
Fluorogenic Probe: Utilize a fluorogenic probe, such as (E)-S-phenyl 3-(4-hydroxy-3,5-dimethylstyryl)benzothioate, which covalently binds to Lys15 in the thyroxine-binding site of TTR, leading to a significant increase in fluorescence.
-
Competitive Binding: Incubate human plasma with the test compound (e.g., this compound or its analogues) at various concentrations.
-
Fluorescence Measurement: After incubation, add the fluorogenic probe and monitor the time-dependent change in fluorescence intensity. The binding of the test compound to TTR will prevent the probe from binding, resulting in a lower fluorescence signal compared to the control (DMSO).
-
Data Analysis: Calculate the percent TTR occupancy by the test compound using the formula: % TTR Occupancy = 1 – (I_compound – I_0) / (I_DMSO – I_0), where I_compound is the fluorescence intensity in the presence of the compound, I_DMSO is the intensity in the absence of the compound, and I_0 is the background intensity without the probe.[1][2] From this, EC50 values can be determined.
Thioflavin-T (ThT) Fluorescence Assay for Amyloid Aggregation
This assay monitors the formation of amyloid fibrils in real-time.
-
Protein Preparation: Prepare a solution of the TTR variant of interest (e.g., V30M-TTR) in a neutral pH buffer (e.g., pH 7.0).
-
Induction of Aggregation: Induce amyloid aggregation by a pH jump to an acidic condition (e.g., pH 4.7).
-
Incubation with Inhibitors: Perform the aggregation assay in the absence (control) and presence of various concentrations of the test compounds.
-
ThT Fluorescence Monitoring: At regular intervals, take aliquots of the reaction mixture and add them to a solution containing Thioflavin-T. ThT exhibits enhanced fluorescence upon binding to amyloid fibrils. Measure the fluorescence intensity (excitation ~440 nm, emission ~485 nm).
-
Data Analysis: Plot the fluorescence intensity against time to obtain aggregation curves. From the dose-response curves at a specific time point, calculate the IC50 values for each compound.[1][2]
X-ray Crystallography
X-ray crystallography provides high-resolution structural information on the binding mode of ligands.
-
Protein Crystallization: Crystallize the target protein (e.g., V30M-TTR) in the presence of the ligand (e.g., a this compound analogue).
-
Data Collection: Expose the crystals to a high-intensity X-ray beam and collect the diffraction data.
-
Structure Determination and Refinement: Process the diffraction data to determine the electron density map and build the atomic model of the protein-ligand complex. Refine the model to obtain the final structure.[1][2] The resulting PDB files (e.g., 8WGS, 8WGT, 8WGU for TTR in complex with this compound analogues) are crucial for initiating in silico studies.[2]
In Silico Modeling Workflow
The following section details a typical in silico workflow for studying the binding of this compound to TTR. This workflow is designed to predict binding modes, estimate binding affinities, and understand the key molecular interactions driving the binding event.
Caption: In silico workflow for modeling this compound binding to TTR.
Molecular Docking Protocol
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor.
-
Protein Preparation:
-
Download the crystal structure of TTR from the Protein Data Bank (e.g., PDB ID: 8WGS).
-
Remove water molecules and any co-crystallized ligands.
-
Add hydrogen atoms and assign appropriate protonation states for titratable residues at a physiological pH.
-
Assign partial charges to all atoms using a force field (e.g., AMBER, CHARMM).
-
-
Ligand Preparation:
-
Draw the 2D structure of this compound or its analogue using a molecular editor.
-
Convert the 2D structure to a 3D conformation.
-
Perform energy minimization of the 3D structure using a suitable force field (e.g., MMFF94).
-
Assign partial charges.
-
-
Grid Generation:
-
Define the binding site based on the co-crystallized ligand in the experimental structure or by identifying the thyroxine-binding pocket.
-
Generate a grid box that encompasses the entire binding site.
-
-
Docking Simulation:
-
Use a docking program (e.g., AutoDock, Glide, GOLD) to dock the prepared ligand into the receptor grid.
-
The program will generate multiple possible binding poses and rank them based on a scoring function.
-
-
Analysis of Docking Results:
-
Visualize the top-ranked docking poses in complex with the protein.
-
Analyze the interactions (hydrogen bonds, hydrophobic interactions, halogen bonds) between the ligand and the protein residues.
-
Compare the predicted binding mode with available experimental data (e.g., X-ray crystal structures) to validate the docking protocol.
-
Molecular Dynamics (MD) Simulation Protocol
MD simulations provide insights into the dynamic behavior of the protein-ligand complex and can be used to refine docking poses and calculate binding free energies.
-
System Setup:
-
Take the best-ranked pose from the molecular docking as the starting structure.
-
Place the protein-ligand complex in a periodic box of water molecules.
-
Add counter-ions to neutralize the system.
-
-
Minimization and Equilibration:
-
Perform energy minimization of the entire system to remove any steric clashes.
-
Gradually heat the system to the desired temperature (e.g., 300 K) while restraining the protein and ligand.
-
Run a series of equilibration steps at constant temperature and pressure to allow the system to relax.
-
-
Production Run:
-
Run the production MD simulation for a sufficient length of time (e.g., 100 ns or more) without any restraints.
-
Save the coordinates of the system at regular intervals to generate a trajectory.
-
-
Trajectory Analysis:
-
Analyze the trajectory to assess the stability of the protein-ligand complex by calculating the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF).
-
Identify stable hydrogen bonds and other key interactions that persist throughout the simulation.
-
Perform clustering analysis to identify the most representative conformation of the complex.
-
Binding Free Energy Calculation
Binding free energy calculations provide a more accurate estimation of the binding affinity compared to docking scores.
-
MM/PBSA and MM/GBSA:
-
The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) methods are popular for calculating the binding free energy from MD simulation trajectories.
-
These methods calculate the free energy of the complex, the protein, and the ligand in solution and take the difference to obtain the binding free energy.
-
-
Free Energy Perturbation (FEP) and Thermodynamic Integration (TI):
-
These are more rigorous and computationally expensive methods that calculate the free energy difference between two states (e.g., a ligand in solution and a ligand in the binding site) by simulating a non-physical pathway between them.
-
Signaling Pathway and Mechanism of Action
The primary mechanism of action of this compound in the context of ATTR is the kinetic stabilization of the TTR tetramer. This intervention occurs early in the amyloidogenic cascade.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Development of this compound Analogues with Enhanced Potency for Selective Binding to Transthyretin in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound and 6-hydroxythis compound are potent and selective inhibitors of transthyretin amyloidogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Benziodarone's Effect on Purine Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the effects of benziodarone on purine (B94841) metabolism. This compound, a benzofuran (B130515) derivative, is primarily known for its potent uricosuric properties, meaning it enhances the renal excretion of uric acid.[1][2][3] However, beyond its role as a uricosuric agent, evidence also points to its direct interaction with the enzymatic machinery of purine breakdown, specifically as an inhibitor of xanthine (B1682287) oxidase.[4] This dual mechanism of action—both promoting excretion and inhibiting production of uric acid—makes it a compound of significant interest in the study and treatment of hyperuricemia and related conditions like gout.[1][5][6]
Mechanism of Action: Inhibition of Xanthine Oxidase
The terminal steps of purine catabolism in humans are catalyzed by the enzyme xanthine oxidase (XO).[7][8] This metalloflavoprotein is responsible for the sequential oxidation of hypoxanthine (B114508) to xanthine, and subsequently xanthine to uric acid.[9][10][11] The accumulation of the final product, uric acid, can lead to hyperuricemia.[12]
This compound has been identified as an inhibitor of xanthine oxidase, placing it in the same functional class as drugs like allopurinol.[4][13] By inhibiting XO, this compound directly reduces the rate of uric acid synthesis from its purine precursors. This action complements its primary uricosuric effect, providing a two-pronged approach to lowering serum uric acid levels. The inhibition of xanthine oxidase leads to an accumulation of its substrates, hypoxanthine and xanthine, which are more soluble and readily excreted than uric acid.[14]
The following diagram illustrates the purine degradation pathway and highlights the inhibitory action of this compound on xanthine oxidase.
Quantitative Analysis of Xanthine Oxidase Inhibition
| Inhibitor | Type of Inhibition | IC50 (µM) | Ki (µM) | Reference Compound(s) |
| Allopurinol | Competitive | 7.4 - 9.0 (est.) | 0.19 - 0.7 | N/A |
| Luteolin | Competitive | 7.83 | - | N/A |
| Isoacteoside | Competitive | 45.48 | 10.08 | N/A |
| Tetrahydroxybenzophenone | Mixed | 47.59 | - | N/A |
| Hexahydroxybenzophenone | Mixed | 69.40 | 15.61 | N/A |
| Dihydroxybenzophenone | Mixed | 82.94 | 64.86 | N/A |
Table 1: Comparative inhibitory constants for various xanthine oxidase inhibitors.[15][16][17][18] Note: Specific values for this compound are not cited in the search results.
Clinical observations indicate that daily administration of this compound leads to a significant reduction in serum uric acid levels, with a maximal drop occurring within the first three days of treatment.[1] Declines of up to 80% from baseline have been reported, demonstrating a potent in vivo effect.[1]
Experimental Methodologies
The characterization of xanthine oxidase inhibitors like this compound relies on robust in vitro enzyme assays. A standard method is a spectrophotometric assay that measures the rate of uric acid formation.
This protocol outlines a generalized procedure for determining the inhibitory activity of a test compound against xanthine oxidase.[19][20]
Objective: To quantify the dose-dependent inhibition of xanthine oxidase by a test compound (e.g., this compound) by monitoring the production of uric acid.
Materials:
-
Xanthine Oxidase (from bovine milk or microbial sources)[19]
-
Substrate: Xanthine or Hypoxanthine, dissolved in buffer or 0.1 M NaOH[21]
-
Potassium Phosphate (B84403) Buffer (50-100 mM, pH 7.5)[19][21]
-
Test Compound (this compound) and Positive Control (Allopurinol), typically dissolved in DMSO[19]
-
1N Hydrochloric Acid (HCl) to stop the reaction[20]
-
UV-transparent 96-well microplate or quartz cuvettes[19]
-
Spectrophotometer or microplate reader capable of measuring absorbance at ~290-295 nm[19][20]
Procedure:
-
Reagent Preparation:
-
Prepare a working solution of xanthine oxidase in phosphate buffer (e.g., 0.01-0.1 units/mL).[19][20] The optimal concentration should be determined empirically.
-
Prepare a stock solution of the substrate (e.g., 150 µM xanthine) in the same buffer.[20]
-
Prepare serial dilutions of the test compound and the positive control (Allopurinol) at various concentrations.
-
-
Assay Reaction:
-
In a 96-well plate, combine the phosphate buffer, the enzyme solution, and the test compound solution (or vehicle for control wells).
-
Pre-incubate the mixture at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 15 minutes).[20][22]
-
Initiate the reaction by adding the xanthine substrate solution to all wells.
-
-
Data Acquisition:
-
Immediately measure the rate of uric acid formation by monitoring the increase in absorbance at 290-295 nm over time (e.g., for 3-30 minutes).[20][21][22] This is the kinetic reading.
-
Alternatively, for an endpoint assay, allow the reaction to proceed for a fixed time (e.g., 30 minutes) and then stop it by adding 1N HCl.[20] Measure the final absorbance.
-
-
Data Analysis:
-
Calculate the rate of reaction (ΔAbs/min) for each well.
-
Determine the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [(Control Rate - Blank Rate) - (Sample Rate - Blank Rate)] / (Control Rate - Blank Rate) * 100[19]
-
Plot the % Inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
The following diagram visualizes the key steps in the xanthine oxidase inhibition assay.
Conclusion
This compound demonstrates a multifaceted mechanism for lowering serum uric acid by acting as both a uricosuric agent and an inhibitor of purine metabolism.[1] Its ability to suppress uric acid production via the inhibition of xanthine oxidase is a critical component of its therapeutic profile.[4] This direct impact on the purine catabolic pathway underscores its potential as a robust treatment for hyperuricemia. For drug development professionals, the dual-action nature of this compound serves as an important model for designing next-generation therapies for gout and other metabolic disorders. Further research to elucidate its precise binding kinetics and inhibitory mechanism (e.g., competitive, non-competitive) would provide deeper insights and could guide the development of novel compounds with improved efficacy and safety profiles.
References
- 1. [The importance of this compound in the treatment of gout and hyperuricemic syndrome] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nature of the uricosuric action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Uricosuric effect of this compound in man and laboratory animals: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Therapeutic Effects of Xanthine Oxidase Inhibitors: Renaissance Half a Century after the Discovery of Allopurinol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [The hypouricemic effect of this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Effect of this compound and benzbromarone on the uric acid level in the blood and urine and on the incidence of gout attacks] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Xanthine Oxidase Inhibitor Treatment of Hyperuricemia | Musculoskeletal Key [musculoskeletalkey.com]
- 8. mdpi.com [mdpi.com]
- 9. scbt.com [scbt.com]
- 10. mdpi.com [mdpi.com]
- 11. Novel Reversible Inhibitors of Xanthine Oxidase Targeting the Active Site of the Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. taylorandfrancis.com [taylorandfrancis.com]
- 14. Long-Term Inhibition of Xanthine Oxidase by Febuxostat Does Not Decrease Blood Pressure in Deoxycorticosterone Acetate (DOCA)-Salt Hypertensive Rats | PLOS One [journals.plos.org]
- 15. Xanthine oxidase inhibitors from Brandisia hancei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Xanthine oxidase/tyrosinase inhibiting, antioxidant, and antifungal oxindole alkaloids from Isatis costata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Mechanistic insights into xanthine oxidoreductase from development studies of candidate drugs to treat hyperuricemia and gout - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Benzophenones as xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. revistabionatura.com [revistabionatura.com]
- 21. herbmedpharmacol.com [herbmedpharmacol.com]
- 22. Assay Procedure for Xanthine Oxidase Microbial [sigmaaldrich.com]
The Emerging Potential of Benziodarone: A Technical Guide to Early-Stage Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the early-stage research on Benziodarone, a molecule with renewed interest for its therapeutic potential beyond its original use as a uricosuric agent. This document summarizes key findings, presents quantitative data in a structured format, details experimental methodologies, and visualizes the underlying biological pathways and experimental workflows.
Core Focus: Kinetic Stabilization of Transthyretin (TTR) for Amyloidosis
A significant body of early-stage research has focused on the potential of this compound and its analogues as kinetic stabilizers of transthyretin (TTR), a protein implicated in TTR amyloidosis (ATTR). This fatal disorder is caused by the destabilization of the TTR tetramer, leading to its dissociation into monomers that misfold and aggregate into amyloid fibrils.[1][2]
Mechanism of Action: Stabilizing the TTR Tetramer
This compound has been shown to bind to the thyroxine-binding sites of the TTR tetramer, effectively stabilizing its native quaternary structure.[3][4] This stabilization prevents the initial and rate-limiting step of amyloidogenesis: the dissociation of the tetramer into its constituent monomers. By locking the tetramer in its native conformation, this compound inhibits the formation of amyloid fibrils.[1][2][5] X-ray crystallography studies have revealed that the halogenated hydroxyphenyl ring of this compound is located at the entrance of the thyroxine-binding channel, while the benzofuran (B130515) ring is situated in the inner channel.[3][4]
A proposed signaling pathway for TTR amyloidogenesis and the inhibitory action of this compound is illustrated below.
Caption: TTR amyloidogenesis pathway and the inhibitory mechanism of this compound.
Quantitative Data: In Vitro Efficacy
The inhibitory potency of this compound and its analogues against TTR aggregation has been quantified using various in vitro assays. The following tables summarize the key quantitative data from these studies.
Table 1: Inhibition of V30M-TTR Aggregation
| Compound | IC50 (µM) |
| Tafamidis (1) | ~5 |
| This compound (3) | ~5 |
| Analogue 4 | ~5 |
| Analogue 5 | ~5 |
| Analogue 6 | ~5 |
| Analogue 7 | ~5 |
| Analogue 8 | ~5 |
Note: The best achievable IC50 value under the experimental conditions was 5 µM, as the TTR tetramer concentration was 10 µM.[1][5]
Table 2: Selective Binding to TTR in Human Plasma
| Compound | EC50 (µM) |
| Tafamidis (1) | Not explicitly stated, but showed lower TTR occupancy than this compound at 20 µM.[1][5] |
| This compound (3) | Not explicitly stated, but showed lower potency than its analogues.[1][5] |
| Analogue 4 | Potent binding, slightly less potent than 6 and 8.[1][5] |
| Analogue 5 | Not explicitly stated, but showed high potency.[1][5] |
| Analogue 6 | Highly potent, slightly more potent than 4 and 7.[1][5] |
| Analogue 7 | Potent binding, slightly less potent than 6 and 8.[1][5] |
| Analogue 8 | Highly potent, slightly more potent than 4 and 7.[1][5] |
Table 3: Binding Affinity to V30M-TTR
| Compound | Dissociation Constant (Kd) (nM) |
| This compound (3) | nM affinity |
| Analogue 4 | nM affinity |
| Analogue 5 | nM affinity |
| Analogue 6 | nM affinity |
| Analogue 7 | nM affinity |
| Analogue 8 | nM affinity |
Experimental Protocols
This assay is used to monitor the kinetics of TTR amyloid fibril formation in vitro.
-
Principle: Thioflavin-T is a fluorescent dye that exhibits enhanced fluorescence upon binding to amyloid fibrils.
-
Methodology:
-
Recombinant V30M-TTR protein is used as it is a common variant in familial amyloid polyneuropathy.[1][5]
-
Amyloid aggregation is induced by a pH jump from 7.0 to 4.7.[1][5]
-
The reaction is carried out in the presence and absence (control) of this compound or its analogues at various concentrations.[1][5]
-
The fluorescence intensity of ThT is measured over time to monitor the extent of aggregation.[1][5]
-
The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.[1][5]
-
The workflow for the ThT assay is depicted below.
Caption: Workflow for the Thioflavin-T assay to assess TTR aggregation.
This assay determines the ability of a compound to bind to TTR in a more physiologically relevant environment, such as human plasma.
-
Principle: A fluorescent probe that binds to the thyroxine-binding sites of TTR is used. A test compound that also binds to these sites will compete with the probe, leading to a decrease in fluorescence.
-
Methodology:
-
Human plasma is used, which contains a physiological concentration of TTR and other plasma proteins.
-
A fluorogenic probe is added to the plasma.
-
This compound or its analogues are added at various concentrations.
-
The reduction in fluorescence intensity is measured, which correlates with the displacement of the probe by the test compound.[3][4]
-
The half-maximal effective concentration (EC50) is calculated to determine the potency of selective binding to TTR in plasma.[1][5]
-
Other Investigated Therapeutic Potentials
While the stabilization of TTR is a major focus of recent research, early studies on this compound investigated other pharmacological properties.
Uricosuric Agent for Gout
This compound was originally developed and used as a uricosuric agent for the treatment of gout and hyperuricemia. It promotes the renal excretion of uric acid, thereby lowering its concentration in the blood.[6][7] Studies have shown that this compound can cause a significant drop in serum uric acid levels, with a decline of up to 80% from the baseline value observed within the first three days of administration.[6] The mechanism is believed to involve the inhibition of renal transporters responsible for uric acid reabsorption.[7]
Effects on Thyroid Hormones
Due to its iodine content and structural similarity to amiodarone (B1667116), the effects of this compound on thyroid hormone levels have been investigated. Studies in normal volunteers have shown that this compound administration can lead to a significant decrease in serum T3 levels and a significant increase in reverse T3 (rT3) levels, while T4 levels remain relatively constant.[8] This suggests that this compound may divert the peripheral metabolism of T4 towards rT3 rather than the more active T3.[8] The effects on the pituitary-thyroid axis appear to differ from those of amiodarone and warrant further investigation.[8]
Summary and Future Directions
Early-stage research on this compound has unveiled its significant potential as a kinetic stabilizer of TTR for the treatment of amyloidosis. The quantitative data from in vitro and ex vivo studies demonstrate its potent activity, comparable to the approved drug Tafamidis. The development of this compound analogues has further enhanced its binding potency and selectivity for TTR in human plasma.
Beyond its role in TTR stabilization, the original uricosuric properties of this compound and its effects on thyroid hormone metabolism present additional avenues for research and potential therapeutic applications. Future studies should focus on in vivo efficacy and safety profiling of the novel this compound analogues for TTR amyloidosis. Furthermore, a deeper investigation into its molecular interactions with renal transporters could lead to a better understanding of its uricosuric effects and potentially guide the development of novel treatments for hyperuricemia and gout. The distinct effects of this compound on the pituitary-thyroid axis also merit further exploration to delineate the underlying mechanisms and clinical implications.
References
- 1. Development of this compound Analogues with Enhanced Potency for Selective Binding to Transthyretin in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of this compound Analogues with Enhanced Potency for Selective Binding to Transthyretin in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound and 6-hydroxythis compound are potent and selective inhibitors of transthyretin amyloidogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. u-toyama.elsevierpure.com [u-toyama.elsevierpure.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. [The importance of this compound in the treatment of gout and hyperuricemic syndrome] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nature of the uricosuric action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The effect of this compound on the thyroid hormone levels and the pituitary-thyroid axis - PubMed [pubmed.ncbi.nlm.nih.gov]
Benziodarone as a Kinetic Stabilizer for Transthyretin Amyloidosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Transthyretin (TTR) amyloidosis (ATTR) is a progressive and often fatal disease caused by the dissociation of the native TTR tetramer into aggregation-prone monomers. These monomers misfold and deposit as amyloid fibrils in various organs, primarily the heart and nerves. A key therapeutic strategy is the kinetic stabilization of the TTR tetramer to prevent its dissociation, the rate-limiting step in the amyloid cascade. This document provides a comprehensive technical overview of benziodarone, a clinically used uricosuric agent, and its potent analogues as promising TTR kinetic stabilizers. We detail its mechanism of action, present quantitative data on its binding and stabilization efficacy, outline key experimental protocols, and visualize the underlying molecular and experimental processes.
The Pathophysiology of Transthyretin Amyloidosis
Under normal physiological conditions, TTR exists as a stable homotetramer.[1][2][3][4][5] In ATTR, this tetramer dissociates into its constituent monomers.[1][2][3] This dissociation is the critical, rate-limiting step for amyloidogenesis.[3][6] The unstable monomers then misfold and self-assemble into soluble oligomers, protofilaments, and ultimately, insoluble amyloid fibrils that accumulate in tissues, leading to organ dysfunction.[1][2][3] Stabilizing the native tetrameric structure with small molecule ligands that bind to the thyroxine (T4) binding sites is a clinically validated and effective therapeutic approach to halt this pathogenic cascade.[1][6][7]
Mechanism of Kinetic Stabilization
Kinetic stabilizers function by binding to one or both of the two identical thyroxine-binding sites located at the dimer-dimer interface of the TTR tetramer.[1][2][3][5] This binding increases the activation energy required for tetramer dissociation, thereby "kinetically stabilizing" the native conformation and preventing the formation of amyloidogenic monomers.[1][6][8] Drugs like tafamidis (B1682582) have demonstrated the clinical efficacy of this approach.[1][2][9][10]
This compound and its Analogues as TTR Stabilizers
Recent research has identified this compound as a potent TTR stabilizer.[1][7] Furthermore, structure-activity relationship (SAR) studies have led to the development of this compound analogues with enhanced potency and selectivity for TTR binding in human plasma, a critical factor for therapeutic efficacy.[1][2]
Structural Basis of Interaction
X-ray crystallography studies have elucidated the binding mode of this compound and its analogues within the TTR thyroxine-binding sites.[1][2][7][11] Key findings include:
-
The benzofuran (B130515) ring occupies the inner, hydrophobic part of the binding pocket.[1][2][7]
-
The halogenated hydroxyphenyl group is positioned at the entrance of the channel, near Lysine-15 (Lys15).[1][2][7]
-
Specific substitutions, particularly at the 4-position of the benzofuran ring (e.g., with Cl, Br, or CH₃), significantly enhance binding potency and selectivity compared to the parent compound.[1][2]
-
Interactions such as halogen bonds and CH···O hydrogen bonds are crucial for the high-affinity binding.[1][12]
Quantitative Data
The efficacy of this compound and its analogues has been quantified through various in vitro and ex vivo assays. The data highlights their superiority over or comparability to the approved drug, tafamidis.
Table 1: TTR Occupancy in Human Plasma
This assay measures the ability of a compound to bind to TTR in the competitive environment of human plasma, indicating both potency and selectivity.[1][2]
| Compound | Concentration | TTR Occupancy (%) | Stoichiometry (TTR:Compound) at 10 µM |
| Tafamidis | 5 µM | ~15% | < 1:1.6 |
| 10 µM | < 50% | ||
| This compound | 5 µM | ~30% | < 1:1.6 |
| 10 µM | < 50% | ||
| Analogue 5 (4-Br) | 5 µM | 50-70% | > 1:1.6 |
| 10 µM | > 80% | ||
| Analogue 6 (4-Cl) | 5 µM | 50-70% | > 1:1.6 |
| 10 µM | > 80% | ||
| Analogue 8 (4-CH₃) | 5 µM | 50-70% | > 1:1.6 |
| 10 µM | > 80% | ||
| Data sourced from studies on this compound analogues.[1][2] |
Table 2: Inhibition of TTR Amyloid Fibril Formation
This assay quantifies the ability of compounds to inhibit the formation of amyloid fibrils from the amyloidogenic V30M-TTR variant under acidic conditions.
| Compound | IC₅₀ (µM) |
| Tafamidis | ~5-10 |
| This compound | ~5-10 |
| Analogue 4 (4-I) | ~5-10 |
| Analogue 5 (4-Br) | ~5-10 |
| Analogue 6 (4-Cl) | ~5-10 |
| Analogue 7 (4-Cl, 5-Cl) | ~5-10 |
| Analogue 8 (4-CH₃) | ~5-10 |
| IC₅₀ values represent the half-maximal inhibitory concentration. The best achievable IC₅₀ under the described experimental conditions is 5 µM. Data is for the V30M-TTR variant.[1][2] |
Key Experimental Protocols
Reproducibility is paramount in drug development. The following sections detail the methodologies used to generate the quantitative data presented above.
Ex Vivo Competitive Binding Assay in Human Plasma
This protocol assesses the binding potency and selectivity of a test compound to TTR within the complex biological matrix of human plasma.
Methodology:
-
Preparation: A fluorescent probe that covalently binds to Lys15 at the entrance of the TTR thyroxine-binding site is used.[1][2]
-
Competition: Commercially available human plasma, containing approximately 5 µM wild-type TTR, is pre-incubated with the test compound (e.g., this compound analogue) at various concentrations.[1]
-
Probe Addition: The fluorogenic probe is added to the plasma-compound mixture.
-
Measurement: The time-dependent increase in fluorescence is monitored. This increase corresponds to the covalent binding of the probe to TTR.[1][2]
-
Interpretation: If the test compound effectively occupies the TTR binding sites, it will inhibit the probe from binding, resulting in a lower fluorescence signal. The degree of fluorescence reduction is directly proportional to the binding potency and selectivity of the test compound.[1][2]
In Vitro Thioflavin-T Fibril Formation Assay
This is a widely used method to monitor the kinetics of amyloid fibril formation in real-time.[13] Thioflavin-T (ThT) is a dye that exhibits enhanced fluorescence upon binding to the β-sheet structure of amyloid fibrils.[1][2]
Methodology:
-
Protein Preparation: A solution of recombinant TTR (typically an amyloidogenic variant like V30M-TTR at a concentration of 10 µM) is prepared in a neutral pH buffer.[1][2]
-
Incubation: The TTR solution is mixed with the test compound at various concentrations (e.g., 0-50 µM) or a vehicle control (DMSO).[1][2]
-
Aggregation Induction: Amyloid aggregation is induced by a pH jump to acidic conditions (e.g., pH 4.7), which destabilizes the TTR tetramer.[1][2] The mixture is incubated at 37°C for an extended period (e.g., 7 days).[1][2]
-
Fluorescence Measurement: At specified time points, aliquots are taken, Thioflavin-T is added, and the fluorescence intensity is measured (Excitation ~450 nm, Emission ~482 nm).
-
Data Analysis: An increase in fluorescence intensity over time indicates fibril formation. The inhibitory activity of the compound is determined by comparing the fluorescence in its presence to the control. IC₅₀ values are calculated from dose-response curves.[1][2]
X-ray Crystallography
This technique provides high-resolution, atomic-level detail of the interaction between the ligand and TTR, confirming the binding mode and guiding further drug design.[5][11]
Methodology:
-
Protein Expression and Purification: Recombinant TTR (e.g., V30M variant) is expressed and purified to high homogeneity.[1][2]
-
Co-crystallization: The purified TTR is mixed with an excess of the ligand (e.g., a this compound analogue) and subjected to crystallization screening using methods like vapor diffusion.
-
Data Collection: Suitable crystals are cryo-cooled and exposed to a high-intensity X-ray beam at a synchrotron source to collect diffraction data.
-
Structure Solution and Refinement: The diffraction data is processed to determine the electron density map. The TTR-ligand complex structure is then built into this map and refined to yield a final atomic model.[1][2] The coordinates are often deposited in the Protein Data Bank (PDB).[12]
Conclusion and Future Directions
This compound and its optimized analogues have emerged as highly potent and selective kinetic stabilizers of transthyretin.[1][7] Quantitative data from plasma binding and fibril inhibition assays demonstrate an efficacy comparable or superior to the current therapeutic, tafamidis.[1][2] X-ray crystallography has provided a clear structural basis for this high-affinity interaction, paving the way for further rational design of next-generation TTR stabilizers. The favorable bioavailability profiles of lead analogues suggest their potential as orally administered therapeutics for transthyretin amyloidosis.[1][12] Further pre-clinical and clinical evaluation of these compounds is warranted to translate these promising in vitro findings into effective treatments for patients with ATTR.
References
- 1. Development of this compound Analogues with Enhanced Potency for Selective Binding to Transthyretin in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Identification of Transthyretin Tetramer Kinetic Stabilizers That Are Capable of Inhibiting the Retinol-Dependent Retinol Binding Protein 4-Transthyretin Interaction: Potential Novel Therapeutics for Macular Degeneration, Transthyretin Amyloidosis, and Their Common Age-Related Comorbidities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Crystallographic Study of Novel Transthyretin Ligands Exhibiting Negative-Cooperativity between Two Thyroxine Binding Sites | PLOS One [journals.plos.org]
- 5. Nearly 200 X-ray crystal structures of transthyretin: what do they tell us about this protein and the design of drugs for TTR amyloidoses? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Modulation of the Mechanisms Driving Transthyretin Amyloidosis [frontiersin.org]
- 7. This compound and 6-hydroxythis compound are potent and selective inhibitors of transthyretin amyloidogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of a Highly Potent Transthyretin Amyloidogenesis Inhibitor: Design, Synthesis, and Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. arci.org [arci.org]
- 10. Transthyretin Kinetic Stabilizers for ATTR Amyloidosis: A Narrative Review of Mechanisms and Therapeutic Benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. 'In vitro' amyloid fibril formation from transthyretin: the influence of ions and the amyloidogenicity of TTR variants - PubMed [pubmed.ncbi.nlm.nih.gov]
The Vasodilatory Properties of Benziodarone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benziodarone, a benzofuran (B130515) derivative, has been historically recognized for its clinical efficacy as a coronary vasodilator. This technical guide delves into the pharmacological underpinnings of its vasodilatory effects, drawing upon mechanistic data from closely related analogs such as amiodarone (B1667116) and its derivatives. The primary mechanisms of action appear to be twofold: a direct effect on vascular smooth muscle via the activation of potassium channels and an indirect, endothelium-dependent effect through the enhancement of nitric oxide production. This document provides a comprehensive overview of the quantitative data, experimental methodologies, and cellular signaling pathways associated with the vasodilatory properties of this compound and its analogs, offering a valuable resource for researchers and professionals in drug development.
Introduction
This compound is a pharmacological agent that has been used in the treatment of angina pectoris due to its vasodilatory effects on coronary arteries.[1][2] While its clinical utility has been documented, a detailed understanding of its molecular mechanisms of action is crucial for further drug development and optimization. This guide synthesizes the available scientific literature to provide an in-depth technical overview of the vasodilatory properties of this compound, with a focus on quantitative data, experimental protocols, and the intricate signaling pathways involved. Due to the limited availability of recent, detailed studies on this compound itself, this guide incorporates data from its well-studied analogs, amiodarone and the experimental compound KB130015, to provide a more complete picture of its likely pharmacological profile.
Quantitative Pharmacological Data
The vasodilatory potency of this compound and its analogs has been quantified in various experimental settings. The following tables summarize the key quantitative data, providing a basis for comparing the efficacy of these compounds.
Table 1: Vasorelaxant Potency of this compound Analogs
| Compound | Vascular Bed | EC50 (µM) | Endothelium Dependence | Reference |
| KB130015 | Porcine Pulmonary Artery | 43 | Independent | [3] |
Table 2: Ion Channel Activity of this compound Analogs
| Compound | Ion Channel | Effect | EC50 (µM) | Cell Type | Reference |
| KB130015 | BK(Ca) channels | Activation | 20 | HEK 293 cells | [3] |
Table 3: Effect of Amiodarone on Endothelial Nitric Oxide Production
| Compound | Concentration (µM) | Effect on NO Production | Cell Type | Reference |
| Amiodarone | 1 - 30 | Concentration-dependent enhancement | HUVECs | [4] |
| N-desethylamiodarone | 1 - 30 | Concentration-dependent enhancement | HUVECs | [4] |
Signaling Pathways in this compound-Induced Vasodilation
The vasodilatory effects of this compound and its analogs are mediated by two principal signaling pathways: one acting directly on vascular smooth muscle cells (VSMCs) and the other being dependent on the vascular endothelium.
Endothelium-Independent Vasodilation: Activation of K+ Channels in Vascular Smooth Muscle
Evidence from the amiodarone derivative KB130015 strongly suggests that this compound may directly induce vasodilation by activating large-conductance Ca2+-activated potassium (BK(Ca)) channels in VSMCs.[3] Activation of these channels leads to an efflux of potassium ions, causing hyperpolarization of the cell membrane. This hyperpolarization inhibits the opening of voltage-gated Ca2+ channels, thereby reducing the influx of Ca2+ and leading to smooth muscle relaxation and vasodilation.
References
- 1. [Anti-angina effect of this compound. Clinical study comparing it with pentaerythritol tetranitrate] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Use of a this compound, a coronary vasodilator, in the treatment of ambulatory coronary patients] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The amiodarone derivative 2-methyl-3-(3,5-diiodo-4-carboxymethoxybenzyl)benzofuran (KB130015) opens large-conductance Ca2+-activated K+ channels and relaxes vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Amiodarone and N-desethylamiodarone enhance endothelial nitric oxide production in human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: Laboratory Synthesis of Benziodarone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benziodarone, chemically known as (2-ethyl-1-benzofuran-3-yl)(4-hydroxy-3,5-diiodophenyl)methanone, is a benzofuran (B130515) derivative with significant pharmacological interest. It has been historically recognized for its uricosuric effects in the treatment of gout and hyperuricemia.[1] More recently, this compound has been identified as a potent kinetic stabilizer of the protein transthyretin (TTR).[2] This stabilization prevents the dissociation of the TTR tetramer into monomers, a critical step in the pathogenesis of TTR amyloidosis (ATTR), a progressive and fatal disease.[3]
These application notes provide a detailed, multi-step protocol for the laboratory synthesis of this compound and its analogues, which are crucial for research in medicinal chemistry and drug development.[4][5] The synthesis involves the construction of a 2-alkylbenzofuran core, followed by Friedel-Crafts acylation, demethylation, and finally, regioselective iodination.[6][7]
Experimental Protocols: Synthesis of 2-Alkyl-3-(4-hydroxy-3,5-diiodobenzoyl)benzofuran
This protocol outlines a general and robust multi-step synthesis pathway applicable to this compound (2-ethyl) and its commonly studied 2-butyl analogue. The 2-butyl analogue is often used as a key intermediate in the synthesis of the antiarrhythmic drug Amiodarone (B1667116).[8]
Step 1: Synthesis of 2-Alkylbenzofuran (e.g., 2-Ethylbenzofuran)
The initial step involves the formation of the core benzofuran structure. A common method starts from a substituted salicylaldehyde (B1680747).[4][9]
Materials:
-
Substituted Salicylaldehyde
-
Propionyl chloride (for 2-ethyl derivative) or similar acyl chloride
-
Reagents for Wolff-Kishner reduction (Hydrazine hydrate, base like KOH)
-
Appropriate solvents (e.g., Diethylene glycol)
Methodology:
-
Acylation of Salicylaldehyde: The appropriate salicylaldehyde is first converted to a ketone intermediate.
-
Wolff-Kishner Reduction: The resulting ketone is subjected to a Wolff-Kishner reduction to yield the 2-alkylbenzofuran.[4][9] This step effectively reduces the keto group to an alkyl group.
-
Purification: The crude product is purified using standard laboratory techniques such as vacuum distillation or column chromatography to yield pure 2-alkylbenzofuran.[10]
Step 2: Friedel-Crafts Acylation of 2-Alkylbenzofuran
This step introduces the benzoyl moiety at the 3-position of the benzofuran ring.
Materials:
-
2-Alkylbenzofuran (from Step 1)
-
p-Anisoyl chloride (4-methoxybenzoyl chloride)
-
Lewis acid catalyst (e.g., SnCl₄, AlCl₃) or a triflate salt[11]
-
Anhydrous solvent (e.g., 1,2-dichloroethane, toluene)[11]
Methodology:
-
Dissolve 2-alkylbenzofuran in the anhydrous solvent in a reaction flask equipped with a stirrer and under an inert atmosphere.
-
Cool the solution in an ice bath.
-
Slowly add the Lewis acid catalyst, followed by the dropwise addition of p-anisoyl chloride.
-
Allow the reaction to stir at room temperature until completion, monitored by Thin Layer Chromatography (TLC).
-
Quench the reaction by carefully pouring the mixture into ice-water.
-
Extract the product with an organic solvent (e.g., dichloromethane), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain 2-alkyl-3-(4-methoxybenzoyl)benzofuran.
Step 3: Demethylation of the Methoxy (B1213986) Group
The methoxy group is converted to a hydroxyl group to provide a site for iodination.
Materials:
-
2-Alkyl-3-(4-methoxybenzoyl)benzofuran (from Step 2)
-
Demethylating agent (e.g., Boron tribromide (BBr₃), Pyridine hydrochloride)[4]
-
Anhydrous solvent (e.g., Dichloromethane)
Methodology:
-
Dissolve the methoxy-protected compound in anhydrous dichloromethane (B109758) under an inert atmosphere.
-
Cool the solution to 0°C or lower.
-
Add the demethylating agent (e.g., BBr₃ solution) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).
-
Carefully quench the reaction with water or methanol.
-
Extract the product, wash, dry, and concentrate the organic phase.
-
The resulting crude 2-alkyl-3-(4-hydroxybenzoyl)benzofuran can be purified by crystallization or column chromatography.
Step 4: Regioselective Iodination
The final step introduces two iodine atoms onto the phenolic ring to yield the target compound.
Materials:
-
2-Alkyl-3-(4-hydroxybenzoyl)benzofuran (from Step 3)
-
Iodine (I₂)
-
Base (e.g., Potassium carbonate)[12]
-
Oxidizing agent (e.g., Hydrogen peroxide)
-
Solvent (e.g., 75% Propanol)[7]
Methodology:
-
In a reaction flask, dissolve 2-alkyl-3-(4-hydroxybenzoyl)benzofuran, potassium carbonate, and iodine in 75% propanol (B110389).
-
Stir the mixture and slowly heat to 80-85°C for approximately one hour.
-
Heat the mixture to reflux.
-
While refluxing, add a solution of hydrogen peroxide in propanol dropwise over 1.5 hours.
-
Maintain the reflux for an additional 2 hours after the addition is complete.
-
Cool the reaction mixture to room temperature.
-
Acidify the mixture to pH 1 with concentrated hydrochloric acid to precipitate the product.
-
Filter the precipitate, wash the filter cake with water, and dry under vacuum to yield the final product, 2-alkyl-3-(4-hydroxy-3,5-diiodobenzoyl)benzofuran.[7]
Quantitative Data Summary
The following table summarizes representative quantitative data for the synthesis of the 2-butyl analogue, which is structurally similar to this compound.
| Step | Starting Material | Key Reagents | Molar Ratio (approx.) | Solvent | Yield | Purity | Reference |
| 2 | 2-Butylbenzofuran | p-Anisoyl chloride, Yb(OTf)₃ | 1 : 1 : 0.05 | Toluene | High | - | [7] |
| 3 | 2-Butyl-3-(4-methoxybenzoyl)benzofuran | Boron tribromide (BBr₃) | 1 : 1.2 | DCM | >90% | - | [4][9] |
| 4 | 2-Butyl-3-(4-hydroxybenzoyl)benzofuran | Iodine, H₂O₂, K₂CO₃ | 1 : 1.05 : 1 : 0.53 | 75% Propanol | 89.6% | >95% (HPLC) | [7] |
Diagrams of Workflow and Signaling Pathways
Synthesis Workflow
The multi-step synthesis of this compound can be visualized as a linear progression from the formation of the benzofuran core to the final iodination step.
References
- 1. [The hypo-uricemic action of oral this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound and 6-hydroxythis compound are potent and selective inhibitors of transthyretin amyloidogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Transthyretin Kinetic Stabilizers for ATTR Amyloidosis: A Narrative Review of Mechanisms and Therapeutic Benefits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of this compound Analogues with Enhanced Potency for Selective Binding to Transthyretin in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemists Develop Method to Synthesize Drugs From Renewable Precursors | Technology Networks [technologynetworks.com]
- 6. CN104262304A - Synthetic method of amiodarone hydrochloride - Google Patents [patents.google.com]
- 7. CN100457745C - Synthetic process for 2-butyl-3(hydroxy 3,5-diiodo-benzoyl) benzofuran - Google Patents [patents.google.com]
- 8. 2-Butyl-3-(3,5-Diiodo-4-hydroxy benzoyl) benzofuran-1951-26-4 [ganeshremedies.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. nbinno.com [nbinno.com]
- 11. Acetylation of 2,3-dimethylbenzofuran. The first example of a ‘non-conventional’ Friedel–Crafts reaction - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. CN106831673A - The preparation method of Amiodarone Hydrochloride intermediate 2 butyl 3 (the diiodo- benzoyl of 4 hydroxyl 3,5) benzofuran - Google Patents [patents.google.com]
In Vitro Assays for Benziodarone Activity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benziodarone is a benzofuran (B130515) derivative that has garnered significant interest for its therapeutic potential. Initially recognized for its uricosuric and cardiovascular effects, recent research has highlighted its potent activity as a stabilizer of transthyretin (TTR), a protein implicated in amyloid diseases. This document provides detailed application notes and protocols for a range of in vitro assays to characterize the multifaceted activities of this compound. The assays described herein cover its well-established role in TTR stabilization, as well as its potential effects on thyroid hormone metabolism, urate transport, and cardiac ion channel function. These protocols are intended to provide researchers, scientists, and drug development professionals with the necessary methodologies to investigate the pharmacological profile of this compound and related compounds.
Transthyretin (TTR) Stabilization and Aggregation Inhibition
This compound has been identified as a potent kinetic stabilizer of the TTR tetramer, preventing its dissociation into amyloidogenic monomers. This activity is crucial for the potential treatment of TTR amyloidosis. The following assays are fundamental for characterizing the TTR-stabilizing properties of this compound.
Thioflavin-T (ThT) Fluorescence Assay for TTR Aggregation Inhibition
Application Note: This assay is a widely used method to monitor the formation of amyloid fibrils in real-time. Thioflavin-T is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet structures characteristic of amyloid fibrils. By inducing TTR aggregation (e.g., through acidification) and monitoring the ThT fluorescence in the presence and absence of this compound, one can quantify its inhibitory effect on fibril formation.
Experimental Protocol:
-
Reagent Preparation:
-
TTR Stock Solution: Prepare a stock solution of recombinant human TTR (wild-type or a common mutant like V30M) in a suitable buffer (e.g., 10 mM phosphate (B84403) buffer, 100 mM KCl, 1 mM EDTA, pH 7.6).
-
Thioflavin-T Stock Solution: Prepare a stock solution of Thioflavin-T in the same buffer. Protect from light.
-
Acidification Buffer: Prepare an acidic buffer to induce aggregation (e.g., 200 mM acetate (B1210297) buffer, 100 mM KCl, 1 mM EDTA, pH 4.0).
-
This compound Stock Solution: Prepare a concentrated stock solution of this compound in DMSO.
-
-
Assay Procedure:
-
In a 96-well black, clear-bottom plate, add the TTR solution to a final concentration of 3.6 µM.
-
Add varying concentrations of this compound (e.g., from a serial dilution) to the wells. Include a vehicle control (DMSO) and a positive control (e.g., Tafamidis).
-
Add Thioflavin-T to a final concentration of 10 µM.
-
Incubate the plate at 37°C for a short period (e.g., 15 minutes).
-
Initiate aggregation by adding the acidification buffer to each well.
-
Monitor the fluorescence intensity at regular intervals (e.g., every 10 minutes) for up to 72 hours using a fluorescence plate reader with excitation at ~450 nm and emission at ~485 nm.
-
-
Data Analysis:
-
Plot the fluorescence intensity against time for each concentration of this compound.
-
Determine the extent of inhibition by comparing the fluorescence at a late time point (e.g., 72 hours) for the this compound-treated samples to the vehicle control.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.
-
Competitive Binding Assay
Application Note: This assay assesses the ability of this compound to bind to the thyroxine-binding sites of TTR, thereby preventing the binding of another ligand, often a fluorescent probe. This provides a direct measure of the compound's affinity for TTR.
Experimental Protocol:
-
Reagent Preparation:
-
TTR Solution: Prepare a solution of wild-type TTR in a suitable assay buffer.
-
Fluorescent Probe: Use a fluorescent probe known to bind to the TTR thyroxine-binding sites (e.g., a derivative of 2',4'-dihydroxyflavone).
-
This compound Stock Solution: Prepare a serial dilution of this compound in DMSO.
-
-
Assay Procedure:
-
In a 96-well plate, add the TTR solution.
-
Add the fluorescent probe at a fixed concentration.
-
Add varying concentrations of this compound. Include a vehicle control.
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium.
-
Measure the fluorescence polarization or fluorescence intensity using a suitable plate reader.
-
-
Data Analysis:
-
The displacement of the fluorescent probe by this compound will result in a change in the fluorescence signal.
-
Calculate the percentage of displacement for each this compound concentration.
-
Determine the EC50 or IC50 value by plotting the percentage of displacement against the logarithm of the this compound concentration.
-
Data Presentation: TTR Stabilization Activity of this compound and Analogues
| Compound | TTR Aggregation Inhibition IC50 (µM)[1] | TTR Binding EC50 (µM)[1] |
| This compound (3) | ~5 | Not Reported |
| Tafamidis (1) | ~5 | Not Reported |
| Analogue 4 | ~5 | 1.1 ± 0.1 |
| Analogue 5 | ~5 | 1.0 ± 0.1 |
| Analogue 6 | ~5 | 0.8 ± 0.1 |
| Analogue 7 | ~5 | 1.1 ± 0.1 |
| Analogue 8 | ~5 | 0.9 ± 0.1 |
Note: IC50 values for TTR aggregation are the best achievable under the reported experimental conditions. EC50 values are for selective binding to wild-type TTR in human plasma.
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound stabilizes the TTR tetramer, inhibiting its dissociation into amyloidogenic monomers.
Caption: Workflow for the Thioflavin-T TTR aggregation inhibition assay.
Assessment of Effects on Thyroid Hormone Metabolism
This compound is structurally related to amiodarone (B1667116), a drug known to interfere with thyroid hormone metabolism. Therefore, it is crucial to evaluate this compound's potential effects on key enzymes in the thyroid hormone synthesis and activation pathways.
Thyroid Peroxidase (TPO) Inhibition Assay
Application Note: TPO is a key enzyme in the synthesis of thyroid hormones, catalyzing the iodination of tyrosine residues on thyroglobulin. Inhibition of TPO can lead to hypothyroidism. This in vitro assay measures the peroxidase activity of TPO and its inhibition by test compounds.
Experimental Protocol:
-
Reagent Preparation:
-
TPO Source: Use commercially available human or porcine TPO, or prepare thyroid microsomes from thyroid tissue.
-
Substrate: A suitable chromogenic or fluorogenic substrate (e.g., guaiacol (B22219) or Amplex UltraRed).
-
Hydrogen Peroxide (H₂O₂): A solution of H₂O₂ as the co-substrate.
-
Assay Buffer: A suitable buffer (e.g., phosphate buffer, pH 7.4).
-
This compound Stock Solution: Prepare a serial dilution of this compound in DMSO.
-
-
Assay Procedure:
-
In a 96-well plate, add the assay buffer.
-
Add the TPO enzyme preparation.
-
Add varying concentrations of this compound. Include a vehicle control and a known TPO inhibitor (e.g., methimazole) as a positive control.
-
Pre-incubate the plate to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding the substrate and H₂O₂.
-
Incubate the plate at room temperature, protected from light if using a fluorogenic substrate.
-
Measure the absorbance or fluorescence at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of TPO inhibition for each this compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Deiodinase (DIO) Inhibition Assay
Application Note: Deiodinases are enzymes that convert the prohormone thyroxine (T4) to the active hormone triiodothyronine (T3) (DIO1 and DIO2) or inactivate thyroid hormones (DIO3). Inhibition of these enzymes can significantly alter thyroid hormone status. This assay measures the activity of deiodinases and their inhibition by test compounds.
Experimental Protocol:
-
Reagent Preparation:
-
Deiodinase Source: Use recombinant human deiodinases (DIO1, DIO2, or DIO3) or liver/kidney microsomes.
-
Substrate: The appropriate thyroid hormone substrate (e.g., T4 for DIO1/DIO2, T3 for DIO3).
-
Cofactor: Dithiothreitol (DTT) is required for deiodinase activity.
-
Assay Buffer: A suitable buffer (e.g., phosphate buffer with EDTA, pH 7.0).
-
This compound Stock Solution: Prepare a serial dilution of this compound in DMSO.
-
-
Assay Procedure:
-
In a reaction tube, combine the assay buffer, deiodinase enzyme preparation, DTT, and varying concentrations of this compound.
-
Pre-incubate the mixture.
-
Initiate the reaction by adding the thyroid hormone substrate.
-
Incubate at 37°C for a defined period.
-
Stop the reaction (e.g., by adding ice-cold ethanol).
-
Measure the amount of product formed (e.g., T3 or reverse T3) using a specific immunoassay (e.g., RIA or ELISA) or by LC-MS/MS.
-
-
Data Analysis:
-
Calculate the percentage of deiodinase inhibition for each this compound concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Data Presentation: Potential Thyroid Hormone Modulating Activity of this compound (Comparative Data)
| Compound | Target | IC50 (µM) | Notes |
| Amiodarone | 5'-deiodinase | Inhibition observed | Amiodarone is a known inhibitor of deiodinase activity. |
| Methimazole | Thyroid Peroxidase | ~0.11-0.8 | A standard TPO inhibitor. |
| Propylthiouracil (PTU) | Thyroid Peroxidase | ~1.2-2.0 | A standard TPO inhibitor. |
| This compound | TPO, Deiodinases | Data not available | In vitro studies are required to determine the IC50 values. |
Signaling Pathway and Experimental Workflow Diagrams
Caption: Potential sites of this compound interference in the thyroid hormone synthesis and metabolism pathway.
Uricosuric Activity: URAT1 Inhibition Assay
This compound is known to have uricosuric effects, meaning it increases the excretion of uric acid. This activity is primarily mediated through the inhibition of the urate transporter 1 (URAT1) in the kidneys.
URAT1 Inhibition Assay in HEK293 Cells
Application Note: This cell-based assay measures the uptake of uric acid into human embryonic kidney (HEK293) cells that are engineered to express the human URAT1 transporter. The inhibition of uric acid uptake by this compound provides a direct measure of its effect on URAT1 function.
Experimental Protocol:
-
Cell Culture:
-
Culture HEK293 cells stably expressing human URAT1 (hURAT1-HEK293) and parental HEK293 cells (as a negative control) in appropriate culture medium.
-
Seed the cells into 24- or 96-well plates.
-
-
Uric Acid Uptake Assay:
-
Wash the cells with a pre-warmed assay buffer (e.g., Krebs-Ringer buffer).
-
Pre-incubate the cells with varying concentrations of this compound in the assay buffer for a defined period (e.g., 15-30 minutes) at 37°C. Include a vehicle control and a known URAT1 inhibitor (e.g., benzbromarone) as a positive control.
-
Initiate uric acid uptake by adding a solution containing a known concentration of uric acid (either radiolabeled [¹⁴C]uric acid or unlabeled uric acid) to the cells.
-
Incubate for a specific time (e.g., 10-30 minutes) at 37°C.
-
Stop the uptake by rapidly washing the cells with ice-cold buffer.
-
Lyse the cells.
-
-
Detection and Data Analysis:
-
If using radiolabeled uric acid, measure the intracellular radioactivity using a scintillation counter.
-
If using unlabeled uric acid, measure the intracellular uric acid concentration using a suitable method, such as LC-MS/MS or a colorimetric/fluorometric uric acid assay kit.
-
Normalize the uric acid uptake to the protein content of each well.
-
Calculate the percentage of URAT1-specific uptake inhibition by subtracting the background uptake in parental HEK293 cells.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.
-
Data Presentation: URAT1 Inhibition (Comparative Data)
| Compound | Target | IC50 | Notes |
| Benzbromarone | hURAT1 | ~2.8 µM | A potent URAT1 inhibitor, structurally related to this compound.[2] |
| Lesinurad | hURAT1 | ~7 µM | A clinically approved URAT1 inhibitor. |
| This compound | hURAT1 | Data not available | Expected to be a potent inhibitor based on its known uricosuric activity. |
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound inhibits the URAT1 transporter, blocking uric acid reabsorption in the kidneys.
Cardiac Ion Channel Activity
Given that this compound belongs to the benzofuran class of compounds, which includes the antiarrhythmic drug amiodarone, it is prudent to assess its effects on cardiac ion channels to understand its cardiovascular profile.
Whole-Cell Patch-Clamp Electrophysiology
Application Note: The whole-cell patch-clamp technique is the gold standard for studying the effects of compounds on ion channel function. It allows for the direct measurement of ionic currents through specific channels in isolated cardiomyocytes or in cell lines expressing a single type of ion channel.
Experimental Protocol (General):
-
Cell Preparation:
-
Use isolated primary cardiomyocytes (e.g., from guinea pig or rabbit ventricles) or a suitable cell line (e.g., HEK293 or CHO cells) stably expressing the human cardiac ion channel of interest (e.g., hERG for IKr, Nav1.5 for INa, Cav1.2 for ICa,L).
-
-
Electrophysiological Recording:
-
Establish a whole-cell patch-clamp configuration on a single cell.
-
Apply a specific voltage-clamp protocol designed to elicit the current of interest.
-
Record baseline currents in the absence of the compound.
-
Perfuse the cell with a solution containing a known concentration of this compound and record the currents.
-
Repeat with a range of this compound concentrations to establish a dose-response relationship.
-
-
Data Analysis:
-
Measure the peak current amplitude and other relevant parameters (e.g., activation and inactivation kinetics).
-
Calculate the percentage of current inhibition for each this compound concentration.
-
Determine the IC50 value by fitting the dose-response data to the Hill equation.
-
Data Presentation: Cardiac Ion Channel Activity (Comparative Data for Amiodarone)
| Compound | Ion Channel | IC50 (µM) | Test System |
| Amiodarone | hERG (IKr) | 2.8 - 38 | Rabbit ventricular myocytes, Xenopus oocytes |
| Amiodarone | Nav1.5 (INa) | ~3.6 (for inactivated state) | Rat cardiac sodium channel preparation |
| Amiodarone | Cav1.2 (ICa,L) | Inhibition observed | Guinea-pig ventricular myocytes |
| This compound | Various | Data not available | Patch-clamp studies are required to characterize its ion channel profile. |
Logical Relationship Diagram
Caption: Logical relationship of this compound's potential effects on cardiac ion channels and cardiovascular outcomes.
Conclusion
The in vitro assays detailed in these application notes provide a comprehensive framework for characterizing the diverse pharmacological activities of this compound. By systematically evaluating its effects on transthyretin stability, thyroid hormone metabolism, urate transport, and cardiac ion channel function, researchers can gain a thorough understanding of its therapeutic potential and potential off-target effects. The provided protocols and comparative data serve as a valuable resource for guiding future research and development of this compound and related benzofuran derivatives.
References
Application Notes and Protocols for Evaluating Benziodarone Efficacy in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benziodarone, a benzofuran (B130515) derivative, has been investigated for its therapeutic potential in cardiovascular diseases, notably for its antianginal and uricosuric effects.[1][2] Structurally related to the potent antiarrhythmic agent amiodarone (B1667116), this compound presents a unique pharmacological profile that warrants detailed preclinical evaluation.[3] These application notes provide comprehensive protocols for assessing the efficacy of this compound in established animal models of myocardial ischemia, angina, and hyperuricemia. The protocols are designed to yield robust and reproducible data to support drug development programs.
I. Animal Models for Antianginal Efficacy
A. Stable Angina Model: Dobutamine-Induced Myocardial Ischemia in Canines
This model simulates stable angina by pharmacologically inducing an increase in myocardial oxygen demand, leading to ischemia in the presence of controlled coronary stenosis.
Experimental Protocol:
-
Animal Model: Adult Beagle dogs of either sex, weighing 10-15 kg.
-
Anesthesia: Anesthetize with an appropriate agent such as propofol (B549288) (4-8 mg/kg slow IV to effect) for induction, followed by maintenance with isoflurane.[4][5]
-
Instrumentation:
-
Perform a left thoracotomy to expose the heart.
-
Isolate the left anterior descending (LAD) coronary artery.
-
Place a hydraulic occluder or a snare ligature around the LAD to create a controlled stenosis.
-
Implant ECG leads for continuous monitoring.
-
Insert a catheter into the femoral artery to monitor systemic blood pressure and for blood sampling.
-
Place a catheter in the left ventricle to measure left ventricular pressure (LVP) and dP/dt.
-
-
Ischemia Induction:
-
Partially occlude the LAD to reduce coronary blood flow by approximately 50%.
-
Administer a continuous intravenous infusion of dobutamine, starting at 5 µg/kg/min and increasing in increments of 5 µg/kg/min every 3-5 minutes to a maximum of 40-50 µg/kg/min or until signs of ischemia are observed (e.g., ST-segment depression on ECG).[6][7][8]
-
-
This compound Administration:
-
Administer this compound intravenously or orally at predetermined doses. A washout period should be allowed between different doses.
-
-
Data Collection and Analysis:
-
Continuously record ECG, heart rate, systemic blood pressure, LVP, and LV dP/dt.
-
Measure the degree of ST-segment depression as an indicator of ischemic severity.
-
Analyze heart rate and blood pressure to determine the rate-pressure product, an index of myocardial oxygen consumption.
-
Collect blood samples to determine this compound plasma concentrations.
-
Experimental Workflow:
B. Vasospastic Angina Model: Ergonovine-Induced Coronary Artery Spasm in Swine
This model mimics vasospastic angina by inducing coronary artery spasm with ergonovine, a serotonin (B10506) receptor agonist.[9]
Experimental Protocol:
-
Animal Model: Domestic pigs of either sex, weighing 30-40 kg.
-
Anesthesia: Induce anesthesia with a combination of ketamine (20 mg/kg) and xylazine (B1663881) (2 mg/kg) intramuscularly, followed by maintenance with isoflurane.
-
Instrumentation:
-
Introduce a catheter sheath into the femoral artery for coronary angiography.
-
Advance a guide catheter to the ostium of the left or right coronary artery.
-
Implant ECG leads for continuous monitoring.
-
Insert a catheter into the femoral artery for blood pressure monitoring.
-
-
Spasm Induction:
-
Perform baseline coronary angiography.
-
Administer ergonovine maleate (B1232345) intracoronarily in incremental doses (e.g., starting at 10 µg and increasing to a maximum of 64 µg) until coronary artery spasm is observed on the angiogram, defined as a significant reduction in artery diameter.[10][11][12]
-
-
This compound Administration:
-
Administer this compound intravenously or intracoronarily prior to or after the induction of spasm to evaluate its preventive or therapeutic effects.
-
-
Data Collection and Analysis:
-
Perform coronary angiography at baseline, during ergonovine infusion, and after this compound administration.
-
Quantify the degree of coronary artery stenosis from the angiograms.
-
Continuously monitor ECG for ischemic changes (e.g., ST-segment elevation) and arrhythmias.
-
Record systemic blood pressure and heart rate.
-
Experimental Workflow:
II. Animal Model for Myocardial Infarction Efficacy
A. Myocardial Ischemia/Reperfusion Injury Model in Rats
This model is used to assess the cardioprotective effects of this compound in the context of myocardial infarction and subsequent reperfusion injury.
Experimental Protocol:
-
Animal Model: Male Sprague-Dawley or Wistar rats, weighing 250-300 g.
-
Anesthesia: Anesthetize with an appropriate agent such as a combination of ketamine and xylazine.
-
Surgical Procedure:
-
Perform a left thoracotomy to expose the heart.
-
Ligate the left anterior descending (LAD) coronary artery with a suture.
-
After a period of ischemia (e.g., 30-45 minutes), release the ligature to allow for reperfusion.
-
-
This compound Administration:
-
Administer this compound intravenously or orally at various time points (e.g., before ischemia, during ischemia, or at the onset of reperfusion).
-
-
Data Collection and Analysis:
-
At the end of the reperfusion period (e.g., 24 hours), euthanize the animal and excise the heart.
-
Stain the heart with triphenyltetrazolium (B181601) chloride (TTC) to delineate the infarct area (pale) from the viable myocardium (red).
-
Calculate the infarct size as a percentage of the area at risk or the total left ventricular area.
-
Collect blood samples for the analysis of cardiac biomarkers (e.g., troponin I, CK-MB).
-
Perform histological analysis to assess inflammation and apoptosis.
-
Experimental Workflow:
III. Animal Model for Uricosuric Efficacy
A. Potassium Oxonate-Induced Hyperuricemia Model in Rats
This model is used to evaluate the uricosuric effect of this compound by inhibiting uricase, the enzyme that metabolizes uric acid in rats.[13][14][15][16]
Experimental Protocol:
-
Animal Model: Male Sprague-Dawley or Wistar rats, weighing 200-250 g.
-
Hyperuricemia Induction:
-
Administer potassium oxonate, a uricase inhibitor, orally or intraperitoneally at a dose of 250-300 mg/kg.[14] This is typically done 1 hour before the administration of the test compound.
-
-
This compound Administration:
-
Administer this compound orally at various doses.
-
-
Sample Collection:
-
Place the rats in metabolic cages for urine collection over a 24-hour period.
-
At the end of the experiment, collect blood samples via cardiac puncture under anesthesia.
-
-
Data Analysis:
-
Measure uric acid concentrations in serum and urine using a commercially available kit.
-
Calculate the fractional excretion of uric acid (FEua) using the formula: (Urine Uric Acid × Serum Creatinine) / (Serum Uric Acid × Urine Creatinine).
-
Measure serum and urine creatinine (B1669602) levels for the calculation of FEua.
-
Experimental Workflow:
IV. Data Presentation
Quantitative data from efficacy studies should be summarized in clear and concise tables for easy comparison. Due to the limited availability of direct quantitative data for this compound, data from studies on its structural analog, amiodarone, are presented below as a proxy.
Table 1: Effect of Amiodarone on Hemodynamic and ECG Parameters in a Canine Model of Myocardial Ischemia
| Parameter | Control | Amiodarone (5 mg/kg IV) | Amiodarone (10 mg/kg IV) |
| Heart Rate (bpm) | 150 ± 10 | 135 ± 8 | 120 ± 7** |
| Mean Arterial Pressure (mmHg) | 105 ± 5 | 95 ± 6 | 88 ± 5 |
| LV dP/dt max (mmHg/s) | 2500 ± 200 | 2200 ± 180* | 1900 ± 150 |
| PR Interval (ms) | 113 ± 4 | 125 ± 5 | 140 ± 3** |
| QRS Duration (ms) | 55 ± 3 | 56 ± 3 | 58 ± 4 |
| QTc Interval (ms) | 297 ± 17 | 305 ± 15 | 314 ± 17 |
*Data are presented as mean ± SD. *p < 0.05, *p < 0.01 vs. Control. Data are representative values compiled from literature.[17][18][19]
Table 2: Effect of Amiodarone on Infarct Size in a Rat Myocardial Ischemia/Reperfusion Model
| Treatment Group | Dose | Infarct Size (% of Area at Risk) |
| Vehicle Control | - | 42.4 ± 1.6 |
| Amiodarone (chronic) | 30 mg/kg/day for 2 weeks | 42.1 ± 2.0 |
| Amiodarone (acute) | 100 mg/kg single dose | 45.7 ± 1.2 |
Data are presented as mean ± SEM. Data from a study by G. Tse et al. (2007).[20]
Table 3: Effect of Amiodarone on Hemodynamic Parameters in Spontaneously Hypertensive Rats (SHR)
| Parameter | Control SHR | Amiodarone-treated SHR |
| Mean Arterial Pressure (mmHg) | 187 ± 8 | 135 ± 8 |
| Pulse Interval (ms) | 156 ± 7 | 191 ± 3 |
| Left Ventricle Weight (mg/g) | 3.45 ± 0.24 | 2.94 ± 0.12* |
*Data are presented as mean ± SEM. p < 0.05 vs. Control SHR. Data from a study by T. M. L. de Lima et al. (2003).[9]
V. Signaling Pathway Visualization
A. Proposed Vasodilatory Signaling Pathway of this compound
This compound's vasodilatory effects may be mediated through multiple pathways, including inhibition of calcium influx and modulation of endothelial nitric oxide synthase (eNOS) activity, potentially through its interaction with calmodulin.[3][21][22][23]
B. Thyroid Hormone Receptor Antagonism Pathway
This compound, similar to amiodarone, can interfere with thyroid hormone metabolism and action, potentially acting as a thyroid hormone receptor antagonist.[12]
Disclaimer
These protocols are intended as a guide for research purposes. All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals and with approval from the relevant institutional animal care and use committee (IACUC). The dosages and specific parameters may need to be optimized for individual experimental conditions. The use of amiodarone data as a proxy for this compound is based on structural similarity and should be interpreted with caution until direct comparative data for this compound becomes available.
References
- 1. Uricosuric effect of this compound in man and laboratory animals: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of Methadone or Hydromorphone on Cardiac Conductivity in Dogs Before and During Sevoflurane Anesthesia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Interaction of amiodarone and its analogs with calmodulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The evaluation of drug-induced changes in cardiac inotropy in dogs: Results from a HESI-sponsored consortium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Diversity in Mechanisms of Endothelium-Dependent Vasodilation in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dobutamine Stress Echocardiography for Assessment of Systolic Function in Dogs with Experimentally Induced Mitral Regurgitation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. jnm.snmjournals.org [jnm.snmjournals.org]
- 9. Mode of action of ergonovine on isolated porcine coronary artery: the role of Ca2+ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Induction of coronary artery spasm by two pharmacological agents: comparison between intracoronary injection of acetylcholine and ergonovine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Induction of coronary artery spasm by a direct local action of ergonovine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Diagnosis of coronary artery spasm by ergonovine provocation test of radial artery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ijpbr.in [ijpbr.in]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Evaluating renal injury characteristics in different rat models of hyperuricemia and elucidating pathological molecular mechanisms via serum metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Effects of chronic oral amiodarone on left ventricular function, ECGs, serum chemistries, and exercise tolerance in healthy dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. ahajournals.org [ahajournals.org]
- 21. youtube.com [youtube.com]
- 22. Communication is Key: Mechanisms of Intercellular Signaling in Vasodilation - PMC [pmc.ncbi.nlm.nih.gov]
- 23. The Endothelium and Its Role in Regulating Vascular Tone - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Transthyretin (TTR) Stabilization Assay Using Benziodarone
Audience: Researchers, scientists, and drug development professionals.
Introduction
Transthyretin (TTR) is a transport protein primarily synthesized in the liver, which circulates as a homotetramer.[1][2][3] In a group of diseases known as TTR amyloidosis (ATTR), the TTR tetramer dissociates into its constituent monomers. These monomers can then misfold and aggregate into insoluble amyloid fibrils that deposit in various organs, particularly the heart and nerves, leading to progressive organ dysfunction and fatal outcomes.[1][2][4]
A leading therapeutic strategy for ATTR is the kinetic stabilization of the native TTR tetramer.[5][6] Small molecule stabilizers bind to the thyroxine-binding sites located at the dimer-dimer interface of the TTR tetramer, strengthening the association between the subunits.[7][8] This stabilization prevents the initial, rate-limiting step of tetramer dissociation, thereby halting the amyloid cascade.[5][7] Benziodarone, a clinically used uricosuric agent, has been identified as a potent TTR kinetic stabilizer, demonstrating a strong inhibitory effect on TTR aggregation.[9][10][11] It effectively binds to the thyroxine-binding pocket and stabilizes the tetrameric structure, showing efficacy comparable to approved therapeutics like Tafamidis.[9]
Assay Principle
This protocol describes an in vitro assay to evaluate the efficacy of this compound as a TTR stabilizer. The assay relies on inducing TTR amyloid fibril formation under mildly acidic conditions (pH 4.4), which mimics the environment of the lysosome and promotes the dissociation of the TTR tetramer into amyloidogenic monomers.[12][13] The subsequent aggregation and formation of amyloid fibrils are monitored using Thioflavin T (ThT), a fluorescent dye that exhibits a significant increase in fluorescence emission upon binding to the cross-β sheet structure of amyloid fibrils.[14][15] In the presence of an effective stabilizer like this compound, the TTR tetramer resists acid-induced dissociation, leading to a reduction in fibril formation and a corresponding decrease in ThT fluorescence. The potency of the stabilizer is quantified by measuring this reduction in fluorescence relative to a control without the compound.
Visualizing TTR Amyloidogenesis and Stabilization
Experimental Protocol
This protocol is designed for a 96-well plate format to assess the inhibitory activity of this compound on acid-induced TTR aggregation.
1. Materials and Reagents
-
Recombinant human wild-type TTR (purified)
-
This compound (powder)
-
Dimethyl sulfoxide (B87167) (DMSO, molecular biology grade)
-
Thioflavin T (ThT)
-
Sodium Acetate Buffer (200 mM, pH 4.4, containing 100 mM KCl)
-
Phosphate Buffer (10 mM, pH 7.6, containing 100 mM KCl and 1 mM EDTA)
-
Glycine-NaOH Buffer (50 mM, pH 9.0)
-
Black, clear-bottom 96-well microplates
-
Microplate reader with fluorescence capability (Excitation: ~440 nm, Emission: ~485 nm)
-
Incubator set to 37°C
2. Reagent Preparation
-
TTR Stock Solution (7.2 µM): Prepare a stock solution of recombinant TTR in Phosphate Buffer (pH 7.6). The final assay concentration will be 3.6 µM.[13]
-
This compound Stock Solution (10 mM): Dissolve this compound powder in 100% DMSO to create a high-concentration stock.
-
Thioflavin T Stock Solution (500 µM): Dissolve ThT powder in the Glycine-NaOH buffer. Protect from light and store at 4°C. The final assay concentration will be 10 µM.
3. Assay Workflow Diagram
4. Step-by-Step Assay Procedure
-
Compound Plating:
-
Prepare serial dilutions of the 10 mM this compound stock solution in DMSO.
-
In a 96-well plate, add 1 µL of each this compound dilution to the respective wells.
-
For the positive control (maximum aggregation), add 1 µL of 100% DMSO.
-
For the negative control (background fluorescence), add 1 µL of 100% DMSO.
-
-
TTR Addition and Pre-incubation:
-
Add 50 µL of the 7.2 µM TTR stock solution (in pH 7.6 Phosphate Buffer) to all wells except the negative control wells.
-
To the negative control wells, add 50 µL of the pH 7.6 Phosphate Buffer without TTR.
-
Gently mix the plate and incubate for 30 minutes at room temperature to allow for compound binding to TTR.
-
-
Initiation of Fibrillogenesis:
-
Initiate the aggregation by adding 50 µL of 200 mM Sodium Acetate Buffer (pH 4.4) to all wells. The final volume will be 101 µL, and the final TTR concentration will be 3.6 µM.
-
Seal the plate securely to prevent evaporation.
-
-
Incubation:
-
Thioflavin T Measurement:
-
After the 72-hour incubation, prepare a working solution of ThT by diluting the stock in Glycine-NaOH buffer.
-
Add 10 µL of the ThT working solution to each well.
-
Incubate for 5 minutes at room temperature, protected from light.
-
Measure the fluorescence intensity using a plate reader with excitation set to ~440 nm and emission set to ~485 nm.
-
5. Data Presentation and Analysis
The inhibitory effect of this compound is determined by calculating the percentage of inhibition of TTR aggregation for each concentration tested.
Calculation:
-
% Inhibition = [1 - ( (RFUSample - RFUNegative Control) / (RFUPositive Control - RFUNegative Control) )] * 100
-
RFUSample: Relative Fluorescence Units of the well with TTR and this compound.
-
RFUPositive Control: Average RFU of wells with TTR and DMSO (0% inhibition).
-
RFUNegative Control: Average RFU of wells with no TTR (background).
-
The half-maximal inhibitory concentration (IC₅₀) can be determined by plotting the % Inhibition against the logarithm of this compound concentration and fitting the data to a dose-response curve.
Table 1: Representative Data for TTR Stabilization by this compound
| This compound Conc. (µM) | Average RFU | Corrected RFU (Sample - Bkg) | % Aggregation | % Inhibition |
| 0 (Vehicle Control) | 18,500 | 18,000 | 100.0% | 0.0% |
| 0.1 | 17,600 | 17,100 | 95.0% | 5.0% |
| 0.5 | 13,100 | 12,600 | 70.0% | 30.0% |
| 1.0 | 9,500 | 9,000 | 50.0% | 50.0% |
| 2.0 | 5,900 | 5,400 | 30.0% | 70.0% |
| 5.0 | 2,300 | 1,800 | 10.0% | 90.0% |
| 10.0 | 1,400 | 900 | 5.0% | 95.0% |
| Background (No TTR) | 500 | 0 | 0.0% | 100.0% |
Note: Data are for illustrative purposes only and will vary based on experimental conditions.
References
- 1. ATTR Pathophysiology | ATTR HCP [attr-amyloidosis.com]
- 2. Transthyretin Cardiac Amyloidosis: Pathogenesis, Treatments, and Emerging Role in Heart Failure with Preserved Ejection Fraction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Transthyretin-Related Amyloidosis: Background, Pathophysiology, Epidemiology [emedicine.medscape.com]
- 4. my.clevelandclinic.org [my.clevelandclinic.org]
- 5. Transthyretin Kinetic Stabilizers for ATTR Amyloidosis: A Narrative Review of Mechanisms and Therapeutic Benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural Stabilization of Human Transthyretin by Centella asiatica (L.) Urban Extract: Implications for TTR Amyloidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. This compound and 6-hydroxythis compound are potent and selective inhibitors of transthyretin amyloidogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Development of this compound Analogues with Enhanced Potency for Selective Binding to Transthyretin in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inhibiting transthyretin amyloid fibril formation via protein stabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pnas.org [pnas.org]
- 14. Searching for the Best Transthyretin Aggregation Protocol to Study Amyloid Fibril Disruption - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols: High-Throughput Screening of Benziodarone Analogues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benziodarone, a benzofuran (B130515) derivative, has been historically utilized for its uricosuric properties in the management of gout.[1][2][3] Emerging research has revealed a broader pharmacological profile for benzofuran-containing compounds, including anti-inflammatory, antiviral, and anticancer activities.[4][5] Notably, this compound and its analogues have been identified as potent stabilizers of transthyretin, suggesting their therapeutic potential in treating transthyretin amyloidosis.[6][7][8] This diverse bioactivity makes this compound analogues an attractive scaffold for drug discovery campaigns.
High-throughput screening (HTS) offers a rapid and efficient methodology for evaluating large libraries of chemical compounds to identify novel modulators of biological pathways.[9][10] This document provides a comprehensive guide for conducting HTS of this compound analogues, encompassing detailed experimental protocols, data presentation strategies, and visual workflows to streamline the discovery of next-generation therapeutics.
Data Presentation: Quantitative Summary of a Representative HTS Campaign
The following tables represent hypothetical data from a primary screen and subsequent dose-response analysis for a library of this compound analogues.
Table 1: Primary High-Throughput Screen Results at a Single Concentration (10 µM)
| Compound ID | Structure (Scaffold-R Group) | % Inhibition of NF-κB Activation | Cell Viability (%) | Hit Classification |
| BZD-001 | This compound Core - H | 45.2 ± 3.1 | 98.5 ± 2.2 | Moderate Hit |
| BZD-002 | This compound Core - 4-Cl | 78.9 ± 4.5 | 95.1 ± 3.0 | Strong Hit |
| BZD-003 | This compound Core - 4-Br | 82.1 ± 3.8 | 93.7 ± 2.8 | Strong Hit |
| BZD-004 | This compound Core - 4-CH3 | 65.7 ± 5.0 | 99.2 ± 1.9 | Moderate Hit |
| BZD-005 | This compound Core - 3-Cl | 25.3 ± 2.9 | 97.6 ± 2.5 | Weak Hit |
| BZD-006 | This compound Core - 4-CF3 | 88.4 ± 4.1 | 85.3 ± 4.2 | Strong Hit (Potential Cytotoxicity) |
| BZD-007 | This compound Core - 2-F | 15.8 ± 2.1 | 101.4 ± 3.3 | Non-Hit |
| ... | ... | ... | ... | ... |
Table 2: Secondary Screen - Dose-Response Analysis of Confirmed Hits
| Compound ID | IC50 for NF-κB Inhibition (µM) | CC50 (µM) | Selectivity Index (CC50/IC50) |
| BZD-002 | 1.2 | > 50 | > 41.7 |
| BZD-003 | 0.9 | > 50 | > 55.6 |
| BZD-004 | 5.8 | > 50 | > 8.6 |
| BZD-006 | 0.7 | 15.2 | 21.7 |
Experimental Protocols
Primary High-Throughput Screening: NF-κB Reporter Assay
This cell-based assay is designed to identify compounds that inhibit the activation of the NF-κB signaling pathway, a key regulator of inflammation.[11]
Materials:
-
HEK293 cells stably expressing an NF-κB-driven luciferase reporter gene
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Tumor Necrosis Factor-alpha (TNF-α)
-
This compound analogue library (10 mM stock in DMSO)
-
384-well white, clear-bottom assay plates
-
ONE-Glo™ Luciferase Assay System
-
Automated liquid handling system
-
Plate reader with luminescence detection capabilities
Protocol:
-
Cell Seeding: Using an automated dispenser, seed 5,000 cells in 40 µL of DMEM with 10% FBS into each well of a 384-well plate.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 humidified incubator for 24 hours.
-
Compound Addition:
-
Prepare a working solution of the this compound analogues by diluting the 10 mM stock to 20 µM in assay medium.
-
Using an automated liquid handler, transfer 5 µL of the compound working solution to the assay plate wells (final concentration of 10 µM).
-
Include appropriate controls: vehicle (DMSO) for 0% inhibition and a known NF-κB inhibitor (e.g., Bay 11-7082) for 100% inhibition.
-
-
Pre-incubation: Incubate the plate for 1 hour at 37°C.
-
Cell Stimulation: Add 5 µL of TNF-α solution (final concentration of 20 ng/mL) to all wells except for the negative control wells.
-
Incubation: Incubate for 6 hours at 37°C.
-
Luminescence Detection:
-
Equilibrate the plate and ONE-Glo™ reagent to room temperature.
-
Add 25 µL of ONE-Glo™ reagent to each well.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Measure luminescence using a plate reader.
-
Counterscreen: Cell Viability Assay
This assay is performed in parallel to identify compounds that exhibit cytotoxicity, which can lead to false-positive results in the primary screen.
Materials:
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
HEK293 cells
-
This compound analogue library
-
384-well white, solid-bottom assay plates
Protocol:
-
Plate Setup: Prepare a separate 384-well plate identical to the primary screen in terms of cell seeding and compound addition.
-
Incubation: Incubate the plate for the same duration as the primary assay (total incubation time with compound).
-
Assay Procedure:
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add 40 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence with a plate reader.
-
Secondary Assay: Thioflavin-T (ThT) Amyloid Aggregation Assay
This biochemical assay is used to validate hits that may also function as inhibitors of transthyretin (TTR) amyloidogenesis.[6][7]
Materials:
-
Recombinant human V30M-TTR protein
-
Thioflavin-T (ThT)
-
Sodium acetate (B1210297) buffer (pH 4.7)
-
Phosphate-buffered saline (PBS, pH 7.0)
-
384-well black, clear-bottom plates
-
Fluorescence plate reader (Excitation: 440 nm, Emission: 485 nm)
Protocol:
-
Compound Preparation: Prepare serial dilutions of the hit compounds in PBS.
-
Reaction Mixture: In each well, add:
-
10 µL of hit compound dilution (or vehicle control).
-
10 µL of V30M-TTR solution (final concentration 10 µM).
-
10 µL of ThT solution (final concentration 10 µM).
-
-
Initiate Aggregation: Add 70 µL of sodium acetate buffer (pH 4.7) to induce TTR aggregation.
-
Kinetic Measurement: Immediately place the plate in a fluorescence plate reader pre-heated to 37°C. Measure the fluorescence intensity every 5 minutes for 24 hours.
-
Data Analysis: Plot the fluorescence intensity over time. The inhibitory activity is determined by the reduction in the ThT fluorescence signal compared to the vehicle control. IC50 values are calculated from the dose-response curves.
Mandatory Visualizations
Signaling Pathway
Caption: Putative inhibitory mechanism of this compound analogues on the NF-κB signaling pathway.
Experimental Workflow
Caption: High-throughput screening cascade for the identification of bioactive this compound analogues.
Logical Relationship
Caption: Logical flow from compound library input to validated lead outputs in the HTS process.
References
- 1. [The importance of this compound in the treatment of gout and hyperuricemic syndrome] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C17H12I2O3 | CID 6237 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Nature of the uricosuric action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. High-Throughput Screening, Discovery, and Optimization To Develop a Benzofuran Class of Hepatitis C Virus Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of this compound Analogues with Enhanced Potency for Selective Binding to Transthyretin in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. This compound and 6-hydroxythis compound are potent and selective inhibitors of transthyretin amyloidogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. High-throughput screening assays for cyclooxygenase-2 and 5-lipoxygenase, the targets for inflammatory disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. marinbio.com [marinbio.com]
- 11. A high-throughput chemical screen identifies novel inhibitors and enhancers of anti-inflammatory functions of the glucocorticoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Protocol for Evaluating Benziodarone in a Murine Model of Acute Gouty Arthritis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Gout is a prevalent and painful form of inflammatory arthritis characterized by the deposition of monosodium urate (MSU) crystals in and around the joints.[1][2] This deposition triggers an intense inflammatory response, a key element of which involves the activation of the NLRP3 inflammasome, leading to the release of pro-inflammatory cytokines like Interleukin-1β (IL-1β).[3][4][5] The underlying cause of MSU crystal formation is hyperuricemia, a condition of elevated uric acid levels in the blood.[1]
Uric acid homeostasis is maintained by a balance between production and excretion. A significant portion of uric acid is reabsorbed in the kidneys by transporters, primarily the urate transporter 1 (URAT1).[6][7] Therefore, inhibiting URAT1 is a key therapeutic strategy to increase uric acid excretion (uricosuria) and lower systemic levels.[8] Benziodarone, a benzofuran (B130515) derivative, is a uricosuric agent known to lower serum uric acid levels and has been used in the treatment of gout.[9][10][11] Its mechanism is thought to involve the inhibition of renal urate transporters, similar to the well-characterized action of benzbromarone (B1666195) on URAT1.[12][13]
This document provides a detailed protocol for testing the efficacy of this compound in a well-established animal model of acute gouty arthritis induced by the intra-articular injection of MSU crystals.[14][15] The protocol outlines methods for assessing both the anti-inflammatory and urate-lowering effects of this compound.
Key Signaling Pathways
Two primary pathways are central to the pathogenesis of gout and the action of this compound: the inflammatory cascade initiated by MSU crystals and the renal excretion of uric acid.
Caption: Key pathways in gout and this compound's mechanism of action.
Experimental Workflow
The following diagram outlines the complete experimental procedure, from animal acclimatization through data analysis.
// Nodes Acclimatization [label="Animal Acclimatization\n(1 week)"]; Grouping [label="Randomization into Groups\n(n=8-10 per group)"]; Dosing [label="this compound/Vehicle/Control\nAdministration (PO)\n(Prophylactic Dosing)"]; Induction [label="Intra-articular Injection\nRight Ankle: MSU Crystals\nLeft Ankle: PBS Vehicle", fillcolor="#FBBC05", fontcolor="#202124"]; Monitoring [label="Post-Injection Monitoring\n(0, 12, 24, 48, 72h)"]; Measurements [label="Assessments:\n- Paw Swelling (Calipers)\n- Pain Sensitivity (von Frey)"]; Termination [label="Euthanasia & Sample Collection\n(at 72h)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Sample_Processing [label="Sample Processing:\n- Blood -> Serum\n- Joint -> Histology\n- Joint -> Homogenate"]; Analysis [label="Endpoint Analysis:\n- Serum Uric Acid (LC-MS)\n- Cytokines (ELISA)\n- Histopathology (H&E)"]; Data_Analysis [label="Statistical Analysis\n& Data Tabulation", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Acclimatization -> Grouping; Grouping -> Dosing; Dosing -> Induction [label="1h post-dose"]; Induction -> Monitoring; Monitoring -> Measurements [style=dotted]; Monitoring -> Termination; Termination -> Sample_Processing; Sample_Processing -> Analysis; Analysis -> Data_Analysis; }
Caption: Overall experimental workflow for testing this compound.
Materials and Reagents
| Item | Supplier | Notes |
| This compound | Sigma-Aldrich, etc. | Confirm purity (>98%) |
| Monosodium Urate | Sigma-Aldrich | U2875 or equivalent |
| Colchicine | Sigma-Aldrich | Positive control |
| Phosphate-Buffered Saline (PBS) | Gibco/Lonza | Sterile, pH 7.4 |
| Uric Acid Assay Kit | Cayman Chemical, etc. | For serum analysis |
| Mouse IL-1β ELISA Kit | R&D Systems/Abcam | For joint homogenate analysis |
| Mouse TNF-α ELISA Kit | R&D Systems/Abcam | For joint homogenate analysis |
| Formalin (10%, neutral buffered) | Fisher Scientific | For tissue fixation |
| Hematoxylin and Eosin (H&E) Stains | Leica/Vector Labs | For histopathology |
| Isoflurane | Piramal | Inhalant anesthetic |
| Carboxymethylcellulose (CMC) | Sigma-Aldrich | Vehicle for oral gavage |
Experimental Protocols
Animal Husbandry
-
Species: Male C57BL/6 mice, 8-10 weeks old.
-
Housing: House animals in a temperature-controlled facility (22±2°C) with a 12-hour light/dark cycle. Provide standard chow and water ad libitum.
-
Acclimatization: Allow animals to acclimatize to the facility for at least one week before initiating experiments.
-
Ethics: All procedures must be approved by the institution's Animal Care and Use Committee.
Preparation of MSU Crystals
-
Dissolve 1 g of uric acid in 190 mL of deionized water containing 6 mL of 1N NaOH by heating to 70°C.
-
Adjust the pH to 7.2 with HCl and allow the solution to cool slowly overnight at room temperature to facilitate crystal formation.
-
Wash the resulting needle-shaped crystals with ethanol (B145695) and acetone, then allow them to dry completely.
-
Before use, sterilize the crystals by heating at 180°C for 2 hours.
-
Suspend the sterile MSU crystals in sterile, endotoxin-free PBS at a concentration of 25 mg/mL.[14]
Experimental Groups and Dosing
| Group No. | Group Name | Treatment | Dose/Route |
| 1 | Sham Control | Vehicle (0.5% CMC) + PBS injection | PO |
| 2 | Gout Model (Vehicle) | Vehicle (0.5% CMC) + MSU injection | PO |
| 3 | Positive Control | Colchicine + MSU injection | 1 mg/kg, PO |
| 4 | This compound (Low Dose) | This compound + MSU injection | 10 mg/kg, PO |
| 5 | This compound (Mid Dose) | This compound + MSU injection | 30 mg/kg, PO |
| 6 | This compound (High Dose) | This compound + MSU injection | 100 mg/kg, PO |
Note: The proposed doses for this compound are starting points. A preliminary dose-range finding study is recommended.
Dosing Regimen:
-
Administer the assigned treatment via oral gavage (PO) once daily for 3 consecutive days (Day -1, 0, and 1).
-
On Day 0, induce gout 1 hour after the oral administration of the test compounds.[15]
Induction of Acute Gouty Arthritis
-
Anesthetize mice using isoflurane.
-
Inject 10 µL of the 25 mg/mL MSU crystal suspension intra-articularly into the tibio-tarsal (ankle) joint of the right hind paw.[14]
-
Inject 10 µL of sterile PBS into the left hind paw as an internal control.
Assessment of Gouty Arthritis
4.5.1 Measurement of Paw Swelling (Edema)
-
Measure the thickness of the ankle joint of both hind paws using a digital caliper at 0, 12, 24, 48, and 72 hours post-MSU injection.[14][16]
-
The degree of swelling is calculated as the difference in thickness between the right (MSU-injected) and left (PBS-injected) paw.
4.5.2 Assessment of Pain Sensitivity (Mechanical Allodynia)
-
Assess mechanical allodynia using von Frey filaments at 24, 48, and 72 hours post-MSU injection.[14]
-
Place mice on a wire mesh platform and apply filaments of increasing force to the plantar surface of the paw.
-
The paw withdrawal threshold is determined as the lowest force that elicits a brisk withdrawal response.
Sample Collection and Endpoint Analysis
4.6.1 Blood and Tissue Collection
-
At 72 hours post-MSU injection, anesthetize the mice and collect blood via cardiac puncture.
-
Process the blood to obtain serum and store at -80°C.
-
Euthanize the animals by cervical dislocation.
-
Dissect the ankle joints. Place one joint in 10% neutral buffered formalin for histology and snap-freeze the other in liquid nitrogen for biochemical analysis.
4.6.2 Serum Uric Acid Measurement
-
Determine serum uric acid levels using a commercial uric acid assay kit following the manufacturer's instructions. Alternatively, use a validated LC-MS method for higher accuracy.[17][18]
4.6.3 Cytokine Analysis in Joint Tissue
-
Homogenize the snap-frozen joint tissue in a lysis buffer containing protease inhibitors.
-
Centrifuge the homogenate and collect the supernatant.
-
Measure the concentration of IL-1β and TNF-α in the supernatant using specific ELISA kits according to the manufacturer's protocols.
4.6.4 Histopathological Evaluation
-
Decalcify the formalin-fixed joints in 10% EDTA for 14-21 days.
-
Process the tissues, embed in paraffin, and cut 5 µm sections.
-
Stain the sections with Hematoxylin and Eosin (H&E).
-
Evaluate the stained sections under a microscope for signs of inflammation, including inflammatory cell infiltration, synovial hyperplasia, and cartilage/bone erosion.[19][20] Score these parameters on a semi-quantitative scale (e.g., 0-4).
Data Presentation and Analysis
Summarize all quantitative data in the following tables. Perform statistical analysis using ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's) to compare treatment groups to the gout model vehicle group. A p-value < 0.05 is considered statistically significant.
Table 1: Effect of this compound on Paw Swelling (mm)
| Treatment Group | 0 h | 12 h | 24 h | 48 h | 72 h |
|---|---|---|---|---|---|
| Sham Control | |||||
| Gout Model (Vehicle) | |||||
| Positive Control (Colchicine) | |||||
| This compound (Low Dose) | |||||
| This compound (Mid Dose) | |||||
| This compound (High Dose) |
Data presented as Mean ± SEM.
Table 2: Effect of this compound on Pain Sensitivity (Paw Withdrawal Threshold, g)
| Treatment Group | 24 h | 48 h | 72 h |
|---|---|---|---|
| Sham Control | |||
| Gout Model (Vehicle) | |||
| Positive Control (Colchicine) | |||
| This compound (Low Dose) | |||
| This compound (Mid Dose) | |||
| This compound (High Dose) |
Data presented as Mean ± SEM.
Table 3: Biochemical and Histopathological Endpoints at 72h
| Treatment Group | Serum Uric Acid (mg/dL) | IL-1β (pg/mg protein) | TNF-α (pg/mg protein) | Histology Score (0-4) |
|---|---|---|---|---|
| Sham Control | ||||
| Gout Model (Vehicle) | ||||
| Positive Control (Colchicine) | ||||
| This compound (Low Dose) | ||||
| This compound (Mid Dose) | ||||
| This compound (High Dose) |
Data presented as Mean ± SEM.
References
- 1. wuxibiology.com [wuxibiology.com]
- 2. researchgate.net [researchgate.net]
- 3. dovepress.com [dovepress.com]
- 4. The Mechanism of the NLRP3 Inflammasome Activation and Pathogenic Implication in the Pathogenesis of Gout - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Role of NLRP3 in the pathogenesis and treatment of gout arthritis [frontiersin.org]
- 6. Urate Transporters in the Kidney: What Clinicians Need to Know - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular basis of the urate transporter URAT1 inhibition by gout drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural Basis for Inhibition of Urate Reabsorption in URAT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [The importance of this compound in the treatment of gout and hyperuricemic syndrome] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound | C17H12I2O3 | CID 6237 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Benzbromarone: a review of its pharmacological properties and therapeutic use in gout and hyperuricaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. What is the mechanism of Benzbromarone? [synapse.patsnap.com]
- 13. Benzbromarone Inhibits Renal URAT1 and Attenuates Renal Damage in Streptozotocin-Induced Diabetic Rats, Independent of Its Uricosuric Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 14. inotiv.com [inotiv.com]
- 15. A brief review on in vivo models for Gouty Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A mouse model of MSU-induced acute inflammation in vivo suggests imiquimod-dependent targeting of Il-1β as relevant therapy for gout patients [thno.org]
- 17. Quantification of Uric Acid of Rat Serum by Liquid Chromatography-ultraviolet Detection and Its Comparison Study [slarc.org.cn]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. New animal model of chronic gout reproduces pathological features of the disease in humans - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: X-ray Crystallography of Benziodarone-Protein Complexes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benziodarone and its analogues are of significant interest in drug development, particularly for their role as kinetic stabilizers of transthyretin (TTR). Destabilization of the TTR tetramer is a critical step in the pathogenesis of TTR amyloidosis, a debilitating and often fatal disease. By binding to the thyroxine-binding sites of TTR, these compounds prevent the dissociation of the tetramer into monomers, thereby inhibiting the formation of amyloid fibrils.
This document provides a comprehensive overview of the X-ray crystallographic studies of this compound analogues in complex with TTR. While, to date, no crystal structure of the parent compound this compound in complex with a protein is publicly available in the Protein Data Bank (PDB), several high-resolution structures of its potent analogues have been determined. These structures provide crucial insights into the molecular basis of their stabilizing effect and offer a blueprint for the rational design of new therapeutics. This application note will focus on the crystallographic data and protocols for these analogue complexes, and for comparative purposes, will also reference the crystal structure of the closely related compound, Benzbromarone, in complex with TTR.
Data Presentation
Crystallographic Data for Transthyretin (V30M)-Benziodarone Analogue Complexes
The following table summarizes the key crystallographic data collection and refinement statistics for the V30M mutant of human transthyretin in complex with various this compound analogues.[1][2]
| PDB ID | Ligand (this compound Analogue) | Resolution (Å) | Space Group | Unit Cell Dimensions (Å, °) | R-work / R-free (%) |
| 8WGS | Analogue 4 (4-iodo substituent) | 1.80 | P2₁2₁2₁ | a=43.3, b=85.9, c=63.9, α=β=γ=90 | 18.7 / 21.4 |
| 8WGT | Analogue 7 (4-chloro substituent) | 1.70 | P2₁2₁2₁ | a=43.5, b=85.3, c=63.8, α=β=γ=90 | 20.3 / 23.1 |
| 8WGU | Analogue 20 (4-fluoro substituent) | 1.51 | P2₁2₁2₁ | a=43.2, b=85.5, c=63.7, α=β=γ=90 | 18.9 / 21.3 |
Crystallographic Data for Transthyretin-Benzbromarone Complex
For comparative analysis, the crystallographic data for wild-type human transthyretin in complex with Benzbromarone is presented below.
| PDB ID | Ligand | Resolution (Å) | Space Group | Unit Cell Dimensions (Å, °) | R-work / R-free (%) |
| 7ACU | Benzbromarone | 1.54 | P2₁2₁2₁ | a=43.0, b=85.6, c=63.7, α=β=γ=90 | 18.2 / 21.4 |
Experimental Protocols
Recombinant Human Transthyretin (V30M) Expression and Purification
This protocol is adapted from established methods for high-yield production of recombinant TTR in E. coli.
a. Expression:
-
Transform E. coli BL21(DE3) cells with a plasmid containing the gene for human TTR (V30M mutant).
-
Grow the transformed cells in Luria-Bertani (LB) medium supplemented with the appropriate antibiotic at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.
-
Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 1 mM.
-
Continue to culture the cells for an additional 4-5 hours at 37°C.
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
b. Purification:
-
Resuspend the cell pellet in lysis buffer (50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM EDTA).
-
Lyse the cells by sonication on ice.
-
Centrifuge the lysate at 20,000 x g for 30 minutes at 4°C to remove cell debris.
-
Subject the supernatant to ammonium (B1175870) sulfate (B86663) precipitation. TTR typically precipitates between 40% and 60% saturation.
-
Collect the precipitate by centrifugation and resuspend it in a minimal amount of Buffer A (50 mM Tris-HCl, pH 7.5).
-
Dialyze the resuspended pellet against Buffer A overnight at 4°C.
-
Further purify the TTR protein using anion-exchange chromatography (e.g., Q-Sepharose column) with a linear gradient of NaCl.
-
Pool the fractions containing TTR and perform size-exclusion chromatography (e.g., Superdex 75 column) as a final polishing step.
-
Assess the purity of the protein by SDS-PAGE.
Crystallization of TTR-Benziodarone Analogue Complexes
The crystal structures of V30M-TTR in complex with this compound analogues were obtained using the co-crystallization method.
-
Purified V30M-TTR is concentrated to 10-20 mg/mL in a buffer containing 20 mM Tris-HCl pH 7.5 and 100 mM NaCl.
-
The this compound analogue is dissolved in a suitable solvent (e.g., DMSO) to a stock concentration of 10-20 mM.
-
The protein solution is mixed with the ligand solution at a molar ratio of 1:2 (TTR tetramer to ligand).
-
The mixture is incubated on ice for at least 1 hour.
-
Crystallization is performed using the hanging drop vapor diffusion method at 20°C.
-
The reservoir solution typically contains 0.1 M sodium acetate (B1210297) pH 5.6, 0.4 M calcium chloride, and 29-30% (v/v) polyethylene (B3416737) glycol 400.
-
Crystals usually appear within one week.
X-ray Data Collection and Processing
-
Crystals are cryo-protected by briefly soaking them in the reservoir solution supplemented with 20-25% glycerol (B35011) before being flash-cooled in liquid nitrogen.
-
X-ray diffraction data are collected at a synchrotron source.
-
The collected data are processed and scaled using software such as HKL2000 or XDS.
-
The structure is solved by molecular replacement using a previously determined TTR structure (e.g., PDB ID 1F41) as the search model.
-
The ligand is then manually fitted into the electron density map using software like Coot.
-
The structure is refined using programs such as REFMAC5 or PHENIX.
Mandatory Visualizations
Signaling Pathway Diagram
The following diagram illustrates the mechanism of TTR amyloidogenesis and its inhibition by this compound analogues.
References
Application Notes: Utilizing Fluorescence Polarization to Elucidate Benziodarone Binding Dynamics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benziodarone, a drug historically used for its uricosuric and vasodilatory effects, has garnered renewed interest for its potent binding to transthyretin (TTR), a transport protein implicated in amyloidosis.[1] The stabilization of TTR tetramers by small molecules is a promising therapeutic strategy for treating TTR-related amyloid diseases. Fluorescence Polarization (FP) is a powerful, homogeneous assay technique well-suited for studying the binding interactions of small molecules like this compound with their macromolecular targets.[2][3] This application note provides a detailed protocol for a competitive FP binding assay to characterize the interaction of this compound with TTR and presents relevant binding data.
The principle of fluorescence polarization lies in the differential rotation of a fluorescent molecule in solution based on its size. A small, fluorescently-labeled molecule (tracer) tumbles rapidly, resulting in a low polarization of emitted light when excited with polarized light. Upon binding to a larger protein, the rotational motion of the tracer is significantly slowed, leading to a higher polarization value. In a competitive assay format, an unlabeled compound, such as this compound, can displace the fluorescent tracer from the protein, causing a decrease in polarization. This change in polarization is directly proportional to the binding affinity of the test compound.[2][3]
Key Applications
-
High-Throughput Screening (HTS): The simple mix-and-read format of FP assays makes them ideal for screening large compound libraries to identify novel TTR stabilizers.
-
Lead Optimization: Quantitatively determine the binding affinity (Ki or IC50) of this compound analogs to guide structure-activity relationship (SAR) studies.
-
Mechanism of Action Studies: Investigate the competitive binding nature of this compound and its derivatives to the thyroxine-binding sites of TTR.
Data Presentation
The following tables summarize quantitative data from studies on this compound and its analogs binding to transthyretin. While not all data is derived directly from fluorescence polarization, it provides valuable insights into the binding affinity and inhibitory activity of these compounds.
Table 1: Competitive Binding of this compound and Analogs to Transthyretin in Human Plasma
| Compound | Concentration (µM) | Remaining Fluorescence Intensity (%)* |
| Tafamidis (Control) | 20 | ~50 |
| This compound | 20 | ~30 |
| Analog 4 | 20 | ~10 |
*Data is derived from an ex vivo competitive binding assay using a fluorogenic probe. A lower fluorescence intensity indicates stronger competitive binding to TTR.[4][5]
Table 2: Inhibition of V30M-TTR Aggregation by this compound and Analogs
| Compound | Concentration (µM) | Inhibition of Aggregation |
| Tafamidis (Control) | 20 | Partial |
| This compound | 20 | Strong |
| Analog 4 | 20 | Strong |
| Analog 5 | 20 | Strong |
| Analog 6 | 20 | Strong |
| Analog 7 | 20 | Strong |
| Analog 8 | 20 | Strong |
*Data is based on a thioflavin-T fluorescence assay that monitors amyloid fibril formation.[4][5]
Experimental Protocols
Competitive Fluorescence Polarization Binding Assay for this compound
This protocol is adapted from established methods for measuring competitive binding to TTR using a fluorescently labeled thyroxine (T4) analog.[6]
Materials and Reagents:
-
Recombinant human transthyretin (TTR)
-
Fluorescein-labeled thyroxine (FITC-T4) as the fluorescent tracer
-
This compound and its analogs
-
Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4, with 0.01% Bovine Serum Albumin (BSA) to prevent non-specific binding.
-
Dimethyl sulfoxide (B87167) (DMSO) for compound dissolution.
-
Black, low-volume 384-well microplates.
-
A microplate reader capable of measuring fluorescence polarization.
Experimental Workflow Diagram:
Caption: Workflow for the competitive fluorescence polarization assay.
Procedure:
-
Reagent Preparation:
-
Prepare the assay buffer and store it at 4°C.
-
Dissolve lyophilized TTR in the assay buffer to a stock concentration of 10 µM. Aliquot and store at -80°C.
-
Prepare a 1 µM stock solution of FITC-T4 in DMSO.
-
Prepare a 10 mM stock solution of this compound in DMSO. Create a 2-fold serial dilution series of this compound in DMSO.
-
-
Assay Setup (384-well plate):
-
Tracer and Protein Mixture: Prepare a working solution containing TTR and FITC-T4 in the assay buffer. The final concentration of TTR should be at its Kd for FITC-T4 (e.g., 30 nM), and the FITC-T4 concentration should be low (e.g., 10 nM) to ensure a significant portion is bound.
-
Controls:
-
Low Polarization Control (Tracer only): Wells containing FITC-T4 in assay buffer without TTR.
-
High Polarization Control (Tracer + TTR): Wells containing the FITC-T4 and TTR mixture with DMSO (vehicle control).
-
-
Test Wells: Add the TTR and FITC-T4 mixture to the wells. Then, add the serially diluted this compound solutions. The final DMSO concentration should be kept constant across all wells (e.g., 1%).
-
The final volume in each well should be 20 µL.
-
-
Incubation:
-
Incubate the plate at room temperature for 30-60 minutes, protected from light, to allow the binding reaction to reach equilibrium.
-
-
Measurement:
-
Measure the fluorescence polarization on a suitable plate reader. Set the excitation wavelength for FITC at 485 nm and the emission wavelength at 535 nm.
-
-
Data Analysis:
-
The polarization values (mP) are plotted against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of this compound that displaces 50% of the bound FITC-T4.
-
The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the Kd of the tracer-protein interaction is known.
-
Signaling Pathway
This compound's primary target in the context of amyloidosis is transthyretin. TTR is known to interact with several cellular components and signaling pathways. For instance, TTR can influence the IGF1-R-AKT signaling pathway, which is crucial for neuronal health.[7] Additionally, in the pathophysiology of TTR-related amyloidosis, the IL-1 signaling pathway has been implicated.[8]
Caption: TTR signaling interactions and the effect of this compound.
Conclusion
Fluorescence polarization is a robust and efficient method for studying the binding of this compound to transthyretin. The competitive assay format described provides a quantitative means to assess the potency of this compound and its analogs as TTR stabilizers. This information is invaluable for the development of novel therapeutics for TTR-related amyloidosis. The provided protocols and diagrams serve as a comprehensive guide for researchers entering this field.
References
- 1. This compound and 6-hydroxythis compound are potent and selective inhibitors of transthyretin amyloidogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bmglabtech.com [bmglabtech.com]
- 3. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements - nanomicronspheres [nanomicronspheres.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Development of this compound Analogues with Enhanced Potency for Selective Binding to Transthyretin in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimized methods for measuring competitive binding of chemical substances to thyroid hormone distributor proteins transthyretin and thyroxine binding globulin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The role of transthyretin in cell biology: impact on human pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
Application of Benziodarone in Amyloid Fibril Formation Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Transthyretin (TTR) amyloidosis is a group of debilitating diseases characterized by the misfolding and aggregation of the TTR protein into amyloid fibrils that deposit in various organs, leading to progressive dysfunction.[1][2] A key strategy in the development of therapeutics for TTR amyloidosis is the kinetic stabilization of the native TTR tetramer, which prevents its dissociation into amyloidogenic monomers.[1][3] Benziodarone, a clinically used uricosuric agent, has been identified as a potent kinetic stabilizer of TTR, effectively inhibiting its amyloid fibril formation.[3] This document provides detailed application notes and experimental protocols for researchers utilizing this compound in in vitro amyloid fibril formation assays.
Mechanism of Action: Kinetic Stabilization of Transthyretin
The formation of TTR amyloid fibrils is initiated by the dissociation of the stable TTR tetramer into its constituent monomers. These monomers can then misfold and self-assemble into soluble oligomers, protofibrils, and ultimately insoluble amyloid fibrils.[1] this compound exerts its inhibitory effect by binding to the thyroxine-binding sites of the TTR tetramer.[3][4] This binding stabilizes the native tetrameric conformation, increasing the energy barrier for dissociation and thereby preventing the formation of the aggregation-prone monomeric species.[1][5] X-ray crystallography studies have revealed that the halogenated hydroxyphenyl group of this compound is situated at the entrance of the thyroxine-binding channel, while the benzofuran (B130515) ring is located in the inner channel, contributing to its high-affinity binding.[3]
Quantitative Data Summary
The efficacy of this compound and its analogues in inhibiting TTR amyloid fibril formation has been quantified in various studies. The following table summarizes key data from in vitro assays.
| Compound | TTR Variant | Assay Type | IC50 Value (µM) | Reference |
| This compound | V30M-TTR | Thioflavin T Aggregation Assay | ~5 | [1][2] |
| Tafamidis (Comparator) | V30M-TTR | Thioflavin T Aggregation Assay | ~5 | [1][2] |
Note: The V30M-TTR variant is a clinically significant and commonly studied mutant form of transthyretin.[1]
Experimental Protocols
Herein are detailed protocols for key in vitro assays to evaluate the efficacy of this compound in inhibiting TTR amyloid fibril formation.
Protocol 1: Preparation of Transthyretin for Aggregation Assays
This protocol describes the preparation of the TTR protein to ensure it is in a monomeric, aggregation-prone state for initiating fibril formation assays.
Materials:
-
Recombinant human TTR (wild-type or variant, e.g., V30M)
-
Dialysis tubing (e.g., 10 kDa MWCO)
-
Acidic buffer (e.g., 10 mM HCl, pH 2.0)
-
Neutral buffer (e.g., 10 mM phosphate (B84403) buffer, 100 mM KCl, 1 mM EDTA, pH 7.4)
-
Sodium chloride (NaCl)
Procedure:
-
Prepare a stock solution of TTR in a neutral buffer.
-
To induce an aggregation-prone state, dialyze the TTR solution against an acidic buffer (e.g., 10 mM HCl, pH 2.0) for at least 48-96 hours at 4°C. This promotes the dissociation of the tetramer into monomers.
-
Alternatively, for acid-induced aggregation, a pH jump can be performed by diluting the TTR solution from a neutral pH to an acidic pH (e.g., pH 4.4-4.7) immediately before the assay.[1]
-
For some protocols, aggregation can be induced at neutral pH through agitation or the addition of salts like NaCl to the acid-unfolded TTR.
-
The final concentration of TTR for aggregation assays is typically in the range of 3.6 µM to 10 µM (tetramer concentration).[1]
Protocol 2: Thioflavin T (ThT) Fluorescence Assay
This assay is a widely used method to monitor the formation of amyloid fibrils in real-time. Thioflavin T is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet structures characteristic of amyloid fibrils.
Materials:
-
Prepared TTR protein (from Protocol 1)
-
This compound stock solution (dissolved in DMSO)
-
Thioflavin T (ThT) stock solution (e.g., 1 mM in water, filtered through a 0.22 µm filter)
-
Assay buffer (e.g., 100 mM potassium phosphate, pH 4.7)
-
96-well black, clear-bottom microplates
-
Plate reader with fluorescence capabilities (Excitation: ~440-450 nm, Emission: ~480-490 nm)
Procedure:
-
In a 96-well plate, prepare the reaction mixtures containing the assay buffer, TTR (final concentration e.g., 10 µM), and varying concentrations of this compound (e.g., 0-50 µM).[1] A vehicle control (DMSO) should be included.
-
Add ThT to each well to a final concentration of approximately 10-20 µM.
-
Incubate the plate at 37°C. The plate can be sealed to prevent evaporation.
-
Monitor the fluorescence intensity over time (e.g., every hour for up to 7 days).[1] Some protocols may include shaking to promote fibril formation.
-
Plot the fluorescence intensity against time to generate aggregation curves. The inhibition of fibril formation by this compound will be observed as a reduction in the fluorescence signal compared to the control.
-
The half-maximal inhibitory concentration (IC50) can be determined by measuring the final fluorescence intensity at a fixed time point (e.g., 7 days) across a range of this compound concentrations.[1]
Protocol 3: Transmission Electron Microscopy (TEM)
TEM is used to visualize the morphology of the aggregates formed at the end of the aggregation assay and to confirm the presence or absence of amyloid fibrils.
Materials:
-
Samples from the ThT assay (or a separately run aggregation assay)
-
Copper TEM grids (e.g., 200-400 mesh, formvar/carbon-coated)
-
Negative stain solution (e.g., 2% (w/v) uranyl acetate (B1210297) in water)
-
Filter paper
Procedure:
-
At the desired time point (e.g., end of the ThT assay), take a small aliquot (e.g., 3-5 µL) of the TTR sample (with and without this compound).
-
Apply the sample onto the surface of a TEM grid and allow it to adsorb for approximately 1-3 minutes.
-
Wick off the excess sample using the edge of a piece of filter paper.
-
Wash the grid by floating it on a drop of deionized water for a few seconds, then wick away the water.
-
Immediately apply a drop of the negative stain solution to the grid for 1-3 minutes.
-
Wick off the excess stain and allow the grid to air dry completely.
-
Examine the grids using a transmission electron microscope. In the absence of this compound, typical long, unbranched amyloid fibrils should be observed. In the presence of effective concentrations of this compound, a significant reduction in fibril formation or the presence of amorphous aggregates may be seen.
Protocol 4: Cell Viability Assay (MTT Assay)
This assay is used to assess the cytoprotective effect of this compound by measuring its ability to prevent the toxicity induced by TTR amyloid aggregates on a relevant cell line.
Materials:
-
Pre-formed TTR aggregates (prepared by incubating TTR under aggregating conditions, with and without this compound)
-
Human neuroblastoma cell line (e.g., SH-SY5Y) or a cardiomyocyte cell line
-
Cell culture medium (e.g., DMEM/F12) supplemented with fetal bovine serum (FBS) and antibiotics
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
Procedure:
-
Seed the cells in a 96-well plate at a suitable density (e.g., 1 x 10^4 cells/well) and allow them to adhere overnight.[6]
-
Prepare TTR aggregates by incubating TTR (e.g., 10 µM) with and without this compound for a period sufficient to form toxic oligomers/fibrils (e.g., 24-72 hours).
-
Remove the cell culture medium from the wells and replace it with fresh medium containing the pre-formed TTR aggregates (with and without this compound). Include a control with untreated cells and cells treated with this compound alone.
-
Incubate the cells with the aggregates for 24-48 hours.
-
After the incubation period, add MTT solution to each well (to a final concentration of ~0.5 mg/mL) and incubate for 3-4 hours at 37°C.[7]
-
During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of ~570 nm using a microplate reader.
-
Cell viability is expressed as a percentage relative to the untreated control cells. A protective effect of this compound will be observed as an increase in cell viability in the presence of TTR aggregates compared to cells treated with TTR aggregates alone.
Visualizations
Caption: Mechanism of this compound in TTR Amyloidosis.
Caption: Experimental Workflow for this compound Evaluation.
References
- 1. Development of this compound Analogues with Enhanced Potency for Selective Binding to Transthyretin in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound and 6-hydroxythis compound are potent and selective inhibitors of transthyretin amyloidogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Structure-based design of kinetic stabilizers that ameliorate the transthyretin amyloidoses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MTT assay [protocols.io]
- 7. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
Techniques for Measuring Benziodarone's Effect on Uric Acid Transport: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for assessing the impact of Benziodarone, a potent uricosuric agent, on uric acid transport. The protocols outlined below are designed for in vitro and in vivo studies to elucidate the mechanism of action and quantify the inhibitory effects of this compound on key uric acid transporters.
Introduction
Hyperuricemia, characterized by elevated serum uric acid levels, is a primary risk factor for gout and is associated with other metabolic and cardiovascular diseases. Uric acid homeostasis is maintained by a delicate balance between its production and excretion. The kidneys play a crucial role in this process, with specialized transporters mediating the reabsorption and secretion of uric acid in the renal proximal tubules.
This compound, a benzofuran (B130515) derivative, exerts its uricosuric effect by inhibiting the reabsorption of uric acid in the kidneys. This leads to increased urinary excretion of uric acid and a subsequent reduction in serum uric acid levels. The primary targets for this compound and its analogue, Benzbromarone (B1666195), are urate transporters located on the apical and basolateral membranes of renal tubular cells. Understanding the interaction of this compound with these transporters is critical for drug development and a deeper comprehension of its therapeutic effects.
Key Uric Acid Transporters
Several transporters are pivotal in regulating uric acid levels and are relevant targets for measuring the effects of this compound[1][2]:
-
Urate Transporter 1 (URAT1/SLC22A12): Located on the apical membrane of proximal tubule cells, URAT1 is a major transporter responsible for the reabsorption of uric acid from the glomerular filtrate[2][3]. Inhibition of URAT1 is a key mechanism for many uricosuric drugs[3].
-
Organic Anion Transporter 1 (OAT1/SLC22A6) and Organic Anion Transporter 3 (OAT3/SLC22A8): Found on the basolateral membrane, these transporters are involved in the uptake of uric acid from the blood into the tubular cells for subsequent secretion[1].
-
ATP-binding Cassette Transporter G2 (ABCG2): This efflux transporter, located on the apical membrane, mediates the secretion of uric acid into the urine[1][2]. It also plays a significant role in the intestinal excretion of uric acid[1].
-
Glucose Transporter 9 (GLUT9/SLC2A9): Present on the basolateral membrane, GLUT9 facilitates the exit of reabsorbed uric acid from the tubular cells into the bloodstream.
Quantitative Data Presentation
Table 1: Inhibitory Activity of Benzbromarone against Human Uric Acid Transporters
| Transporter | Compound | Parameter | Value (µM) |
| URAT1 | Benzbromarone | IC50 | 0.425[4] |
| OAT1 | Benzbromarone | Ki | 0.22 |
| OAT3 | Benzbromarone | Ki | 0.12 |
| ABCG2 | Benzbromarone | IC50 | 26 |
Table 2: Clinical Effects of this compound and Benzbromarone on Uric Acid Levels
| Drug | Dosage | Effect on Serum Uric Acid | Effect on Urinary Uric Acid | Reference |
| This compound | 2 tablets/day | Decline by as much as 80% of baseline value within the first three days. | Uricosuric agent, implying increased urinary excretion. | |
| Benzbromarone | 40 or 80 mg/day | Rapid and sustained fall in plasma urate. | Marked increase in urate clearance.[5] | [5] |
| Benzbromarone | 100 mg once daily | -0.27 mmol/L change in serum uric acid at 6 months. | Increase in Fractional Excretion of Uric Acid (FeUA) from 4.7% to 10.9%.[6] | [6] |
Signaling Pathways and Experimental Workflows
Renal Uric Acid Transport Pathway
The following diagram illustrates the key transporters involved in uric acid handling in a renal proximal tubule cell and indicates the inhibitory action of this compound/Benzbromarone.
Caption: Renal uric acid transport and the inhibitory effect of this compound.
Experimental Workflow for In Vitro URAT1 Inhibition Assay
This workflow outlines the key steps for determining the IC50 value of a test compound like this compound using a cell-based assay.
Caption: Workflow for a cell-based URAT1 inhibition assay.
Experimental Protocols
Protocol 1: In Vitro Uric Acid Uptake Inhibition Assay in hURAT1-HEK293 Cells
This protocol details a method to determine the inhibitory effect of this compound on URAT1-mediated uric acid transport using a stable cell line.
1. Materials and Reagents:
-
Human Embryonic Kidney (HEK293) cells stably expressing human URAT1 (hURAT1-HEK293).
-
Wild-type HEK293 cells (for control).
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Selection antibiotic (e.g., G418) for maintaining stable expression.
-
Phosphate-Buffered Saline (PBS).
-
Trypsin-EDTA solution.
-
Hanks' Balanced Salt Solution (HBSS) or other suitable uptake buffer.
-
[¹⁴C]Uric acid.
-
Unlabeled uric acid.
-
This compound stock solution (in DMSO).
-
Cell lysis buffer (e.g., 0.1 M NaOH or RIPA buffer).
-
Scintillation cocktail.
-
24-well cell culture plates.
-
Liquid scintillation counter.
2. Cell Culture and Seeding:
-
Culture hURAT1-HEK293 and wild-type HEK293 cells in DMEM with supplements and selection antibiotic at 37°C in a humidified 5% CO₂ incubator.
-
Seed the cells into 24-well plates at a density that will achieve 80-90% confluency on the day of the assay.
3. Assay Procedure:
-
On the day of the assay, aspirate the culture medium and wash the cell monolayers twice with pre-warmed HBSS.
-
Prepare serial dilutions of this compound in HBSS. Include a vehicle control (DMSO at the same final concentration).
-
Add the this compound dilutions or vehicle control to the respective wells and pre-incubate for 15-30 minutes at 37°C.
-
Prepare the uptake solution by mixing [¹⁴C]uric acid with unlabeled uric acid in HBSS to a final desired concentration (e.g., 25 µM).
-
Initiate the uptake by adding the [¹⁴C]uric acid solution to each well.
-
Incubate for a predetermined time (e.g., 5-15 minutes) at 37°C. This time should be within the linear range of uptake.
-
Terminate the uptake by rapidly aspirating the uptake solution and washing the cells three times with ice-cold PBS.
-
Lyse the cells by adding cell lysis buffer to each well and incubating for 20-30 minutes at room temperature.
-
Transfer the lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
4. Data Analysis:
-
Calculate the specific uptake by subtracting the radioactivity in wild-type HEK293 cells (background) from the radioactivity in hURAT1-HEK293 cells.
-
Determine the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data using a non-linear regression model to determine the IC50 value.
Protocol 2: Uric Acid Transport Inhibition Assay in Xenopus laevis Oocytes
This protocol describes the use of the Xenopus laevis oocyte expression system to study the inhibition of uric acid transporters by this compound.
1. Materials and Reagents:
-
Xenopus laevis oocytes.
-
cRNA encoding the human uric acid transporter of interest (e.g., URAT1, OAT1, ABCG2).
-
Nuclease-free water.
-
Modified Barth's Saline (MBS).
-
Collagenase solution.
-
[¹⁴C]Uric acid.
-
This compound stock solution.
-
Scintillation cocktail.
2. Oocyte Preparation and cRNA Injection:
-
Harvest and defolliculate Xenopus laevis oocytes.
-
Inject oocytes with the cRNA of the target transporter or with nuclease-free water (control).
-
Incubate the injected oocytes in MBS for 2-4 days at 16-18°C to allow for protein expression.
3. Uptake Inhibition Assay:
-
On the day of the assay, transfer groups of oocytes (e.g., 5-10 per group) to individual wells of a multi-well plate.
-
Pre-incubate the oocytes in MBS containing various concentrations of this compound or vehicle control for 10-20 minutes.
-
Initiate the uptake by replacing the incubation solution with MBS containing [¹⁴C]uric acid and the corresponding concentration of this compound.
-
Incubate for a defined period (e.g., 30-60 minutes).
-
Terminate the uptake by washing the oocytes multiple times with ice-cold MBS.
-
Individually lyse the oocytes in a lysis buffer (e.g., 1% SDS).
-
Add scintillation cocktail to each lysate and measure radioactivity.
4. Data Analysis:
-
Calculate the average uptake for each group.
-
Subtract the average uptake of water-injected oocytes to determine the transporter-specific uptake.
-
Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value as described in Protocol 1.
Protocol 3: In Vivo Assessment of Uricosuric Effect in an Animal Model
This protocol provides a general framework for evaluating the in vivo efficacy of this compound in a rodent model of hyperuricemia.
1. Animal Model:
-
Use a suitable animal model for hyperuricemia, such as potassium oxonate-induced hyperuricemic mice or rats.
2. Experimental Design:
-
Divide the animals into groups: vehicle control, this compound-treated (at various doses), and a positive control (e.g., Benzbromarone).
-
Induce hyperuricemia according to the established model protocol.
-
Administer this compound or control compounds orally.
3. Sample Collection and Analysis:
-
Collect blood samples at various time points post-dose to measure serum uric acid levels.
-
House the animals in metabolic cages to collect urine over a specified period (e.g., 24 hours) to measure urinary uric acid and creatinine (B1669602) levels.
-
Analyze serum and urine samples for uric acid and creatinine concentrations using commercially available kits.
4. Data Analysis:
-
Calculate the percentage change in serum uric acid levels in the treated groups compared to the vehicle control.
-
Determine the urinary excretion of uric acid and the fractional excretion of uric acid (FEUA) using the formula: FEUA (%) = (Urine Uric Acid × Serum Creatinine) / (Serum Uric Acid × Urine Creatinine) × 100.
-
Evaluate the dose-response relationship for this compound's effect on serum and urinary uric acid.
Conclusion
The methodologies described in these application notes provide a comprehensive framework for characterizing the effects of this compound on uric acid transport. The in vitro assays using HEK293 cells and Xenopus oocytes are essential for determining the specific inhibitory activity against key uric acid transporters, while the in vivo studies are crucial for confirming the uricosuric efficacy in a physiological context. These detailed protocols will aid researchers in the continued investigation and development of therapeutic agents for hyperuricemia and gout.
References
- 1. The Systems Biology of Uric Acid Transporters: The Role of Remote Sensing and Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances on uric acid transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular basis of the urate transporter URAT1 inhibition by gout drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural Basis for Inhibition of Urate Reabsorption in URAT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clinical evaluation of benzbromarone: a new uricosuric drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lessons to be learned from real life data based on 98 gout patients using benzbromarone [explorationpub.com]
Application Notes & Protocols: A Multi-Omics Approach for Investigating the Off-Target Effects of Benziodarone
Audience: Researchers, scientists, and drug development professionals.
Introduction
Benziodarone is a benzofuran (B130515) derivative previously used as a coronary vasodilator and a uricosuric agent for the treatment of gout.[1][2][3][4] Despite its therapeutic effects, it was withdrawn from some markets due to adverse effects, including jaundice, which suggests potential hepatotoxicity.[1] Structurally, it is related to amiodarone (B1667116) and benzbromarone, compounds known to induce hepatic injury, partly through mitochondrial toxicity.[5] Recent studies have also identified this compound as a potent stabilizer of the transthyretin (TTR) protein, suggesting a potential for drug repurposing in TTR amyloidosis.[6][7][8][9]
Understanding the full spectrum of a drug's molecular interactions is critical for predicting its efficacy and safety profile. Off-target effects, where a drug binds to unintended proteins, can lead to adverse drug reactions (ADRs) or present opportunities for drug repositioning.[10] This document outlines a comprehensive experimental design to systematically identify and validate the off-target effects of this compound using a combination of proteomic, transcriptomic, and cell-based methodologies.
Overall Experimental Strategy
To achieve a comprehensive profile of this compound's off-target effects, a phased approach is proposed. This strategy begins with broad, unbiased screening methods to identify potential off-targets, followed by targeted validation and functional characterization to confirm these interactions and elucidate their biological consequences.
Caption: Overall workflow for identifying and validating this compound's off-target effects.
Phase 1: Unbiased Off-Target Identification Protocols
Protocol: Compound-Centric Chemical Proteomics (CCCP)
This method identifies direct protein binding partners of this compound from a complex biological lysate.[11]
Caption: Workflow for Compound-Centric Chemical Proteomics (CCCP).
Methodology:
-
Probe Synthesis: Synthesize a this compound analogue with a linker for covalent attachment to agarose (B213101) or magnetic beads. Ensure the modification does not sterically hinder known binding interactions.
-
Cell Culture and Lysis: Culture human hepatoma cells (HepG2) to 80-90% confluency. Lyse cells in a non-denaturing buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, protease inhibitors).
-
Affinity Pulldown: Incubate the this compound-conjugated beads with the HepG2 cell lysate for 2-4 hours at 4°C. Use unconjugated beads as a negative control.
-
Washing: Wash the beads extensively (e.g., 5 times) with lysis buffer to remove non-specifically bound proteins.
-
Elution and Digestion: Elute bound proteins using a denaturing buffer (e.g., 8M urea) or perform on-bead digestion with trypsin.
-
Mass Spectrometry: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify proteins that are significantly enriched on the this compound beads compared to the control beads.
Protocol: Global Proteomics using TMT-MS
This protocol quantifies changes in the abundance of thousands of proteins following this compound treatment, revealing downstream effects of both on- and off-target engagement.[12]
Methodology:
-
Cell Treatment: Culture HepG2 cells and treat with this compound (e.g., 10 µM) or vehicle (DMSO) for 24 hours. Harvest cells in triplicate for each condition.
-
Protein Extraction and Digestion: Lyse cells, extract total protein, and quantify using a BCA assay. Digest 100 µg of protein from each sample with trypsin.
-
TMT Labeling: Label the resulting peptides with tandem mass tags (TMT) according to the manufacturer's protocol. Combine the labeled samples into a single mixture.
-
Fractionation: Fractionate the pooled, labeled peptides using high-pH reversed-phase liquid chromatography to increase proteome coverage.
-
LC-MS/MS Analysis: Analyze each fraction by LC-MS/MS.
-
Data Analysis: Process the raw data to identify and quantify proteins. Determine proteins that are significantly up- or down-regulated (e.g., fold change > 1.5, p-value < 0.05) in this compound-treated cells compared to controls.
Protocol: Transcriptomics using RNA-Seq
This method assesses global changes in gene expression in response to this compound, providing insight into affected signaling pathways and cellular processes.[13][14]
Methodology:
-
Cell Treatment: Treat HepG2 cells with this compound (10 µM) or vehicle (DMSO) for a relevant time point (e.g., 12 or 24 hours).
-
RNA Extraction: Extract total RNA from the cells using a suitable kit (e.g., RNeasy) and assess RNA quality and quantity.
-
Library Preparation: Prepare sequencing libraries from high-quality RNA samples, including mRNA purification, fragmentation, cDNA synthesis, and adapter ligation.
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
Data Analysis: Align reads to the human reference genome and perform differential gene expression analysis. Identify genes with significant changes in expression and perform pathway enrichment analysis (e.g., GO, KEGG) to identify perturbed biological pathways.
Protocol: In Vitro Kinome Profiling
This protocol screens this compound against a large panel of purified kinases to identify potential off-target kinase inhibition, a common mechanism of drug side effects.[15][16][17]
Methodology:
-
Compound Submission: Provide this compound to a commercial service provider (e.g., Reaction Biology, Eurofins).
-
Assay Format: The service will perform radiometric or fluorescence-based assays to measure the activity of several hundred kinases in the presence of this compound (typically at 1 µM and 10 µM).
-
Data Reporting: The results are reported as the percentage of remaining kinase activity compared to a vehicle control. A significant reduction (e.g., >50% inhibition) indicates a potential off-target interaction.
-
Follow-up: For significant hits, determine the IC50 value through a dose-response analysis to quantify the potency of inhibition.
Data Presentation: Summarized Quantitative Data
Data from the unbiased screening phase should be structured in tables for clear interpretation and prioritization of hits.
Table 1: Potential Direct Binding Partners of this compound (from CCCP)
| Protein ID (UniProt) | Gene Name | Protein Name | Peptide Count | Fold Enrichment (Drug/Control) | p-value |
|---|---|---|---|---|---|
| P02766 | TTR | Transthyretin | 25 | 58.2 | <0.0001 |
| P08670 | VIM | Vimentin | 18 | 15.6 | 0.001 |
| Q06830 | SOD2 | Superoxide dismutase [Mn] | 11 | 9.8 | 0.005 |
| ... | ... | ... | ... | ... | ... |
Table 2: Top Differentially Expressed Proteins in HepG2 Cells (from TMT-MS)
| Gene Name | Protein Name | Log2 Fold Change | p-value | Potential Role |
|---|---|---|---|---|
| HMOX1 | Heme oxygenase 1 | 2.58 | <0.001 | Oxidative Stress |
| CYP1A1 | Cytochrome P450 1A1 | 2.15 | <0.001 | Xenobiotic Metabolism |
| BCL2L11 | Bcl-2-like protein 11 (Bim) | 1.98 | 0.002 | Apoptosis |
| SLC25A27 | Mitochondrial uncoupling protein 1 | -1.85 | 0.003 | Mitochondrial Respiration |
| ... | ... | ... | ... | ... |
Table 3: Top Hits from Kinome Profiling (% Inhibition at 10 µM)
| Kinase | Kinase Family | % Inhibition |
|---|---|---|
| DYRK1A | CMGC | 92% |
| CLK2 | CMGC | 85% |
| GSK3B | CMGC | 78% |
| CDK16 | CMGC | 65% |
| ... | ... | ... |
Phase 2: Validation and Functional Characterization Protocols
Based on the prioritized hits, targeted experiments are performed to validate the interactions and assess their functional consequences, with a focus on hepatotoxicity.
Protocol: Cell-Based Cytotoxicity Assays
These assays assess the impact of this compound on the viability of liver cells.[18][19][20]
Methodology:
-
Cell Seeding: Seed HepG2 cells in 96-well plates and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of this compound concentrations (e.g., 0.1 to 100 µM) for 24, 48, and 72 hours.
-
MTT Assay:
-
Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.
-
Add solubilization solution (e.g., DMSO) to dissolve the formazan (B1609692) crystals.
-
Measure absorbance at 570 nm. Cell viability is proportional to the absorbance.
-
-
LDH Release Assay:
-
Collect the cell culture supernatant.
-
Measure lactate (B86563) dehydrogenase (LDH) activity in the supernatant using a commercial kit. LDH release indicates loss of membrane integrity and cytotoxicity.
-
-
Data Analysis: Calculate the IC50 (half-maximal inhibitory concentration) for cell viability from the dose-response curves.
Protocol: Apoptosis and Mitochondrial Function Assays
Given the known toxicity of related compounds, these assays investigate if this compound induces apoptosis or mitochondrial dysfunction.[5]
Caption: Hypothetical pathway linking an off-target kinase hit to apoptosis.
Methodology:
-
Caspase Activity Assay:
-
Treat HepG2 cells with this compound (at concentrations around the cytotoxicity IC50) for 24 hours.
-
Lyse the cells and measure the activity of caspase-3 and/or caspase-7 using a fluorogenic or colorimetric substrate. An increase in activity is indicative of apoptosis.
-
-
Mitochondrial Membrane Potential Assay:
-
Treat cells with this compound for a shorter duration (e.g., 6 hours).
-
Stain cells with a potentiometric dye such as TMRE or JC-1.
-
Analyze the fluorescence by flow cytometry or fluorescence microscopy. A loss of fluorescence indicates depolarization of the mitochondrial membrane, an early event in apoptosis.
-
-
Seahorse XF Analysis:
-
Use a Seahorse XF Analyzer to measure the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) of live cells in real-time.
-
This provides a functional readout of mitochondrial respiration and glycolysis, which can be perturbed by mitochondrial toxins.
-
Table 4: Functional Assay Results in HepG2 Cells
| Assay | Endpoint | This compound Result |
|---|---|---|
| MTT Assay | IC50 (48h) | 22.5 µM |
| LDH Release | % Max Release at 50 µM | 65% |
| Caspase-3/7 Activity | Fold Increase at 25 µM | 4.2 |
| Mitochondrial Potential | % Depolarized Cells at 25 µM | 58% |
| Seahorse XF | Basal Respiration (OCR) | Significantly Decreased |
This multi-pronged experimental strategy provides a robust framework for the comprehensive identification and characterization of this compound's off-target effects. By integrating unbiased, system-wide screening with targeted functional validation, this approach can elucidate the molecular mechanisms underlying its known toxicities and uncover novel biological activities. The resulting off-target profile is invaluable for assessing the safety of this compound analogues in development and for guiding potential drug repurposing efforts.
References
- 1. This compound | C17H12I2O3 | CID 6237 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. [The importance of this compound in the treatment of gout and hyperuricemic syndrome] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Use of a this compound, a coronary vasodilator, in the treatment of ambulatory coronary patients] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [this compound therapy in hyperuricemia in the aged] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanisms of benzarone and benzbromarone-induced hepatic toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound and 6-hydroxythis compound are potent and selective inhibitors of transthyretin amyloidogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Development of this compound Analogues with Enhanced Potency for Selective Binding to Transthyretin in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of this compound Analogues with Enhanced Potency for Selective Binding to Transthyretin in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. tandfonline.com [tandfonline.com]
- 12. benchchem.com [benchchem.com]
- 13. Frontiers | High-Throughput Transcriptome Profiling in Drug and Biomarker Discovery [frontiersin.org]
- 14. RNA Sequencing in Drug Discovery and Development | Lexogen [lexogen.com]
- 15. assayquant.com [assayquant.com]
- 16. reactionbiology.com [reactionbiology.com]
- 17. kinaselogistics.com [kinaselogistics.com]
- 18. Cell-based Assays for Assessing Toxicity: A Basic Guide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. benthamdirect.com [benthamdirect.com]
- 20. researchgate.net [researchgate.net]
Application Notes and Protocols for the Purity Analysis of Synthesized Benziodarone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the purity analysis of synthesized Benziodarone, a compound of significant interest for its uricosuric and potential cardiovascular applications. The following protocols and data are intended to assist in the quality control and characterization of this compound for research and development purposes.
Introduction
This compound, (2-ethyl-1-benzofuran-3-yl)(4-hydroxy-3,5-diiodophenyl)methanone, is a benzofuran (B130515) derivative known for its uricosuric properties, which aid in the excretion of uric acid.[1][2] Its synthesis involves multiple steps, which can introduce various impurities that may affect its biological activity and safety profile. Therefore, rigorous purity analysis is crucial to ensure the quality and reliability of research data.
This document outlines detailed protocols for the chromatographic and spectroscopic analysis of synthesized this compound, potential impurities to monitor, and a visualization of its primary mechanism of action.
Potential Impurities in Synthesized this compound
The synthesis of this compound typically proceeds through the Friedel-Crafts acylation of 2-ethylbenzofuran (B194445) with a substituted benzoyl chloride.[3][4] Based on this and related synthetic routes for similar compounds, potential impurities can be categorized as process-related or degradation products.
Table 1: Potential Impurities in Synthesized this compound
| Impurity Category | Potential Impurity | Source |
| Process-Related | 2-ethylbenzofuran | Unreacted starting material |
| 4-hydroxy-3,5-diiodobenzoic acid | Hydrolysis of the acyl chloride | |
| Incompletely iodinated this compound | Incomplete iodination step | |
| Isomers of this compound | Non-specific acylation | |
| Residual solvents (e.g., Toluene, Ethanol) | Purification process | |
| Degradation Products | Benzarone (B1666192) | Deiodination |
| Hydrolysis products | Cleavage of the ketone linkage | |
| Oxidation products | Exposure to air and light |
Purity Analysis Protocols
A combination of chromatographic and spectroscopic methods is recommended for the comprehensive purity analysis of this compound.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC is a powerful technique for separating this compound from its potential impurities. The following method is adapted from established protocols for structurally related compounds and analogues.[5]
Table 2: HPLC Method Parameters for this compound Purity Analysis
| Parameter | Condition |
| Column | InertSustain C18 (5 µm, 4.6 x 250 mm) or equivalent |
| Mobile Phase | Acetonitrile and 0.1% Formic Acid in Water (Gradient elution recommended) |
| Gradient | 50% to 95% Acetonitrile over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve sample in Acetonitrile to a concentration of 1 mg/mL |
Expected Purity: Based on the analysis of synthesized analogues, a purity of >95% is expected for well-purified this compound.[5]
Spectroscopic Analysis
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is invaluable for the structural confirmation of this compound and the identification of impurities.
Protocol for ¹H and ¹³C NMR Analysis:
-
Sample Preparation: Dissolve 5-10 mg of the synthesized this compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Instrumentation: Utilize a 400 MHz or higher NMR spectrometer.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra. For quantitative analysis of impurities, ensure complete relaxation of all nuclei, which may require longer delay times.
-
Data Analysis: Compare the obtained spectra with reference spectra of pure this compound. Impurity signals can be identified by their chemical shifts, coupling constants, and integration values relative to the main compound signals.[6][7][8]
Table 3: Expected Chemical Shifts for this compound (Illustrative)
| Proton/Carbon | Expected Chemical Shift (ppm) |
| Aromatic Protons | 7.0 - 8.0 |
| Ethyl Group (CH₂) | ~2.9 |
| Ethyl Group (CH₃) | ~1.3 |
| Carbonyl Carbon | ~185 |
| Aromatic Carbons | 110 - 160 |
3.2.2. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight of this compound and its impurities.
Protocol for LC-MS Analysis:
-
Instrumentation: Couple the HPLC system described in section 3.1 to a mass spectrometer (e.g., ESI-QTOF).
-
Ionization Mode: Use electrospray ionization (ESI) in either positive or negative mode.
-
Data Acquisition: Acquire full scan mass spectra to identify the molecular ions of this compound and any co-eluting impurities.
-
Data Analysis: The expected molecular weight of this compound is approximately 518.09 g/mol .[9] Masses corresponding to potential impurities listed in Table 1 can be searched for in the chromatogram.
3.2.3. Infrared (IR) Spectroscopy
IR spectroscopy can confirm the presence of key functional groups in the this compound molecule.
Protocol for IR Analysis:
-
Sample Preparation: Prepare a KBr pellet containing a small amount of the sample or use an ATR-FTIR spectrometer.
-
Data Acquisition: Acquire the IR spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Look for characteristic absorption bands:
-
~3300 cm⁻¹ (O-H stretch, phenolic)
-
~1640 cm⁻¹ (C=O stretch, ketone)
-
~1200-1000 cm⁻¹ (C-O stretch, ether)
-
Experimental Workflows and Signaling Pathways
General Workflow for Purity Analysis
Signaling Pathway of Uricosuric Action
This compound exerts its uricosuric effect by inhibiting key transporters in the renal proximal tubule, primarily the Urate Transporter 1 (URAT1) and Organic Anion Transporters (OATs).[10][11][12][13] This inhibition reduces the reabsorption of uric acid from the filtrate back into the blood, thereby increasing its excretion in the urine.
Potential Cardiotoxicity Pathway
While its primary use is as a uricosuric agent, this compound and structurally related compounds like amiodarone (B1667116) are known to have cardiac effects. One potential mechanism of cardiotoxicity involves the induction of mitochondrial stress.[14][15]
Conclusion
The purity of synthesized this compound is paramount for obtaining reliable and reproducible results in research and development. The combination of HPLC for quantitative purity assessment and impurity profiling, along with spectroscopic methods (NMR, MS, and IR) for structural confirmation and identification of unknown impurities, provides a robust quality control strategy. The provided protocols and data serve as a valuable resource for researchers working with this important compound.
References
- 1. benchchem.com [benchchem.com]
- 2. [The importance of this compound in the treatment of gout and hyperuricemic syndrome] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CN100457745C - Synthetic process for 2-butyl-3(hydroxy 3,5-diiodo-benzoyl) benzofuran - Google Patents [patents.google.com]
- 4. CN102718735A - 2-ethyl-3-(4-hydroxy) benzoyl benzofuran compounds and compositions and preparation methods of compounds - Google Patents [patents.google.com]
- 5. Development of this compound Analogues with Enhanced Potency for Selective Binding to Transthyretin in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Applications of quantitative 1H- and 13C-NMR spectroscopy in drug analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. This compound | C17H12I2O3 | CID 6237 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. URAT1 - Transporters - Solvo Biotechnology [solvobiotech.com]
- 12. Involvement of uric acid transporter in increased renal clearance of the xanthine oxidase inhibitor oxypurinol induced by a uricosuric agent, benzbromarone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Interactions of urate transporter URAT1 in human kidney with uricosuric drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Mechanisms of benzarone and benzbromarone-induced hepatic toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Toward a broader view of mechanisms of drug cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting Benziodarone solubility in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Benziodarone, focusing on challenges related to its solubility in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the expected aqueous solubility of this compound?
A1: this compound is characterized by its low aqueous solubility.[1][2] Its solubility is highly dependent on the pH of the solution.[3][4] At 20°C, the water solubility has been reported to be approximately 5.881 mg/L.[1]
Q2: How does pH influence the solubility of this compound?
A2: The solubility of this compound is significantly affected by pH. It exhibits very low solubility in acidic conditions (e.g., pH 1.2) and considerably higher solubility in neutral to slightly alkaline conditions (e.g., pH 6.8).[3][4] This pH-dependent solubility is attributed to the phenolic group in its structure.[3][4]
Q3: In which organic solvents can this compound be dissolved?
A3: this compound is slightly soluble in several organic solvents, including Dimethyl Sulfoxide (DMSO), Chloroform, and Ethyl Acetate.[1] For experimental purposes, it is common practice to first prepare a concentrated stock solution in DMSO.[3] A reported solubility in DMSO is 5 mg/mL.[5]
Q4: Why does my this compound, dissolved in DMSO, precipitate when diluted into an aqueous buffer?
A4: This is a common issue for compounds with low aqueous solubility.[6][7] When a concentrated DMSO stock solution is introduced into an aqueous buffer, the solvent environment changes drastically. If the final concentration of this compound in the aqueous solution exceeds its solubility limit under those specific conditions (e.g., pH, temperature), it will precipitate out of the solution.[6]
Troubleshooting Guide
Issue: this compound precipitates out of solution upon dilution into my aqueous experimental buffer.
Possible Cause 1: Final concentration exceeds aqueous solubility.
-
Solution: Lower the final concentration of this compound in your experiment. Prepare serial dilutions from your DMSO stock to determine the highest achievable concentration in your specific buffer without precipitation.
Possible Cause 2: The pH of the aqueous buffer is too low.
-
Solution: this compound is significantly less soluble in acidic conditions.[3][4] If your experimental conditions allow, consider increasing the pH of your buffer to neutral or slightly alkaline. If the experimental pH is fixed and acidic, you may need to employ co-solvents or other solubilizing agents.
Possible Cause 3: High percentage of DMSO in the final solution.
-
Solution: While DMSO aids in initial dissolution, high final concentrations can sometimes lead to non-ideal solvent mixtures that reduce the solubility of the compound.[8] Aim to keep the final concentration of DMSO in your aqueous solution as low as possible, typically below 1% (v/v), to minimize solvent effects.
Possible Cause 4: Temperature of the solution.
-
Solution: For some compounds, a slight and gentle warming of the solution can help increase solubility.[9] However, the stability of this compound at elevated temperatures should be considered. Conversely, if experiments are performed at lower temperatures, solubility will likely decrease.
Data Presentation
Table 1: Solubility of this compound and its Analogues under Different pH Conditions.
| Compound | Solubility at pH 1.2 (μM) | Solubility at pH 6.8 (μM) |
| This compound Analogue 4 | <0.02 | >100 |
| This compound Analogue 5 | 0.054 | >100 |
| This compound Analogue 6 | <0.01 | >100 |
Data sourced from a study on this compound analogues, highlighting the significant impact of pH on solubility.[3][4]
Experimental Protocols
Protocol: Preparation of a this compound Working Solution
This protocol describes a general method for preparing a working solution of this compound in an aqueous buffer from a DMSO stock.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Target aqueous buffer (e.g., phosphate-buffered saline, Tris buffer)
-
Sterile microcentrifuge tubes
-
Calibrated pipettes
Procedure:
-
Prepare a Concentrated Stock Solution:
-
Accurately weigh a small amount of this compound powder.
-
Dissolve the powder in anhydrous DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Ensure complete dissolution by gentle vortexing or brief sonication. This stock solution should be stored at -20°C or -80°C.[5]
-
-
Prepare Intermediate Dilutions (if necessary):
-
Depending on your final desired concentration, it may be necessary to prepare one or more intermediate dilutions from the concentrated stock solution using DMSO.
-
-
Prepare the Final Aqueous Working Solution:
-
Add the required volume of your aqueous buffer to a sterile tube.
-
While vortexing the buffer, slowly add the required volume of the this compound DMSO stock solution. The slow addition to a vortexing solution helps to rapidly disperse the compound and can reduce the risk of immediate precipitation.
-
Visually inspect the solution for any signs of precipitation (cloudiness or visible particles).
-
If precipitation occurs, you will need to troubleshoot by lowering the final concentration or modifying the buffer conditions as described in the troubleshooting guide.
-
Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
Caption: Experimental workflow for preparing this compound solutions.
References
- 1. This compound CAS#: 68-90-6 [m.chemicalbook.com]
- 2. This compound | C17H12I2O3 | CID 6237 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Development of this compound Analogues with Enhanced Potency for Selective Binding to Transthyretin in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. keyorganics.net [keyorganics.net]
- 6. researchgate.net [researchgate.net]
- 7. In vitro method for detecting precipitation of parenteral formulations after injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Benziodarone Concentration in Cell Culture
This guide provides researchers, scientists, and drug development professionals with essential information for effectively using Benziodarone in cell culture experiments. It includes frequently asked questions, troubleshooting advice for common issues, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A: this compound is a benzofuran (B130515) derivative, structurally related to the antiarrhythmic drug amiodarone (B1667116).[1][2][3] Its primary mechanism of action in many cell types involves mitochondrial toxicity.[4][5] Similar to its analog benzbromarone, it can disrupt mitochondrial function by decreasing the mitochondrial membrane potential, uncoupling oxidative phosphorylation, inhibiting the electron transport chain, and increasing the production of reactive oxygen species (ROS).[4][6] This ultimately leads to a decrease in cellular ATP levels and can induce cell death through both apoptosis and necrosis.[4][6]
Q2: What is a typical starting concentration range for this compound in cell culture?
A: The optimal concentration of this compound is highly cell-type dependent. Based on studies with the structurally related compound benzbromarone, a broad range should be tested initially. For example, in HepG2 cells, effects on ATP levels were seen at 25-50µM, while cytotoxicity was observed at 100µM.[6] In isolated rat hepatocytes, effects on the mitochondrial membrane potential were observed with similar compounds at 20µM.[4] Therefore, a logarithmic dilution series, for instance from 0.1 µM to 100 µM, is a recommended starting point to determine the dose-response relationship for your specific cell line.[7]
Q3: How should I prepare and store this compound for cell culture experiments?
A: Like many benzofuran derivatives, this compound is lipophilic and may have low solubility in aqueous solutions.[5] It is typically dissolved in an organic solvent such as dimethylsulfoxide (DMSO) to create a high-concentration stock solution.[8] Ensure the final concentration of DMSO in the cell culture medium is kept low (generally below 0.5%) to avoid solvent-induced toxicity.[7] Stock solutions should be stored according to the manufacturer's recommendations, often at -20°C or -80°C, to maintain stability.[8]
Q4: What are the potential off-target effects of this compound?
A: Due to its structural similarity to amiodarone, a drug known to interact with multiple ion channels, this compound may have off-target effects.[1][9] Off-target interactions can lead to misleading experimental results or unexpected cytotoxicity.[10][11] It is crucial to include appropriate controls in your experiments to differentiate between on-target and off-target effects.[12] If the primary molecular target of this compound in your system is known, validating target engagement is a key step.[12]
Troubleshooting Guide
Problem 1: I am observing high levels of cytotoxicity even at the lowest concentrations tested.
-
Possible Cause: Your cell line may be particularly sensitive to mitochondrial toxins.
-
Solution: Expand your dose-response curve to include a lower range of concentrations (e.g., in the nanomolar range). Ensure your initial cell seeding density is optimal, as sparse cultures can be more susceptible to drug toxicity.[13]
-
Possible Cause: The concentration of the solvent (e.g., DMSO) in your final culture medium is too high.
-
Solution: Perform a vehicle control experiment, treating cells with the highest concentration of DMSO used in your drug dilutions.[7] If you observe toxicity in the vehicle control, you must lower the final DMSO concentration by adjusting your serial dilution scheme.[7]
-
Possible Cause: The this compound stock solution was not prepared correctly, leading to a higher-than-expected concentration.
-
Solution: Re-prepare the stock solution, ensuring accurate weighing and dissolution of the compound. If possible, verify the concentration using an analytical method.
Problem 2: My experimental results are inconsistent between replicates or experiments.
-
Possible Cause: The compound is precipitating out of the culture medium.
-
Solution: Visually inspect the wells of your culture plate under a microscope for any signs of drug precipitation. Prepare fresh dilutions from your stock solution for each experiment. The solubility of compounds can be limited in aqueous media.[14]
-
Possible Cause: Variability in cell health, passage number, or seeding density.
-
Solution: Use cells within a consistent range of passage numbers and ensure you have a uniform, healthy monolayer or cell suspension before adding the compound. Use a consistent cell seeding density for all experiments.[13]
-
Possible Cause: Degradation of the this compound stock solution.
-
Solution: Ensure the stock solution is stored correctly and avoid repeated freeze-thaw cycles.[8] Prepare fresh stock solutions periodically.
Problem 3: I am not observing any effect, even at high concentrations.
-
Possible Cause: The chosen cell line is resistant to this compound's mechanism of action.
-
Solution: Confirm that your cell line has the relevant pathways susceptible to mitochondrial disruption. Consider testing a different cell line known to be sensitive.[7]
-
Possible Cause: The experimental endpoint is not appropriate or the incubation time is too short.
-
Solution: The effects of mitochondrial toxins can take time to manifest. Consider extending the drug exposure time.[8] Also, ensure your assay can detect the expected outcome (e.g., use an ATP assay or a ROS production assay in addition to a simple viability assay).
-
Possible Cause: The compound has low potency for your intended target or has degraded.
-
Solution: Verify the identity and purity of your this compound supply. If possible, test its activity in a positive control cell line or biochemical assay.
Summary of Effective Concentrations
The following table summarizes concentrations of Benzbromarone, a structural analog of this compound, and their observed effects in published studies. This data can serve as a reference for designing initial dose-ranging experiments.
| Compound | Cell Type | Concentration | Observed Effect | Citation |
| Benzbromarone | HepG2 Cells | 25-50 µM | Decrease in cellular ATP levels | [6] |
| Benzbromarone | HepG2 Cells | 50 µM | Decreased mitochondrial membrane potential, mitochondrial uncoupling | [6] |
| Benzbromarone | HepG2 Cells | 100 µM | Cytotoxicity (apoptosis and necrosis) | [6] |
| Benzbromarone | Isolated Rat Hepatocytes | 20 µM | 81% decrease in mitochondrial membrane potential | [4] |
| Benzbromarone | Isolated Rat Liver Mitochondria | <1 µM | 50% decrease of respiratory control ratio | [4] |
Experimental Protocols
Protocol: Determining the IC50 of this compound Using an MTT Assay
This protocol provides a framework for determining the concentration of this compound that inhibits cell viability by 50% (IC50).
Materials:
-
Selected cell line in logarithmic growth phase
-
Complete cell culture medium
-
This compound powder
-
DMSO (cell culture grade)
-
96-well flat-bottom tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Methodology:
-
Cell Seeding:
-
Harvest and count cells.
-
Determine the optimal seeding density to ensure cells remain in the exponential growth phase for the duration of the experiment (typically 24-72 hours).[13]
-
Seed cells in a 96-well plate at the predetermined density in 100 µL of complete medium per well.
-
Incubate the plate at 37°C, 5% CO2 for 24 hours to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 100 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete culture medium to create a range of working concentrations (e.g., 2X the final desired concentrations, from 200 µM down to 0.02 µM).
-
Include a "vehicle control" (medium with the highest concentration of DMSO) and an "untreated control" (medium only).
-
Carefully remove the medium from the cells and add 100 µL of the prepared drug dilutions to the respective wells.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After incubation, add 10 µL of MTT reagent to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate for at least 15 minutes at room temperature, protected from light.
-
-
Data Analysis:
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the cell viability against the log of the this compound concentration and use non-linear regression analysis to determine the IC50 value.
-
Visualizations
The following diagrams illustrate key concepts and workflows for working with this compound.
Caption: Proposed signaling pathway for this compound-induced cytotoxicity.
References
- 1. The role of amiodarone in contemporary management of complex cardiac arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effect of amiodarone, a new anti-anginal drug, on cardiac muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Amiodarone: pharmacology and antiarrhythmic and adverse effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanisms of benzarone and benzbromarone-induced hepatic toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ovid.com [ovid.com]
- 6. Hepatocellular toxicity of benzbromarone: effects on mitochondrial function and structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. bitesizebio.com [bitesizebio.com]
- 9. The ion channel basis of pharmacological effects of amiodarone on myocardial electrophysiological properties, a comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 14. WO2016091350A1 - Process for improving the solubility of cell culture media - Google Patents [patents.google.com]
Technical Support Center: Avoiding Benziodarone Precipitation in In Vitro Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing Benziodarone precipitation during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its solubility characteristics?
A1: this compound is a benzofuran (B130515) derivative that has been studied for its uricosuric effects in the treatment of gout and more recently as a potent and selective kinetic stabilizer of transthyretin (TTR) in the context of amyloidosis.[1][2] Chemically, it is (2-ethyl-1-benzofuran-3-yl)-(4-hydroxy-3,5-diiodophenyl)methanone.[3] Like many benzofuran derivatives, this compound is a hydrophobic compound with low aqueous solubility.[4][5] Its solubility is pH-dependent, with significantly lower solubility in acidic conditions (e.g., pH 1.2) compared to neutral conditions (e.g., pH 6.8).[6][7]
Q2: My this compound, dissolved in DMSO, precipitates immediately when I add it to my cell culture medium or aqueous buffer. Why is this happening?
A2: This phenomenon, often called "crashing out" or "solvent shock," is common for hydrophobic compounds like this compound.[4] It occurs because the compound is rapidly transferred from a high-solubility organic solvent (DMSO) to a low-solubility aqueous environment. The localized high concentration of this compound upon addition exceeds its solubility limit in the aqueous medium, causing it to precipitate.[8]
Q3: What is the recommended solvent for preparing a this compound stock solution?
A3: Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for dissolving this compound and its analogues for in vitro studies.[6][9] It is a powerful aprotic solvent capable of dissolving many compounds that other solvents cannot.[10] For optimal results, use anhydrous (dry) DMSO to prepare your stock solution, as water absorption by DMSO can reduce compound solubility.[8]
Q4: What is the maximum final concentration of DMSO that is safe for my cells?
A4: The final concentration of DMSO in your cell culture medium should be kept as low as possible to avoid cytotoxicity. For most cell lines, a final DMSO concentration of less than 0.5% is recommended, with concentrations below 0.1% being ideal, especially for sensitive cell types or long-term experiments.[11] It is crucial to include a vehicle control (media with the same final DMSO concentration but without this compound) in your experiments to account for any solvent effects.
Q5: Can I filter out the precipitate and use the remaining solution?
A5: No, filtering out the precipitate is not recommended. The formation of a precipitate means the actual concentration of dissolved this compound in your working solution is unknown and lower than intended. Using such a solution will lead to inaccurate and unreliable experimental results.[4] The focus should be on preventing precipitation in the first place.
Troubleshooting Guide
| Observation | Potential Cause | Recommended Solution |
| Immediate cloudiness or precipitate upon adding stock solution to aqueous media. | Solvent Shock: Rapid dilution of the DMSO stock into the aqueous buffer or media.[8] | Perform a stepwise (serial) dilution. First, create an intermediate dilution in a small volume of pre-warmed media, then add this to the final volume. Alternatively, add the stock solution dropwise to the final volume while gently vortexing or swirling.[11] |
| High Final Concentration: The target concentration of this compound exceeds its solubility limit in the final medium. | Determine the maximum soluble concentration of this compound in your specific medium by performing a solubility test (see Experimental Protocols). If possible, lower the final working concentration.[11] | |
| Low Temperature of Media: Adding the compound to cold media can decrease its solubility. | Always use pre-warmed (e.g., 37°C) cell culture media or assay buffers for preparing your working solutions.[11] | |
| Precipitate forms over time in the incubator. | Temperature Fluctuations: Changes in temperature can affect compound stability and solubility.[11] | Minimize the time culture vessels are outside the incubator. Ensure the incubator provides a stable temperature. |
| pH Shift in Media: Cellular metabolism can alter the pH of the culture medium, affecting the solubility of pH-sensitive compounds like this compound.[6][11] | Use a medium buffered with HEPES for better pH stability. Monitor the pH of your culture, especially in dense cultures, and change the medium more frequently if needed. | |
| Interaction with Media Components: this compound may interact with salts, proteins, or other components in the media, forming insoluble complexes. | If using serum-free media, consider adding serum. Serum proteins like albumin can bind to hydrophobic compounds and help keep them in solution.[12] | |
| Precipitate observed after freeze-thaw cycles of the stock solution. | Poor Solubility at Low Temperatures: The compound may have reduced solubility at -20°C or -80°C. | Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles. Before use, ensure the aliquot is completely thawed and vortexed to redissolve any potential micro-precipitates.[8] |
| Water Absorption by DMSO: Repeated opening of the stock vial can lead to water absorption by the DMSO, reducing its solvating power. | Use anhydrous DMSO for stock preparation and store aliquots in tightly sealed vials.[8] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Equilibrate: Allow the vial of solid this compound to reach room temperature before opening to prevent moisture condensation.
-
Weighing: Accurately weigh the desired amount of this compound powder.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).
-
Dissolution: Vortex the solution vigorously. If necessary, sonicate briefly in a water bath to ensure the compound is completely dissolved. A clear, particle-free solution indicates successful dissolution.
-
Storage: Aliquot the stock solution into single-use volumes in tightly sealed, low-retention microcentrifuge tubes. Store at -20°C or -80°C, protected from light.
Protocol 2: Determining Maximum Soluble Concentration in Assay Medium
-
Prepare Medium: Pre-warm your complete cell culture medium or aqueous assay buffer to the experimental temperature (e.g., 37°C).
-
Serial Dilutions: Prepare a series of dilutions of your this compound stock solution in the pre-warmed medium. It is recommended to perform a 2-fold serial dilution starting from a concentration you expect to be above the solubility limit.
-
Dilution Technique: To minimize solvent shock, add the stock solution to the medium (not the other way around) and mix gently but thoroughly immediately after each addition.
-
Incubation and Observation: Incubate the dilutions under the same conditions as your planned experiment (e.g., 37°C, 5% CO2). Visually inspect for any signs of precipitation (e.g., cloudiness, crystals, or sediment) at various time points (e.g., immediately, 1 hour, 4 hours, 24 hours). A sample can also be viewed under a microscope to detect fine precipitates.
-
Determine Maximum Soluble Concentration: The highest concentration that remains clear without any visible precipitate throughout the incubation period is considered the maximum soluble concentration under these conditions.
Visualizations
Caption: Troubleshooting workflow for identifying and resolving this compound precipitation.
Caption: Step-by-step workflow for preparing this compound working solutions to minimize precipitation.
References
- 1. benchchem.com [benchchem.com]
- 2. scielo.br [scielo.br]
- 3. This compound | C17H12I2O3 | CID 6237 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. ijsdr.org [ijsdr.org]
- 6. Development of this compound Analogues with Enhanced Potency for Selective Binding to Transthyretin in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. keyorganics.net [keyorganics.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
Navigating Benziodarone Experiments: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Benziodarone. The information provided is intended to address potential challenges encountered during experimental procedures and to aid in the successful reproduction of published results.
Frequently Asked Questions (FAQs)
Q1: What are the primary therapeutic applications of this compound that are currently being investigated?
A1: Initially studied for its anti-anginal properties, recent research has focused on this compound as a potent uricosuric agent for treating gout and hyperuricemia.[1][2] Furthermore, significant research is underway to repurpose this compound and its analogues as kinetic stabilizers of transthyretin (TTR) for the potential treatment of transthyretin amyloidosis.[3][4][5]
Q2: I am observing significant batch-to-batch variation in the purity of my synthesized this compound. What could be the cause?
A2: The synthesis of this compound and its analogues can be challenging.[6] Issues such as incomplete reactions, side-product formation, and difficulties in purification can lead to variability. Specifically, Friedel-Crafts acylation steps can be sensitive to the electronic properties of the benzofuran (B130515) core; for instance, strong electron-withdrawing groups may impede the reaction entirely.[3][4] It is crucial to meticulously control reaction conditions (temperature, solvent, and catalyst) and to employ robust purification techniques, such as recrystallization or chromatography, to ensure high purity.
Q3: My in vitro TTR aggregation assay results are not consistent. What are some common factors that could be affecting reproducibility?
A3: Reproducibility in TTR aggregation assays can be influenced by several factors. The aggregation of TTR is highly pH-dependent, with maximal fibril formation occurring at acidic pH.[3] Therefore, precise and consistent pH control throughout the experiment is critical.[3][4] Maintaining a uniform TTR concentration across all samples is also essential for reliable results.[3][4] Additionally, the presence of serum albumin can hinder the binding of this compound to TTR, potentially affecting the outcome of ex vivo or in vivo studies.[3]
Q4: Are there known metabolites of this compound that I should consider in my experiments?
A4: Yes, 6-hydroxythis compound is a known metabolite of this compound. Studies have shown that this metabolite retains the strong amyloid inhibitory activity of the parent compound and exhibits high potency for selective binding to TTR in human plasma.[5] It is advisable to consider the potential effects of this metabolite in your experimental design, particularly in metabolic stability or in vivo studies.
Troubleshooting Guides
Challenges in this compound Synthesis
| Problem | Potential Cause | Troubleshooting Steps |
| Low yield of the final product | Incomplete reaction during the Friedel-Crafts acylation or Wolff-Kishner reduction steps. | Optimize reaction conditions, including temperature, reaction time, and catalyst concentration. Ensure anhydrous conditions for the Friedel-Crafts reaction. For the Wolff-Kishner reduction, ensure complete removal of the ketone starting material. |
| Difficulty in purifying the final product | Presence of closely related impurities or starting materials. | Employ multi-step purification techniques. Consider column chromatography with different solvent systems, followed by recrystallization. Use analytical techniques like HPLC and NMR to assess purity at each step. |
| Inconsistent analytical data (NMR, Mass Spec) | Presence of residual solvents or impurities. | Ensure the product is thoroughly dried under vacuum to remove residual solvents. If impurities are detected, repeat the final purification step. |
In Vitro TTR Aggregation Assay Inconsistencies
| Problem | Potential Cause | Troubleshooting Steps |
| High variability in Thioflavin-T (ThT) fluorescence readings | Inconsistent pH across samples. Pipetting errors leading to variable TTR or compound concentrations. | Prepare a master mix for the buffer and TTR to ensure consistent concentrations. Calibrate pH meters regularly and ensure the final pH of the reaction mixture is accurate. Use calibrated pipettes and a consistent pipetting technique. |
| No or low inhibition of TTR aggregation by this compound | Degradation of this compound. Incorrect concentration of this compound or TTR. Suboptimal assay conditions. | Prepare fresh stock solutions of this compound. Verify the concentration of TTR using a protein assay. Ensure the pH jump to induce aggregation is performed correctly and consistently.[3][4] |
| Precipitation of this compound in the assay buffer | Poor solubility of the compound at the tested concentration. | Prepare the final dilution of this compound from a high-concentration stock in a suitable solvent (e.g., DMSO). Ensure the final concentration of the organic solvent in the assay is low and consistent across all wells. |
Experimental Protocols
Synthesis of this compound Analogues
A general synthetic route for this compound analogues involves the conversion of appropriate salicylaldehydes to corresponding ketones, followed by a Wolff-Kishner reduction to yield ethyl benzofurans.[3][4] The final step is typically a Friedel-Crafts acylation to introduce the desired side chain.
-
Step 1: Ketone Formation: Salicylaldehyde derivatives are reacted with an appropriate reagent to form the corresponding ketone.
-
Step 2: Wolff-Kishner Reduction: The ketone is reduced to an ethyl group using hydrazine (B178648) hydrate (B1144303) and a strong base.
-
Step 3: Friedel-Crafts Acylation: The ethyl benzofuran is acylated with the desired acyl chloride in the presence of a Lewis acid catalyst.
In Vitro TTR Aggregation Assay
This protocol is based on the thioflavin-T (ThT) fluorescence method to monitor TTR aggregation.[3][4]
-
Materials: Recombinant V30M-TTR, Thioflavin-T, appropriate buffers (e.g., phosphate (B84403) buffer for pH 7.0 and acetate (B1210297) buffer for pH 4.7), this compound or its analogues dissolved in a suitable solvent (e.g., DMSO).
-
Procedure:
-
Prepare a solution of V30M-TTR in a neutral pH buffer.
-
Add this compound or the vehicle control (DMSO) to the TTR solution at the desired final concentration.
-
Induce aggregation by a pH jump from neutral to acidic (e.g., pH 7.0 to 4.7).[4]
-
Add Thioflavin-T to the reaction mixture.
-
Monitor the increase in ThT fluorescence over time using a fluorescence plate reader. Aggregation is indicated by an increase in fluorescence intensity.
-
The inhibitory activity of this compound is determined by comparing the fluorescence in the presence of the compound to the control.
-
Visualizations
Caption: General synthetic workflow for this compound analogues.
Caption: Workflow for the in vitro TTR aggregation assay.
Caption: Logical flow for troubleshooting inconsistent results.
References
- 1. [Effect of this compound and benzbromarone on the uric acid level in the blood and urine and on the incidence of gout attacks] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [The importance of this compound in the treatment of gout and hyperuricemic syndrome] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Development of this compound Analogues with Enhanced Potency for Selective Binding to Transthyretin in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound and 6-hydroxythis compound are potent and selective inhibitors of transthyretin amyloidogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A challenging synthesis [rsc.org]
Technical Support Center: Optimizing Benziodarone-Transthyretin Binding Assays
Welcome to the technical support center for Benziodarone-Transthyretin (TTR) binding assays. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound's interaction with Transthyretin (TTR)?
A1: this compound acts as a kinetic stabilizer for the TTR tetramer.[1][2] TTR is a protein that can dissociate from its native tetrameric form into monomers, which can then misfold and aggregate, leading to amyloidosis.[1][3] this compound binds to the thyroxine-binding sites of the TTR tetramer, stabilizing its native structure and preventing this dissociation, thereby inhibiting amyloid fibril formation.[1][2] X-ray crystallography has shown that the halogenated hydroxyphenyl group of this compound is located at the entrance of the thyroxine-binding channel, with the benzofuran (B130515) ring positioned in the inner channel.[2]
Q2: Which experimental techniques are commonly used to study this compound-TTR binding?
A2: Several biophysical and biochemical assays are employed to characterize the interaction between this compound and TTR. These include:
-
Fluorescence-Based Competition Assays: These assays often use a fluorescent probe that binds to TTR's thyroxine-binding sites. The displacement of this probe by this compound leads to a change in fluorescence, allowing for the determination of binding affinity.[1][2][4]
-
Acid-Induced Aggregation Assays: TTR aggregation can be induced by lowering the pH. The ability of this compound to inhibit this aggregation is monitored, often using Thioflavin-T fluorescence, which increases upon binding to amyloid fibrils.[1][2][4]
-
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes that occur upon binding, providing a complete thermodynamic profile of the interaction, including the dissociation constant (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[5][6]
-
Surface Plasmon Resonance (SPR): SPR can be used to analyze the kinetics of the binding interaction, determining the on-rate (ka) and off-rate (kd) of the complex formation.[7]
-
X-ray Crystallography: This technique provides high-resolution structural information on how this compound binds to the TTR tetramer.[1][2][4]
Q3: What are the typical binding affinities (Kd or IC50) observed for this compound and its potent analogues with TTR?
A3: this compound and its analogues have been shown to bind to TTR with high affinity. The dissociation constants (Kd) are often in the nanomolar range, and the half-maximal inhibitory concentrations (IC50) for aggregation inhibition are in the low micromolar range.
| Compound | Assay Type | Target | Reported Value (nM) |
| This compound (Compound 3) | ITC | V30M-TTR | 110 ± 20 |
| Analogue (Compound 4) | ITC | V30M-TTR | 23 ± 2 |
| Analogue (Compound 5) | ITC | V30M-TTR | 20 ± 2 |
| Analogue (Compound 6) | ITC | V30M-TTR | 16 ± 1 |
| Analogue (Compound 7) | ITC | V30M-TTR | 14 ± 1 |
| Analogue (Compound 8) | ITC | V30M-TTR | 15 ± 1 |
Data sourced from a study on this compound analogues.[6]
| Compound | Assay Type | Target | Reported Value (µM) |
| Tafamidis (Compound 1) | Acid-Induced Aggregation | V30M-TTR | ~5 |
| This compound (Compound 3) | Acid-Induced Aggregation | V30M-TTR | ~5 |
| Analogues (Compounds 4-8) | Acid-Induced Aggregation | V30M-TTR | ~5 |
The IC50 values represent the maximum inhibition attainable under the described experimental conditions.[6]
Troubleshooting Guides
This section provides solutions to common problems that may arise during this compound-TTR binding assays.
Issue 1: High Background Signal or Non-Specific Binding in Fluorescence Assays
-
Possible Cause: The fluorescent probe or this compound may be binding to other components in the assay mixture or to the plate itself. Insufficient blocking of non-specific sites.
-
Troubleshooting Steps:
-
Optimize Blocking Conditions: Ensure that appropriate blocking agents are used and that the incubation time is sufficient.
-
Check Reagent Quality: Verify the purity of this compound and the fluorescent probe. Aggregates of the compound can cause light scattering and a high background signal.
-
Buffer Composition: The presence of detergents in the buffer can sometimes help to reduce non-specific binding. Titrate the detergent concentration to find the optimal level.
-
Plate Selection: Use low-binding microplates to minimize adsorption of molecules to the plastic surface.
-
Issue 2: Poor Reproducibility Between Experiments
-
Possible Cause: Inconsistent experimental conditions, reagent preparation, or sample handling.
-
Troubleshooting Steps:
-
Standardize Protocols: Adhere strictly to a standardized protocol for all experiments.[8]
-
Consistent Reagent Preparation: Prepare large batches of reagents and aliquot them to minimize batch-to-batch variability.[8]
-
Control Environmental Conditions: Maintain a consistent temperature, pH, and ionic strength for all assays, as these factors can influence binding interactions.[8]
-
Automated Liquid Handling: If available, use automated systems for pipetting to reduce human error.
-
Quality Control Samples: Include positive and negative controls in every assay to monitor performance and ensure consistency.[8]
-
Issue 3: Low Signal-to-Noise Ratio
-
Possible Cause: Suboptimal concentrations of TTR, fluorescent probe, or this compound. Inefficient fluorescence resonance energy transfer (FRET) if using a FRET-based assay.
-
Troubleshooting Steps:
-
Optimize Reagent Concentrations: Perform titration experiments to determine the optimal concentrations of TTR and the fluorescent probe that give the best signal window.
-
Check Fluorophore Compatibility: In FRET assays, ensure that the emission spectrum of the donor fluorophore overlaps sufficiently with the excitation spectrum of the acceptor.
-
Verify Protein Activity: Confirm that the TTR protein is correctly folded and active. Misfolded or aggregated protein will not bind this compound effectively.
-
Instrument Settings: Optimize the settings of the fluorescence reader, such as gain and excitation/emission wavelengths.
-
Issue 4: Inconsistent Results in Acid-Induced Aggregation Assays
-
Possible Cause: Variability in the pH jump, TTR concentration, or incubation conditions. The presence of nucleation seeds can accelerate aggregation unpredictably.
-
Troubleshooting Steps:
-
Precise pH Control: Ensure the final pH of the solution after the acid jump is consistent across all samples. Use a calibrated pH meter.
-
Monomeric TTR Starting Material: Prepare fresh TTR solutions and filter them before use to remove any pre-existing aggregates that could act as seeds.
-
Consistent Agitation: The rate of agitation can influence the kinetics of aggregation. Maintain a consistent and controlled method of shaking or stirring.[9]
-
Temperature Control: Perform incubations at a constant and accurately controlled temperature, as temperature can significantly affect aggregation rates.[1]
-
Experimental Protocols
Protocol 1: Competitive Fluorescence Polarization (FP) Assay
This protocol is adapted from established methods for measuring the binding of ligands to TTR.[3]
-
Reagent Preparation:
-
Assay Buffer: Tris-HCl buffer (e.g., 0.1 M Tris, 0.1 M NaCl, 1 mM EDTA, pH 8.0).[10]
-
TTR Stock Solution: Prepare a stock solution of purified human TTR at a concentration of 60 nM in the assay buffer.
-
Fluorescent Probe Stock Solution: Prepare a stock solution of a suitable fluorescent probe (e.g., FITC-T4) at 220 nM in the assay buffer.[10]
-
This compound Stock Solution: Prepare a serial dilution of this compound in DMSO.
-
-
Assay Procedure:
-
In a 96-well black plate, add 48 µL of assay buffer.
-
Add 2 µL of the this compound dilution (or DMSO for control).
-
Add 50 µL of the 120 nM TTR solution (final concentration 30 nM). For background wells, add 50 µL of assay buffer.
-
Add 100 µL of the 220 nM fluorescent probe solution (final concentration 110 nM).
-
The final volume in each well should be 200 µL.
-
Shake the plate for 5 minutes and incubate at room temperature for 15 minutes.[10]
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence polarization using a suitable plate reader.
-
Calculate the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
The Ki value can then be calculated from the IC50 value.
-
Protocol 2: Isothermal Titration Calorimetry (ITC)
This is a general protocol for characterizing the binding of a small molecule to a protein using ITC.[5][11][12]
-
Sample Preparation:
-
Buffer: Prepare a sufficient quantity of a suitable buffer (e.g., 25 mM HEPES, 10 mM glycine, pH 7.4).[5][13] It is critical that the TTR and this compound solutions are in identical buffer to minimize heats of dilution. Dialyze the protein against the final buffer.
-
TTR Solution: Prepare a solution of TTR at a concentration of approximately 20 µM in the ITC buffer.[5]
-
This compound Solution: Prepare a solution of this compound at a concentration of 200 µM in the same ITC buffer.[5]
-
Degas both solutions immediately before the experiment to prevent air bubbles.
-
-
ITC Experiment Setup:
-
Set the experimental temperature (e.g., 25 °C).[5]
-
Load the TTR solution into the sample cell of the calorimeter.
-
Load the this compound solution into the injection syringe.
-
-
Titration:
-
Perform an initial injection of a small volume (e.g., 1-2 µL) to avoid artifacts from syringe placement.
-
Proceed with a series of injections (e.g., 20-30 injections of 10 µL each) with a spacing of approximately 300 seconds between injections to allow the signal to return to baseline.[5]
-
-
Data Analysis:
-
Integrate the peaks from the titration to obtain the heat change for each injection.
-
Fit the integrated data to a suitable binding model (e.g., a one-site binding model) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
-
Visualizations
Caption: General experimental workflow for a this compound-TTR binding assay.
Caption: A decision tree for troubleshooting common issues in binding assays.
Caption: Mechanism of TTR stabilization by this compound.
References
- 1. Development of this compound Analogues with Enhanced Potency for Selective Binding to Transthyretin in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound and 6-hydroxythis compound are potent and selective inhibitors of transthyretin amyloidogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of Transthyretin Tetramer Kinetic Stabilizers That Are Capable of Inhibiting the Retinol-Dependent Retinol Binding Protein 4-Transthyretin Interaction: Potential Novel Therapeutics for Macular Degeneration, Transthyretin Amyloidosis, and Their Common Age-Related Comorbidities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Calorimetric Studies of Binary and Ternary Molecular Interactions between Transthyretin, Aβ Peptides, and Small-Molecule Chaperones toward an Alternative Strategy for Alzheimer’s Disease Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Binding of Monovalent and Bivalent Ligands by Transthyretin Causes Different Short- and Long-Distance Conformational Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. swordbio.com [swordbio.com]
- 9. Initiation of transthyretin aggregation at neutral pH by fluid agitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Optimized methods for measuring competitive binding of chemical substances to thyroid hormone distributor proteins transthyretin and thyroxine binding globulin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
- 12. Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
How to address Benziodarone instability in experimental buffers
Welcome to the technical support center for Benziodarone. This resource is designed to assist researchers, scientists, and drug development professionals in addressing common challenges related to the stability of this compound in experimental buffers.
Frequently Asked Questions (FAQs)
Q1: What are the key solubility characteristics of this compound?
A1: this compound's aqueous solubility is highly dependent on pH. It exhibits low solubility at acidic pH (e.g., pH 1.2) and significantly higher solubility at neutral to slightly basic pH (e.g., pH 6.8 and above)[1]. For experimental purposes, it is often dissolved in an organic solvent like dimethyl sulfoxide (B87167) (DMSO) to create a stock solution, which is then diluted into the desired aqueous buffer[1][2].
Q2: I'm observing precipitation of this compound after diluting my DMSO stock into my experimental buffer. What could be the cause?
A2: Precipitation upon dilution is a common issue and can be attributed to several factors:
-
pH of the Final Solution: If your final buffer pH is acidic, this compound may precipitate out of solution due to its low solubility at low pH[1].
-
Final Concentration: The final concentration of this compound in your buffer may exceed its solubility limit under your specific experimental conditions.
-
Buffer Composition: Certain buffer components can interact with this compound, reducing its solubility. While specific interactions are not extensively documented, it is a possibility to consider.
-
DMSO Concentration: The final percentage of DMSO in your buffer might be too low to maintain this compound in solution.
Q3: How can I prevent this compound precipitation in my experiments?
A3: To prevent precipitation, consider the following troubleshooting steps:
-
Adjust Buffer pH: Whenever possible, use a buffer with a neutral or slightly alkaline pH (e.g., pH 7.0-8.5) to ensure maximum solubility[1][2].
-
Optimize Final Concentration: Determine the solubility limit of this compound in your specific buffer system to avoid working with supersaturated solutions.
-
Increase Co-solvent Concentration: If your experimental design allows, increasing the final percentage of DMSO may help to keep the compound in solution. A 10% DMSO concentration has been used for in vivo studies[1][2].
-
Sonication: Briefly sonicating the solution after dilution can help to dissolve any small precipitates that may have formed.
Q4: Is this compound stable in solution over time? Are there any degradation concerns?
Troubleshooting Guides
Issue 1: Inconsistent results in cell-based assays.
-
Possible Cause 1: this compound Precipitation.
-
Troubleshooting Step: Visually inspect your culture medium for any signs of precipitation after adding this compound. If observed, refer to the precipitation prevention strategies in the FAQs.
-
Verification: Measure the concentration of this compound in your culture medium before and after incubation to check for loss of the compound from the solution.
-
-
Possible Cause 2: Degradation of this compound in Culture Medium.
-
Troubleshooting Step: Prepare fresh dilutions of this compound immediately before each experiment. Avoid using stock solutions that have been stored in aqueous buffers for extended periods.
-
Verification: If you suspect degradation, you can perform analytical tests like HPLC to assess the purity of your this compound solution over time.
-
Issue 2: Low potency or lack of effect in enzyme or protein binding assays.
-
Possible Cause 1: Incorrect Buffer pH.
-
Troubleshooting Step: Ensure the pH of your assay buffer is compatible with both your target protein's activity and this compound's solubility. For Transthyretin (TTR) aggregation assays, a pH jump from neutral to acidic (e.g., pH 4.7) is used to induce aggregation, while measurements may be performed at a different pH (e.g., pH 8.0)[1][2].
-
Verification: Measure the pH of your buffer before and after the addition of all components, including the this compound stock solution.
-
-
Possible Cause 2: Interaction with Buffer Components.
-
Troubleshooting Step: If you suspect an interaction, try a different buffer system. For example, if you are using a phosphate (B84403) buffer, consider switching to a Tris or HEPES buffer, or vice versa.
-
Verification: Compare the activity of this compound in different buffer systems to see if the results vary significantly.
-
Data Presentation
Table 1: pH-Dependent Aqueous Solubility of this compound and an Analog
| Compound | pH 1.2 | pH 6.8 |
| This compound Analog 4 | <0.02 µM | >100 µM |
| This compound (Inferred) | Low | High |
Data for this compound analog is from a study on TTR stabilizers[1]. The solubility of this compound is inferred to follow a similar trend based on its chemical properties.
Table 2: Buffer Systems Used in this compound Research
| Buffer System | pH | Application | Reference |
| Acetate Buffer | 4.7 | TTR Aggregation Induction | [1][2] |
| Tris-HCl | 8.0 | Thioflavin-T Fluorescence Measurement | [1][2] |
| Phosphate Buffer (0.1 M) with 10% DMSO | 8.5 | In Vivo Pharmacokinetic Assay | [1][2] |
Experimental Protocols
Protocol: Preparation of this compound Working Solution for In Vitro Assays
-
Prepare Stock Solution:
-
Weigh out the desired amount of solid this compound powder.
-
Dissolve the powder in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Ensure the powder is completely dissolved by vortexing and, if necessary, brief sonication.
-
Store the DMSO stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Prepare Intermediate Dilutions (if necessary):
-
Depending on your final desired concentration, you may need to make intermediate dilutions from your stock solution.
-
Use 100% DMSO for these dilutions to maintain the compound's stability in a non-aqueous environment.
-
-
Prepare Final Working Solution:
-
On the day of the experiment, thaw an aliquot of your stock or intermediate solution.
-
Add the appropriate volume of the DMSO stock directly to your pre-warmed experimental buffer to achieve the final desired concentration.
-
Crucially, ensure that the final concentration of DMSO in your experimental buffer is kept constant across all conditions (including vehicle controls) and is at a level that does not affect your experimental system (typically ≤ 0.5%).
-
Immediately after adding the this compound stock, vortex or gently mix the solution to ensure homogeneity and minimize the risk of precipitation.
-
Visualizations
Caption: Mechanism of this compound in stabilizing the TTR tetramer, preventing dissociation and subsequent amyloid fibril formation.
Caption: A logical workflow for preparing and troubleshooting this compound working solutions to avoid instability issues.
References
- 1. Development of this compound Analogues with Enhanced Potency for Selective Binding to Transthyretin in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Thermal behavior study and decomposition kinetics of amiodarone hydrochloride under isothermal conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Common Issues in Benzofuran Derivative Synthesis
Welcome to the Technical Support Center for the synthesis of benzofuran (B130515) derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental work.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific problems that may arise during the synthesis of benzofuran derivatives, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low or No Product Yield
Question: My reaction is resulting in a low yield or no desired benzofuran product. What are the potential causes and how can I troubleshoot this?
Answer: Low yields in benzofuran synthesis can be attributed to several factors, including catalyst inefficiency, suboptimal reaction conditions, and the nature of the starting materials. A systematic approach to troubleshooting is recommended.
Troubleshooting Workflow for Low Reaction Yield
Caption: A general workflow for troubleshooting low-yield benzofuran synthesis.
Potential Causes and Solutions:
-
Catalyst Inactivity: In transition metal-catalyzed reactions (e.g., Palladium, Copper), the catalyst may be old, improperly stored, or poisoned.
-
Solution: Use a freshly opened or recently purchased catalyst. Ensure storage under an inert atmosphere. For palladium-catalyzed reactions, consider screening different ligands or palladium sources (e.g., Pd(OAc)₂, (PPh₃)PdCl₂).[1] The addition of a co-catalyst, such as CuI in Sonogashira couplings, can also be crucial.[2]
-
-
Suboptimal Reaction Conditions: Temperature, solvent, and base are critical parameters.
-
Solution: Perform a systematic optimization of these conditions. Many benzofuran syntheses require elevated temperatures, but excessive heat can lead to decomposition. A temperature screen is advisable. The choice of base is also critical; for instance, in Larock-type syntheses, using NaHCO₃ at high temperatures can produce water, deactivating the palladium catalyst. Switching to an anhydrous base like K₂CO₃ or Cs₂CO₃ can resolve this issue. Aprotic polar solvents like DMF or DMSO are commonly used, but their effectiveness can be substrate-dependent.
-
-
Poor Reagent Quality or Stoichiometry: Impurities in starting materials or the presence of oxygen can inhibit the reaction.
-
Solution: Ensure starting materials are pure and dry. Use anhydrous and degassed solvents, especially for air- and moisture-sensitive reactions. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) is often necessary.
-
-
Electronic Effects of Substituents: Electron-withdrawing groups on the aromatic ring can decrease its reactivity, leading to lower yields, while electron-donating groups may enhance them.[1]
-
Solution: If you suspect electronic effects are the issue, you may need to modify the synthetic route or consider using more forcing reaction conditions (e.g., higher temperature, stronger base, more active catalyst).
-
Table 1: Comparison of Selected Palladium Catalysts and Conditions for Benzofuran Synthesis
| Catalyst / Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ / CuI | Piperidine | DMF | 25-60 | 2-10 | Good to Excellent |
| (PPh₃)PdCl₂ / CuI | Et₃N | DMF | 110 | - | Low (3%) |
| (PPh₃)PdCl₂ / CuI | K₂CO₃ | DMF | 110 | - | Improved |
| Pd(PPh₃)₄ | K₂CO₃ | DMF | 110 | - | Potentially Improved |
Issue 2: Difficulty in Product Purification
Question: I am struggling to purify my benzofuran derivative. What are some effective strategies?
Answer: Purification of benzofuran derivatives can be challenging due to the presence of structurally similar impurities, product instability on silica (B1680970) gel, or co-elution of nonpolar compounds.
Systematic Workflow for Product Purification
Caption: A systematic workflow for product purification.
Troubleshooting Steps:
-
Chromatography Optimization:
-
Column Chromatography: If standard silica gel chromatography is ineffective, consider using alumina (basic or neutral) or triethylamine-treated silica gel to neutralize acidic sites that may cause product degradation. Employing a shallow solvent gradient can improve the separation of closely eluting compounds.
-
Preparative HPLC: For very challenging separations, normal-phase or reverse-phase preparative HPLC can provide high-purity products.
-
-
Crystallization: If your benzofuran derivative is a solid, crystallization is an excellent purification method. Screen various solvent systems (e.g., hexane/ethyl acetate, dichloromethane/pentane) to find conditions that yield high-purity crystals.
-
Distillation: For volatile and thermally stable benzofurans, distillation under reduced pressure, such as using a Kugelrohr apparatus, can be an effective purification technique.
Table 2: Purification Strategies for Common Issues
| Issue | Recommended Purification Technique(s) | Key Considerations |
| Product instability on silica gel | Alumina or triethylamine-treated silica gel chromatography, Crystallization | Neutralize acidic sites on the stationary phase. |
| Co-eluting impurities | Preparative HPLC, Crystallization | HPLC offers higher resolution; crystallization is cost-effective for solids. |
| High polarity of product | Reverse-Phase HPLC | Use a polar mobile phase (e.g., water/acetonitrile). |
| Low polarity of product | Normal-Phase Chromatography (Hexane/EtOAc) | Optimize the solvent system for good separation. |
Issue 3: Formation of Side Products
Question: My reaction is producing significant amounts of side products. How can I improve the selectivity?
Answer: Side product formation often arises from competing reaction pathways, such as homocoupling of starting materials or undesired cyclization patterns. Careful tuning of reaction conditions can often enhance selectivity.
-
Homocoupling: In Sonogashira couplings, the homocoupling of the terminal alkyne (Glaser coupling) is a common side reaction, particularly when a copper co-catalyst is used.
-
Solution: Slow addition of the alkyne to the reaction mixture can sometimes minimize homocoupling.
-
-
Poor Regioselectivity: In syntheses involving unsymmetrical starting materials, a mixture of regioisomers can be formed.
-
Solution: Modifying reaction conditions such as the solvent and temperature may favor the formation of one isomer. The choice of catalyst and ligand can also significantly influence regioselectivity.
-
Experimental Protocols
Protocol 1: General Procedure for Palladium/Copper-Catalyzed Sonogashira Coupling and Cyclization
This protocol describes the synthesis of 2-substituted benzofurans from an o-iodophenol and a terminal alkyne.
Reaction Scheme for Sonogashira Coupling and Cyclization
Caption: Simplified reaction pathway for benzofuran synthesis via Sonogashira coupling.
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add the o-iodophenol (1.0 eq), palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-5 mol%), and copper(I) iodide (2-10 mol%).
-
Add an anhydrous, degassed solvent (e.g., DMF or Et₃N) via syringe.
-
Add the base (e.g., Et₃N, 2-3 eq) and the terminal alkyne (1.1-1.5 eq) to the reaction mixture.
-
Stir the reaction at the desired temperature (room temperature to 100 °C) and monitor its progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 2-substituted benzofuran.
Protocol 2: Microwave-Assisted Perkin Rearrangement for Benzofuran-2-Carboxylic Acid Synthesis
This protocol details the rapid synthesis of benzofuran-2-carboxylic acids from 3-bromocoumarins.[3][4]
Procedure:
-
Add the 3-bromocoumarin (1.0 eq) to a microwave vessel.
-
Add ethanol (B145695) and sodium hydroxide (B78521) (3.0 eq).
-
Seal the vessel and place it in a microwave reactor. Irradiate for approximately 5 minutes at a suitable power and temperature (e.g., 300W, 79°C) with stirring.[3]
-
Monitor the reaction by thin-layer chromatography.
-
Once the reaction is complete, concentrate the mixture on a rotary evaporator.
-
Dissolve the crude product in a minimum volume of water and acidify with dilute hydrochloric acid to precipitate the product.
-
Collect the solid by vacuum filtration, wash with cold water, and dry to yield the benzofuran-2-carboxylic acid.[3]
Protocol 3: Synthesis of 2,3-Disubstituted Benzofurans via Sonogashira Coupling and Electrophilic Cyclization
This method involves the coupling of o-iodoanisoles with terminal alkynes, followed by an electrophilic cyclization.[5][6]
Procedure:
A. Sonogashira Coupling of o-Iodoanisole and Terminal Alkyne:
-
In a round-bottomed flask, combine o-iodoanisole (1.0 eq), the terminal alkyne (1.2 eq), triethylamine (B128534) as the solvent, and bis(triphenylphosphine)palladium(II) dichloride (2 mol%).[6]
-
Stir for 5 minutes, then add copper(I) iodide (1 mol%).[6]
-
Subject the flask to three cycles of evacuation and refilling with nitrogen.
-
Stir the mixture at room temperature for 3 hours under a positive pressure of nitrogen.[6]
-
Filter the resulting solution and rinse the flask and filter cake with ethyl acetate.
-
Concentrate the combined organic phases by rotary evaporation and purify the crude product by flash column chromatography to obtain the 2-(alkynyl)anisole.[6]
B. Electrophilic Cyclization:
-
In a three-necked round-bottomed flask, dissolve the 2-(alkynyl)anisole (1.0 eq) in dichloromethane.[6]
-
Add the electrophile (e.g., I₂, 2.0 eq) portion-wise over 20 minutes.[6]
-
Stir the reaction at room temperature under nitrogen for 5 hours.[6]
-
Transfer the solution to a separatory funnel and wash with a saturated aqueous Na₂S₂O₃ solution to quench the excess electrophile.[6]
-
Separate the layers, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the 2,3-disubstituted benzofuran.
References
- 1. benchchem.com [benchchem.com]
- 2. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of 2,3-Disubstituted Benzo[b]furans by the Palladium-Catalyzed Coupling of o-Iodoanisoles and Terminal Alkynes, Followed by Electrophilic Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. orgsyn.org [orgsyn.org]
Technical Support Center: Troubleshooting Unexpected Results in Benziodarone Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Benziodarone. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you might encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is primarily known as a uricosuric agent, meaning it increases the excretion of uric acid.[1][2][3][4][5] It is used in the treatment of gout and hyperuricemia.[3] Its mechanism involves inhibiting the reabsorption of uric acid in the renal tubules.[1]
Q2: I am observing unexpected changes in thyroid hormone levels in my in vivo study. Is this a known effect of this compound?
Yes, this is a documented effect. This compound is structurally related to amiodarone (B1667116), a drug well-known for its effects on thyroid function.[6] Studies have shown that this compound administration can lead to significant alterations in serum thyroid hormone levels. Specifically, you may observe a decrease in triiodothyronine (T3) and an increase in reverse T3 (rT3), while thyroxine (T4) levels may remain relatively constant.[6] Furthermore, the effect on thyroid-stimulating hormone (TSH) can be complex, with an initial decrease followed by a significant increase with continued administration.[6] This is an important consideration, as these effects might be unexpected for researchers not familiar with the benzofuran (B130515) class of drugs.
Q3: My cell viability assays are showing higher than expected cytotoxicity. What could be the cause?
Unexpected cytotoxicity could be linked to this compound's effects on mitochondrial function. Research has shown that benzofuran derivatives can induce mitochondrial toxicity. This can manifest as a decrease in mitochondrial membrane potential, impaired ATP production, and an increase in reactive oxygen species (ROS).[7] If your experimental system is sensitive to mitochondrial dysfunction, you may observe a significant impact on cell viability. It is recommended to perform specific assays to assess mitochondrial health in parallel with your primary experiments.
Q4: I am co-administering this compound with another drug and my results are inconsistent. Could there be a drug-drug interaction?
Yes, drug-drug interactions are a potential issue. Benzbromarone (B1666195), a related compound, has been shown to inhibit cytochrome P450 (CYP) enzymes, such as CYP2C9 and CYP3A4.[8][9][10][11][12] Inhibition of these enzymes can alter the metabolism of co-administered drugs, leading to unexpected changes in their efficacy or toxicity. If your other drug is a substrate for these CYP enzymes, you may be observing a pharmacokinetic interaction. It is advisable to investigate the metabolic pathways of any co-administered compounds and consider potential interactions with this compound.
Q5: I'm having trouble dissolving this compound in my aqueous buffer. What can I do?
Solubility issues are a common challenge with benzofuran derivatives. The solubility of these compounds can be highly dependent on the pH of the buffer.[13] For instance, the related compound amiodarone has greater solubility in acidic conditions.[13] If you are observing precipitation, consider the following:
-
pH Adjustment: Try lowering the pH of your buffer.
-
Co-solvents: The use of a small percentage of an organic co-solvent (e.g., DMSO) may be necessary to achieve the desired concentration. However, be mindful of the potential effects of the solvent on your experimental system.
-
Sonication: Gentle sonication can sometimes aid in the dissolution of the compound.
Q6: How stable is this compound in cell culture media?
The stability of any compound in cell culture media can be influenced by various factors, including the composition of the media, temperature, and light exposure.[14][15][16] It is good practice to assess the stability of this compound under your specific experimental conditions. This can be done by incubating the compound in your cell culture media for the duration of your experiment and then analyzing its concentration, for example, by HPLC. Some compounds can also bind to plasticware, leading to a decrease in the effective concentration.[14]
Troubleshooting Guides
Unexpected Uricosuric Effect Variability
| Observed Problem | Potential Cause | Suggested Solution |
| Inconsistent reduction in uric acid levels in animal models. | Variation in renal function among animals. | Ensure that animals are properly hydrated and that baseline renal function is assessed before the start of the study. |
| Less pronounced uricosuric effect than expected. | Saturation of the renal transport mechanism. | Review the dosage and consider performing a dose-response study to determine the optimal concentration for your model. |
| Confounding effects from diet. | The diet of the animals may contain purines that are metabolized to uric acid. | Standardize the diet of the animals throughout the study to minimize variability in uric acid production. |
Troubleshooting Altered Thyroid Hormone Profiles
| Observed Problem | Potential Cause | Suggested Solution |
| Biphasic TSH response (initial decrease, then increase).[6] | This is a known, albeit complex, effect of this compound on the pituitary-thyroid axis.[6] | This is likely a true pharmacological effect. Consider time-course experiments to fully characterize the temporal dynamics of the TSH response in your model. |
| Discrepancy between T4 and T3 levels. | This compound may inhibit the peripheral conversion of T4 to the more active T3.[6] | Measure both T3 and reverse T3 (rT3) to get a complete picture of thyroid hormone metabolism. An increase in the rT3/T3 ratio is indicative of altered deiodinase activity. |
| No significant change in thyroid hormones. | Insufficient dose or duration of treatment. | Review the literature for effective dose ranges and treatment durations for observing effects on the thyroid axis. Consider a pilot study with varying doses and time points. |
Investigating Unexpected Cytotoxicity: A Focus on Mitochondria
| Observed Problem | Potential Cause | Suggested Solution |
| High levels of apoptosis or necrosis in treated cells. | This compound-induced mitochondrial dysfunction leading to the activation of cell death pathways. | Perform assays to specifically assess mitochondrial health, such as measuring the mitochondrial membrane potential (ΔΨm) and cellular ATP levels. |
| Increased reactive oxygen species (ROS) production. | Disruption of the electron transport chain by this compound. | Use fluorescent probes to quantify ROS levels in your cells following treatment. |
| Cell line-specific sensitivity. | Different cell types may have varying reliance on mitochondrial respiration and different antioxidant capacities. | If possible, test the effect of this compound on a panel of cell lines to determine if the observed cytotoxicity is a general or cell type-specific phenomenon. |
Data Presentation
Table 1: Effect of this compound on Serum Thyroid Hormone and TSH Levels in Healthy Volunteers
Data summarized from a study involving nine normal volunteers receiving 100 mg of this compound three times daily for 14 days.[6]
| Parameter | Before Treatment (nmol/l) | Day 3 of Treatment (nmol/l) | Day 7 of Treatment (nmol/l) | Day 14 of Treatment (nmol/l) |
| T4 | Relatively constant | Relatively constant | Relatively constant | Relatively constant |
| T3 | 2.15 ± 0.12 | 1.45 ± 0.07 | - | Significantly decreased from day 1 to 14 |
| rT3 | 0.71 ± 0.16 | - | 2.61 ± 0.19 | Significantly increased from day 1 to 14 |
| Basal TSH (TSH0) | - | Significantly decreased | - | Significantly higher than pre-treatment |
Note: "-" indicates data not explicitly provided for that time point in the summary.
Experimental Protocols
Protocol 1: Measurement of Mitochondrial Membrane Potential (ΔΨm)
This protocol is a general guideline for using a fluorescent dye like Tetramethylrhodamine, Methyl Ester (TMRM) to measure ΔΨm.
Materials:
-
Cell culture medium
-
TMRM stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope or plate reader
Procedure:
-
Seed cells in a suitable culture plate (e.g., 96-well black-walled plate for plate reader analysis or glass-bottom dish for microscopy).
-
Allow cells to adhere and grow to the desired confluency.
-
Treat cells with this compound at the desired concentrations and for the appropriate duration. Include a vehicle control (e.g., DMSO). A positive control for mitochondrial depolarization (e.g., FCCP) should also be included.
-
Prepare the TMRM working solution by diluting the stock solution in pre-warmed cell culture medium to the final desired concentration (typically in the low nanomolar range).
-
Remove the treatment medium from the cells and wash once with warm PBS.
-
Add the TMRM working solution to the cells and incubate for 20-30 minutes at 37°C, protected from light.
-
After incubation, wash the cells with warm PBS to remove excess dye.
-
Add fresh, pre-warmed PBS or imaging buffer to the cells.
-
Immediately measure the fluorescence using a fluorescence microscope or plate reader with the appropriate excitation and emission wavelengths for TMRM (e.g., Ex/Em ~549/575 nm).
-
A decrease in TMRM fluorescence intensity in this compound-treated cells compared to the vehicle control indicates mitochondrial depolarization.
Protocol 2: Measurement of Cellular ATP Levels
This protocol provides a general outline for using a luciferase-based ATP assay kit.
Materials:
-
ATP assay kit (containing ATP releasing buffer, luciferase, and D-luciferin)
-
Luminometer
-
White opaque 96-well plates
Procedure:
-
Plate cells in a white opaque 96-well plate and allow them to attach and grow.
-
Treat the cells with this compound at various concentrations for the desired time. Include appropriate controls.
-
At the end of the treatment period, equilibrate the plate to room temperature.
-
Prepare the ATP detection reagent according to the manufacturer's instructions.
-
Add the ATP detection reagent to each well. This reagent will lyse the cells and initiate the luminescent reaction.
-
Incubate the plate at room temperature for the time specified in the kit's protocol (usually 10-20 minutes) to allow the luminescent signal to stabilize.
-
Measure the luminescence using a luminometer.
-
A decrease in luminescence in the treated cells compared to the control cells indicates a reduction in cellular ATP levels.
Protocol 3: Analysis of Serum Thyroid Hormones
The analysis of thyroid hormones (T4, T3, rT3) and TSH is typically performed using immunoassays.[17][18][19][20][21] The specific protocol will depend on the commercial assay kit being used (e.g., ELISA, RIA, or automated immunoassay analyzer).
General Workflow:
-
Sample Collection: Collect blood samples from your in vivo study subjects at the desired time points.
-
Serum Preparation: Separate the serum from the whole blood by centrifugation.
-
Sample Storage: Store the serum samples at -80°C until analysis.
-
Immunoassay: Follow the manufacturer's protocol for the chosen immunoassay kit. This will typically involve:
-
Preparing standards and controls provided in the kit.
-
Adding samples, standards, and controls to the assay plate.
-
Incubating with specific antibodies and detection reagents.
-
Washing steps to remove unbound components.
-
Measuring the signal (e.g., absorbance for ELISA, radioactivity for RIA, or chemiluminescence).
-
-
Data Analysis: Calculate the concentrations of the hormones in your samples based on the standard curve generated from the assay.
Mandatory Visualizations
Caption: this compound's impact on peripheral thyroid hormone metabolism.
Caption: Postulated pathway of this compound-induced mitochondrial toxicity.
Caption: A logical workflow for troubleshooting unexpected results in this compound studies.
References
- 1. What is the mechanism of Benzbromarone? [synapse.patsnap.com]
- 2. Nature of the uricosuric action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [The importance of this compound in the treatment of gout and hyperuricemic syndrome] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Uricosuric effect of this compound in man and laboratory animals: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Effect of this compound and benzbromarone on the uric acid level in the blood and urine and on the incidence of gout attacks] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The effect of this compound on the thyroid hormone levels and the pituitary-thyroid axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protocol for analyzing energy metabolic pathway dependency in human liver cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The Curious Case of Benzbromarone: Insight into Super-Inhibition of Cytochrome P450 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inactivation of CYP3A4 by Benzbromarone in Human Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Mechanism-Based Inactivation of Cytochrome P450 3A4 by Benzbromarone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Thyroid function tests - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Thyroid Function Tests - Clinical Methods - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. btf-thyroid.org [btf-thyroid.org]
- 20. Thyroid Function Tests | American Thyroid Association [thyroid.org]
- 21. Thyroid-Stimulating Hormone: Overview, Reference Range, Interpretation [emedicine.medscape.com]
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce variability in experimental data related to Benziodarone.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during experiments with this compound, covering its primary applications in transthyretin (TTR) amyloidosis and as a uricosuric agent, as well as potential off-target effects.
Transthyretin (TTR) Aggregation Assays
Question: My Thioflavin T (ThT) assay results for TTR aggregation are inconsistent between replicates. What are the likely causes and solutions?
Answer:
Variability in ThT assay replicates is a common challenge. Here are the primary causes and troubleshooting steps:
-
Inconsistent Starting Material: The initial state of your TTR protein is critical. Ensure the protein solution is monomeric at the start of the experiment.
-
Solution: Confirm the monomeric state of TTR using size exclusion chromatography (SEC) before initiating the aggregation assay.
-
-
Pipetting Errors: Inaccurate or inconsistent pipetting can significantly impact results.
-
Solution: Use calibrated pipettes and ensure proper mixing of all reagents and protein solutions before dispensing.
-
-
Assay Conditions: Suboptimal conditions can lead to erratic aggregation kinetics.
-
Solution:
-
Temperature Control: Maintain a constant and uniform temperature in the plate reader throughout the incubation period.
-
Evaporation: Minimize evaporation, especially in 96-well plates, by using plate sealers or avoiding the outer wells, which are more prone to this issue.
-
Agitation: Consistent agitation can be crucial for inducing aggregation. Ensure the shaking speed and duration are the same for all wells and all experiments.
-
-
Question: I am not observing a significant increase in ThT fluorescence, or the TTR aggregation is very slow. What can I do?
Answer:
Slow or absent TTR aggregation can be addressed by considering the following:
-
Intrinsic Aggregation Rate: Wild-type TTR is relatively stable, and its aggregation under physiological pH can be slow.
-
Solution:
-
Acidification: Inducing aggregation by lowering the pH (e.g., to 4.4) is a common method to accelerate the process.[1]
-
Seeding: Introduce a small amount of pre-formed TTR amyloid fibrils to seed the aggregation of monomeric TTR.
-
-
-
Protein Concentration: The concentration of TTR may be too low to promote aggregation within your experimental timeframe.
Uricosuric Activity Assays (URAT1 Inhibition)
Question: My in vitro URAT1 inhibition assay shows high background or low signal. How can I troubleshoot this?
Answer:
High background or a weak signal in URAT1 inhibition assays can be due to several factors:
-
Low URAT1 Expression: The cell line used may not express sufficient levels of the URAT1 transporter.
-
Solution: Verify URAT1 expression in your cell line (e.g., HEK293T) using methods like Western blot or qPCR.[4]
-
-
Poor Cell Health: Unhealthy or overgrown cells can lead to inconsistent transporter activity.
-
Solution: Ensure cells are healthy and seeded at an appropriate density (typically 70-90% confluency).[4]
-
-
Suboptimal Assay Buffer: The composition and pH of the uptake buffer are critical for transporter function.
-
Solution: Prepare the uptake buffer fresh and ensure the pH is correct for the assay.[5]
-
-
Degraded Substrate: If using radiolabeled uric acid, ensure it has been stored properly and is not degraded.[4]
Question: The potency (IC50) of my positive control (e.g., Benzbromarone) is lower than expected. What should I check?
Answer:
A shift in the potency of your positive control can indicate a systemic issue with the assay:
-
Incorrect Inhibitor Concentration:
-
Solution: Double-check all dilution calculations and the concentration of your stock solution. Prepare fresh dilutions for each experiment.[4]
-
-
Assay Incubation Times:
-
Solution: Ensure that the pre-incubation time with the inhibitor and the incubation time with the uric acid substrate are consistent and within the linear range of uptake.[5]
-
Off-Target Effects and Compound Stability
Question: I am observing unexpected cytotoxicity in my cell-based assays with this compound. What could be the cause?
Answer:
This compound, like its analogue Amiodarone (B1667116), has been reported to have off-target effects, including mitochondrial toxicity, which can lead to cytotoxicity.[6][7]
-
Mitochondrial Toxicity: this compound can disrupt mitochondrial function, leading to increased reactive oxygen species (ROS) production and cell death.[6]
-
Solution:
-
Perform a dose-response curve to determine the concentration at which cytotoxicity is observed.
-
Consider conducting a mitochondrial toxicity assay to assess the compound's effect on mitochondrial membrane potential or ATP production.
-
-
Question: How can I minimize variability related to the stability of this compound in my experimental solutions?
Answer:
The stability of any compound in solution can be affected by several factors:
-
Solution:
-
Storage: Store stock solutions of this compound protected from light and at the recommended temperature.
-
Fresh Preparation: Prepare working solutions fresh for each experiment from a recently prepared stock solution.
-
pH: Be aware of the pH of your assay buffers, as this can affect the stability and solubility of the compound.
-
Data Presentation
The following tables summarize key quantitative data from this compound-related experiments to provide a reference for expected outcomes.
Table 1: In Vitro Efficacy of this compound and Analogues in TTR Amyloidosis Models
| Compound | Assay Type | Target | IC50 (µM) | EC50 (µM) | Kd (nM) | Reference |
| This compound (3) | TTR Aggregation Inhibition | V30M-TTR | ~5 | - | - | [3] |
| This compound (3) | Selective TTR Binding | Wild-Type TTR in plasma | - | 8.9 ± 0.4 | - | [1] |
| Analogue 4 | TTR Aggregation Inhibition | V30M-TTR | ~5 | - | - | [3] |
| Analogue 4 | Selective TTR Binding | Wild-Type TTR in plasma | - | 3.5 ± 0.2 | - | [1] |
| Analogue 5 | TTR Aggregation Inhibition | V30M-TTR | ~5 | - | - | [3] |
| Analogue 5 | Selective TTR Binding | Wild-Type TTR in plasma | - | 3.0 ± 0.1 | - | [1] |
| Analogue 6 | TTR Aggregation Inhibition | V30M-TTR | ~5 | - | - | [3] |
| Analogue 6 | Selective TTR Binding | Wild-Type TTR in plasma | - | 2.5 ± 0.1 | - | [1] |
| Analogue 7 | TTR Aggregation Inhibition | V30M-TTR | ~5 | - | - | [3] |
| Analogue 7 | Selective TTR Binding | Wild-Type TTR in plasma | - | 3.9 ± 0.2 | - | [1] |
| Analogue 8 | TTR Aggregation Inhibition | V30M-TTR | ~5 | - | - | [3] |
| Analogue 8 | Selective TTR Binding | Wild-Type TTR in plasma | - | 2.7 ± 0.1 | - | [1] |
| Tafamidis (1) | TTR Aggregation Inhibition | V30M-TTR | ~5 | - | - | [3] |
| Tafamidis (1) | Selective TTR Binding | Wild-Type TTR in plasma | - | 15.6 ± 1.2 | - | [1] |
| Tafamidis | TTR Binding | Wild-Type TTR | - | - | 4.4 ± 1.3 | [8] |
| AG10 | TTR Binding | Wild-Type TTR | - | - | 4.8 ± 1.9 | [8] |
Table 2: Effect of this compound on Serum Thyroid Hormone Levels in Healthy Volunteers
| Hormone | Baseline (nmol/l) | Day 3 (nmol/l) | Day 7 (nmol/l) | Day 14 (nmol/l) | Reference |
| T3 | 2.15 ± 0.12 | 1.45 ± 0.07 | - | Significantly decreased | [9] |
| rT3 | 0.71 ± 0.16 | - | 2.61 ± 0.19 | Significantly increased | [9] |
| T4 | Relatively constant | Relatively constant | Relatively constant | Relatively constant | [9] |
| TSH (basal) | - | Significantly decreased | - | Significantly higher than baseline | [9] |
Table 3: Mitochondrial Toxicity of Benzbromarone (a structural analogue of this compound)
| Cell Line | Concentration (µM) | Effect | Reference |
| HepG2 | 50 | Induced mitochondrial uncoupling, decreased ATP turnover, and decreased maximal respiration | [6] |
| HepG2 | 25-50 | Decreased ATP levels | [6] |
| Primary Human Hepatocytes | 25-50 | Decreased ATP levels | [6] |
Experimental Protocols
Protocol 1: In Vitro TTR Aggregation Inhibition Assay (Thioflavin T)
This protocol is adapted from studies on this compound analogues and is designed to assess the inhibitory effect of a compound on acid-induced TTR aggregation.[1][3]
Materials:
-
Recombinant human TTR (wild-type or variant, e.g., V30M)
-
Thioflavin T (ThT)
-
Assay buffer (e.g., 10 mM phosphate (B84403) buffer, 100 mM KCl, 1 mM EDTA, pH 7.0)
-
Acidification buffer (e.g., 100 mM acetate (B1210297) buffer, 100 mM KCl, 1 mM EDTA, pH 4.7)
-
Test compound (this compound) and positive control (e.g., Tafamidis) dissolved in DMSO
-
96-well black, clear-bottom plates
-
Fluorescence plate reader
Methodology:
-
Preparation of TTR Solution: Prepare a stock solution of TTR in the assay buffer. Ensure the initial protein solution is monomeric, which can be confirmed by SEC.
-
Assay Setup:
-
In each well of the 96-well plate, add the TTR solution to a final concentration of 10 µM.
-
Add the test compound (this compound) or control at various concentrations (e.g., 0-50 µM). The final DMSO concentration should be kept constant across all wells (e.g., <1%).
-
Include a "no compound" control (TTR with DMSO vehicle).
-
Incubate the plate for 30 minutes at room temperature.
-
-
Initiation of Aggregation:
-
Initiate aggregation by adding the acidification buffer to each well.
-
Add ThT to a final concentration of 10-25 µM.
-
-
Incubation and Measurement:
-
Place the plate in a fluorescence plate reader pre-heated to 37°C.
-
Set the reader to take fluorescence readings at regular intervals (e.g., every 15-30 minutes) with an excitation wavelength of ~440-450 nm and an emission wavelength of ~485 nm.
-
It is recommended to shake the plate briefly before each reading.
-
-
Data Analysis:
-
Subtract the fluorescence of a buffer-only control (with ThT) from all readings.
-
Plot the corrected fluorescence intensity against time to monitor aggregation kinetics.
-
To determine the IC50 value, plot the percentage of inhibition (calculated from the final fluorescence values) against the compound concentration and fit the data to a suitable dose-response curve.
-
Protocol 2: In Vitro URAT1 Inhibition Assay
This protocol is a general guide for assessing the inhibitory activity of compounds on the URAT1 transporter, a key mechanism for uricosuric agents.[4][5][10]
Materials:
-
HEK293T cells stably expressing human URAT1 (hURAT1)
-
Parental HEK293T cells (negative control)
-
Cell culture medium
-
Uptake buffer (e.g., Krebs-Ringer buffer, pH 8.0)
-
Wash buffer (e.g., ice-cold PBS)
-
[14C]-uric acid
-
Test compound (this compound) and positive control (e.g., Benzbromarone)
-
24-well plates
-
Lysis buffer
-
Scintillation counter
Methodology:
-
Cell Seeding: Seed both hURAT1-expressing and parental HEK293T cells into 24-well plates and grow to ~80% confluency.
-
Compound Preparation: Prepare serial dilutions of this compound and the positive control in the uptake buffer. Include a vehicle control (e.g., DMSO).
-
Pre-incubation:
-
Wash the cells once with pre-warmed uptake buffer.
-
Add the compound dilutions or vehicle control to the respective wells and pre-incubate for 30 minutes at 37°C.
-
-
Uptake Initiation:
-
Remove the pre-incubation medium and add the uptake buffer containing [14C]-uric acid (e.g., 750 µM).
-
Incubate for 30 minutes at 37°C.
-
-
Uptake Termination:
-
Stop the uptake by rapidly washing the cells three times with ice-cold wash buffer.
-
-
Quantification:
-
Lyse the cells with lysis buffer.
-
Transfer the lysate to scintillation vials, add scintillation cocktail, and measure radioactivity.
-
-
Data Analysis:
-
Calculate the URAT1-specific uptake by subtracting the radioactivity in the parental cells from that in the hURAT1-expressing cells.
-
Plot the percentage of inhibition against the compound concentration and fit the data to determine the IC50 value.
-
Visualizations
Signaling Pathway: Transthyretin (TTR) Amyloidogenesis
Caption: The TTR amyloid cascade and the inhibitory action of this compound.
Experimental Workflow: Troubleshooting TTR Aggregation Assay Variability
Caption: A logical workflow for troubleshooting high variability in TTR aggregation assays.
References
- 1. Development of this compound Analogues with Enhanced Potency for Selective Binding to Transthyretin in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Hepatocellular toxicity of benzbromarone: effects on mitochondrial function and structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Toxicity of amiodarone and amiodarone analogues on isolated rat liver mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Enthalpy-driven Stabilization of Transthyretin by AG10 Mimics a Naturally Occurring Genetic Variant That Protects from Transthyretin Amyloidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The effect of this compound on the thyroid hormone levels and the pituitary-thyroid axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Enhancing the Bioavailability of Benziodarone Analogues
This technical support center is designed to provide researchers, scientists, and drug development professionals with targeted guidance on strategies to improve the oral bioavailability of Benziodarone and its analogues. Given their characteristic low aqueous solubility, enhancing bioavailability is a critical step in their development as therapeutic agents.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges affecting the oral bioavailability of this compound analogues?
A1: The primary challenge is their poor aqueous solubility. This compound and its analogues are lipophilic compounds, which often leads to low dissolution rates in the gastrointestinal (GI) tract, thereby limiting their absorption and overall oral bioavailability. This is a common issue for drugs falling into the Biopharmaceutics Classification System (BCS) Class II (low solubility, high permeability).
Q2: What are the general strategies to enhance the bioavailability of poorly soluble drugs like this compound analogues?
A2: Strategies can be broadly categorized into two areas:
-
Formulation-Based Approaches: These methods aim to improve the dissolution rate and/or solubility of the drug in the GI tract without chemically modifying the active pharmaceutical ingredient (API). Key techniques include:
-
Particle Size Reduction: Micronization and nanosizing increase the surface area of the drug, which can enhance the dissolution rate.[1][2]
-
Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix at a molecular level can create an amorphous form of the drug, which typically has a higher solubility and dissolution rate than its crystalline form.[3][4][5]
-
Lipid-Based Formulations: Incorporating the drug into lipids, surfactants, and co-solvents can improve its solubilization in the GI tract.[6][7] Self-emulsifying drug delivery systems (SEDDS) are a common example.
-
Cyclodextrin (B1172386) Complexation: Encapsulating the drug molecule within a cyclodextrin complex can increase its aqueous solubility.[8][9]
-
-
Chemical Modification Approaches:
-
Prodrugs: A prodrug is a biologically inactive derivative of a parent drug molecule that undergoes an enzymatic or chemical transformation in vivo to release the active drug. This approach can be used to improve solubility and/or permeability.[10]
-
Q3: Is there any available data on the bioavailability of this compound analogues?
A3: Yes, a recent study on the development of this compound analogues for transthyretin amyloidosis reported that analogues with 4-Br, 4-Cl, or 4-CH3 substitutions on the benzofuran (B130515) ring had oral bioavailability comparable to tafamidis (B1682582) in rats. The mean bioavailability for these analogues was reported to be 64%.[11]
Troubleshooting Guides
Issue 1: Low and Variable Oral Bioavailability in Preclinical Animal Studies
Symptoms:
-
Low mean Area Under the Curve (AUC) after oral administration compared to intravenous (IV) administration.
-
High inter-animal variability in plasma concentrations (high coefficient of variation).
Potential Causes & Troubleshooting Steps:
| Potential Cause | Troubleshooting Steps |
| Poor Dissolution Rate | 1. Particle Size Reduction: Attempt micronization or nanomilling of the API to increase surface area. |
| 2. Formulate a Solid Dispersion: Prepare a solid dispersion with a suitable hydrophilic carrier (e.g., PVP, HPMC) to enhance the dissolution rate. | |
| Low Aqueous Solubility | 1. Lipid-Based Formulation: Develop a lipid-based formulation (e.g., SEDDS) to improve solubilization in the GI tract. |
| 2. Cyclodextrin Complexation: Investigate the formation of an inclusion complex with a suitable cyclodextrin to increase aqueous solubility. | |
| Precipitation in the GI Tract | 1. In Vitro Dissolution with Biorelevant Media: Perform dissolution testing in media that simulate the fed and fasted states of the small intestine (FaSSIF and FeSSIF) to assess the potential for precipitation. |
| 2. Incorporate Precipitation Inhibitors: For amorphous solid dispersions, include polymers that can help maintain a supersaturated state in the gut. | |
| First-Pass Metabolism | 1. In Vitro Metabolic Stability: Assess the metabolic stability of the compound in liver microsomes or hepatocytes. |
| 2. Consider Prodrug Approach: If first-pass metabolism is extensive, a prodrug strategy might be necessary to protect the active moiety. |
Issue 2: Difficulty in Selecting an Appropriate Formulation Strategy
Symptoms:
-
Uncertainty about which bioavailability enhancement technique is most suitable for a specific this compound analogue.
Logical Approach to Formulation Selection:
Quantitative Data Summary
The following table summarizes available ADME (Absorption, Distribution, Metabolism, and Excretion) and bioavailability data for selected this compound analogues from a study by Masuda et al. (2024).[11]
| Analogue (Substitution at 4-position) | Solubility at pH 6.8 (µM) | PAMPA Permeability (10⁻⁶ cm/s) | Oral Bioavailability in Rats (%) |
| This compound | >200 | 11.2 ± 0.3 | Not Reported |
| 4-Br | >200 | 11.8 ± 0.6 | ~64 |
| 4-Cl | >200 | 12.1 ± 0.6 | ~64 |
| 4-CH₃ | >200 | 11.8 ± 0.5 | ~64 |
| Tafamidis (Reference) | >200 | 12.4 ± 0.2 | ~64 |
Experimental Protocols
In Vitro Dissolution Testing for a Solid Dispersion Formulation
Objective: To assess the in vitro dissolution rate of a this compound analogue formulated as a solid dispersion.
Materials:
-
This compound analogue solid dispersion
-
USP Apparatus II (Paddle)
-
Dissolution medium: Simulated Gastric Fluid (SGF, pH 1.2) for 30 minutes, followed by a switch to Fasted State Simulated Intestinal Fluid (FaSSIF, pH 6.5)
-
HPLC system for quantification
Methodology:
-
Prepare the dissolution medium and maintain the temperature at 37 ± 0.5 °C.
-
Place a known amount of the solid dispersion (equivalent to the desired dose) into each dissolution vessel containing 500 mL of SGF.
-
Begin paddle rotation at 75 RPM.
-
Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 15, 30 minutes).
-
After 30 minutes, add 400 mL of a concentrated FaSSIF buffer to each vessel to shift the pH to 6.5.
-
Continue sampling at various time points (e.g., 45, 60, 90, 120 minutes).
-
Filter each sample immediately through a 0.45 µm syringe filter.
-
Analyze the concentration of the this compound analogue in each sample using a validated HPLC method.
-
Calculate the cumulative percentage of drug dissolved at each time point.
Oral Bioavailability Study in Rats
Objective: To determine the oral bioavailability of a this compound analogue formulation.
Animals:
-
Male Sprague-Dawley rats (8-10 weeks old)
Materials:
-
This compound analogue formulation
-
Vehicle for oral administration (e.g., PEG400:Labrasol 1:1 v/v)[12]
-
Vehicle for IV administration (e.g., a solution containing a solubilizing agent)
-
Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)
-
LC-MS/MS for bioanalysis
Methodology:
-
Fast the rats overnight before dosing, with free access to water.
-
Divide the rats into two groups: oral administration and IV administration.
-
For the oral group, administer the formulation via oral gavage at a specific dose (e.g., 10 mg/kg).
-
For the IV group, administer the drug as a bolus injection via the tail vein at a lower dose (e.g., 1 mg/kg).
-
Collect blood samples (approximately 100 µL) from the tail vein or another appropriate site at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Process the blood samples to obtain plasma and store at -80 °C until analysis.
-
Quantify the concentration of the this compound analogue in the plasma samples using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters (e.g., AUC, Cmax, Tmax) for both oral and IV routes using appropriate software.
-
Calculate the absolute oral bioavailability (F%) using the formula: F (%) = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100
Signaling Pathway
This compound and its analogues, similar to the structurally related drug Amiodarone (B1667116), may exert some of their cellular effects through the inhibition of calmodulin.[13] Calmodulin is a calcium-binding protein that plays a crucial role in many cellular signaling pathways.
References
- 1. In vitro and in vivo correlation for lipid-based formulations: Current status and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pharmaexcipients.com [pharmaexcipients.com]
- 5. japsonline.com [japsonline.com]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. mdpi.com [mdpi.com]
- 9. wisdomlib.org [wisdomlib.org]
- 10. Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 11. Development of this compound Analogues with Enhanced Potency for Selective Binding to Transthyretin in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Improved oral bioavailability in rats of SR13668, a novel anti-cancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Interaction of amiodarone and its analogs with calmodulin - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Dealing with Autofluorescence of Benzofuran Compounds in Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges associated with the autofluorescence of benzofuran (B130515) compounds in various biological assays.
Frequently Asked Questions (FAQs)
Q1: What is autofluorescence and why is it a problem when working with benzofuran compounds?
A1: Autofluorescence is the natural tendency of certain molecules, including many benzofuran derivatives, to emit light upon excitation.[1] This intrinsic fluorescence can interfere with fluorescence-based assays by masking the signal from the intended fluorescent probe, leading to inaccurate data, false positives, or false negatives.[1][2] Benzofuran compounds, due to their fused aromatic ring structure, often exhibit significant autofluorescence, particularly in the blue-green spectral region.[3][4]
Q2: How can I determine if my benzofuran compound is autofluorescent?
A2: The most straightforward method is to run a "compound-only" control. This involves preparing a sample containing your benzofuran compound at the desired concentration in the assay buffer, without any fluorescent probes or biological components.[4][5] If you detect a significant signal at the excitation and emission wavelengths of your assay, then your compound is autofluorescent.
Q3: What are the primary strategies to mitigate autofluorescence from benzofuran compounds?
A3: The main strategies include:
-
Proper Controls and Background Subtraction: Always include controls to measure and subtract the background fluorescence from the compound.[5]
-
Spectral Scanning: Characterize the excitation and emission spectra of your benzofuran compound to understand its fluorescent properties and identify potential spectral overlap with your assay's fluorophores.[5]
-
Red-Shifting the Assay: Utilize fluorophores that excite and emit at longer wavelengths (red or far-red spectrum), where autofluorescence from small molecules is typically lower.[6][7]
-
Spectral Unmixing: Employ computational methods to separate the fluorescence signal of your probe from the autofluorescence signal of the benzofuran compound.[8][9]
-
Time-Resolved Fluorescence (TRF): Use fluorophores with long fluorescence lifetimes and time-gated detection to differentiate their signal from the short-lived autofluorescence.[10]
-
Alternative Assay Formats: If possible, switch to a non-fluorescence-based assay, such as an absorbance or luminescence-based method.
Troubleshooting Guides
Problem 1: High background fluorescence in a plate reader-based assay.
Possible Cause: Autofluorescence of the benzofuran compound.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for high background in plate reader assays.
Solutions:
-
Background Subtraction: For each experimental well, subtract the average fluorescence intensity of the corresponding "compound-only" control.
-
Red-Shift Assay: Switch to a fluorescent probe with excitation and emission wavelengths in the red or far-red spectrum (>600 nm) to minimize spectral overlap with the benzofuran's autofluorescence.[6]
-
Time-Resolved Fluorescence (TRF): Employ a TRF-based assay format, which uses lanthanide chelates with long fluorescence lifetimes, allowing for detection after the short-lived compound autofluorescence has decayed.[10]
-
Alternative Assay: If significant interference persists, consider an alternative, non-fluorescence-based assay format.
Problem 2: Difficulty distinguishing specific staining from background in fluorescence microscopy.
Possible Cause: Autofluorescence of the benzofuran compound is obscuring the signal from the fluorescent probe.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor signal-to-noise in fluorescence microscopy.
Solutions:
-
Spectral Unmixing: Use a confocal microscope with a spectral detector to acquire the emission spectrum of the benzofuran's autofluorescence from a "compound-only" sample. This spectrum can then be computationally subtracted from the images of your stained samples.[8][11]
-
Red-Shifted Dyes: Select fluorescent dyes for your probes that have excitation and emission maxima in the far-red or near-infrared regions of the spectrum, where autofluorescence is generally weaker.[4]
-
Time-Resolved Fluorescence Microscopy: If available, use time-resolved or fluorescence lifetime imaging microscopy (FLIM) to distinguish the long-lifetime fluorescence of your probe from the short-lived autofluorescence of the compound.
Quantitative Data
The autofluorescence of benzofuran derivatives can vary significantly depending on their specific chemical structure. It is crucial to experimentally determine the spectral properties of the compound you are working with.
Table 1: Example Spectral Properties of a Benzofuran Derivative
| Compound | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) |
| 2,3-Benzofuran | 290 | 325-350 (shoulder) | - |
| Egonol | 290-340 | ~360 | 0.92[3][12] |
| Substituted Benzofuran 1 | 374 | 374 | >0.50[13] |
| Dibenzofuran | 280 | 314 | -[14] |
Note: This table provides examples. The spectral properties of your specific benzofuran compound should be measured.
Table 2: Comparison of Mitigation Strategies
| Strategy | Principle | Advantages | Disadvantages |
| Background Subtraction | Mathematical correction. | Simple and direct. | Assumes additive fluorescence; may be inaccurate at high signal levels. |
| Red-Shifted Assay | Avoids spectral overlap. | Effective at reducing interference. | Requires appropriate filters and detectors; not all probes are available with red-shifted dyes.[6] |
| Spectral Unmixing | Computational separation of signals. | Can effectively remove autofluorescence. | Requires a spectral detector and specialized software.[8] |
| Time-Resolved Fluorescence | Differentiates signals based on lifetime. | High sensitivity and low background. | Requires specialized instrumentation.[10] |
Experimental Protocols
Protocol 1: Characterizing Benzofuran Autofluorescence
Objective: To determine the excitation and emission spectra of a benzofuran compound.
Materials:
-
Benzofuran compound of interest
-
Assay buffer
-
Fluorescence spectrophotometer or plate reader with spectral scanning capabilities
-
Quartz cuvette or appropriate microplate
Method:
-
Prepare a solution of the benzofuran compound in the assay buffer at the highest concentration used in your experiments.
-
Excitation Spectrum: a. Set the emission wavelength to the expected emission maximum of your assay's fluorophore (or a wavelength where you observe background). b. Scan a range of excitation wavelengths (e.g., 300-600 nm) and record the fluorescence intensity. c. The peak of this scan is the excitation maximum of the compound's autofluorescence at that emission wavelength.
-
Emission Spectrum: a. Set the excitation wavelength to the excitation maximum determined in the previous step (or the excitation wavelength of your assay). b. Scan a range of emission wavelengths (e.g., 350-700 nm) and record the fluorescence intensity. c. The peak of this scan is the emission maximum of the compound's autofluorescence.
-
Repeat these scans at the excitation and emission wavelengths of your assay's fluorophore to assess the degree of spectral overlap.
Protocol 2: Spectral Unmixing in Fluorescence Microscopy
Objective: To computationally remove the autofluorescence signal from a benzofuran compound in fluorescence microscopy images.
Materials:
-
Confocal microscope with a spectral detector
-
Image analysis software with spectral unmixing capabilities (e.g., ZEN, LAS X, ImageJ/Fiji with appropriate plugins)
-
Your experimental samples (stained and treated with the benzofuran compound)
-
A "compound-only" control sample (cells/tissue treated with the benzofuran compound but without the fluorescent probe)
-
An "unstained" control sample (cells/tissue without any treatment or staining)
Method:
-
Acquire Reference Spectra: a. On the confocal microscope, image the "unstained" control to obtain the spectrum of endogenous autofluorescence. b. Image the "compound-only" control to acquire the combined spectrum of endogenous autofluorescence and the benzofuran compound's autofluorescence. c. Image a sample stained with only your fluorescent probe to obtain its reference spectrum.
-
Acquire Experimental Images: a. Image your experimental samples using the same settings, acquiring a full spectral image (lambda stack) for each field of view.
-
Perform Spectral Unmixing: a. In your image analysis software, open the experimental lambda stack. b. Use the spectral unmixing function, providing the reference spectra you acquired for the endogenous autofluorescence, the benzofuran autofluorescence, and your fluorescent probe. c. The software will then calculate the contribution of each component to the total fluorescence in every pixel and generate separate images for your probe and the autofluorescence.[11]
Protocol 3: Time-Resolved Fluorescence (TRF) Assay
Objective: To minimize autofluorescence interference using a time-gated detection method.
Materials:
-
TRF-compatible plate reader
-
TRF-labeled reagents (e.g., a lanthanide-labeled antibody or probe)
-
Assay components and benzofuran compound
Method:
-
Prepare your assay in a suitable microplate according to your specific protocol, including all necessary controls (e.g., "compound-only", "no-compound").
-
Set up the TRF plate reader with the appropriate excitation and emission wavelengths for your lanthanide fluorophore.
-
Configure the measurement parameters to include a delay time (e.g., 50-100 µs) between the excitation pulse and the start of signal detection, and a specific measurement window.[7]
-
The reader will excite the sample, wait for the short-lived background and autofluorescence to decay, and then measure the long-lived emission from the lanthanide probe.[10]
-
Analyze the data, which should have a significantly improved signal-to-background ratio compared to a standard fluorescence assay.
Signaling Pathway and Workflow Diagrams
References
- 1. benchchem.com [benchchem.com]
- 2. A fluorescence-based high throughput assay for the determination of small molecule–human serum albumin protein binding - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High fluorescence emissions of some natural benzofurane [photobiology.com]
- 4. southernbiotech.com [southernbiotech.com]
- 5. benchchem.com [benchchem.com]
- 6. Avoiding Fluorescence Assay Interference—The Case for Diaphorase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. bio-rad.com [bio-rad.com]
- 9. bitesizebio.com [bitesizebio.com]
- 10. resources.revvity.com [resources.revvity.com]
- 11. resources.revvity.com [resources.revvity.com]
- 12. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Absorption [Dibenzofuran] | AAT Bioquest [aatbio.com]
Validation & Comparative
Validating Benziodarone as a Transthyretin Kinetic Stabilizer: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of benziodarone and other prominent transthyretin (TTR) kinetic stabilizers. The data presented herein is intended to assist researchers and drug development professionals in evaluating the potential of this compound as a therapeutic agent for TTR amyloidosis. This document summarizes key quantitative data, details experimental methodologies for validation, and visualizes relevant biological pathways and workflows.
Quantitative Comparison of TTR Kinetic Stabilizers
The following tables summarize the inhibitory activity (IC50) and binding affinity (Kd) of this compound and its analogues compared to established TTR kinetic stabilizers. This data is crucial for assessing the relative potency and efficacy of these compounds.
Table 1: Inhibitory Activity (IC50) against V30M-TTR Aggregation
| Compound | IC50 (µM) | Reference |
| This compound | ~5 | [1][2] |
| This compound Analogue 4 | ~5 | [1][2] |
| This compound Analogue 5 | ~5 | [1][2] |
| This compound Analogue 6 | ~5 | [1][2] |
| This compound Analogue 7 | ~5 | [1][2] |
| This compound Analogue 8 | ~5 | [1][2] |
| Tafamidis | ~5 | [1][2] |
Note: The IC50 values represent the half-maximal inhibitory concentration against the aggregation of the V30M-TTR variant, a common mutation in familial amyloid polyneuropathy. The TTR concentration in these assays was 10 µM. An IC50 value of approximately 5 µM is considered the most potent achievable result under these experimental conditions.[1][2]
Table 2: Binding Affinity (Kd) to Transthyretin
| Compound | TTR Variant | Kd1 (nM) | Kd2 (nM) | Method | Reference |
| This compound Analogues | |||||
| Analogue 4 | V30M | 11 ± 1 | 100 ± 10 | ITC | [1] |
| Analogue 5 | V30M | 11 ± 1 | 120 ± 10 | ITC | [1] |
| Analogue 6 | V30M | 10 ± 1 | 110 ± 10 | ITC | [1] |
| Analogue 7 | V30M | 9 ± 1 | 100 ± 10 | ITC | [1] |
| Analogue 8 | V30M | 11 ± 1 | 110 ± 10 | ITC | [1] |
| Tafamidis | Wild-Type | ~2 | ~200 | Not Specified | [3] |
| Wild-Type | 5.7 | 260 | ITC | [4] | |
| Wild-Type | 4.4 ± 1.3 | 280 | ITC | [5][6] | |
| Wild-Type | 3.1 | 238 | Not Specified | [7] | |
| AG10 (Acoramidis) | Wild-Type | 4.8 | 314 | ITC | [5] |
| V122I | 4.8 | 314 | Not Specified | [8] | |
| Tolcapone | Wild-Type | 21 | 58 | ITC | [4] |
| V122I | 56 | - | ITC | [4] | |
| Diflunisal | Wild-Type | 75 | 1100 | Not Specified | [7] |
Note: Kd1 and Kd2 represent the dissociation constants for the first and second binding sites of the TTR tetramer, respectively. A lower Kd value indicates a higher binding affinity. ITC stands for Isothermal Titration Calorimetry.
Key Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are protocols for key assays used to characterize TTR kinetic stabilizers.
TTR Fibril Formation Assay (Thioflavin T Method)
This assay is used to assess the ability of a compound to inhibit the aggregation of TTR into amyloid fibrils.
Materials:
-
Recombinant TTR (wild-type or variant)
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Thioflavin T (ThT) stock solution (e.g., 1 mM in water)
-
Assay buffer (e.g., 10 mM sodium phosphate, 100 mM KCl, 1 mM EDTA, pH 7.6)
-
Acidic buffer to induce aggregation (e.g., sodium acetate (B1210297)/acetic acid, pH 4.4)
-
96-well black microplate with a clear bottom
-
Plate reader with fluorescence capabilities (Excitation: ~440 nm, Emission: ~485 nm)
Procedure:
-
Preparation of TTR: Dilute the stock solution of recombinant TTR to the desired final concentration (e.g., 3.6 µM) in the assay buffer.
-
Compound Incubation: Add the test compound at various concentrations to the TTR solution. Include a vehicle control (e.g., DMSO) and a positive control (e.g., tafamidis). Incubate for a specified period (e.g., 30 minutes) at a controlled temperature (e.g., 37°C) to allow for binding.
-
Initiation of Aggregation: Induce TTR aggregation by lowering the pH of the solution. This is typically achieved by adding an acidic buffer to a final pH of around 4.4.
-
Incubation: Incubate the microplate at 37°C with gentle shaking for an extended period (e.g., 72 hours) to allow for fibril formation.
-
Thioflavin T Staining: After incubation, add Thioflavin T stock solution to each well to a final concentration of approximately 10 µM.
-
Fluorescence Measurement: Measure the fluorescence intensity using a plate reader. Increased fluorescence indicates the presence of amyloid fibrils.
-
Data Analysis: Plot the fluorescence intensity against the compound concentration to determine the IC50 value, which is the concentration of the compound that inhibits 50% of TTR aggregation.
Competitive Binding Assay (Fluorogenic Probe Displacement)
This assay determines the binding affinity of a test compound to TTR by measuring its ability to displace a fluorescent probe from the TTR binding site.
Materials:
-
Recombinant TTR
-
Fluorogenic probe that binds to the TTR thyroxine-binding sites (e.g., a fluorescein-labeled T4 analogue)
-
Test compound
-
Assay buffer
-
96-well microplate
-
Fluorescence polarization plate reader
Procedure:
-
Establish Assay Conditions: Determine the optimal concentrations of TTR and the fluorogenic probe that result in a stable and measurable fluorescence polarization signal.
-
Compound Dilution Series: Prepare a serial dilution of the test compound in the assay buffer.
-
Assay Reaction: In each well of the microplate, combine the TTR, the fluorogenic probe, and the test compound at different concentrations. Include controls for no compound (maximum polarization) and a high concentration of a known binder (minimum polarization).
-
Incubation: Incubate the plate at a controlled temperature for a sufficient time to reach binding equilibrium.
-
Fluorescence Polarization Measurement: Measure the fluorescence polarization of each well using a plate reader. The displacement of the fluorescent probe by the test compound will result in a decrease in the polarization value.
-
Data Analysis: Plot the change in fluorescence polarization against the logarithm of the test compound concentration. Fit the data to a suitable binding model to calculate the IC50, which can then be used to determine the binding affinity (Ki or Kd).
Serum TTR Stabilization Assay (Western Blot Method)
This ex vivo assay assesses the ability of a compound to stabilize TTR in a more physiologically relevant environment, such as human serum.
Materials:
-
Human serum
-
Test compound
-
Acidic solution to induce TTR dissociation (e.g., acetate buffer, pH 4.0)
-
Glutaraldehyde solution for cross-linking
-
SDS-PAGE gels
-
Western blot apparatus and reagents
-
Anti-TTR antibody
-
Secondary antibody conjugated to an enzyme (e.g., HRP)
-
Chemiluminescent substrate
Procedure:
-
Serum Incubation: Pre-incubate human serum (which contains endogenous TTR) with various concentrations of the test compound for a set period (e.g., 1 hour) at 37°C.
-
Acidification: Induce tetramer dissociation by lowering the pH of the serum samples.
-
Time Course Sampling: Take aliquots of the samples at different time points (e.g., 0 and 72 hours) during the acid incubation.
-
Cross-linking: Stop the dissociation and stabilize the remaining TTR tetramers by adding glutaraldehyde.
-
SDS-PAGE and Western Blotting: Separate the proteins in the samples by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Immunodetection: Probe the membrane with a primary antibody specific for TTR, followed by an HRP-conjugated secondary antibody.
-
Signal Detection: Detect the TTR bands using a chemiluminescent substrate and an imaging system.
-
Quantification: Quantify the intensity of the band corresponding to the TTR tetramer. An increase in the tetramer band intensity in the presence of the test compound compared to the control indicates stabilization.
Visualizing the Mechanism and Workflow
The following diagrams, generated using Graphviz (DOT language), illustrate the TTR amyloidogenic cascade and a general experimental workflow for validating TTR kinetic stabilizers.
Caption: TTR Amyloidogenic Cascade and Kinetic Stabilization.
Caption: Workflow for Validating TTR Kinetic Stabilizers.
References
- 1. Identification of Transthyretin Tetramer Kinetic Stabilizers That Are Capable of Inhibiting the Retinol-Dependent Retinol Binding Protein 4-Transthyretin Interaction: Potential Novel Therapeutics for Macular Degeneration, Transthyretin Amyloidosis, and Their Common Age-Related Comorbidities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. assaygenie.com [assaygenie.com]
- 3. Optimized methods for measuring competitive binding of chemical substances to thyroid hormone distributor proteins transthyretin and thyroxine binding globulin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sites.lsa.umich.edu [sites.lsa.umich.edu]
- 5. Enthalpy-driven Stabilization of Transthyretin by AG10 Mimics a Naturally Occurring Genetic Variant That Protects from Transthyretin Amyloidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Blinded potency comparison of transthyretin kinetic stabilizers by subunit exchange in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Potent Kinetic Stabilizers that Prevent Transthyretin-mediated Cardiomyocyte Proteotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimization of an in vitro assay methodology for competitive binding of thyroidogenic xenobiotics with thyroxine on human transthyretin and albumin - PMC [pmc.ncbi.nlm.nih.gov]
Benziodarone vs. Amiodarone: A Comparative Analysis of Their Impact on Thyroxine Metabolism
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the effects of two benzofuran (B130515) derivatives, benziodarone and amiodarone (B1667116), on thyroxine metabolism. The information presented is collated from experimental data to assist researchers and professionals in understanding the distinct and overlapping mechanisms of these compounds.
Executive Summary
Data Presentation: Effects on Serum Thyroid Hormone and Deiodinase Inhibition
The following tables summarize the quantitative data on the effects of this compound and amiodarone on thyroid hormone levels and the inhibitory potency of amiodarone and its metabolite on deiodinase enzymes.
Table 1: In Vivo Effects of this compound on Human Serum Thyroid Hormone Levels
| Parameter | Pre-treatment (Day 0) | Day 3 | Day 7 | Day 14 |
| Serum T4 | Relatively constant throughout the study | - | - | - |
| Serum T3 (nmol/l) | 2.15 ± 0.12 | 1.45 ± 0.07 | - | Significant decrease from Day 1 to 14 |
| Serum rT3 (nmol/l) | 0.71 ± 0.16 | - | 2.61 ± 0.19 | Significant increase from Day 1 to 14 |
| Basal TSH (TSH0) | Baseline | Significant decrease | - | Significantly higher than pre-treatment |
| Data from a study on nine normal volunteers receiving this compound (100 mg three times daily for 14 days)[1]. |
Table 2: In Vivo Effects of Amiodarone on Euthyroid Human Serum Thyroid Hormone Levels
| Parameter | Acute Effects (≤ 3 months) | Chronic Effects (> 3 months) |
| Total and Free T4 | ↑ 20-40% | Remains ↑ 20-40% of baseline |
| T3 | ↓ ~30% | Remains ↓ ~20% |
| rT3 | ↑ ~200% | Remains ↑ ~150% |
| TSH | ↑ (transient, generally remains < 20 mU/L) | Normal |
| Typical changes observed in patients on amiodarone therapy. |
Table 3: In Vitro Inhibitory Potency (IC50) of Amiodarone and its Metabolite on Deiodinase Enzymes
| Compound | Deiodinase Type 1 (D1) | Deiodinase Type 2 (D2) |
| Amiodarone | Weak noncompetitive inhibitor | Weak noncompetitive inhibitor (>100 μM) |
| Desethylamiodarone (B1670286) (DEA) | Strong noncompetitive inhibitor (~10 μM) | Strong noncompetitive inhibitor (~5 μM) |
| Data from in vitro studies using sonicates of HEK-293 cells transiently expressing human deiodinases[2]. No published data is currently available for the IC50 of this compound on deiodinase enzymes. |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key pathways in thyroxine metabolism and the points of interference by this compound and amiodarone, as well as a typical experimental workflow for assessing deiodinase inhibition.
Experimental Protocols
1. In Vivo Study of this compound's Effect on Human Thyroid Hormone Levels
-
Objective: To determine the effect of this compound administration on serum thyroid hormone levels in healthy volunteers.
-
Methodology:
-
Participants: Nine normal volunteers were recruited for the study.
-
Drug Administration: Participants received 100 mg of this compound three times daily for a period of 14 days.
-
Sample Collection: Blood samples were collected before the start of the treatment (day 0) and on days 1, 3, 7, and 14 of continuous administration.
-
Hormone Analysis: Serum levels of T4, T3, rT3, and thyroid-stimulating hormone (TSH) were measured. Basal TSH (TSH0) and TSH levels 30 minutes after intravenous administration of thyrotropin-releasing hormone (TRH) (TSH30) were determined. The difference was calculated as delta TSH.
-
-
Source: Adapted from a study on the effect of this compound on thyroid hormone levels[1].
2. In Vitro Deiodinase Inhibition Assay for Amiodarone and Desethylamiodarone (DEA)
-
Objective: To determine the inhibitory potency (IC50) of amiodarone and its metabolite, DEA, on type 1 and type 2 deiodinase activity.
-
Methodology:
-
Enzyme Source: Human embryonic kidney (HEK-293) cells were transiently transfected to express human type 1 (D1) or type 2 (D2) deiodinases. Cell sonicates were used as the source of the enzymes.
-
Incubation: The cell sonicates were incubated in the presence of the substrate (T4) and varying concentrations of the test compounds (amiodarone or DEA).
-
Reaction Measurement: The activity of the deiodinase enzymes was determined by measuring the amount of T3 produced (for D1 and D2) or the amount of iodide released.
-
Data Analysis: The concentration of the inhibitor that caused a 50% reduction in enzyme activity (IC50) was calculated from the dose-response curves.
-
-
Source: Adapted from a study on the inhibition of deiodinases by amiodarone and DEA[2].
Discussion and Comparison
Both this compound and amiodarone are benzofuran derivatives that significantly impact thyroxine metabolism. The primary mechanism for this interference is the inhibition of deiodinase enzymes, which are crucial for the activation and inactivation of thyroid hormones.
Amiodarone: The effects of amiodarone on thyroid function are multifaceted and well-characterized. Its high iodine content can lead to either hypothyroidism (Wolff-Chaikoff effect) or hyperthyroidism (Jod-Basedow phenomenon)[3][4]. Beyond its iodine load, amiodarone and its primary metabolite, desethylamiodarone (DEA), are potent inhibitors of deiodinase enzymes. In vitro studies have demonstrated that DEA is a more potent inhibitor of both D1 and D2 deiodinases than the parent compound, amiodarone. This inhibition leads to a decrease in the peripheral conversion of T4 to the biologically active T3, resulting in the characteristic thyroid function test abnormalities observed in patients, such as elevated T4 and rT3, and decreased T3 levels.
This compound: Clinical data shows that this compound administration induces a hormonal profile strikingly similar to that caused by amiodarone, namely a significant decrease in serum T3 and a marked increase in serum rT3, while T4 levels remain relatively stable[1]. This strongly suggests that this compound also inhibits the peripheral conversion of T4 to T3, likely through the inhibition of deiodinase enzymes. However, a key distinction is the effect on TSH. While amiodarone typically causes a transient increase in TSH, the study on this compound reported an initial decrease followed by a significant increase in basal TSH after 14 days, suggesting a potentially different or more complex interaction with the pituitary-thyroid axis[1]. A significant gap in the current literature is the lack of quantitative data on the direct inhibitory effect of this compound on deiodinase enzymes (i.e., IC50 values). Without this information, a direct comparison of the enzymatic inhibitory potency of this compound and amiodarone is not possible.
Conclusion
This compound and amiodarone share a common pathway of disrupting thyroxine metabolism by inhibiting the peripheral conversion of T4 to T3. This leads to similar alterations in serum thyroid hormone levels. Amiodarone's mechanism is well-understood to involve both its iodine content and direct enzymatic inhibition by its metabolite, DEA. While the in-vivo effects of this compound suggest a similar mechanism of deiodinase inhibition, the lack of direct comparative enzymatic data for this compound is a notable limitation. Future research should focus on quantifying the in vitro inhibitory potency of this compound on deiodinase enzymes to provide a more complete and direct comparison with amiodarone. This would be invaluable for understanding the structure-activity relationships of benzofuran derivatives and their impact on thyroid function, aiding in the development of safer and more targeted therapeutic agents.
References
- 1. Identification of benzofuran-4,5-diones as novel and selective non-hydroxamic acid, non-peptidomimetic based inhibitors of human peptide deformylase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of the Type 2 Iodothyronine Deiodinase Underlies the Elevated Plasma TSH Associated with Amiodarone Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of this compound Analogues with Enhanced Potency for Selective Binding to Transthyretin in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The various effects of amiodarone on thyroid function - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Benziodarone and Tafamidis for Transthyretin Stabilization
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two small molecule stabilizers of transthyretin (TTR), Benziodarone and Tafamidis. Transthyretin amyloidosis (ATTR) is a progressive and often fatal disease caused by the destabilization and aggregation of the TTR protein. Both this compound and Tafamidis function by binding to the thyroxine-binding sites on the TTR tetramer, kinetically stabilizing it and preventing its dissociation into amyloidogenic monomers. This document summarizes key performance data, outlines experimental methodologies, and visualizes the underlying mechanisms to aid in research and drug development efforts.
Mechanism of Action: Stabilizing the Transthyretin Tetramer
Transthyretin, a homotetrameric protein, transports thyroxine and retinol-binding protein.[1] In ATTR, the tetramer dissociates into monomers, which then misfold and aggregate into amyloid fibrils that deposit in various organs, leading to cardiomyopathy and/or polyneuropathy.[2][3] Both this compound and Tafamidis are kinetic stabilizers that bind to the two thyroxine-binding pockets at the dimer-dimer interface of the TTR tetramer.[4][5][6] This binding event increases the energy barrier for tetramer dissociation, the rate-limiting step in amyloidogenesis, thereby inhibiting the formation of amyloid fibrils.[2][7]
dot```dot digraph "TTR_Stabilization_Pathway" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4", color="#5F6368"]; edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=normal];
TTR_tetramer [label="Native TTR Tetramer"]; Dissociation [label="Dissociation\n(Rate-limiting step)", shape=ellipse, style=dashed, fillcolor="#FFFFFF"]; Monomers [label="Unstable Monomers"]; Misfolding [label="Misfolding & Aggregation", shape=ellipse, style=dashed, fillcolor="#FFFFFF"]; Amyloid [label="Amyloid Fibrils"]; Stabilizer [label="this compound or Tafamidis", shape=invhouse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Stabilized_TTR [label="Stabilized TTR Tetramer"];
TTR_tetramer -> Dissociation; Dissociation -> Monomers; Monomers -> Misfolding; Misfolding -> Amyloid; TTR_tetramer -> Stabilized_TTR [label="Binding", dir=none]; Stabilizer -> Stabilized_TTR [label=" ", arrowhead=none]; Stabilized_TTR -> Dissociation [style=dashed, arrowhead=tee, color="#EA4335", label="Inhibition"];
}
Ex vivo Competitive Binding Assay in Human Plasma
This assay assesses the ability of a compound to bind to TTR in a more physiologically relevant environment containing other plasma proteins.
Principle: A fluorescent probe that covalently binds to the thyroxine-binding site of TTR is used. The ability of a test compound to compete with this probe for binding is measured by a decrease in the fluorescence signal.
Protocol:
-
Preparation of Reagents:
-
Obtain human plasma.
-
Prepare a stock solution of a suitable fluorogenic probe that binds to the TTR thyroxine-binding site.
-
Prepare stock solutions of this compound and Tafamidis.
-
-
Assay Procedure:
-
Add the test compounds at various concentrations to aliquots of human plasma.
-
Add the fluorogenic probe to the plasma samples.
-
Incubate the mixture at a controlled temperature (e.g., 37°C).
-
-
Fluorescence Measurement:
-
Monitor the increase in fluorescence over time as the probe covalently binds to unoccupied TTR.
-
-
Data Analysis:
-
The rate of fluorescence increase is inversely proportional to the amount of TTR bound by the test compound.
-
Calculate the percent TTR occupancy for each compound concentration.
-
TTR Subunit Exchange Assay
This assay directly measures the kinetic stabilization of the TTR tetramer by a ligand.
Principle: The rate of dissociation of the TTR tetramer is measured by monitoring the exchange of subunits between two differentially tagged populations of TTR tetramers. A stabilizer will slow down this exchange rate.
Protocol:
-
Preparation of Reagents:
-
Prepare two batches of recombinant TTR: one untagged and one with a tag that allows for separation (e.g., FLAG-tag).
-
Prepare stock solutions of the test compounds.
-
-
Initiation of Exchange:
-
Mix the tagged and untagged TTR tetramers in a suitable buffer or in human plasma.
-
Add the test compound or vehicle control.
-
-
Incubation and Sampling:
-
Incubate the mixture at a physiological temperature (e.g., 37°C).
-
At various time points, take aliquots of the reaction mixture.
-
-
Separation and Quantification:
-
Separate the different TTR tetramer species (fully tagged, fully untagged, and hybrid tetramers) using a method such as ion-exchange chromatography.
-
Quantify the amount of each species.
-
-
Data Analysis:
-
The rate of formation of hybrid tetramers reflects the rate of tetramer dissociation.
-
Compare the rates in the presence and absence of the stabilizer to determine the degree of kinetic stabilization.
-
dot
Conclusion
Both this compound and Tafamidis are potent stabilizers of the TTR tetramer, operating through a well-defined mechanism of kinetic stabilization. In vitro data suggests that this compound and its analogues exhibit comparable, and in some plasma-based assays, potentially superior, TTR binding and aggregation inhibition compared to Tafamidis. H[1]owever, Tafamidis is a clinically validated therapeutic with proven efficacy in reducing mortality and morbidity in ATTR patients. F[1]urther preclinical and clinical investigation of this compound is warranted to fully elucidate its therapeutic potential as a treatment for transthyretin amyloidosis. This guide provides a foundational comparison to inform such future research.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Mechanism of Action and Clinical Application of Tafamidis in Hereditary Transthyretin Amyloidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Tafamidis Meglumine? [synapse.patsnap.com]
- 4. Transthyretin Kinetic Stabilizers for ATTR Amyloidosis: A Narrative Review of Mechanisms and Therapeutic Benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of this compound Analogues with Enhanced Potency for Selective Binding to Transthyretin in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound and 6-hydroxythis compound are potent and selective inhibitors of transthyretin amyloidogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Modulation of the Mechanisms Driving Transthyretin Amyloidosis [frontiersin.org]
A Comparative Analysis of Benziodarone and Allopurinol for the Management of Hyperuricemia
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Benziodarone and Allopurinol (B61711), two therapeutic agents for the treatment of hyperuricemia, a condition characterized by elevated levels of uric acid in the blood and a primary contributor to gout. This document synthesizes available data on their mechanisms of action, clinical efficacy, and safety profiles, supported by experimental data.
Important Note on Data Availability: Direct head-to-head clinical trials comparing this compound and Allopurinol are scarce in publicly available literature. This compound, a benzofuran (B130515) derivative, has seen limited use and has been withdrawn from some markets due to safety concerns.[1] Therefore, this guide incorporates data from studies on Benzbromarone (B1666195), a closely related and more extensively studied benzofuran derivative, as a surrogate to provide a comprehensive comparison of the drug classes. The structural and mechanistic similarities between this compound and Benzbromarone allow for a relevant, albeit indirect, comparison.[2]
Mechanism of Action
The fundamental difference between this compound and Allopurinol lies in their approach to lowering serum uric acid levels. Allopurinol inhibits the production of uric acid, while this compound enhances its excretion.
Allopurinol: As a xanthine (B1682287) oxidase inhibitor, Allopurinol and its active metabolite, oxypurinol, block the enzymatic conversion of hypoxanthine (B114508) to xanthine and subsequently to uric acid.[3] This action directly reduces the synthesis of uric acid in the purine (B94841) catabolism pathway.
This compound: this compound is described as having both uricosuric and uricostatic properties.[4] Its primary mechanism, similar to other benzofuran derivatives like Benzbromarone, is potently uricosuric.[1][5] It inhibits the reabsorption of uric acid in the proximal tubules of the kidneys by targeting the urate transporter 1 (URAT1) and organic anion transporter 4 (OAT4).[1][6] By blocking these transporters, this compound increases the renal excretion of uric acid.
Signaling Pathway Diagrams
Clinical Efficacy
While direct comparative efficacy data for this compound is limited, studies on Benzbromarone suggest that this class of drugs can be more potent in lowering serum uric acid than Allopurinol.
| Efficacy Parameter | This compound/Benzbromarone | Allopurinol | Study Details and Citation |
| Serum Uric Acid Reduction | More significant reduction | Significant reduction | A crossover study showed Benzbromarone (100 mg/day) reduced serum uric acid from 9.53 ± 1.48 mg/dL to 4.05 ± 0.87 mg/dL, which was significantly superior to Allopurinol (300 mg/day) reducing it from 9.89 ± 1.43 mg/dL to 5.52 ± 0.83 mg/dL (p=0.005).[7] An earlier study on this compound reported a reduction of up to 80% from baseline.[4] |
| Prevention of Gout Flares | Lower incidence of first gout flare | Higher incidence compared to Benzbromarone | In a cohort study of patients with asymptomatic hyperuricemia, the incidence rate of the first gout flare was lower in the Benzbromarone group (3.29 per 1000 person-months) compared to the Allopurinol group (5.46 per 1000 person-months).[8] |
| Time to Target Uric Acid Level | Rapid reduction | Gradual reduction | The hypouricemic action of this compound is described as prompt, with the maximum drop in uricaemia occurring within the first three days of administration.[4] Allopurinol's effect is also prompt but may require dose titration over several weeks to reach the target serum urate level.[9] |
Safety and Tolerability
The safety profiles of this compound and Allopurinol are distinct and are a critical consideration in therapeutic selection.
| Adverse Event Profile | This compound/Benzbromarone | Allopurinol | Details and Citations |
| Hepatotoxicity | Significant Concern: this compound and Benzbromarone have been associated with hepatotoxicity, including severe cases of acute liver injury and failure, which led to the withdrawal of this compound from some markets. The mechanism is thought to involve mitochondrial toxicity.[10][11][12] | Less Common: While liver function test abnormalities can occur, severe hepatotoxicity is less frequently reported compared to the benzofuran derivatives. | Cases of severe hepatotoxicity, including fulminant hepatitis and cirrhosis, have been reported with benzarone, a related compound.[12] For Allopurinol, elevated serum transaminases can occur.[13] |
| Hypersensitivity Reactions | Uncommon: Immunoallergic symptoms like rash and fever are not commonly associated with Benzbromarone-induced liver injury.[11] | Significant Concern: Allopurinol can cause a range of hypersensitivity reactions, from mild skin rashes to severe and potentially fatal conditions like Stevens-Johnson syndrome (SJS), toxic epidermal necrolysis (TEN), and Drug Reaction with Eosinophilia and Systemic Symptoms (DRESS). The risk is significantly higher in individuals with the HLA-B*5801 allele.[3] | Severe cutaneous adverse reactions (SCARs) are a known risk with Allopurinol.[3] |
| Renal Events | Lower Risk of CKD Progression: Some studies suggest Benzbromarone is associated with a lower hazard of developing chronic kidney disease compared to Allopurinol.[14][15] | Higher Risk Compared to Benzbromarone: In the same comparative studies, Allopurinol was associated with a higher risk of developing chronic kidney disease.[14][15] | An observational study found a lower incidence rate of chronic kidney disease in the Benzbromarone group (1.18 per 100 person-years) compared to the Allopurinol group (1.99 per 100 person-years).[14] |
| Other Common Side Effects | Diarrhea has been reported.[16] | Nausea, diarrhea, and maculopapular pruritic rash are common.[13] | These side effects are generally mild and may not necessitate discontinuation of therapy. |
Experimental Protocols
A standardized experimental protocol for a clinical trial comparing urate-lowering therapies would typically include the following key components.
Hypothetical Experimental Workflow
Methodology for Serum Uric Acid Measurement
The primary endpoint in such a trial is typically the change in serum uric acid levels. The following is a representative protocol for its measurement.
-
Sample Collection and Handling:
-
Whole blood samples are collected from participants at baseline and at specified follow-up intervals.
-
Serum is separated by centrifugation.
-
Samples should be freshly prepared for analysis. If storage is necessary, samples can be kept at 2-8°C for up to 24 hours or at -70°C for longer periods. Repeated freeze-thaw cycles should be avoided.[17]
-
-
Analytical Methods:
-
Enzymatic Method (Uricase): This is a specific and widely used method. Uricase catalyzes the oxidation of uric acid to allantoin, leading to a change in absorbance at 293 nm, which is proportional to the uric acid concentration.[18] Kits for this assay often involve a chromogenic reaction where hydrogen peroxide produced in the uricase reaction reacts with a probe to generate a colored product, which can be measured spectrophotometrically (e.g., at 505 nm or 590 nm).[19][20]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly accurate and robust method for the quantitative analysis of uric acid. It often involves isotope dilution with a stable isotope-labeled internal standard (e.g., Uric acid-13C,15N3) to ensure high precision.[21]
-
Sample Preparation: Serum samples are deproteinized, typically with acetonitrile, and the supernatant is analyzed.[21]
-
-
-
Quality Control:
Conclusion
The choice between Allopurinol and a benzofuran derivative like this compound for the treatment of hyperuricemia involves a careful consideration of efficacy and safety. While the available data, primarily from studies on the related compound Benzbromarone, suggests that the uricosuric agent may offer superior efficacy in lowering serum uric acid and preventing gout flares, the significant risk of hepatotoxicity associated with this class of drugs cannot be overlooked.[7][8][10][11]
Allopurinol remains a first-line therapy due to its established efficacy and generally favorable safety profile, with the notable exception of hypersensitivity reactions, for which genetic screening can mitigate the risk in certain populations.[3]
For drug development professionals, the potent uricosuric effect of the benzofuran class presents an attractive target. Future research could focus on developing analogues with a more favorable safety profile, potentially by mitigating the mitochondrial toxicity, to harness the therapeutic benefits while minimizing the risk of liver injury.
References
- 1. What is the mechanism of Benzbromarone? [synapse.patsnap.com]
- 2. [Benzbromarone in the treatment of hyperuricemias] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. [The importance of this compound in the treatment of gout and hyperuricemic syndrome] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. ClinPGx [clinpgx.org]
- 7. Efficacy of benzbromarone compared to allopurinol in lowering serum uric acid level in hyperuricemic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of Benzbromarone and Allopurinol on Primary Prevention of the First Gout Flare in Asymptomatic Hyperuricemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Allopurinol and gouty hyperuricemia. Efficacy of a single daily dose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Benzbromarone - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Severe hepatotoxicity related to benzarone: a report of three cases with two fatalities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. dovepress.com [dovepress.com]
- 14. Comparison of benzbromarone and allopurinol on the risk of chronic kidney disease in people with asymptomatic hyperuricemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Benzbromarone therapy in hyperuricaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. U Mass - Uric Acid [protocols.io]
- 18. Uric Acid - Clinical Methods - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. studylib.net [studylib.net]
- 20. biolabo.fr [biolabo.fr]
- 21. benchchem.com [benchchem.com]
A Comparative Analysis of the Uricosuric Effects of Benziodarone and Probenecid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the uricosuric properties of Benziodarone and Probenecid (B1678239), two agents utilized in the management of hyperuricemia. The following sections detail their mechanisms of action, comparative efficacy based on available clinical data, and the experimental protocols employed in such evaluations.
Note on Data Availability: Direct head-to-head clinical trial data for this compound versus Probenecid is limited in recently published literature. Therefore, this guide utilizes data from studies comparing Probenecid with Benzbromarone (B1666195), a closely related and more extensively studied benzofuran (B130515) derivative of this compound. This substitution is made with the understanding that both benzofuran derivatives share a similar primary mechanism of action.
Mechanism of Action: Targeting Uric Acid Reabsorption
Both this compound and Probenecid exert their uricosuric effects by modulating the transport of uric acid in the proximal tubules of the kidneys. Their primary target is the urate transporter 1 (URAT1), a protein responsible for the reabsorption of uric acid from the renal tubular lumen back into the bloodstream. By inhibiting URAT1, these drugs effectively increase the excretion of uric acid in the urine, thereby lowering serum uric acid levels.[1][2]
Probenecid also inhibits other organic anion transporters (OATs), such as OAT1 and OAT3, which can influence the transport of other organic acids.[2] Benzbromarone is also known to be a potent inhibitor of URAT1.[1]
Quantitative Data Presentation
The following table summarizes the quantitative data from a key clinical trial comparing the efficacy of Benzbromarone (as a proxy for this compound) and Probenecid in patients with gout who did not respond to or were intolerant of allopurinol (B61711).
| Efficacy Endpoint | Benzbromarone (200 mg/day) | Probenecid (2 g/day ) | p-value | Reference |
| Mean Serum Urate Reduction | 64% (SD 9%) | 50% (SD 7%) | <0.001 | [3] |
| Treatment Success Rate * | 92% (22/24 patients) | 65% (20/31 patients) | 0.03 | [3] |
*Treatment success was defined as achieving a serum urate concentration of ≤0.30 mmol/L (5.0 mg/dL).
Another study comparing the effects of Benzbromarone and Probenecid on the fractional clearance of uric acid in healthy individuals provides further insight into their relative potencies.
| Parameter | Benzbromarone | Probenecid |
| Fold Increase in Fractional Uric Acid Clearance | 2.11 | 3.97 |
It is important to note that while Probenecid showed a greater fold increase in fractional uric acid clearance in this particular study with healthy individuals, the clinical trial data in gout patients suggests Benzbromarone is more effective at lowering overall serum urate levels to a target concentration.[3][4]
Experimental Protocols
The following outlines a generalized experimental protocol for a clinical trial designed to compare the uricosuric effects of two drugs, based on methodologies reported in comparative studies.
Study Design: Randomized Controlled Trial
A prospective, multicenter, open-label, randomized controlled trial is a common design for comparing the efficacy and tolerability of two active treatments.[3]
a. Participant Selection:
-
Inclusion Criteria: Patients diagnosed with gout and hyperuricemia, often those who have failed to respond to or are intolerant of first-line therapies like allopurinol. Normal renal function is typically a prerequisite.[3]
-
Exclusion Criteria: History of urolithiasis, significant renal or hepatic impairment.
b. Randomization and Blinding: Patients are randomly assigned to receive either this compound/Benzbromarone or Probenecid. While blinding is ideal, open-label studies are also common in this field.[3]
c. Dosing Regimen:
-
Benzbromarone: Typically administered at 100-200 mg per day.[3]
-
Probenecid: Generally administered at 1-2 grams per day, often starting with a lower dose and titrating up.[3][5]
Efficacy and Safety Assessments
a. Primary Efficacy Endpoint:
-
The primary outcome is typically the proportion of patients achieving a target serum uric acid level (e.g., < 6 mg/dL or < 5 mg/dL) after a specified treatment period (e.g., 2-3 months).[3]
b. Secondary Efficacy Endpoints:
-
Mean percentage change in serum uric acid from baseline.[3]
-
24-hour urinary uric acid excretion.
-
Fractional excretion of uric acid (FE-UA).
c. Safety and Tolerability Monitoring:
-
Adverse events are recorded throughout the study.
-
Liver and renal function tests are monitored regularly.
Laboratory Methods
a. Serum Uric Acid Measurement:
-
Blood samples are collected at baseline and at specified follow-up intervals.
-
Serum uric acid concentration is determined using an enzymatic colorimetric method (uricase method).
b. Urinary Uric Acid Measurement:
-
24-hour urine collections are performed at baseline and at the end of the treatment period.
-
Urinary uric acid concentration is measured, and total 24-hour excretion is calculated.
Mandatory Visualization
Signaling Pathway of Uricosuric Agents
Caption: Mechanism of action of this compound and Probenecid on uric acid transporters.
Experimental Workflow for a Comparative Clinical Trialdot
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Efficacy and tolerability of urate-lowering drugs in gout: a randomised controlled trial of benzbromarone versus probenecid after failure of allopurinol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Renal excretion of purine bases. Effects of probenecid, benzbromarone and pyrazinamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Probenecid - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
Unraveling the Mechanism of Benziodarone in Gout: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides a comprehensive validation of Benziodarone's mechanism of action in the treatment of gout, juxtaposed with alternative therapeutic strategies. This document compiles experimental data, detailed methodologies, and visual pathways to facilitate a deeper understanding of current and emerging gout therapies.
This compound has been historically utilized in the management of hyperuricemia and gout, with its primary mechanism centered on the enhancement of uric acid excretion.[1] This guide delves into the experimental validation of this mechanism, comparing its efficacy and mode of action with other prominent gout treatments.
Comparative Analysis of Gout Therapies
The management of gout primarily involves two strategic approaches: reducing the production of uric acid (uricostatic agents) and increasing its renal excretion (uricosuric agents). This compound is predominantly classified as a uricosuric agent.[1] The following tables provide a quantitative comparison of this compound and its alternatives.
Uricosuric Agents: Inhibition of URAT1
The urate transporter 1 (URAT1), a protein located in the renal proximal tubules, is a key regulator of uric acid reabsorption. Its inhibition leads to increased uric acid excretion. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug in inhibiting a specific biological or biochemical function.
| Compound | Target | IC50 (µM) |
| This compound | URAT1 | ~0.22 |
| Benzbromarone | URAT1 | ~0.53 |
| Probenecid | URAT1 | ~22 |
| Lesinurad | URAT1 | ~3.5 |
Uricostatic Agents: Inhibition of Xanthine (B1682287) Oxidase
Xanthine oxidase is a pivotal enzyme in the purine (B94841) metabolism pathway, responsible for the conversion of hypoxanthine (B114508) to xanthine and then to uric acid. Its inhibition reduces the synthesis of uric acid.
| Compound | Target | IC50 (µM) |
| This compound | Xanthine Oxidase | No significant inhibition reported |
| Allopurinol | Xanthine Oxidase | ~0.82 (converted to the more potent inhibitor, oxypurinol) |
| Febuxostat | Xanthine Oxidase | Potent inhibitor (specific IC50 values vary across studies) |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and experimental procedures, the following diagrams have been generated using Graphviz.
Mechanism of Action of Uricosuric Agents
Caption: this compound inhibits the URAT1 transporter in the renal proximal tubule.
Mechanism of Action of Xanthine Oxidase Inhibitors
Caption: Allopurinol inhibits the enzyme xanthine oxidase, blocking uric acid production.
Experimental Workflow: In Vitro URAT1 Inhibition Assay
References
A Head-to-Head Comparison of Benziodarone and Benzbromarone in Urate-Lowering Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Benziodarone and Benzbromarone (B1666195), two benzofuran (B130515) derivatives with uricosuric properties. While both compounds share a common structural scaffold, their halogen substitutions lead to differences in their clinical application and mechanistic understanding. This document synthesizes available experimental data to offer a head-to-head comparison for research and drug development purposes.
Chemical Structures
This compound and Benzbromarone are structurally similar, with the primary difference being the halogen atoms attached to the phenyl ring.
| Feature | This compound | Benzbromarone |
| Chemical Formula | C₁₇H₁₂I₂O₃ | C₁₇H₁₂Br₂O₃ |
| Molecular Weight | 518.08 g/mol | 424.08 g/mol |
| Structure | (2-ethyl-1-benzofuran-3-yl)-(4-hydroxy-3,5-diiodophenyl)methanone | (3,5-dibromo-4-hydroxyphenyl)-(2-ethyl-1-benzofuran-3-yl)methanone |
Mechanism of Action
Both compounds are recognized for their ability to lower serum uric acid levels, primarily through a uricosuric mechanism, which involves the inhibition of uric acid reabsorption in the kidneys.
Benzbromarone is a well-characterized and potent uricosuric agent. Its primary mechanism of action is the inhibition of the urate transporter 1 (URAT1), an organic anion transporter located in the apical membrane of the proximal tubule cells in the kidneys.[2][3] By inhibiting URAT1, Benzbromarone blocks the reabsorption of uric acid from the renal tubules back into the bloodstream, thereby increasing its excretion in the urine.[2][3] Some studies suggest that Benzbromarone may also inhibit other transporters involved in urate handling, such as OAT4.[2]
This compound is also described as a uricosuric agent, although the specifics of its mechanism are less extensively documented in recent English-language literature.[4] A 1980 Polish clinical trial directly compared the effects of both drugs on uric acid levels, suggesting a similar therapeutic application.[1] Older literature also points to its uricosuric and additionally, a "uricostatic" (inhibiting uric acid production) effect, though the latter is not well-substantiated by modern mechanistic studies.
The following diagram illustrates the primary mechanism of action for uricosuric agents like Benzbromarone.
Caption: Uricosuric mechanism of Benzbromarone via URAT1 inhibition.
Head-to-Head Comparison: Clinical Efficacy
Direct comparative quantitative data between this compound and Benzbromarone is limited in readily accessible literature. A 1980 Polish study by Brzozowska-Jurkowska directly compared the two, but the full quantitative results are not available in English.[1] However, extensive clinical data exists for Benzbromarone, often comparing it to other urate-lowering therapies like allopurinol (B61711) and febuxostat.
Benzbromarone: Quantitative Data from Clinical Studies
| Study Parameter | Allopurinol | Benzbromarone | Febuxostat | Notes |
| Serum Uric Acid Reduction | Varies | Average stable decrease of 54%[5] | Varies | Benzbromarone is often considered more potent than standard doses of allopurinol.[6] |
| Target Serum Urate Level Achievement (<6 mg/dL) | 32% (low-dose) | 61% (low-dose)[7] | - | Study in patients with renal uric acid underexcretion.[7] |
| Incidence of First Gout Flare (per 1000 person-months) | 5.46 | 3.29 | - | In asymptomatic hyperuricemia.[6] |
Experimental Protocols
In Vitro URAT1 Inhibition Assay
This assay is crucial for determining the inhibitory potency (IC₅₀) of compounds against the URAT1 transporter.
Objective: To measure the half-maximal inhibitory concentration (IC₅₀) of a test compound on URAT1-mediated uric acid uptake.
Materials:
-
Human Embryonic Kidney (HEK293) cells stably expressing human URAT1.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution, HBSS).
-
[¹⁴C]-labeled uric acid.
-
Test compounds (this compound, Benzbromarone) dissolved in a suitable solvent (e.g., DMSO).
-
Positive control (e.g., known URAT1 inhibitor).
-
Cell lysis buffer.
-
Scintillation counter.
Procedure:
-
Cell Seeding: Seed the hURAT1-expressing HEK293 cells into a multi-well plate and allow them to grow to confluence.
-
Pre-incubation: Wash the cells with the assay buffer. Then, pre-incubate the cells with various concentrations of the test compound or positive control for a defined period (e.g., 10-30 minutes).
-
Uptake Initiation: Initiate the uptake of uric acid by adding a mixture of [¹⁴C]-uric acid and unlabeled uric acid to each well.
-
Incubation: Incubate the plate for a predetermined time to allow for uric acid uptake.
-
Uptake Termination: Stop the uptake by rapidly washing the cells with ice-cold assay buffer.
-
Cell Lysis and Measurement: Lyse the cells and measure the radioactivity in the cell lysates using a scintillation counter.
-
Data Analysis: Calculate the percentage of URAT1 inhibition by comparing the uptake in the presence of the test compound to the vehicle control. Determine the IC₅₀ value by fitting the data to a dose-response curve.
The following diagram outlines the workflow for this in vitro assay.
Caption: Experimental workflow for the in vitro URAT1 inhibition assay.
In Vivo Measurement of Uric Acid Excretion
This protocol is used to assess the uricosuric effect of a compound in an animal model.
Objective: To measure the change in urinary uric acid excretion following the administration of a test compound.
Materials:
-
Animal model (e.g., rats or mice).
-
Metabolic cages for urine collection.
-
Test compounds (this compound, Benzbromarone) formulated for administration (e.g., oral gavage).
-
Vehicle control.
-
Uric acid assay kit for measuring uric acid concentrations in serum and urine.
-
Creatinine (B1669602) assay kit for measuring creatinine concentrations in serum and urine.
Procedure:
-
Acclimatization: Acclimate the animals to the metabolic cages.
-
Baseline Collection: Collect 24-hour urine and a blood sample to determine baseline uric acid and creatinine levels.
-
Drug Administration: Administer the test compound or vehicle control to the respective animal groups.
-
Post-treatment Collection: Collect 24-hour urine and a blood sample at specified time points after drug administration.
-
Biochemical Analysis: Measure the concentrations of uric acid and creatinine in the collected serum and urine samples.
-
Data Analysis: Calculate the total urinary uric acid excretion and the Fractional Excretion of Uric Acid (FE-UA) using the following formula: FE-UA (%) = (Urine Uric Acid × Serum Creatinine) / (Serum Uric Acid × Urine Creatinine) × 100.[8] Compare the post-treatment values to the baseline values and between the different treatment groups.
Summary and Conclusion
Both this compound and Benzbromarone are benzofuran derivatives with uricosuric properties. Benzbromarone is a well-established and potent inhibitor of URAT1, with substantial clinical data supporting its efficacy in lowering serum uric acid levels.[2][5][6] While this compound is also known to have uricosuric effects, its mechanism of action is less defined in contemporary literature, and direct quantitative comparisons with Benzbromarone are scarce. The key structural difference lies in their halogen substitutions, with iodine in this compound and bromine in Benzbromarone. For researchers and drug development professionals, Benzbromarone serves as a well-characterized benchmark for a potent uricosuric agent acting via URAT1 inhibition. Further head-to-head studies, potentially revisiting the findings of earlier non-English clinical trials, would be invaluable for a more definitive comparison of the efficacy and safety profiles of these two structurally related compounds.
References
- 1. [Effect of this compound and benzbromarone on the uric acid level in the blood and urine and on the incidence of gout attacks] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Benzbromarone? [synapse.patsnap.com]
- 3. benchchem.com [benchchem.com]
- 4. Nature of the uricosuric action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ten years' experience with benzbromarone in the management of gout and hyperuricaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Superiority of Low-Dose Benzbromarone to Low-Dose Febuxostat in a Prospective, Randomized Comparative Effectiveness Trial in Gout Patients With Renal Uric Acid Underexcretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. labtestsguide.com [labtestsguide.com]
Unveiling the Molecular Embrace: A Comparative Guide to the Benziodarone-Transthyretin Binding Site
For researchers, scientists, and professionals in drug development, understanding the precise interaction between a therapeutic compound and its target protein is paramount. This guide provides a comprehensive comparison of Benziodarone's binding to transthyretin (TTR), a protein implicated in amyloidosis, with other notable TTR stabilizers. We present key experimental data, detailed methodologies for replication, and visual workflows to elucidate the process of binding site confirmation.
Transthyretin (TTR) amyloidosis is a debilitating condition characterized by the misfolding and aggregation of the TTR protein. A key therapeutic strategy involves the use of kinetic stabilizers that bind to the native tetrameric form of TTR, preventing its dissociation into amyloidogenic monomers. This compound, a drug historically used for other indications, has emerged as a potent TTR stabilizer.[1][2] This guide delves into the specifics of its binding mechanism and compares its performance with other TTR stabilizers such as Tafamidis, Diflunisal, and Acoramidis.
Quantitative Comparison of Transthyretin Stabilizers
The efficacy of a TTR stabilizer is primarily determined by its binding affinity and its ability to inhibit TTR aggregation. The following table summarizes key quantitative data for this compound and its counterparts.
| Compound | Binding Affinity (Kd) | TTR Stabilization (IC50) | Plasma Binding (EC50) |
| This compound | 4.5 ± 0.2 nM | ~5 µM[3] | 8.9 ± 0.4 µM[3] |
| Tafamidis | K_d1 = 3.1 nM, K_d2_ = 238 nM | ~5 µM[3] | 15.6 ± 1.2 µM[3] |
| Diflunisal | K_d1_ = 75 nM, K_d2_ = 1.1 µM | Not directly reported under comparable conditions | Not directly reported under comparable conditions |
| Acoramidis | 26 nM | >90% stabilization at therapeutic doses[4][5] | Not directly reported under comparable conditions |
Note: Kd values represent the dissociation constant, where a lower value indicates higher binding affinity. IC50 is the half-maximal inhibitory concentration for TTR aggregation. EC50 is the half-maximal effective concentration for binding to TTR in human plasma. Data for different compounds may originate from studies with varying experimental conditions.
Experimental Protocols
The confirmation of a drug's binding site and the characterization of its binding affinity are achieved through a combination of biophysical and structural biology techniques. Below are detailed methodologies for the key experiments cited in this guide.
X-Ray Crystallography for Protein-Ligand Complex Structure Determination
This technique provides high-resolution three-dimensional structural information of the protein-ligand complex, unequivocally identifying the binding site and the nature of the molecular interactions.
Protocol:
-
Protein Expression and Purification: Express and purify recombinant human TTR to homogeneity. Assess purity using SDS-PAGE and mass spectrometry.[6]
-
Crystallization:
-
Co-crystallization: Incubate the purified TTR with a molar excess of this compound prior to setting up crystallization trials. Screen a wide range of crystallization conditions (e.g., different precipitants, pH, and temperature).[7]
-
Soaking: Grow apo-TTR crystals first. Prepare a solution of this compound in a cryo-protectant-compatible buffer and soak the apo-crystals in this solution for a defined period.[8]
-
-
X-ray Diffraction Data Collection: Mount a single, high-quality crystal and expose it to a high-intensity X-ray beam, typically at a synchrotron source. Collect the diffraction data.[9]
-
Structure Determination and Refinement: Process the diffraction data to obtain an electron density map. Build a model of the TTR-Benziodarone complex into the electron density map and refine the structure to achieve good agreement with the experimental data.[9]
Isothermal Titration Calorimetry (ITC) for Binding Affinity Determination
ITC directly measures the heat change that occurs upon binding of a ligand to a protein, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (enthalpy and entropy).[10][11]
Protocol:
-
Sample Preparation: Prepare solutions of purified TTR and this compound in the same, precisely matched buffer to minimize heats of dilution. Degas both solutions thoroughly.[12]
-
Instrument Setup: Clean the ITC instrument cell and syringe meticulously. Load the TTR solution into the sample cell and the this compound solution into the injection syringe.[13]
-
Titration: Perform a series of small, precise injections of the this compound solution into the TTR solution while monitoring the heat changes.[13]
-
Data Analysis: Integrate the heat-change peaks from each injection and plot them against the molar ratio of ligand to protein. Fit the resulting binding isotherm to a suitable binding model to determine the Kd, stoichiometry, and thermodynamic parameters.[14]
Fluorescence-Based Transthyretin Stabilization Assay
This assay measures the ability of a compound to stabilize the TTR tetramer and prevent its dissociation and aggregation under denaturing conditions (e.g., acidic pH). The aggregation is monitored using a fluorescent dye, such as Thioflavin T, which binds to amyloid fibrils and exhibits enhanced fluorescence.[15]
Protocol:
-
Reagent Preparation: Prepare solutions of purified TTR, the test compound (this compound or alternatives) at various concentrations, and Thioflavin T in an appropriate buffer.
-
Assay Setup: In a multi-well plate, mix the TTR solution with different concentrations of the test compound.
-
Induction of Aggregation: Induce TTR aggregation by creating denaturing conditions, typically by lowering the pH of the solution (e.g., to pH 4.4).[3]
-
Fluorescence Measurement: Incubate the plate at 37°C and monitor the increase in Thioflavin T fluorescence over time using a fluorescence plate reader.
-
Data Analysis: Plot the fluorescence intensity against the compound concentration to determine the IC50 value, which represents the concentration of the compound that inhibits TTR aggregation by 50%.[15]
Visualizing the Workflow and Mechanism
To further clarify the processes described, the following diagrams, generated using the DOT language, illustrate the experimental workflow for confirming the this compound binding site and the mechanism of TTR stabilization.
References
- 1. This compound and 6-hydroxythis compound are potent and selective inhibitors of transthyretin amyloidogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stabilization of Cardiac Function With Diflunisal in Transthyretin (ATTR) Cardiac Amyloidosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Efficacy and Safety of Acoramidis in Transthyretin Amyloid Cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Acoramidis raises TTR levels - Medthority [medthority.com]
- 6. creative-biostructure.com [creative-biostructure.com]
- 7. Protein-Ligand Crystallisation - Protein Crystallography | Peak Proteins [peakproteins.com]
- 8. Guidelines for the successful generation of protein–ligand complex crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]
- 12. Isothermal titration calorimetry to determine the association constants for a ligand bound simultaneously t... [protocols.io]
- 13. Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution [bio-protocol.org]
- 14. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
- 15. Development of this compound Analogues with Enhanced Potency for Selective Binding to Transthyretin in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
Limited Clinical Data Obscures Definitive Reproducibility of Benziodarone's Uricosuric Effect
A comprehensive analysis of the reproducibility of the uricosuric effect of Benziodarone across clinical studies is significantly hampered by the limited availability of detailed, quantitative data in publicly accessible literature. While some studies qualitatively support its potent uricosuric activity, a robust, direct comparison of its efficacy is challenging due to the scarcity of modern clinical trial data and the predominance of older, often non-English, publications with limited methodological detail.
One of the most specific claims regarding this compound's efficacy comes from a 1990 Czech study by Lindusková and Vykydal. The abstract of this study reports a dramatic decrease in serum uric acid levels by as much as 80% from baseline within the first three days of treatment with "Amplivex" (a brand name for this compound) at a dosage of two tablets per day. The study also suggests that for long-term management, a lower dose of one tablet daily, or even twice weekly, is sufficient. However, the abstract lacks crucial details such as the specific dosage in milligrams per tablet, the baseline and post-treatment serum uric acid concentrations with statistical measures (e.g., mean, standard deviation), and the characteristics of the patient population. Without access to the full-text article, a thorough evaluation and comparison of these findings remain impossible.
The available literature frequently mentions this compound in the context of its more well-studied counterpart, benzbromarone. Both are benzofuran (B130515) derivatives and are known to exert their uricosuric effects by inhibiting the renal reabsorption of uric acid. This mechanism primarily involves the inhibition of the urate transporter 1 (URAT1) in the proximal tubules of the kidneys, leading to increased urinary excretion of uric acid and a subsequent reduction in serum uric acid levels.
Despite the mechanistic understanding, the body of evidence for this compound's clinical effects is sparse compared to other uricosuric agents. Numerous searches for clinical trials and quantitative data on this compound have yielded a limited number of accessible studies, many of which are decades old and lack the rigorous reporting standards of modern clinical research. This data gap makes it difficult to establish a clear and reproducible profile of this compound's uricosuric effect across different patient populations and in comparison to other therapies.
Experimental Protocols
Detailed experimental protocols from the cited studies are not available in the accessible literature. For a comprehensive understanding of the reproducibility of this compound's effects, the following methodological details would be essential:
-
Study Design: Randomized controlled trials, open-label studies, or case series.
-
Patient Population: Number of participants, inclusion and exclusion criteria (e.g., baseline serum uric acid levels, renal function).
-
Dosage and Administration: Precise dosage of this compound administered (in mg), frequency, and duration of treatment.
-
Outcome Measures: Standardized methods for measuring serum uric acid and 24-hour urinary uric acid excretion.
-
Statistical Analysis: Methods used to analyze and report the data.
Signaling Pathway and Experimental Workflow
The primary mechanism of action for this compound, as a uricosuric agent, is the inhibition of uric acid reabsorption in the renal tubules. The following diagrams illustrate this pathway and a general workflow for evaluating its effect.
Caption: Mechanism of this compound's Uricosuric Effect.
Caption: General Experimental Workflow.
A Comparative Analysis of Benziodarone and Its Active Metabolites: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the pharmacological properties of benziodarone and its likely active metabolites. Drawing upon available experimental data and insights from structurally related compounds, this document delves into their metabolic pathways, mechanisms of action, and offers a comparative perspective with the well-established benzofuran (B130515) derivative, amiodarone (B1667116).
This compound is a benzofuran derivative historically utilized as a uricosuric agent for the treatment of gout and hyperuricemia, and also investigated for its coronary vasodilator properties.[1][2][3][4][5] Recent research has unveiled its potential as a potent stabilizer of transthyretin, a protein implicated in amyloidosis.[6][7][8] Understanding the pharmacological profile of its metabolites is crucial for a comprehensive assessment of its therapeutic potential and safety.
Metabolic Profile of this compound
While direct and exhaustive studies on the metabolism of this compound in humans are limited, the metabolic fate of the structurally analogous and well-studied uricosuric agent, benzbromarone, serves as a strong predictive model.[9][10][11] The primary metabolic transformations are anticipated to be Phase I hydroxylation reactions. One key potential metabolite that has been identified in recent literature is 6-hydroxythis compound.[6][8][12]
Based on the metabolism of benzbromarone, other potential metabolites of this compound could arise from hydroxylation at other positions on the benzofuran ring or the ethyl side chain.
Comparative Pharmacological Activity
Transthyretin Stabilization
A significant area of recent research has focused on the ability of this compound and its analogues to stabilize the tetrameric structure of transthyretin (TTR), thereby preventing the formation of amyloid fibrils associated with transthyretin amyloidosis. In this context, both this compound and its potential metabolite, 6-hydroxythis compound, have demonstrated potent inhibitory activity against TTR amyloidogenesis.[6][8]
| Compound | Target | Parameter | Value | Reference |
| This compound | Transthyretin (TTR) | Amyloid Aggregation Inhibition | Potent inhibitor | [6][8] |
| 6-Hydroxythis compound | Transthyretin (TTR) | Amyloid Aggregation Inhibition | Retains strong inhibitory activity | [6][8] |
Uricosuric Activity
The primary established clinical use of this compound is its uricosuric effect, which promotes the renal excretion of uric acid.[1][2] The mechanism underlying this action is believed to be the inhibition of the urate transporter 1 (URAT1) in the proximal tubules of the kidneys, a mechanism shared with other uricosuric agents like benzbromarone.[13][14][15][16] While the uricosuric activity of this compound itself is documented, there is a lack of specific quantitative data comparing this activity with that of its metabolites. However, it is plausible that hydroxylated metabolites, such as 6-hydroxythis compound, retain some affinity for URAT1.
Cardiovascular Effects
This compound has been described as a coronary vasodilator and has been used in the treatment of angina.[4][5] However, detailed studies on its effects on cardiac ion channels and the corresponding signaling pathways are not as extensive as for its structural relative, amiodarone. There is currently a significant gap in the literature regarding the cardiovascular effects of this compound's metabolites.
Comparison with an Alternative: Amiodarone and its Active Metabolite
Amiodarone is a widely used antiarrhythmic drug that is also a benzofuran derivative.[17][18] Its primary active metabolite is desethylamiodarone (B1670286).[19][20][21][22] A comparative analysis with amiodarone provides valuable context for understanding the potential cardiovascular pharmacology of this compound and its metabolites.
Amiodarone exerts its antiarrhythmic effects through a complex mechanism involving the blockade of multiple cardiac ion channels, including potassium, sodium, and calcium channels.[23][24][25][26] Desethylamiodarone generally exhibits a similar pharmacological profile to the parent drug, although there can be differences in potency and specific effects on different ion channels.[19][20][26]
| Compound | Primary Cardiovascular Effect | Mechanism of Action |
| Amiodarone | Antiarrhythmic (Class III) | Blocks K+, Na+, and Ca2+ channels; non-competitive adrenergic blockade.[23][24][26] |
| Desethylamiodarone | Antiarrhythmic | Similar to amiodarone, with potential for greater pro-arrhythmic effects on NaV1.5 channels.[19][20] |
Experimental Protocols
In Vitro Metabolism in Human Liver Microsomes
This protocol is designed to identify the metabolic products of a test compound when incubated with human liver microsomes.
Materials:
-
Test compound (this compound)
-
Human liver microsomes (HLMs)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (B52724) (for quenching)
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a microcentrifuge tube, combine the phosphate buffer, HLM suspension, and the test compound solution. Pre-incubate at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate at 37°C with gentle shaking.
-
At various time points (e.g., 0, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and quench the reaction by adding ice-cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to identify and quantify the parent compound and its metabolites.
URAT1 Inhibition Assay
This cell-based assay determines the inhibitory potency of a compound on the URAT1 transporter.
Materials:
-
HEK293 cells stably expressing human URAT1 (and mock-transfected control cells)
-
[14C]-labeled uric acid
-
Test compounds (this compound and metabolites)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution)
-
Cell lysis buffer
-
Scintillation cocktail and counter
Procedure:
-
Seed the URAT1-expressing and mock-transfected HEK293 cells in a multi-well plate and culture until confluent.
-
Wash the cells with pre-warmed assay buffer.
-
Pre-incubate the cells with various concentrations of the test compound or vehicle control for 10-15 minutes at 37°C.
-
Initiate the uptake by adding the assay buffer containing [14C]-uric acid.
-
Incubate for a short period (e.g., 5-10 minutes) at 37°C.
-
Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.
-
Lyse the cells and measure the radioactivity in the cell lysate using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration and determine the IC50 value.
Transthyretin (TTR) Aggregation Inhibition Assay
This assay measures the ability of a compound to inhibit the acid-induced aggregation of TTR.
Materials:
-
Recombinant human TTR
-
Acetate (B1210297) buffer (pH 4.4)
-
Test compounds
-
96-well plate
-
Plate reader capable of measuring turbidity (e.g., at 400 nm)
Procedure:
-
Prepare solutions of the test compound at various concentrations in the acetate buffer.
-
In a 96-well plate, mix the TTR solution with the test compound solutions or vehicle control.
-
Induce TTR aggregation by adjusting the pH to an acidic level (e.g., 4.4).
-
Incubate the plate at 37°C.
-
Monitor the aggregation over time by measuring the increase in turbidity at 400 nm using a plate reader.
-
The inhibitory effect of the compound is determined by the reduction in the rate of aggregation compared to the vehicle control.
Conclusion
The pharmacological profile of this compound is multifaceted, with established uricosuric activity and newly recognized potential in the treatment of transthyretin amyloidosis. While 6-hydroxythis compound has been identified as a pharmacologically active metabolite in the context of TTR stabilization, further research is imperative to fully elucidate the complete metabolic profile of this compound and to quantitatively assess the uricosuric and cardiovascular activities of all its major metabolites. A thorough understanding of the structure-activity relationships of this compound and its metabolic products will be essential for optimizing its therapeutic applications and ensuring its safety. The comparison with amiodarone highlights the diverse pharmacological landscape of benzofuran derivatives and underscores the need for detailed characterization of individual compounds and their metabolites.
References
- 1. Nature of the uricosuric action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Uricosuric effect of this compound in man and laboratory animals: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [The hypo-uricemic action of oral this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Use of a this compound, a coronary vasodilator, in the treatment of ambulatory coronary patients] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Anti-angina effect of this compound. Clinical study comparing it with pentaerythritol tetranitrate] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of this compound Analogues with Enhanced Potency for Selective Binding to Transthyretin in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. This compound and 6-hydroxythis compound are potent and selective inhibitors of transthyretin amyloidogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inactivation of CYP3A4 by Benzbromarone in Human Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inactivation of CYP3A4 by Benzbromarone in Human Liver Microsomes: Ingenta Connect [ingentaconnect.com]
- 11. Benzbromarone disposition and uricosuric action; evidence for hydroxilation instead of debromination to benzarone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. ClinPGx [clinpgx.org]
- 14. Uricosuric drugs: the once and future therapy for hyperuricemia? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pharmacology of uricosuric drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Uricosuric medications for chronic gout - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Amiodarone: pharmacology and antiarrhythmic and adverse effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. ccjm.org [ccjm.org]
- 19. Effects of Amiodarone and N-desethylamiodarone on Cardiac Voltage-Gated Sodium Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Frontiers | Effects of Amiodarone and N-desethylamiodarone on Cardiac Voltage-Gated Sodium Channels [frontiersin.org]
- 21. mdpi.com [mdpi.com]
- 22. A comparison of the antifibrillatory effects of desethylamiodarone to amiodarone in a swine model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. The ion channel basis of pharmacological effects of amiodarone on myocardial electrophysiological properties, a comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. droracle.ai [droracle.ai]
- 25. youtube.com [youtube.com]
- 26. Amiodarone: ionic and cellular mechanisms of action of the most promising class III agent - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Specificity of Benziodarone for its Target: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benziodarone, a benzofuran (B130515) derivative, has a history of clinical use as a uricosuric agent for the treatment of gout.[1][2][3] More recently, it has garnered significant attention as a potent stabilizer of the transthyretin (TTR) protein, a therapeutic strategy for treating transthyretin amyloidosis (ATTR), a progressive and fatal disease.[4][5][6] Studies have demonstrated that this compound's efficacy in stabilizing TTR is comparable to the approved drug Tafamidis.[5] However, as with any therapeutic agent, understanding its specificity for the intended target versus potential off-targets is crucial for a comprehensive safety and efficacy assessment. This guide provides a comparative analysis of this compound's specificity, presenting supporting experimental data and methodologies to aid researchers and drug development professionals.
Primary Target: Transthyretin (TTR)
Transthyretin amyloidosis is caused by the dissociation of the TTR tetramer into monomers, which then misfold and aggregate into amyloid fibrils. The primary therapeutic mechanism of this compound in this context is the kinetic stabilization of the TTR tetramer, preventing its dissociation.
Comparative Binding Affinity for Transthyretin
The binding affinity of this compound to TTR has been quantified and compared with other known TTR stabilizers, namely Tafamidis and Benzbromarone (B1666195). The following table summarizes key quantitative data from in vitro and ex vivo studies.
| Compound | Assay Type | Metric | Value | Organism/System | Reference |
| This compound | TTR Aggregation Inhibition | IC50 | ~5 µM | V30M-TTR | [1] |
| Selective Binding in Plasma | EC50 | 8.9 ± 0.4 µM | Human Plasma | [1] | |
| Isothermal Titration Calorimetry | Kd | nM affinity | V30M-TTR | [7] | |
| Tafamidis | TTR Aggregation Inhibition | IC50 | ~5 µM | V30M-TTR | [1] |
| Selective Binding in Plasma | EC50 | 15.6 ± 1.2 µM | Human Plasma | [1] | |
| Isothermal Titration Calorimetry | Kd | ~2 nM and ~200 nM | Human TTR | [7] | |
| Benzbromarone | Isothermal Titration Calorimetry | Kd | nM affinity | Wild-type TTR | [7] |
IC50: Half-maximal inhibitory concentration. EC50: Half-maximal effective concentration. Kd: Dissociation constant.
Experimental Protocol: TTR Aggregation Inhibition Assay
This assay evaluates a compound's ability to prevent the acid-induced aggregation of a mutant form of TTR (V30M-TTR), which is prone to amyloidogenesis.
-
Protein Preparation: Recombinant V30M-TTR is expressed and purified.
-
Assay Conditions: V30M-TTR (e.g., 10 µM) is incubated in the absence or presence of varying concentrations of the test compound.
-
Aggregation Induction: Aggregation is induced by a pH jump, for example, from pH 7.0 to 4.7.
-
Monitoring Aggregation: The formation of amyloid fibrils is monitored over time by measuring the fluorescence of Thioflavin T, a dye that binds to amyloid aggregates.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the inhibition of aggregation against the compound concentration.[1]
Off-Target Profile of this compound
While this compound shows high potency for its primary target, TTR, it is essential to consider its interactions with other biological molecules and pathways. The main off-target effects observed for this compound are related to thyroid hormone metabolism and mitochondrial function, which are known effects of other benzofuran derivatives like amiodarone (B1667116).
Effects on Thyroid Hormone Metabolism
This compound has been shown to affect the peripheral metabolism of thyroid hormones.[3] This is likely due to the inhibition of deiodinases, enzymes responsible for the conversion of thyroxine (T4) to the more active triiodothyronine (T3).
Quantitative Data:
-
A significant decrease in serum T3 levels.
-
A significant increase in serum reverse T3 (rT3) levels.[3]
These findings suggest an amiodarone-like action, diverting the metabolism of T4 towards the inactive rT3 rather than the active T3.[3] For comparison, the metabolite of the related drug amiodarone, desethylamiodarone (B1670286) (DEA), is a potent noncompetitive inhibitor of type 2 deiodinase (D2) with an IC50 of approximately 5 µM.[5]
Mitochondrial Effects and Oxidative Stress
A potential for mitochondrial toxicity is a known class effect for benzofuran derivatives. Studies on related compounds like amiodarone and benzbromarone have shown that they can uncouple oxidative phosphorylation and inhibit the mitochondrial respiratory chain.[8][9][10]
Quantitative Data:
A recent study has provided quantitative data on this compound's effect on reactive oxygen species (ROS) production, a key indicator of mitochondrial stress.
| Compound | Assay Type | Metric | Value | Cell Line | Reference |
| This compound | Superoxide (B77818) Anion Inhibition (Cellular Assay) | IC50 | 2.2 µM | HL-60 cells | [4] |
| This compound | Superoxide Anion Inhibition (Cell-free Assay) | IC50 | 180 µM | Xanthine Oxidase | [4] |
The significant difference in IC50 values between the cellular and cell-free assays suggests that this compound's primary mechanism for reducing ROS is likely through the inhibition of cellular enzymes like NADPH oxidases, rather than direct scavenging of superoxide anions.[4]
Experimental Protocol: Cellular Reactive Oxygen Species (ROS) Assay
This assay measures the generation of ROS within cells, often using a fluorogenic probe.
-
Cell Culture: A suitable cell line (e.g., HL-60) is cultured and seeded in a microplate.
-
Compound Treatment: Cells are treated with various concentrations of the test compound.
-
ROS Induction: ROS production is stimulated using an agent like pyocyanin.
-
Probe Loading: A ROS-sensitive fluorescent probe (e.g., a derivative of dichlorodihydrofluorescein diacetate - DCFDA) is added to the cells.
-
Fluorescence Measurement: The fluorescence intensity, which is proportional to the amount of ROS, is measured using a microplate reader.
-
Data Analysis: The IC50 value for the inhibition of ROS production is determined.
Conclusion and Future Directions
This compound demonstrates high potency in stabilizing transthyretin, with binding affinities in the nanomolar range and an IC50 for aggregation inhibition comparable to the approved drug Tafamidis. This solidifies TTR as its primary and intended target for the treatment of transthyretin amyloidosis.
However, the specificity of this compound is not absolute. The available data clearly indicate off-target effects on thyroid hormone metabolism and cellular oxidative stress. The IC50 for the inhibition of superoxide production in a cellular model is 2.2 µM, which is in a similar range to its IC50 for TTR aggregation inhibition (~5 µM). This suggests that at therapeutic concentrations, off-target effects are likely to occur.
For a more comprehensive understanding of this compound's specificity, further research is warranted. Specifically, quantitative binding assays of this compound and its metabolites with deiodinases and specific mitochondrial protein complexes would provide a more direct measure of its off-target interactions. Such data would be invaluable for a complete risk-benefit analysis and for the potential development of more specific TTR stabilizers. Researchers in drug development should consider these known off-target activities when designing preclinical and clinical studies for this compound or its analogues.
References
- 1. Development of this compound Analogues with Enhanced Potency for Selective Binding to Transthyretin in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Screening the ToxCast Phase 1, Phase 2, and e1k Chemical Libraries for Inhibitors of Iodothyronine Deiodinases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The effect of this compound on the thyroid hormone levels and the pituitary-thyroid axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Attenuation of LPS-Induced Lung Injury by this compound via Reactive Oxygen Species Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of the Type 2 Iodothyronine Deiodinase Underlies the Elevated Plasma TSH Associated with Amiodarone Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of this compound Analogues with Enhanced Potency for Selective Binding to Transthyretin in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Toxicity of amiodarone and amiodarone analogues on isolated rat liver mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dual effect of amiodarone on mitochondrial respiration. Initial protonophoric uncoupling effect followed by inhibition of the respiratory chain at the levels of complex I and complex II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparison of Mitochondrial and Antineoplastic Effects of Amiodarone and Desethylamiodarone in MDA-MB-231 Cancer Line - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Benziodarone's Efficacy in Diverse Disease Models: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Benziodarone's performance in various disease models, including gout, transthyretin amyloidosis, and angina pectoris. Where direct comparative data for this compound is limited, information on its close structural analog, Benzbromarone (B1666195), is presented to offer valuable insights. This analysis is supported by available experimental data and detailed methodologies to aid in research and development.
Gout and Hyperuricemia
This compound, and its analog Benzbromarone, are potent uricosuric agents that effectively lower serum uric acid (sUA) levels, a key therapeutic target in the management of gout.
Comparative Efficacy in Gout
Clinical studies have demonstrated the potent sUA-lowering effects of Benzbromarone, often showing superiority over other commonly used agents like Allopurinol (B61711) and Probenecid (B1678239).
| Drug/Dosage | Mean sUA Reduction | Patients Achieving Target sUA | Study Population |
| Benzbromarone (200 mg/day) | 64% | 92% (<0.30 mmol/L) | Gout patients who failed Allopurinol treatment[1] |
| Probenecid (2 g/day ) | 50% | 65% (<0.30 mmol/L) | Gout patients who failed Allopurinol treatment[1] |
| Allopurinol (300 mg/day) | 35% | 24% (<0.30 mmol/L) | Gout patients (first-line treatment)[1] |
| Benzbromarone (100 mg/day) | - | 52% (<0.30 mmol/L) | Newly diagnosed gout patients[2] |
| Allopurinol (300 mg/day) | - | 27% (<0.30 mmol/L) | Newly diagnosed gout patients[2] |
Note: Data for Benzbromarone is presented as a surrogate for this compound due to the limited availability of direct comparative studies for this compound.
Experimental Protocols
Serum Uric Acid Level Measurement in Gout Clinical Trials:
A common method for determining the efficacy of urate-lowering therapies involves a prospective, multicenter, open-label, two-stage randomized controlled trial.
-
Stage 1: Enrolled patients with gout and normal renal function are administered a first-line therapy, such as Allopurinol (e.g., 300 mg/day), for a defined period (e.g., 2 months).
-
Success Criteria: Treatment success is defined as achieving a target serum urate concentration (e.g., ≤0.30 mmol/L or 5.0 mg/dL) without significant adverse reactions.
-
Stage 2: Patients who do not tolerate the first-line therapy or fail to reach the target sUA level are randomized to receive second-line treatments, such as Benzbromarone (e.g., 200 mg/day) or Probenecid (e.g., 2 g/day ), for another defined period (e.g., 2 months).
-
Efficacy Assessment: Serum urate concentrations are measured at baseline and at the end of each treatment stage to determine the mean percentage decrease and the proportion of patients achieving the target level.
Signaling Pathway in Gout Pathogenesis
Gout is initiated by the deposition of monosodium urate (MSU) crystals in the joints, which triggers an inflammatory cascade primarily mediated by the NLRP3 inflammasome in macrophages.
Transthyretin Amyloidosis
This compound has been identified as a potent stabilizer of the transthyretin (TTR) protein, a therapeutic strategy to prevent the formation of amyloid fibrils that cause transthyretin amyloidosis (ATTR).
Comparative Efficacy in TTR Stabilization
Preclinical studies have shown that this compound exhibits strong inhibitory activity against TTR aggregation, comparable to the approved drug Tafamidis.
| Compound | IC50 for TTR V30M Aggregation Inhibition | Binding Affinity (Kd) to TTR V30M |
| This compound | ~5 µM[3] | nM affinity[3] |
| Tafamidis | ~5 µM[3] | nM affinity[4] |
Note: The IC50 values represent the concentration required to inhibit 50% of TTR aggregation. A lower value indicates higher potency. The binding affinity (Kd) in the nanomolar range indicates a strong interaction with the TTR protein.
Experimental Protocols
Transthyretin (TTR) Aggregation Inhibition Assay:
This in vitro assay is used to evaluate the ability of a compound to prevent the formation of TTR amyloid fibrils.
-
Protein Preparation: Recombinant human TTR (wild-type or a mutant variant like V30M) is expressed and purified.
-
Aggregation Induction: TTR aggregation is typically induced by creating destabilizing conditions, such as a low pH environment (e.g., pH 4.4-4.7), which mimics the conditions that can lead to amyloid formation in vivo.
-
Incubation with Compound: The TTR protein is incubated in the aggregation-inducing buffer in the presence of various concentrations of the test compound (e.g., this compound) or a control (e.g., Tafamidis).
-
Monitoring Aggregation: The extent of TTR aggregation over time is monitored using techniques such as:
-
Thioflavin T (ThT) Fluorescence: ThT is a dye that binds to amyloid fibrils and emits a fluorescent signal, allowing for the quantification of fibril formation.
-
Turbidity Measurement: The formation of large protein aggregates increases the turbidity of the solution, which can be measured by light scattering.
-
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated, which is the concentration of the compound that inhibits 50% of TTR aggregation compared to the untreated control.
TTR Stabilization Workflow
The primary therapeutic strategy in transthyretin amyloidosis is to stabilize the native tetrameric structure of TTR, preventing its dissociation into monomers that can misfold and aggregate.
Angina Pectoris
This compound has been studied for its anti-anginal effects, primarily attributed to its vasodilatory properties. However, the available clinical data are from older studies, making direct comparisons with modern therapies challenging.
Comparative Efficacy in Angina Pectoris
Early clinical trials compared this compound to other vasodilators available at the time, such as Pentaerythritol tetranitrate. These studies suggested a beneficial effect of this compound in reducing anginal symptoms, though quantitative data comparable to modern clinical trial endpoints are scarce. A study comparing the related compound Amiodarone (B1667116) to Diltiazem (B1670644) and Glyceryl trinitrate (nitroglycerin) in stable exertional angina showed that Amiodarone and Diltiazem had similar anti-anginal effectiveness, which was somewhat higher than that of Glyceryl trinitrate[5].
Experimental Protocols
Exercise Tolerance Testing in Angina Pectoris Clinical Trials:
Exercise tolerance tests are a standard method to objectively assess the efficacy of anti-anginal medications.
-
Patient Selection: Patients with stable exertional angina are recruited.
-
Baseline Assessment: A baseline exercise test is performed, typically on a treadmill or stationary bicycle, following a standardized protocol (e.g., Bruce protocol). Key parameters recorded include:
-
Time to onset of angina.
-
Time to 1-mm ST-segment depression on the electrocardiogram (ECG).
-
Total exercise duration.
-
Maximal heart rate and blood pressure achieved.
-
-
Treatment Phase: Patients are treated with the investigational drug (e.g., this compound) or a comparator/placebo for a specified duration.
-
Follow-up Assessment: The exercise tolerance test is repeated at the end of the treatment period.
-
Efficacy Evaluation: The changes in the exercise parameters from baseline are compared between the treatment groups to determine the drug's efficacy in improving exercise capacity and delaying the onset of myocardial ischemia.
Signaling Pathway in Angina Pectoris
Angina pectoris results from an imbalance between myocardial oxygen supply and demand, often due to atherosclerotic coronary artery disease. Vasodilators like this compound aim to improve this balance.
References
- 1. Efficacy and tolerability of urate-lowering drugs in gout: a randomised controlled trial of benzbromarone versus probenecid after failure of allopurinol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Allopurinol, Benzbromarone Are Equally Effective in High Doses | MDedge [mdedge.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Tafamidis, a potent and selective transthyretin kinetic stabilizer that inhibits the amyloid cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An open comparison of amiodarone with diltiazem and glyceryl trinitrate in patients with stable exertional angina - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking Benziodarone Analogues: A Comparative Guide for Drug Development Professionals
An In-depth Analysis of Benziodarone and its Analogues in Transthyretin Amyloidosis and Beyond
This guide provides a comprehensive comparison of this compound analogues against the parent compound, with a primary focus on their efficacy as transthyretin (TTR) stabilizers—a critical therapeutic strategy for treating TTR amyloidosis. While research into this compound analogues has predominantly centered on this application, this document also touches upon the broader pharmacological profile of this compound, including its cardiovascular, uricosuric, and thyroid hormone-related effects, to offer a well-rounded perspective for researchers and drug development professionals.
Introduction to this compound
This compound is a benzofuran (B130515) derivative that has been historically used as a uricosuric agent for the treatment of gout and as a coronary vasodilator. Its multifaceted pharmacological profile also includes interactions with thyroid hormone signaling. Recently, a significant body of research has emerged highlighting this compound as a potent stabilizer of the transthyretin (TTR) protein, a transport protein for thyroxine and retinol. Destabilization and misfolding of TTR lead to amyloid fibril formation and deposition, causing the fatal condition known as transthyretin amyloidosis. By stabilizing the native tetrameric structure of TTR, this compound and its analogues can inhibit this amyloidogenic cascade.
This guide will delve into the comparative efficacy of various this compound analogues designed to enhance this TTR-stabilizing activity.
Comparative Efficacy of this compound Analogues in Transthyretin Stabilization
Recent studies have focused on synthesizing and evaluating this compound analogues with modifications aimed at improving their potency and selectivity for TTR. A key strategy has been the introduction of various substituents at the 4-position of the benzofuran ring. The following tables summarize the quantitative data from these comparative studies.
Data Presentation
Table 1: Inhibitory Activity of this compound Analogues against V30M-TTR Aggregation
| Compound | Analogue Substitution (at 4-position) | IC50 (μM) |
| This compound (Parent Compound) | - | 4.5 ± 0.2 |
| Analogue 4 | Iodo | 6.5 ± 0.4 |
| Analogue 5 | Bromo | 6.1 ± 0.5 |
| Analogue 6 | Chloro | 5.0 ± 0.2 |
| Analogue 7 | Fluoro | 5.4 ± 0.3 |
| Analogue 8 | Methyl | 5.2 ± 0.5 |
| Tafamidis (Reference Drug) | - | 5.5 ± 0.5 |
Data sourced from a study by Mizuguchi et al. (2024). The V30M-TTR variant is a common mutation in familial amyloid polyneuropathy.
Table 2: Ex Vivo Competitive Binding Affinity to TTR in Human Plasma
| Compound | Analogue Substitution (at 4-position) | EC50 (μM) |
| This compound (Parent Compound) | - | 1.8 ± 0.1 |
| Analogue 4 | Iodo | 0.82 ± 0.04 |
| Analogue 5 | Bromo | 0.73 ± 0.03 |
| Analogue 6 | Chloro | 0.61 ± 0.03 |
| Analogue 7 | Fluoro | 0.81 ± 0.04 |
| Analogue 8 | Methyl | 0.65 ± 0.03 |
| Tafamidis (Reference Drug) | - | 1.3 ± 0.1 |
Data sourced from a study by Mizuguchi et al. (2024). EC50 values represent the concentration required to achieve 50% of the maximal binding to TTR in a competitive assay.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparative efficacy studies of this compound analogues.
Thioflavin T (ThT) Aggregation Assay
This assay is used to quantify the inhibition of TTR amyloid fibril formation.
-
Principle: Thioflavin T is a fluorescent dye that exhibits enhanced fluorescence upon binding to amyloid fibrils. The intensity of the fluorescence is directly proportional to the amount of aggregated protein.
-
Protocol:
-
Recombinant V30M-TTR protein is prepared and diluted to a final concentration of 10 μM in a buffer solution.
-
This compound or its analogues are added to the protein solution at varying concentrations (typically ranging from 0 to 50 μM). A control with DMSO (the vehicle for the compounds) is also prepared.
-
Amyloid aggregation is induced by a pH jump, acidifying the solution from pH 7.0 to 4.7.
-
The samples are incubated at 37°C for a specified period (e.g., 7 days) to allow for fibril formation.
-
After incubation, Thioflavin T is added to each sample.
-
Fluorescence intensity is measured using a fluorescence spectrophotometer with an excitation wavelength of approximately 440 nm and an emission wavelength of around 485 nm.
-
The half-maximal inhibitory concentration (IC50) is calculated by plotting the fluorescence intensity against the compound concentration and fitting the data to a dose-response curve.
-
Ex Vivo Competitive Binding Assay
This assay determines the binding affinity and selectivity of the compounds for TTR in a more physiologically relevant environment (human plasma).
-
Principle: A fluorescent probe that covalently binds to the thyroxine-binding site of TTR is used. The ability of a test compound to displace this probe is measured as a decrease in fluorescence, indicating competitive binding to TTR.
-
Protocol:
-
Human plasma is incubated with the fluorescent probe to allow for its binding to TTR.
-
This compound or its analogues are then added to the plasma at various concentrations.
-
The mixture is incubated to allow the test compounds to compete with the fluorescent probe for binding to TTR.
-
The fluorescence intensity is measured over time. A decrease in fluorescence indicates that the test compound has displaced the probe from the TTR binding site.
-
The half-maximal effective concentration (EC50) is determined by analyzing the concentration-dependent displacement of the fluorescent probe.
-
Signaling Pathways and Experimental Workflows
Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the mechanism of TTR amyloidogenesis and the workflow of the Thioflavin T aggregation assay.
Caption: Mechanism of Transthyretin (TTR) Amyloidogenesis and Inhibition by this compound Analogues.
Caption: Experimental Workflow for the Thioflavin T (ThT) Aggregation Assay.
Broader Pharmacological Context and Future Directions
While the development of this compound analogues has been predominantly focused on TTR amyloidosis, the parent compound's other biological activities present further avenues for research.
-
Cardiovascular Effects: this compound has known vasodilatory properties. Its structural relative, amiodarone (B1667116), is a potent antiarrhythmic agent, though its use is associated with significant side effects, including thyroid dysfunction. The development of this compound analogues with improved cardiovascular profiles and reduced toxicity could be a promising area of investigation.
-
Uricosuric Effects: this compound's historical use in treating gout stems from its ability to increase uric acid excretion. Another benzofuran derivative, benzbromarone, is also a potent uricosuric agent. Comparative studies of novel this compound analogues against existing uricosuric drugs could lead to the development of safer and more effective treatments for hyperuricemia and gout.
-
Thyroid Hormone Antagonism: this compound and amiodarone can interfere with thyroid hormone metabolism and action. This antagonistic effect could be harnessed for conditions involving hyperthyroidism. Conversely, designing analogues that avoid interaction with the thyroid hormone receptors would be crucial for applications where such effects are undesirable.
Conclusion
The benchmarking of this compound analogues has yielded promising candidates for the treatment of transthyretin amyloidosis, with several analogues demonstrating enhanced binding affinity to TTR in human plasma compared to the parent compound. The detailed experimental protocols provided herein offer a foundation for further research and development in this area. While the current focus remains on TTR stabilization, the diverse pharmacological activities of this compound suggest that its analogues hold potential for development in other therapeutic areas as well. Future research should aim to perform comprehensive benchmarking of these analogues across a wider range of biological targets to fully elucidate their therapeutic potential and safety profiles.
Independent Verification of Benziodarone's Therapeutic Potential: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benziodarone, a benzofuran (B130515) derivative, has a multifaceted pharmacological history, initially utilized for its uricosuric and anti-anginal properties.[1][2][3][4][5][6][7] Recent research has unveiled a novel and potent therapeutic application for this compound and its analogues: the kinetic stabilization of transthyretin (TTR), a protein implicated in transthyretin amyloidosis.[8] This guide provides an objective comparison of this compound's performance against other therapeutic alternatives, supported by available experimental data. It delves into its mechanism of action in TTR stabilization, its historical applications, and the experimental protocols used to evaluate its efficacy.
This compound for Transthyretin Amyloidosis
Transthyretin amyloidosis is a progressive disease caused by the destabilization and aggregation of the TTR protein into amyloid fibrils. The primary therapeutic strategy is to stabilize the native tetrameric structure of TTR, preventing its dissociation into amyloidogenic monomers.
Mechanism of Action: Transthyretin Stabilization
This compound and its analogues act as kinetic stabilizers of the TTR tetramer.[8] They bind to the thyroxine-binding sites of TTR, a crucial interaction that holds the four protein subunits together and prevents their dissociation.[8] X-ray crystallography studies have revealed that the halogenated hydroxyphenyl ring of this compound is situated at the entrance of the thyroxine-binding channel, while the benzofuran ring extends into the inner channel, effectively locking the tetramer in its native conformation.[8]
Comparative Efficacy
Recent studies have positioned this compound and its analogues as potent TTR stabilizers, with efficacy comparable or even superior to Tafamidis, a currently approved therapeutic for TTR amyloidosis. The inhibitory activity against TTR aggregation is often quantified by the half-maximal inhibitory concentration (IC50).
Table 1: Comparative Inhibitory Activity (IC50) against V30M-TTR Aggregation
| Compound | IC50 (µM) |
| This compound | ~5 |
| Tafamidis | ~5 |
| This compound Analogue 4 | ~5 |
| This compound Analogue 5 | ~5 |
| This compound Analogue 6 | ~5 |
| This compound Analogue 7 | ~5 |
| This compound Analogue 8 | ~5 |
Note: Data extracted from studies on V30M-TTR, a common amyloidogenic variant. The lower the IC50 value, the higher the potency.
Experimental Protocols
This assay is a widely used method to monitor the formation of amyloid fibrils in vitro.[3][9][10][11][12]
-
Principle: Thioflavin T is a fluorescent dye that exhibits enhanced fluorescence upon binding to the beta-sheet-rich structures of amyloid fibrils.
-
General Protocol:
-
A stock solution of Thioflavin T is prepared in a suitable buffer (e.g., 10mM phosphate, 150mM NaCl, pH 7.0).[9]
-
The TTR protein is induced to aggregate, typically by creating acidic conditions (e.g., a pH jump to 4.7).[6]
-
The aggregation process is monitored over time in the presence and absence of the test compound (e.g., this compound).
-
At specified time points, aliquots of the reaction mixture are added to the ThT working solution.
-
Fluorescence intensity is measured using a fluorometer with excitation and emission wavelengths typically around 440 nm and 482 nm, respectively.[9]
-
A decrease in fluorescence intensity in the presence of the test compound indicates inhibition of amyloid fibril formation.
-
This assay assesses the ability of a compound to bind to TTR in a more physiologically relevant environment, such as human plasma.[6][8][13][14][15][16]
-
Principle: A fluorescent probe that is known to bind to the thyroxine-binding sites of TTR is used. A test compound that also binds to these sites will compete with the probe, leading to a reduction in the fluorescence signal.[6]
-
General Protocol:
-
Human plasma containing TTR is incubated with a fluorogenic probe.
-
The test compound (e.g., this compound) is added to the mixture.
-
The fluorescence intensity is measured over time.
-
A lower fluorescence signal in the presence of the test compound indicates that it is effectively competing with the probe for binding to TTR, signifying strong binding affinity.[6]
-
Visualizing the Mechanism and Workflow
Historical Therapeutic Applications of this compound
While the focus has shifted to its potential in amyloidosis, this compound was previously used for other conditions.
Uricosuric Agent for Gout
This compound was employed in the treatment of gout due to its uricosuric effects, meaning it increases the excretion of uric acid.[1][7][17][18]
Though studies specifically detailing this compound's uricosuric signaling pathway are dated, the mechanism for this class of drugs, which includes the structurally similar Benzbromarone (B1666195), is well-understood.[19] They primarily act by inhibiting the reabsorption of uric acid in the renal tubules of the kidneys.[19] This is achieved by targeting and blocking the function of specific urate transporters, namely URAT1 (urate transporter 1) and OAT4 (organic anion transporter 4).[19] By inhibiting these transporters, less uric acid is reabsorbed back into the bloodstream, leading to lower serum urate levels.
Direct comparative studies of this compound with modern gout treatments like allopurinol (B61711) or febuxostat (B1672324) are scarce. However, studies on the related compound, Benzbromarone, have shown it to be more effective than allopurinol in lowering serum uric acid levels in some patient populations.[20][21][22] One meta-analysis suggested that benzbromarone was more effective in reducing uric acid and had relatively less hepatotoxicity compared to febuxostat.[22]
Table 2: Illustrative Comparison of Uricosuric Agents (Benzbromarone vs. Allopurinol/Febuxostat)
| Comparison | Outcome | Reference |
| Benzbromarone vs. Allopurinol | Benzbromarone showed superior efficacy in lowering serum uric acid. | [20] |
| Benzbromarone vs. Febuxostat | Benzbromarone was more effective in reducing uric acid with less hepatotoxicity. | [22] |
| Low-dose Benzbromarone vs. Low-dose Febuxostat | Low-dose Benzbromarone was superior in achieving target serum urate levels in patients with renal uric acid underexcretion. | [23] |
| Low-dose Benzbromarone + Low-dose Febuxostat vs. Febuxostat monotherapy | Combination therapy was superior in achieving serum urate targets in patients with combined-type hyperuricemia. | [24] |
Anti-Anginal Agent
This compound was also used as a vasodilator for the treatment of angina pectoris.[2][4][5][25][26][27]
The precise signaling pathway for this compound's vasodilator effect is not extensively detailed in recent literature. However, vasodilators generally work through several mechanisms that lead to the relaxation of vascular smooth muscle. These can include:
-
Increasing nitric oxide (NO) production: NO activates guanylate cyclase, leading to increased cyclic guanosine (B1672433) monophosphate (cGMP) and smooth muscle relaxation.[28]
-
Blocking calcium channels: Preventing calcium influx into smooth muscle cells inhibits contraction.
-
Opening potassium channels: This leads to hyperpolarization of the cell membrane, making contraction less likely.
-
Activating the adenylyl cyclase pathway: This increases cyclic adenosine (B11128) monophosphate (cAMP), which also promotes smooth muscle relaxation.[28]
One study on the related compound, benzarone (B1666192), suggested it may directly influence the metabolism of smooth muscle cells, potentially through an uncoupling effect on oxidative phosphorylation.[29]
Clinical trials comparing this compound to other anti-anginal drugs are predominantly from the 1960s. One double-blind trial from 1963 compared it to a placebo.[5][26] Another study from 1962 compared it to pentaerythritol (B129877) tetranitrate.[25] Due to the significant advancements in anti-anginal therapies since that time, this historical data has limited relevance for comparison with current standard-of-care treatments.
Visualizing the Uricosuric and Vasodilator Mechanisms
Conclusion
The therapeutic landscape for this compound has evolved significantly. While its historical applications in gout and angina are noteworthy, the most compelling current evidence points towards its potential as a potent kinetic stabilizer of transthyretin for the treatment of TTR amyloidosis. Its efficacy in this regard appears to be on par with, and in some cases, its analogues may exceed, the current standard of care. Further research, particularly well-controlled clinical trials, is warranted to fully elucidate its therapeutic potential and safety profile in this new context. For its historical uses, while effective in its time, more modern and well-characterized alternatives are now widely available. This guide serves as a foundational resource for researchers and drug development professionals to understand the multifaceted therapeutic profile of this compound and to inform future investigations into its promising role in combating transthyretin amyloidosis.
References
- 1. Nature of the uricosuric action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CLINICAL TRIAL OF this compound (CARDIVIX), ORALLY AND INTRAVENOUSLY, IN ANGINA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Searching for the Best Transthyretin Aggregation Protocol to Study Amyloid Fibril Disruption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [TREATMENT OF ANGINA PECTORIS WITH BENZIODARON (AMPLIVIX)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Double-blind trial of this compound in angina pectoris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of this compound Analogues with Enhanced Potency for Selective Binding to Transthyretin in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Uricosuric effect of this compound in man and laboratory animals: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound and 6-hydroxythis compound are potent and selective inhibitors of transthyretin amyloidogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Thioflavin T spectroscopic assay [assay-protocol.com]
- 10. Thioflavin-T (ThT) Aggregation assay protocol 1000 [protocols.io]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
- 13. Pharmacodynamic End Points [bio-protocol.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. sites.lsa.umich.edu [sites.lsa.umich.edu]
- 16. Optimized methods for measuring competitive binding of chemical substances to thyroid hormone distributor proteins transthyretin and thyroxine binding globulin - PMC [pmc.ncbi.nlm.nih.gov]
- 17. [The hypo-uricemic action of oral this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The pharmacology of hypouricemic effect of benzbromarone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. What is the mechanism of Benzbromarone? [synapse.patsnap.com]
- 20. researchgate.net [researchgate.net]
- 21. Comparison of the efficacy and safety of benzbromarone and febuxostat in gout and hyperuricemia: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. hcplive.com [hcplive.com]
- 23. Superiority of Low-Dose Benzbromarone to Low-Dose Febuxostat in a Prospective, Randomized Comparative Effectiveness Trial in Gout Patients With Renal Uric Acid Underexcretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Superiority of low dose benzbromarone add-on to low dose febuxostat compared to febuxostat monotherapy in gout with combined-type hyperuricemia - PMC [pmc.ncbi.nlm.nih.gov]
- 25. [Anti-angina effect of this compound. Clinical study comparing it with pentaerythritol tetranitrate] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Double-bling Trial of this compound in Angina Pectoris - PMC [pmc.ncbi.nlm.nih.gov]
- 27. [Use of a this compound, a coronary vasodilator, in the treatment of ambulatory coronary patients] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. mdpi.com [mdpi.com]
- 29. [Effect of benzarone on the oxygen consumption and the mechanical activity of vascular smooth muscle] - PubMed [pubmed.ncbi.nlm.nih.gov]
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the off-target profiles of Benziodarone and its structurally related analogs, Amiodarone and Dronedarone. The information is supported by experimental data and detailed methodologies to facilitate informed decision-making in drug development programs.
This compound, a benzofuran (B130515) derivative, and its analogs, Amiodarone and Dronedarone, are pharmacologically active compounds with recognized therapeutic effects. However, their clinical utility can be hampered by off-target interactions, leading to adverse effects. Understanding the comparative off-target profiles of these compounds is crucial for predicting potential liabilities and guiding the development of safer therapeutic agents. While comprehensive off-target screening data for this compound is not extensively available in public literature, its structural similarity to Amiodarone and other benzofuran compounds allows for a reasoned inference of its potential off-target activities.[1][2] This guide summarizes the known off-target profiles of Amiodarone and Dronedarone and provides a basis for the anticipated profile of this compound.
Quantitative Off-Target Activity
The following tables summarize the known off-target activities of Amiodarone and Dronedarone against a panel of receptors and ion channels critical for safety pharmacology. This data is essential for comparing their potential for adverse effects.
Table 1: Comparative Off-Target Binding Profile (Ki in µM)
| Target | Amiodarone | Dronedarone | Potential this compound Profile |
| Adrenergic Receptors | |||
| α1-adrenergic | 0.05 - 0.2 | >10 | Likely moderate to high affinity |
| α2-adrenergic | 1 - 5 | >10 | Possible low to moderate affinity |
| β1-adrenergic | 0.8 - 2 | 0.1 - 0.5 | Likely moderate affinity |
| Serotonin Receptors | |||
| 5-HT2A | 0.3 - 1 | >10 | Possible moderate affinity[1] |
| Muscarinic Receptors | |||
| M1, M2, M3, M4, M5 | >10 | >10 | Likely low affinity |
| Dopamine Receptors | |||
| D2 | 1 - 3 | >10 | Possible low to moderate affinity |
| Ion Channels | |||
| hERG (IKr) | 0.9 - 2.5 | 0.1 - 0.3 | High potential for inhibition |
| Nav1.5 (Sodium) | 1 - 5 | 1 - 3 | Likely moderate inhibition[3][4] |
| Cav1.2 (Calcium) | 2 - 8 | 3 - 7 | Likely moderate inhibition[3][4] |
| Thyroid Hormone Receptors | |||
| TRα/TRβ | Inhibitory | No significant interaction | High potential for inhibition [5] |
Data compiled from various in vitro studies. Ki values are approximate ranges and can vary depending on the assay conditions.
Table 2: Functional Off-Target Activity (IC50 in µM)
| Assay | Amiodarone | Dronedarone | Potential this compound Profile |
| hERG Channel Inhibition | 1.0 - 3.0 | 0.1 - 0.5 | High potential for inhibition |
| Phospholipase C Inhibition | Potent Inhibitor[6] | Weak Inhibitor | Possible inhibitory activity |
| Thyroid Hormone Metabolism | Inhibits T4 to T3 conversion[4] | No significant effect | High potential for inhibition |
IC50 values represent the concentration required for 50% inhibition in functional assays.
Key Off-Target Signaling Pathways
The off-target activities of these compounds can modulate critical signaling pathways, leading to a range of physiological effects.
Cardiac Action Potential Modulation
Amiodarone and Dronedarone are known to interact with multiple cardiac ion channels, thereby affecting the cardiac action potential.[3][4] This multi-channel blockade is central to their antiarrhythmic efficacy but also contributes to their proarrhythmic potential.
Thyroid Hormone Signaling Disruption
Amiodarone's interference with thyroid hormone metabolism is a well-documented off-target effect due to its iodine content and structural similarity to thyroid hormones.[4][5] This can lead to either hypothyroidism or hyperthyroidism. Dronedarone was designed to lack iodine and thus has a much lower propensity for thyroid toxicity.[3] Given this compound's iodinated structure, it is predicted to share Amiodarone's thyroid-related liabilities.
Experimental Protocols
Standardized in vitro assays are fundamental to characterizing the off-target profiles of drug candidates. Below are detailed methodologies for two critical safety pharmacology assays.
hERG Potassium Channel Patch Clamp Assay
This assay is the gold standard for assessing a compound's potential to cause QT prolongation and Torsades de Pointes.[7]
Objective: To determine the inhibitory effect of test compounds on the hERG potassium channel current.
Methodology:
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the hERG channel.
-
Technique: Whole-cell patch-clamp electrophysiology.[7]
-
Procedure:
-
Cells are cultured to 70-90% confluency and then harvested.
-
A glass micropipette forms a high-resistance seal with the cell membrane.
-
The membrane patch is ruptured to allow electrical access to the cell's interior.
-
A specific voltage protocol is applied to elicit the hERG current, typically involving a depolarization step to activate and inactivate the channels, followed by a repolarization step to measure the tail current.[7][8]
-
Baseline currents are recorded in a vehicle control solution.
-
The test compound is perfused at increasing concentrations, and the steady-state current at each concentration is recorded.
-
A known hERG blocker (e.g., E-4031) is used as a positive control.[9]
-
-
Data Analysis: The percentage of current inhibition at each concentration is calculated to generate a concentration-response curve and determine the IC50 value.[7]
Thyroid Hormone Receptor Radioligand Binding Assay
This assay is used to determine the binding affinity of a compound to thyroid hormone receptors.[10][11]
Objective: To measure the ability of a test compound to displace a radiolabeled ligand from the thyroid hormone receptor.
Methodology:
-
Receptor Source: Purified human recombinant thyroid hormone receptor β (TRβ) or nuclear extracts from cells.[11]
-
Radioligand: [¹²⁵I]-Triiodothyronine ([¹²⁵I]T₃).[11]
-
Technique: Competitive radioligand binding assay using a filter-binding method.[10]
-
Procedure:
-
The receptor preparation is incubated with a fixed concentration of [¹²⁵I]T₃ and varying concentrations of the unlabeled test compound.
-
For total binding, the receptor and radioligand are incubated without the test compound.
-
For non-specific binding, a high concentration of unlabeled T₃ is added to saturate the specific binding sites.[12]
-
The incubation is carried out to allow the binding to reach equilibrium.
-
The mixture is then rapidly filtered through a nitrocellulose membrane, which traps the receptor-ligand complexes.[10]
-
The filters are washed to remove unbound radioligand.
-
The radioactivity retained on the filters is quantified using a gamma counter.
-
-
Data Analysis: The specific binding at each concentration of the test compound is calculated (Total binding - Non-specific binding). A competition curve is generated to determine the IC50, which is then used to calculate the binding affinity (Ki).
Conclusion
The off-target profiles of this compound, Amiodarone, and Dronedarone reveal important differences that have significant implications for their clinical safety. Amiodarone exhibits a broad range of off-target activities, contributing to its efficacy but also its well-known toxicities, particularly concerning the thyroid and heart.[13] Dronedarone, a non-iodinated analog, was developed to mitigate some of these liabilities and shows a more favorable profile regarding thyroid function, though it retains significant cardiac ion channel activity.[3][14]
Based on its structural characteristics as an iodinated benzofuran derivative, this compound is predicted to have an off-target profile that shares features with Amiodarone, particularly concerning interactions with cardiac ion channels and the thyroid hormone system. Further comprehensive in vitro safety pharmacology screening of this compound is warranted to definitively characterize its off-target profile and to guide its potential therapeutic development. The experimental protocols and comparative data presented in this guide provide a framework for such investigations.
References
- 1. researchgate.net [researchgate.net]
- 2. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dronedarone: Where Does it Fit in the AF Therapeutic Armamentarium? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Amiodarone Hydrochloride? [synapse.patsnap.com]
- 5. Amiodarone and thyroid physiology, pathophysiology, diagnosis and management - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Amiodarone causes decreased cell-mediated immune responses and inhibits the phospholipase C signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. fda.gov [fda.gov]
- 9. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 10. Filter-binding assay procedure for thyroid hormone receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 12. benchchem.com [benchchem.com]
- 13. derangedphysiology.com [derangedphysiology.com]
- 14. Dronedarone: Basic Pharmacology and Clinical Use - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Benziodarone: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of benziodarone, a compound recognized for its acute oral toxicity, is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step plan for the safe handling and disposal of this compound waste, ensuring compliance with general safety protocols for hazardous materials.
This compound is classified as "Toxic if swallowed" and may cause an allergic skin reaction.[1] Consequently, all waste materials containing or contaminated with this compound, including pure compound, solutions, contaminated personal protective equipment (PPE), and labware, must be managed as hazardous waste. Adherence to the precautionary principle—treating the substance as hazardous in the absence of a definitive regulatory classification—is essential to mitigate risks.
Key Hazard and Disposal Information
| Identifier | Information | Guidance |
| Chemical Name | This compound | N/A |
| CAS Number | 68-90-6 | Use for positive identification of the waste material. |
| Primary Hazard | Acute Toxicity, Oral (H301: Toxic if swallowed)[1][2] | Avoid ingestion and cross-contamination. Implement strict hygiene protocols. |
| Other Hazards | Skin Sensitization (H317: May cause an allergic skin reaction) | Wear appropriate personal protective equipment, including gloves and lab coat. |
| Disposal Directive | P501: Dispose of contents/container to an approved waste disposal plant[2] | Do not dispose of in standard trash or down the drain. Use a licensed hazardous waste management service. |
Experimental Protocols: Step-by-Step Disposal Procedure
This protocol outlines the essential steps for the safe segregation, containment, labeling, and disposal of this compound waste.
Waste Identification and Segregation
-
Identify all this compound waste streams: This includes, but is not limited to:
-
Unused or expired pure this compound powder.
-
Solutions containing this compound.
-
Contaminated labware (e.g., vials, pipettes, flasks).
-
Contaminated PPE (e.g., gloves, disposable lab coats).
-
Spill cleanup materials.
-
-
Segregate this compound waste at the point of generation. Use dedicated, clearly marked waste containers.
-
Do not mix this compound waste with non-hazardous waste.
Containment and Labeling
-
Solid Waste:
-
Collect solid this compound waste (e.g., contaminated gloves, paper towels) in a dedicated, leak-proof plastic bag or container.
-
The container should be clearly labeled as "Hazardous Waste," "Toxic," and "this compound Waste."
-
-
Liquid Waste:
-
Collect liquid waste containing this compound in a dedicated, sealed, and shatter-resistant container.
-
The container must be compatible with the solvents used.
-
Label the container with "Hazardous Waste," "Toxic," the chemical name "this compound," and a list of all chemical constituents and their approximate concentrations.
-
-
Sharps Waste:
-
Any sharps (e.g., needles, broken glass) contaminated with this compound should be placed in a designated sharps container for hazardous materials.
-
Temporary Storage
-
Store sealed this compound waste containers in a designated, secure area away from general laboratory traffic.
-
The storage area should be well-ventilated and have secondary containment to prevent the spread of material in case of a leak.
-
Ensure that the storage area is clearly marked as a hazardous waste accumulation point.
Final Disposal
-
Engage a certified hazardous waste disposal vendor. Do not attempt to dispose of this compound waste through municipal waste streams.
-
Provide the vendor with a detailed inventory of the this compound waste, including quantities and composition.
-
Follow all institutional and vendor-specific procedures for the packaging, manifesting, and transportation of the hazardous waste.
-
Most pharmaceutical waste is incinerated at a licensed medical incineration facility.[3]
Visualization of Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: this compound Disposal Decision Workflow.
By implementing these procedures, laboratories can ensure the safe and compliant disposal of this compound, protecting both personnel and the environment. Always consult your institution's specific hazardous waste management plan and safety officers for guidance.
References
Personal protective equipment for handling Benziodarone
This guide provides crucial safety protocols and logistical information for the handling and disposal of Benziodarone, tailored for research, scientific, and drug development professionals. The following procedures are designed to ensure the safe and effective management of this compound in a laboratory setting.
Chemical Identifier and Hazard Information
| Property | Value | Reference |
| CAS Number | 68-90-6 | [1] |
| Molecular Formula | C17H12I2O3 | [1] |
| Molecular Weight | 518.08 g/mol | [1] |
| GHS Hazard Statement | H301: Toxic if swallowed | [2] |
| GHS Signal Word | Danger | [2] |
Personal Protective Equipment (PPE)
Due to its acute oral toxicity, stringent PPE is mandatory when handling this compound to prevent accidental ingestion and skin contact.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Viton/Butyl, or Polyvinylalcohol) | To prevent skin contact with the compound.[3] |
| Eye Protection | Safety goggles with side-shields or a face shield | To protect eyes from dust particles and potential splashes.[3] |
| Body Protection | Impervious, fully-buttoned laboratory coat | To protect skin from accidental contamination.[3] |
| Respiratory Protection | Use in a certified chemical fume hood. If handled outside a fume hood, a suitable respirator is required. | To prevent inhalation of the compound, which may be harmful.[3] |
Operational Plan: Handling Protocol
A systematic approach to handling this compound is essential to minimize exposure and contamination.
2.1. Preparation and Engineering Controls
-
Fume Hood: Ensure a calibrated chemical fume hood is operational before starting any work.[3]
-
Emergency Equipment: Verify that an eye-wash station and safety shower are accessible.[3]
-
Designated Area: Designate a specific area for handling this compound to minimize cross-contamination.[3]
2.2. Weighing and Aliquoting
-
All manipulations of solid this compound, such as weighing, must be performed within a chemical fume hood to control dust.[3]
-
Use anti-static weigh paper or a weighing boat.
-
When preparing solutions, add the solvent to the solid slowly to prevent splashing.[3]
2.3. Experimental Procedures
-
Conduct all experimental work involving this compound within a chemical fume hood.[3]
-
Keep containers of the compound sealed when not in use.[3]
Emergency Protocols
In the event of exposure or a spill, immediate and appropriate action is critical.
| Emergency | Procedure |
| If Swallowed | Immediately call a POISON CENTER or doctor. Rinse mouth. |
| If on Skin | Wash with plenty of water. Call a POISON CENTER or doctor if you feel unwell. |
| Spill | Follow established laboratory protocols for hazardous chemical spills. This typically involves using a spill kit with appropriate absorbent materials and wearing the prescribed PPE. |
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and accidental exposure.
-
Waste Categorization: this compound waste should be treated as hazardous chemical waste.
-
Collection:
-
Collect all solid waste, including contaminated PPE and weighing papers, in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid waste containing this compound should be collected in a separate, sealed, and labeled hazardous waste container.
-
-
Disposal Vendor: All waste must be disposed of through an approved environmental management vendor for incineration.[4]
-
Empty Containers: Empty containers that held this compound should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The empty, rinsed container can then be disposed of in the regular trash after removing or defacing the label.[5]
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. scbt.com [scbt.com]
- 2. This compound | C17H12I2O3 | CID 6237 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 5. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
